Trimipramine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDBOWYZJWBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1)) | |
| Record name | Trimipramine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023715 | |
| Record name | Trimipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 2.60e-02 g/L | |
| Record name | Trimipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3564-75-8, 739-71-9, 3564-66-7 | |
| Record name | (-)-Trimipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=739-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Trimipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimipramine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Trimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Trimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimipramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMIPRAMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9MUH57H8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S082C9NDT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5931C1H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C | |
| Record name | Trimipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Atypical Pharmacology of Trimipramine: A Departure from the Tricyclic Antidepressant Archetype
Executive Summary
Trimipramine, while classified as a tricyclic antidepressant (TCA), represents a significant pharmacological departure from its class. Unlike prototypical TCAs such as imipramine and amitriptyline, whose primary mechanism is potent inhibition of serotonin and norepinephrine reuptake, this compound's antidepressant and anxiolytic effects are mediated by a unique and complex receptor antagonism profile. It is an exceptionally weak monoamine reuptake inhibitor. Instead, its therapeutic action is attributed to potent histamine H1 and serotonin 5-HT2A receptor blockade, coupled with moderate affinity for the dopamine D2 receptor. This profile bears a striking resemblance to atypical antipsychotics, particularly clozapine, and underpins its distinct clinical properties, including profound sedative effects, a unique sleep architecture profile, and potential antipsychotic activity, distinguishing it fundamentally from its tricyclic counterparts.
Introduction: Re-evaluating the Tricyclic Classification
For decades, the therapeutic efficacy of tricyclic antidepressants has been axiomatically linked to their ability to inhibit the presynaptic reuptake of monoamine neurotransmitters, primarily serotonin (5-HT) and norepinephrine (NE).[1][2] This action increases the synaptic concentration of these neurotransmitters, enhancing neurotransmission, which is believed to be the cornerstone of their antidepressant effect.[3][4] Tertiary amine TCAs like amitriptyline and imipramine are robust inhibitors of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][3]
This compound, a tertiary amine TCA, challenges this classical definition.[5][6] While structurally a dibenzazepine, its pharmacological activity diverges sharply from its relatives. Multiple independent investigations have concluded that this compound and its metabolites are very weak inhibitors of SERT, NET, and the dopamine transporter (DAT) at clinically relevant concentrations.[5][7][8][9] This finding necessitates a re-evaluation of its mechanism of action, shifting the focus from monoamine transport inhibition to its direct interactions with a broad spectrum of postsynaptic receptors. This guide provides an in-depth analysis of this compound's unique pharmacology, contrasting it with classical TCAs and elucidating the molecular basis for its distinct clinical profile.
The Monoamine Reuptake Inhibition Anomaly
The foundational mechanism of most TCAs is the blockade of SERT and NET.[10] This inhibition is quantifiable through binding affinity studies, where a lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates higher potency.
Studies measuring the inhibitory potencies of this compound at human monoamine transporters reveal its striking weakness in this domain. Research has shown that micromolar concentrations are required for this compound to achieve significant inhibition of SERT and NET, levels that are not typically reached with therapeutic dosing.[7] In contrast, classical TCAs like amitriptyline and clomipramine exhibit nanomolar affinities for these transporters, making them potent reuptake inhibitors.[4][11] This fundamental difference is the primary point of divergence for this compound and suggests that its antidepressant efficacy is not dependent on the canonical TCA mechanism.[12]
The Core Mechanism: A Profile of Potent Receptor Antagonism
The true mechanism of this compound's action lies in its potent antagonism of several key neurotransmitter receptors, a profile that more closely resembles that of the atypical antipsychotic clozapine than a typical TCA.[5][8]
Histamine H1 Receptor: The Basis of Sedation
This compound is an exceptionally potent histamine H1 receptor antagonist, with a dissociation constant (Kd) in the sub-nanomolar range (Kd = 0.27 nM).[13] Its affinity for the H1 receptor is among the highest of all TCAs, surpassed only slightly by doxepin and mirtazapine.[5] This potent blockade is the primary driver of its significant sedative and hypnotic effects, making it effective for treating insomnia, particularly in the context of depression.[6][14] Unlike many hypnotics, this compound does not suppress REM sleep, a unique clinical feature.[5]
Serotonin 5-HT2A Receptor: Anxiolytic and Sleep-Modulating Effects
This compound is a strong antagonist of the serotonin 5-HT2A receptor (Kd = 24 nM).[13] Blockade of 5-HT2A receptors is a known mechanism for improving sleep architecture and is also associated with anxiolytic and antidepressant effects.[4][5] This action may contribute to this compound's clinical efficacy in anxious depression and its unique, non-suppressive effect on REM sleep.
Dopamine D2 Receptor: The Neuroleptic Connection
A key differentiator for this compound is its moderate affinity for the dopamine D2 receptor (Kd = 180 nM).[13] This level of antagonism is significant and uncharacteristic of most other TCAs, which typically have very low affinity for D2 receptors. This property aligns this compound with neuroleptic agents and is the basis for its weak antipsychotic effects.[5] High doses of this compound have been shown to reduce psychotic symptoms in patients with delusional depression and schizophrenia, notably without inducing extrapyramidal side effects.[5][15] This atypical antipsychotic profile is further supported by its binding affinity for D2 receptors, which closely resembles that of clozapine.[8] Furthermore, preclinical studies show that repeated administration of this compound leads to an upregulation and increased responsiveness of brain dopamine D2/D3 receptors.[16]
Comparative Pharmacology: A Quantitative Analysis
To contextualize the uniqueness of this compound, its receptor binding profile must be compared quantitatively with that of standard TCAs. The following table summarizes the dissociation constants (Kd) or inhibition constants (Ki) for this compound and two representative TCAs, amitriptyline and imipramine. Lower values indicate higher binding affinity and greater potency.
| Target | This compound | Amitriptyline | Imipramine | Primary Effect of Blockade |
| SERT (Ki, nM) | ~149 - 2110[7][13][17] | ~20[4] | ~1[1] | Antidepressant |
| NET (Ki, nM) | ~2500 - 4990[7][13][17] | ~50[4] | ~37[1] | Antidepressant |
| Histamine H1 (Kd, nM) | 0.27 [13] | 1[5] | 11[18] | Sedation, Weight Gain |
| 5-HT2A (Kd/Ki, nM) | ~8 - 24 [5][13][17] | 2.3[19] | 10[20] | Anxiolysis, Sleep Regulation |
| Dopamine D2 (Kd, nM) | ~180 [13] | ~220[18] | ~380[18] | Antipsychotic Effects |
| Muscarinic M1 (Kd, nM) | 58[13] | 18[18] | 91[18] | Anticholinergic Side Effects |
| α1-Adrenergic (Kd, nM) | 24 [13] | 24[18] | 34[18] | Orthostatic Hypotension, Sedation |
Data compiled from multiple sources and represent approximate values for comparative purposes.
This data clearly illustrates the core thesis: while amitriptyline and imipramine are potent SERT/NET inhibitors, this compound is exceptionally weak. Conversely, this compound's potent H1 antagonism and significant 5-HT2A and D2 receptor blockade are its defining pharmacological features.
Experimental Protocol: Validating D2 Receptor Antagonism
To experimentally validate and quantify the atypical D2 receptor antagonism of this compound compared to a classical TCA, a competitive radioligand binding assay is the gold standard.
Objective: To determine and compare the binding affinity (Ki) of this compound and imipramine for the human dopamine D2 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 (Human Embryonic Kidney) cells stably transfected with the human dopamine D2 receptor gene.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions for the competing drugs: this compound and imipramine (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., 0.2 nM [³H]-Spiperone), and the varying concentrations of either this compound or imipramine.
-
For each drug, include a "total binding" well (radioligand + membranes, no competing drug) and a "non-specific binding" well (radioligand + membranes + a high concentration of a non-labeled D2 antagonist, e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate "specific binding" by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competing drug concentration. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit the curve and determine the IC50 value (the concentration of the drug that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Expected Outcome: This protocol will yield a Ki value for this compound at the D2 receptor that is significantly lower (indicating higher affinity) than the Ki value for imipramine, thereby providing quantitative, verifiable evidence of its distinct neuroleptic-like properties.
Conclusion: A Unique Therapeutic Agent
This compound stands apart from the tricyclic antidepressant class. Its mechanism of action is not reliant on the inhibition of monoamine reuptake, the very definition that characterizes its peers. Instead, its therapeutic profile is sculpted by a potent and unique pattern of receptor antagonism, most notably at the H1, 5-HT2A, and D2 receptors. This pharmacological signature explains its profound sedative qualities, unique sleep-modifying effects, and its demonstrated efficacy in treating psychotic depression. For researchers and drug development professionals, this compound serves as a compelling case study in how a single molecular scaffold can be tuned to produce vastly different pharmacological outcomes, highlighting the critical importance of receptor-level characterization over broad chemical classification.
References
-
This compound - Wikipedia. Wikipedia.[Link]
-
A review of this compound. 30 years of clinical use. Drugs.[Link]
-
Inhibitory potencies of this compound and its main metabolites at human monoamine and organic cation transporters. PubMed.[Link]
-
Tricyclic Antidepressants (TCA). PsychDB.[Link]
-
This compound Monograph for Professionals. Drugs.com.[Link]
-
This compound - Prescriber's Guide. Cambridge University Press & Assessment.[Link]
-
This compound: pharmacological reevaluation and comparison with clozapine. PubMed.[Link]
-
Tricyclic Antidepressants: Pharmacology, Mechanism, and Clinical Guide. Psych Scene Hub.[Link]
-
What is this compound Maleate used for? Patsnap Synapse.[Link]
-
This compound Pathway, Pharmacokinetics. ClinPGx.[Link]
-
Clinical originality and new biology of this compound. PubMed.[Link]
-
Tricyclic Antidepressants vs SSRIs + Cheat Sheet. Lecturio.[Link]
-
Antipsychotic efficacy of the antidepressant this compound: a randomized, double-blind comparison with the phenothiazine perazine. PubMed.[Link]
-
Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology.[Link]
-
This compound - LiverTox. NCBI Bookshelf.[Link]
-
Effects of antidepressants on monoamine transporters. PubMed.[Link]
-
Overview of Monoamine Transporters. PMC - PubMed Central.[Link]
-
Amitriptyline - Wikipedia. Wikipedia.[Link]
-
Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro. PubMed.[Link]
-
Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation. PubMed.[Link]
-
Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. PubMed.[Link]
-
Tricyclic antidepressants. Mayo Clinic.[Link]
-
Histamine-1 receptor antagonism for treatment of insomnia. PubMed.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lecturio.com [lecturio.com]
- 3. psychdb.com [psychdb.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A review of this compound. 30 years of clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory potencies of this compound and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: pharmacological reevaluation and comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Histamine-1 receptor antagonism for treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antipsychotic efficacy of the antidepressant this compound: a randomized, double-blind comparison with the phenothiazine perazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amitriptyline - Wikipedia [en.wikipedia.org]
- 20. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
The Atypical Profile of Trimipramine: A Mechanistic Deep Dive for the Research Professional
An In-depth Technical Guide
Executive Summary
Trimipramine stands as an anomaly within the tricyclic antidepressant (TCA) class. While structurally a tertiary amine TCA, its pharmacological profile deviates significantly from class standards, which are primarily defined by potent monoamine reuptake inhibition.[1] This guide elucidates the atypical nature of this compound, focusing on its unique receptor interaction portfolio, which more closely resembles that of an atypical antipsychotic like clozapine than a classical antidepressant.[2][3] We will dissect its primary mechanisms of action, which are centered on potent histamine H₁, serotonin 5-HT₂ₐ, and moderate dopamine D₂ receptor antagonism, coupled with remarkably weak effects on serotonin (SERT) and norepinephrine (NET) transporters.[2][4] This guide will explore the downstream signaling consequences of this profile, its profound and unique effects on sleep architecture, and its clinical implications for depression and insomnia.[5][6] Furthermore, we provide standardized experimental protocols for characterizing such compounds, offering a framework for future research and development in psychopharmacology.
Introduction: Redefining a Tricyclic
First introduced in the 1950s, this compound was classified as a TCA based on its core three-ring chemical structure.[7] However, decades of clinical use and pharmacological investigation have revealed that this classification is merely structural.[6] Unlike its class counterparts such as imipramine and amitriptyline, which derive their antidepressant efficacy primarily from robust inhibition of serotonin and norepinephrine reuptake, this compound's activity on these transporters is clinically insignificant.[4][8][9] Its efficacy, which is comparable to other TCAs, is therefore attributed to a different, more complex mechanism of action.[6][9] This distinction makes this compound a valuable pharmacological tool for deconstructing the neurobiology of depression and sleep, suggesting that monoamine reuptake inhibition is not a prerequisite for antidepressant effects.[8]
Pharmacodynamics: A Receptor-Centric Mechanism
The core of this compound's atypical profile lies in its unique affinities for a range of neurotransmitter receptors, while largely sparing the monoamine transporters.
Receptor Binding Profile
This compound's mechanism is best understood as one of broad receptor antagonism.[7] Its binding affinities (Ki), a measure of how tightly a drug binds to a receptor, reveal a hierarchy of potent interactions that diverge sharply from typical TCAs.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Target | This compound (Ki, nM) | Imipramine (Ki, nM) | Desipramine (Ki, nM) | Source(s) |
|---|---|---|---|---|
| Histamine H₁ | ~1-3 | 11 | 24 | [10] |
| Serotonin 5-HT₂ₐ | ~10-30 | 41 | 140 | [2][10] |
| Adrenergic α₁ | ~10-60 | 33 | 50 | [10][11] |
| Dopamine D₂ | ~30-150 | 380 | 1400 | [2][11] |
| Muscarinic M₁ | ~50-100 | 37 | 100 | [10] |
| SERT | >149 | 1.4 | 240 | [4][10] |
| NET | >500 | 11 | 0.8 | [4][10] |
Note: Ki values are compiled from various sources and represent approximate ranges. Lower values indicate higher binding affinity.
As illustrated, this compound's most potent interactions are with the histamine H₁ and serotonin 5-HT₂ₐ receptors, followed by adrenergic α₁ and dopamine D₂ receptors.[2][4] This profile is strikingly similar to that of the atypical antipsychotic clozapine.[2][3]
Key Mechanistic Actions
-
Potent H₁ Antagonism: The very high affinity for the histamine H₁ receptor is the primary driver of this compound's powerful sedative and hypnotic effects.[2] This makes it particularly useful for depressed patients suffering from severe insomnia.[7]
-
5-HT₂ₐ Receptor Blockade: Strong antagonism at 5-HT₂ₐ receptors is another key feature. This action is linked to anxiolytic effects, a reduction in the suppression of slow-wave sleep, and may contribute to its antidepressant properties by modulating downstream signaling in cortical regions.[2][7] Blockade of 5-HT₂ₐ receptors is also hypothesized to enhance dopamine release in the prefrontal cortex, a potential mechanism for improving negative symptoms and cognitive function in depression.[12]
-
D₂ Receptor Antagonism: this compound is one of only two TCAs (the other being amoxapine) with significant dopamine D₂ receptor blocking activity.[2] This confers weak antipsychotic-like properties and is responsible for side effects such as a potential for extrapyramidal symptoms and increased prolactin secretion.[2][5] This D₂ antagonism, in concert with 5-HT₂ₐ blockade, is a hallmark of atypical antipsychotics and distinguishes this compound from all other classical TCAs.[12][13]
-
Weak Monoamine Reuptake Inhibition: The low affinity for SERT and NET is the most defining atypical feature.[4][9] This demonstrates that antidepressant efficacy can be achieved without directly targeting monoamine reuptake, challenging a long-held doctrine in psychopharmacology.[8] The antidepressant effect may instead arise from adaptive changes in receptor sensitivity, such as an observed supersensitivity of cortical neurons to norepinephrine after long-term administration, or other downstream effects of its potent receptor blockade.[8][14]
Downstream Signaling Pathways
This compound's multi-receptor profile initiates several intracellular signaling cascades. Its antagonism of G-protein coupled receptors (GPCRs) like the 5-HT₂ₐ, D₂, and H₁ receptors prevents the activation of their respective downstream pathways, leading to widespread changes in neuronal excitability and gene expression.
Figure 1. Simplified signaling pathways affected by this compound's receptor antagonism.
Clinical Implications of the Atypical Profile
The unique pharmacology of this compound translates into a distinct clinical profile, particularly concerning its effects on sleep.
Unprecedented Effects on Sleep Architecture
Unlike the vast majority of antidepressants which suppress Rapid Eye Movement (REM) sleep, this compound has been shown to either not affect, or even enhance, REM sleep.[5][7] Furthermore, it increases total sleep time and improves sleep efficiency, largely by increasing slow-wave sleep (SWS).[5][15] This makes it an exceptional agent for depressed patients with significant sleep disturbances, as it can alleviate depressive symptoms while simultaneously normalizing sleep architecture.[5][16]
Table 2: Comparative Effects on Sleep Architecture
| Parameter | This compound | Typical TCAs (e.g., Imipramine) | SSRIs (e.g., Fluoxetine) | Source(s) |
|---|---|---|---|---|
| REM Sleep | No change or Increase | Suppression | Suppression | [5][15] |
| Slow Wave Sleep | Increase | No effect or Decrease | Decrease | [5][16] |
| Total Sleep Time | Increase | Variable | Variable / Decrease | [5][15] |
| Sleep Efficiency | Increase | Variable | Variable / Decrease |[5][15] |
Hormonal and Other Systemic Effects
This compound's profile also leads to unique endocrine effects. It has been shown to decrease nocturnal cortisol secretion, a stress hormone often elevated in depression.[5][17] This suppression of the hypothalamic-pituitary-adrenal (HPA) axis may be another contributor to its therapeutic action.[17] Concurrently, its D₂ antagonism leads to a predictable increase in prolactin levels.[5][17]
Experimental Characterization Protocols
To elucidate the pharmacological profile of a compound like this compound, a series of standardized in-vitro assays are essential. These protocols form a self-validating system for determining receptor affinity and functional activity.
Protocol 1: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[18] It measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.[19]
Objective: To determine the Ki of this compound for the human Dopamine D₂ receptor.
Materials:
-
HEK293 cells stably expressing the human D₂ receptor.
-
Cell membrane preparations from these cells.[20]
-
Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).[21]
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[21]
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[22]
-
Scintillation fluid and liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and pellet the membranes via high-speed centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[20]
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM), and 150 µL membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol, 50 µL [³H]-Spiperone, and 150 µL membrane preparation.
-
Competition Wells: Add 50 µL of this compound (at serial dilutions, e.g., from 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]-Spiperone, and 150 µL membrane preparation.[19]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[22]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound ligand.[20]
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[19]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Protocol 2: Functional Cell-Based Assay (cAMP Assay)
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.[23][24] For a Gi/o-coupled receptor like the D₂ receptor, activation by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist (like this compound) will block this effect.[25]
Objective: To confirm this compound's antagonist activity at the D₂ receptor.
Figure 2. Workflow for a cell-based functional assay to determine D₂ receptor antagonism.
Conclusion
This compound represents a significant departure from the classical pharmacology of tricyclic antidepressants. Its mechanism of action, rooted in potent antagonism of H₁, 5-HT₂ₐ, and D₂ receptors rather than monoamine reuptake inhibition, offers invaluable insights into the neurobiology of mood and sleep regulation.[2][4][8] The unique clinical profile, especially its sleep-normalizing properties, underscores the therapeutic potential of targeting these receptor systems.[5] For researchers and drug development professionals, this compound serves not only as an effective therapeutic agent but as a critical pharmacological probe, challenging existing paradigms and paving the way for the development of novel therapeutics with more targeted and refined mechanisms of action.
References
-
Cafer's Psychopharmacology. This compound | Visualize to Memorize. [Link]
-
Lappiere, Y. D., et al. (1984). This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system. PubMed. [Link]
-
Sonntag, A., et al. (1996). This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression. PubMed. [Link]
-
Gass, P., et al. (1989). Effects of this compound on sleep EEG, penile tumescence and nocturnal hormonal secretion. A long-term study in 3 normal controls. PubMed. [Link]
-
AttoPGx. This compound | Medication A-Z. [Link]
-
Settle, E. C., Jr., & Ayd, F. J., Jr. (1989). A review of this compound. 30 years of clinical use. PubMed. [Link]
-
Wikipedia. This compound. [Link]
-
O'Donnell, S. R., & Wanstall, J. C. (1981). Effect of this compound, an atypical tricyclic antidepressant, on the activities of various enzymes involved in the metabolism of biogenic amines. PubMed. [Link]
-
Mechanisms of Action of this compound MALEATE in SURMONTIL treatment. Mechanisms of Action. [Link]
-
Lahmeyer, H. W., & Schelkunov, E. L. (1992). This compound: acute and lasting effects on sleep in healthy and major depressive subjects. PubMed. [Link]
-
Ware, J. C., et al. (2009). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients. ResearchGate. [Link]
-
Riemann, D., et al. (2002). Differential Effects of this compound and Fluoxetine on Sleep in Geriatric Depression. ResearchGate. [Link]
-
AA Pharma. (2010). This compound PM. AA Pharma Inc.[Link]
-
Mayo Clinic. (2024). Tricyclic antidepressants. [Link]
-
Gastpar, M. (1989). Clinical originality and new biology of this compound. PubMed. [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. LiverTox - NCBI Bookshelf. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. [Link]
-
Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
Psych Scene Hub. (2023). Tricyclic Antidepressants: Pharmacology, Mechanism, and Clinical Guide. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. [Link]
-
GoodRx. (2024). List of Tricyclic Antidepressants: 9 Options. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Wikipedia. Tricyclic antidepressant. [Link]
-
Gross, G., et al. (1991). Steady State Plasma Levels of the Enantiomers of this compound and of Its Metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-Phenotyped Patients. ResearchGate. [Link]
-
Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. PMC. [Link]
-
Derijks, H. J., et al. (2008). Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants. ResearchGate. [Link]
-
Wikipedia. Amitriptyline. [Link]
-
Maj, J., et al. (1996). Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation. PubMed. [Link]
-
Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Gillman, P. K. (2007). Receptor profile, K i (nmol/l), of TCAs and comparator drugs: uptake... ResearchGate. [Link]
-
Ancellin, N. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services. [Link]
-
PharmGKB. This compound Pathway, Pharmacokinetics. [Link]
-
Ichikawa, J., et al. (2001). 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release. PubMed. [Link]
-
Li, M., et al. (2020). 5-HT2A Receptors Modulate Dopamine D2-mediated Maternal Effects. PubMed. [Link]
Sources
- 1. psychscenehub.com [psychscenehub.com]
- 2. cafermed.com [cafermed.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of this compound. 30 years of clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Medication A-Z | AttoPGx [attopgx.com]
- 8. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "5-HT2A Receptors Modulate Dopamine D2-mediated Maternal Effects" by Jun Gao [digitalcommons.unl.edu]
- 14. Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound on sleep EEG, penile tumescence and nocturnal hormonal secretion. A long-term study in 3 normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. mdpi.com [mdpi.com]
- 24. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide to the Neurochemical Effects of Trimipramine on Monoamine Transporters
Foreword: Re-examining a Classic Antidepressant Through a Modern Neurochemical Lens
For decades, trimipramine has occupied a unique, albeit enigmatic, position within the armamentarium of antidepressant therapies. Classified as a tricyclic antidepressant (TCA), its clinical efficacy in treating major depressive disorder is well-documented.[1] However, its mechanism of action has long been considered "atypical" compared to its class counterparts.[2][3] Unlike prototypical TCAs, which robustly inhibit the reuptake of serotonin and norepinephrine, this compound exhibits a notably weak affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][4] This apparent paradox challenges our conventional understanding of antidepressant pharmacology and beckons a deeper, more nuanced investigation into its neurochemical interactions.
This technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this compound's effects on monoamine transporters. Moving beyond a superficial overview, we will delve into the quantitative data, explore the functional implications of its weak transporter inhibition, and provide detailed, field-proven methodologies for assessing these interactions. Our objective is to equip you with the technical knowledge and practical insights necessary to critically evaluate and potentially expand upon our current understanding of this complex psychopharmacological agent.
I. The Atypical Profile: Deconstructing this compound's Interaction with Monoamine Transporters
The prevailing hypothesis for the therapeutic action of most TCAs centers on their ability to block the reuptake of monoamine neurotransmitters, thereby increasing their synaptic availability.[5] this compound, however, deviates significantly from this model. Multiple studies have consistently demonstrated its low potency as an inhibitor of SERT, NET, and DAT.[3][4] This has led to the proposition that its antidepressant effects may be mediated by other mechanisms, such as potent antagonism at various neurotransmitter receptors, including histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[2][3]
Despite its weak direct inhibition, the interaction of this compound and its metabolites with monoamine transporters cannot be entirely dismissed. The therapeutic concentrations of this compound, combined with the brain accumulation of its active metabolites, may result in a partial inhibition of SERT and NET that contributes to its overall clinical profile.[4]
Quantitative Analysis of this compound's Affinity for Monoamine Transporters
To provide a clear and comparative overview, the following table consolidates the available data on the inhibitory potency of this compound and its primary active metabolites at human monoamine transporters. The IC50 values, representing the concentration of the drug required to inhibit 50% of the transporter's activity, are presented.
| Compound | hSERT IC50 (µM) | hNET IC50 (µM) | hDAT IC50 (µM) | Reference |
| This compound | 2 - 10 | 2 - 10 | >30 | [4] |
| Desmethyl-trimipramine | Similar to this compound | Similar to this compound | Similar to this compound | [4] |
| 2-Hydroxy-trimipramine | Less potent than this compound | Less potent than this compound | - | [4] |
| This compound-N-oxide | Preferential for hSERT | - | - | [4] |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter.
This data underscores the comparatively low potency of this compound and its metabolites at monoamine transporters, particularly when contrasted with other TCAs like amitriptyline, which exhibits nanomolar affinities.[6]
II. Visualizing the Interaction: Signaling Pathways and Experimental Workflows
To better comprehend the complex interplay between this compound and the monoaminergic system, as well as the methodologies used to study these interactions, the following diagrams are provided.
Caption: Workflow for assessing monoamine transporter interaction.
III. Methodologies for Assessing this compound-Transporter Interactions
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for the two primary in vitro assays used to characterize the interaction of compounds with monoamine transporters. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
A. Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand that specifically binds to the monoamine transporter. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.
1. Materials:
-
Biological Material: Cell membranes from Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.
-
Causality: HEK293 cells are widely used due to their robust growth, high transfection efficiency, and lack of endogenous monoamine transporters, providing a clean system to study the specific transporter of interest.
-
-
Radioligands:
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine or [³H]Mazindol
-
For hDAT: [³H]WIN 35,428 or [³H]GBR-12935
-
Causality: These radioligands are selected for their high affinity and specificity to their respective transporters, ensuring that the measured binding is to the target of interest.
-
-
Test Compound: this compound and its metabolites.
-
Non-specific Binding Control: A high concentration of a known potent inhibitor for each transporter (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM Cocaine for DAT).
-
Causality: This is crucial to differentiate between specific binding to the transporter and non-specific binding to other components of the membrane preparation or the filter.
-
-
Buffers and Reagents: Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), scintillation fluid.
-
Equipment: Homogenizer, centrifuges, 96-well plates, filter harvester, scintillation counter.
2. Step-by-Step Protocol:
-
Membrane Preparation: a. Culture HEK293 cells expressing the transporter of interest to confluency. b. Harvest cells and homogenize in ice-cold lysis buffer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris. d. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Binding Assay: a. In a 96-well plate, add in the following order: i. Binding buffer. ii. A range of concentrations of this compound or its metabolites. For total binding wells, add buffer instead. For non-specific binding wells, add the non-specific binding control. iii. The appropriate radioligand at a concentration near its dissociation constant (Kd). iv. The membrane preparation. b. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Washing: a. Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: a. Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
B. Synaptosomal Monoamine Uptake Assay: Determining Functional Inhibition (IC50)
This assay directly measures the functional activity of monoamine transporters by quantifying the uptake of a radiolabeled monoamine into synaptosomes, which are resealed nerve terminals isolated from brain tissue. The ability of a test compound to inhibit this uptake is then determined.
1. Materials:
-
Biological Material: Fresh or frozen brain tissue from rodents (e.g., striatum for DAT, cortex or hippocampus for SERT and NET).
-
Radiolabeled Monoamines: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Test Compound: this compound and its metabolites.
-
Non-specific Uptake Control: A known potent inhibitor for each transporter (as in the binding assay).
-
Buffers and Reagents: Sucrose buffer for homogenization, Krebs-Ringer-HEPES buffer for uptake, monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent metabolism of the radiolabeled monoamines, ascorbic acid as an antioxidant.
-
Equipment: Dounce homogenizer, centrifuges, 96-well plates, filter harvester, scintillation counter.
2. Step-by-Step Protocol:
-
Synaptosome Preparation: a. Dissect the desired brain region in ice-cold sucrose buffer. b. Homogenize the tissue using a Dounce homogenizer. c. Centrifuge the homogenate at low speed to remove larger debris. d. Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomal fraction. e. Resuspend the synaptosomal pellet in uptake buffer containing an MAO inhibitor and ascorbic acid. f. Determine the protein concentration.
-
Uptake Assay: a. Pre-incubate the synaptosomes in a 96-well plate with a range of concentrations of this compound or its metabolites at 37°C for a short period (e.g., 10-15 minutes). b. Initiate the uptake by adding the radiolabeled monoamine. c. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: a. Rapidly terminate the uptake by filtering the contents of the wells through a glass fiber filtermat and washing with ice-cold buffer.
-
Scintillation Counting: a. Quantify the radioactivity retained on the filters, which represents the amount of radiolabeled monoamine taken up by the synaptosomes.
-
Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a potent inhibitor) from the total uptake. b. Plot the percentage of specific uptake against the logarithm of the this compound concentration. c. Determine the IC50 value using non-linear regression analysis.
IV. Conclusion: An Atypical Profile with Unexplored Potential
The neurochemical profile of this compound with respect to monoamine transporters is undeniably atypical. Its weak inhibitory potency at SERT, NET, and DAT distinguishes it from the majority of tricyclic antidepressants and suggests that its therapeutic efficacy is likely derived from a more complex interplay of pharmacological actions. However, the contribution of its weak monoamine reuptake inhibition, particularly when considering the cumulative effects of its active metabolites in the central nervous system, should not be entirely disregarded.
This guide has provided a comprehensive overview of the current understanding of this compound's effects on monoamine transporters, supported by quantitative data and detailed experimental protocols. It is our hope that this in-depth technical resource will serve as a valuable tool for researchers and scientists in the field, fostering further investigation into the nuanced mechanisms of this intriguing antidepressant and potentially paving the way for the development of novel therapeutics with more targeted and refined pharmacological profiles.
V. References
-
Berger, M., & Gastpar, M. (1996). This compound: a challenge to current concepts on antidepressives. European Archives of Psychiatry and Clinical Neuroscience, 246(5), 235–239. [Link]
-
Haenisch, B., Hiemke, C., & Bönisch, H. (2011). Inhibitory potencies of this compound and its main metabolites at human monoamine and organic cation transporters. Psychopharmacology, 219(1), 221–229. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5584, this compound. Retrieved January 7, 2026 from [Link].
-
AttoPGx. (n.d.). This compound. In Medication A-Z. Retrieved January 7, 2026, from [Link]
-
Hauser, K., Olpe, H. R., & Jones, R. S. (1985). This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system. European Journal of Pharmacology, 111(1), 21–29. [Link]
-
Wikipedia contributors. (2025, December 19). This compound. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, January 7, 2026, from [Link]
-
Sleight, A. J., & Marsden, C. A. (1991). This compound: Pharmacological reevaluation and comparison with clozapine. Neuropharmacology, 30(5), 477–481. [Link]
-
Sandtner, W., Schmid, D., Schicker, K., Gerstbrein, K., Koenig, X., Mayer, F. P., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 672. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 7, 2026, from [Link]
-
Burstein, E. S., & Gurevich, V. V. (2000). Uptake and release of neurotransmitters. Current protocols in pharmacology, Chapter 1, Unit 1.12. [Link]
-
Patel, J., & Leonard, B. E. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press. [Link]
-
PharmGKB. (n.d.). This compound Pathway, Pharmacokinetics. Retrieved January 7, 2026, from [Link]
-
Patel, J. C., & Pazdernik, T. L. (1985). Rapid determination of dopamine uptake in synaptosomal preparations. Journal of pharmacological methods, 13(1), 75–84. [Link]
-
Knapp, S., & Mandell, A. J. (1973). The effects of lithium on the kinetics of monoamine uptake into synaptosomes from various rat brain areas. Journal of neurochemistry, 20(4), 959–965. [Link]
-
Holt, A. (2023). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2519, pp. 81-100). Humana, New York, NY. [Link]
-
Wikipedia contributors. (2025, December 26). Amitriptyline. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, January 7, 2026, from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5282318, this compound maleate. Retrieved January 7, 2026 from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 107128, this compound hydrochloride. Retrieved January 7, 2026 from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45040644, this compound-D3 Maleate. Retrieved January 7, 2026 from [Link].
-
Pastor, J., & Krishnan, K. R. (2023). Tricyclic Antidepressants. In StatPearls. StatPearls Publishing. [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved January 7, 2026, from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 7, 2026, from [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Read the Docs. (n.d.). graphviz. Retrieved January 7, 2026, from [Link]
Sources
- 1. This compound: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Medication A-Z | AttoPGx [attopgx.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Inhibitory potencies of this compound and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Amitriptyline - Wikipedia [en.wikipedia.org]
Trimipramine's Unique Impact on Sleep Architecture and REM Sleep: A Technical Guide for Researchers
Authored by a Senior Application Scientist
This guide provides an in-depth technical analysis of trimipramine's distinct effects on sleep architecture, with a particular focus on its unusual interaction with Rapid Eye Movement (REM) sleep. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the underlying mechanisms, and details the experimental protocols necessary for a thorough investigation of this atypical tricyclic antidepressant.
Introduction: this compound as an Anomaly in Antidepressant-Induced Sleep Modulation
This compound, sold under brand names such as Surmontil, is a tricyclic antidepressant (TCA) that has been used in the treatment of major depressive disorder, particularly when sedation is beneficial.[1] It is also prescribed for anxiety and insomnia.[1][2] What sets this compound apart from the vast majority of antidepressants, including other TCAs like amitriptyline and imipramine, is its unique impact on sleep architecture.[1][3][4] While most antidepressants suppress REM sleep, this compound is a notable exception, preserving and in some cases even enhancing it.[1][3][5][6][7] This singular characteristic makes this compound a valuable tool for understanding the intricate relationship between sleep, mood regulation, and pharmacology.
This guide will explore the pharmacodynamic profile of this compound, dissect its effects on various sleep stages as evidenced by polysomnographic studies, and provide a framework for future research in this area.
Pharmacological Profile: A Multi-Receptor Antagonist
This compound's effects on sleep are not primarily driven by the typical mechanism of monoamine reuptake inhibition seen with other TCAs.[1][8] In fact, it is a relatively weak inhibitor of serotonin and norepinephrine reuptake.[9][10] Its potent sedative and sleep-modulating properties are largely attributed to its antagonist activity at several key receptors.[8]
-
Histamine H1 Receptor: this compound is a very potent H1 receptor antagonist, which is the primary mechanism behind its significant sedative effects.[1][8] This action is shared with other sedating antidepressants like doxepin and mirtazapine.[1]
-
Serotonin 5-HT2A Receptor: Antagonism at this receptor is known to promote slow-wave sleep and is a property shared by other effective sleep-promoting agents.
-
Alpha-1 Adrenergic Receptor: Blockade of these receptors contributes to sedation and can cause orthostatic hypotension.[8]
-
Dopamine D2 Receptor: this compound exhibits weak but significant D2 receptor antagonism, a feature that has led to comparisons with atypical antipsychotics like clozapine.[1][11] This may contribute to its unique effects on REM sleep.[1]
The following diagram illustrates the primary receptor binding profile of this compound and its downstream effects on sleep.
Caption: this compound's multi-receptor antagonism and its primary effects on sleep.
Impact on Sleep Architecture: A Polysomnographic Perspective
Polysomnography (PSG) remains the gold standard for objectively measuring sleep architecture. Numerous studies have utilized PSG to characterize the effects of this compound.
Sleep Continuity and Efficiency
Clinical studies consistently demonstrate that this compound improves sleep continuity in both depressed patients and those with primary insomnia.[3][7]
-
Sleep Onset Latency (SOL): this compound has been shown to decrease the time it takes to fall asleep.[6][12]
-
Total Sleep Time (TST): TST is significantly increased with this compound treatment.[6][13]
-
Sleep Efficiency (SE): SE, the percentage of time in bed that is spent asleep, is also significantly enhanced.[6][7][13]
-
Wake After Sleep Onset (WASO): this compound reduces the amount of time spent awake after initially falling asleep.[13]
The Anomaly of REM Sleep
The most striking feature of this compound's effect on sleep is its interaction with REM sleep. Unlike the vast majority of antidepressants which suppress it, this compound does not.[1][3][7]
-
REM Sleep Percentage: Studies have found that this compound does not decrease, and in some cases, may even increase the percentage of REM sleep.[5][6] This is in stark contrast to other TCAs like imipramine, which significantly suppress REM sleep.[3][14]
-
REM Latency: The effect on REM latency (the time from sleep onset to the first REM period) is less clear. Some studies report a significant increase in REM latency, particularly in the initial phase of treatment, while others have found no significant long-term changes.[13][15]
-
REM Density: One study noted a reduction in REM density, which may warrant further investigation.[16]
The lack of REM suppression with this compound challenges the long-held hypothesis that REM sleep suppression is a necessary component of antidepressant efficacy.[3]
Non-REM Sleep Stages
This compound appears to have a generally neutral to positive effect on non-REM sleep stages.
-
Slow-Wave Sleep (SWS): There is no consistent evidence that this compound significantly alters the percentage of SWS (N3 sleep).[5]
-
Stage 2 Sleep (N2): Some studies have reported an increase in Stage 2 sleep.[16]
Quantitative Data Summary
The following table summarizes the typical polysomnographic findings in patients treated with this compound compared to placebo and other TCAs.
| Sleep Parameter | Effect of this compound | Comparison with Placebo | Comparison with other TCAs (e.g., Imipramine) |
| Sleep Onset Latency | Decreased | Significantly Shorter | Similar or shorter |
| Total Sleep Time | Increased | Significantly Longer | Longer |
| Sleep Efficiency | Increased | Significantly Higher | Higher |
| Wake After Sleep Onset | Decreased | Significantly Lower | Lower |
| REM Sleep Percentage | No change or Increased | No significant difference or Higher | Significantly Higher (Other TCAs suppress REM) |
| REM Latency | Variable (Increased or no change) | Variable | Variable |
| Slow-Wave Sleep | No significant change | No significant difference | No significant difference |
Experimental Protocols for Investigating this compound's Effects on Sleep
To rigorously assess the impact of this compound on sleep architecture, a double-blind, placebo-controlled, crossover polysomnography study is the recommended approach.
Study Design and Workflow
Caption: A double-blind, placebo-controlled crossover study design for PSG analysis.
Step-by-Step Polysomnography Protocol
-
Participant Preparation: Participants arrive at the sleep laboratory 2 hours before their usual bedtime. Electrodes are applied for electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG). Respiratory effort, airflow, and oxygen saturation are also monitored.
-
Drug Administration: The study drug (this compound or placebo) is administered 30-60 minutes before bedtime.[17] Doses for insomnia studies typically range from 25-100 mg.[17]
-
Data Acquisition: Continuous PSG data is recorded throughout the night (minimum of 8 hours).
-
Sleep Scoring: Recorded data is scored in 30-second epochs by a trained technician according to standardized criteria (e.g., American Academy of Sleep Medicine standards).
-
Data Analysis: Key sleep parameters (as listed in the table above) are calculated for each night and compared across treatment conditions.
Conclusion and Future Directions
This compound's unique pharmacological profile and its anomalous preservation of REM sleep make it a subject of significant interest for sleep researchers and drug developers. It stands as a clear exception to the rule of antidepressant-induced REM suppression.[1] This distinction not only provides a valuable therapeutic option for patients with comorbid depression and insomnia but also serves as a critical tool to probe the neurobiological underpinnings of sleep regulation and mood.
Future research should focus on:
-
Elucidating the precise role of D2 receptor antagonism in REM sleep preservation.
-
Investigating the long-term effects of this compound on sleep architecture beyond the typical 4-week study period.
-
Exploring the potential of this compound in non-depressed populations with primary insomnia, for which initial evidence is promising.[7]
By continuing to investigate the mechanisms behind this compound's singular effects, the scientific community can gain deeper insights into the complex interplay of neurotransmitter systems that govern both sleep and affective states.
References
-
Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Effect of this compound on Sleep in Patients with Major Depressive Disorder Source: ResearchGate URL: [Link]
-
Title: Action of this compound on sleep and pituitary hormone secretion Source: PubMed URL: [Link]
-
Title: this compound in primary insomnia: results of a polysomnographic double-blind controlled study Source: PubMed URL: [Link]
-
Title: this compound: acute and lasting effects on sleep in healthy and major depressive subjects Source: PubMed URL: [Link]
-
Title: Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients Source: PubMed URL: [Link]
-
Title: Sleep polygraphic effects of this compound in depressed patients. Preliminary report Source: PubMed URL: [Link]
-
Title: Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients Source: ResearchGate URL: [Link]
-
Title: Association of Sleep Architecture and Physiology with Depressive Disorder and Antidepressants Treatment Source: MDPI URL: [Link]
-
Title: Is Surmontil (this compound) used to treat insomnia? Source: Dr. Oracle URL: [Link]
-
Title: Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients Source: Journal of Clinical Psychopharmacology URL: [Link]
-
Title: this compound | Visualize to Memorize Source: Cafer's Psychopharmacology URL: [Link]
-
Title: What is the mechanism of this compound Maleate? Source: Patsnap Synapse URL: [Link]
-
Title: Information for the patient this compound 10mg and 25mg Tablets Source: medicines.org.uk URL: [Link]
-
Title: this compound Dosage Guide + Max Dose, Adjustments Source: Drugs.com URL: [Link]
-
Title: this compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing Source: WebMD URL: [Link]
-
Title: this compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose Source: Pediatric Oncall URL: [Link]
-
Title: this compound, anxiety, depression and sleep Source: PubMed URL: [Link]
-
Title: this compound (oral route) - Side effects & dosage Source: Mayo Clinic URL: [Link]
-
Title: Effects of trazodone hydrochloride and imipramine on polysomnography in healthy subjects Source: PubMed URL: [Link]
-
Title: Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients. Source: Semantic Scholar URL: [Link]
-
Title: this compound Maleate | Surmontil – Tricyclic Antidepressant Source: Psychotropics A-Z URL: [Link]
-
Title: this compound - LiverTox - NCBI Bookshelf Source: National Institutes of Health URL: [Link]
-
Title: Polysomnographic effects of adjuvant ginkgo biloba therapy in patients with major depression medicated with this compound Source: PubMed URL: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Action of this compound on sleep and pituitary hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in primary insomnia: results of a polysomnographic double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cafermed.com [cafermed.com]
- 12. mdpi.com [mdpi.com]
- 13. Sleep polygraphic effects of this compound in depressed patients. Preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of trazodone hydrochloride and imipramine on polysomnography in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: acute and lasting effects on sleep in healthy and major depressive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polysomnographic effects of adjuvant ginkgo biloba therapy in patients with major depression medicated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
Trimipramine's Potent Modulation of the Histamine H1 Receptor: A Technical Guide
<_
This guide provides an in-depth technical exploration of the interaction between the tricyclic antidepressant trimipramine and the histamine H1 receptor (H1R). Designed for researchers, scientists, and drug development professionals, this document elucidates the core pharmacology, molecular mechanisms, and functional consequences of this significant ligand-receptor interaction. Furthermore, it offers detailed experimental protocols for the robust characterization of this and similar interactions, grounding theoretical knowledge in practical, replicable methodologies.
Introduction: Unveiling a Multifaceted Molecule and its Target
This compound, marketed under brand names such as Surmontil, is a tricyclic antidepressant (TCA) with a unique pharmacological profile.[1][2][3] Unlike many other TCAs, its antidepressant effects are not primarily driven by potent inhibition of serotonin or norepinephrine reuptake.[1][2][4] Instead, its clinical actions are largely attributed to its potent antagonist activity at a variety of neurotransmitter receptors.[1][5] Among these, its interaction with the histamine H1 receptor is particularly noteworthy for its high affinity and profound physiological consequences.[4][6]
The histamine H1 receptor is a G-protein coupled receptor (GPCR) widely expressed throughout the body, including the central nervous system, smooth muscles, and vascular endothelial cells.[6] It plays a crucial role in mediating allergic and inflammatory responses, as well as in regulating arousal and wakefulness.[6][7][8] Upon activation by its endogenous ligand, histamine, the H1 receptor primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[7][9]
Molecular Mechanism of Action: A High-Affinity Inverse Agonist
This compound exhibits exceptionally high affinity for the histamine H1 receptor, with a dissociation constant (Kd) reported to be as low as 0.27 nM.[6] This potent binding capacity underlies its significant antihistaminergic effects.[4][10][11]
Importantly, emerging research indicates that many compounds traditionally classified as H1 receptor antagonists, including this compound, function as inverse agonists.[12][13][14][15] In the two-state model of GPCR activation, the receptor exists in an equilibrium between an inactive (R) and an active (R*) conformation.[14] While agonists stabilize the active state, inverse agonists bind preferentially to and stabilize the inactive conformation, thereby reducing the basal, or constitutive, activity of the receptor even in the absence of an agonist.[14][15] This inverse agonism can lead to a more profound suppression of H1 receptor-mediated signaling than neutral antagonism, which merely blocks agonist binding without affecting the receptor's basal activity.[12][14]
The binding of this compound to the H1 receptor effectively uncouples it from its cognate Gq/11 protein, thereby inhibiting the downstream signaling pathway. This blockade of the PLC/IP3/DAG cascade prevents the histamine-induced release of intracellular calcium, which is a hallmark of H1 receptor activation.[7][16]
Caption: this compound's inverse agonism at the H1 receptor.
Methodologies for Characterizing this compound-H1R Interaction
To rigorously quantify the interaction between this compound and the H1 receptor, a combination of binding and functional assays is essential.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[17] A competitive binding assay, using a radiolabeled H1 receptor antagonist such as [3H]-mepyramine, allows for the determination of this compound's inhibition constant (Ki).[10][18]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the H1 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[19]
-
Centrifuge the homogenate to pellet the membranes.[19]
-
Wash the pellet and resuspend it in a suitable assay buffer.[19]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[19]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a fixed concentration of [3H]-mepyramine (typically at or below its Kd), and assay buffer.[19]
-
Non-specific Binding: Add membrane preparation, [3H]-mepyramine, and a high concentration of an unlabeled H1 receptor antagonist (e.g., mianserin) to saturate the receptors.[18]
-
Competitive Binding: Add membrane preparation, [3H]-mepyramine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[19]
-
Filtration and Washing:
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[19]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-mepyramine binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Functional Assay: Measuring H1R-Mediated Calcium Mobilization
Functional assays are crucial to confirm that the binding of this compound translates into a biological effect, specifically the inhibition of H1R-mediated signaling.[21][22] Measuring changes in intracellular calcium concentration ([Ca2+]i) is a direct readout of Gq-coupled H1 receptor activity.[7][9][23]
Protocol: Fluorometric Calcium Flux Assay
-
Cell Culture and Dye Loading:
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Place the plate in a fluorescence plate reader capable of kinetic measurements.
-
Establish a baseline fluorescence reading.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) to stimulate the H1 receptors.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Normalize the responses to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value for the inhibition of histamine-induced calcium mobilization.
-
Caption: Workflow for characterizing this compound-H1R interaction.
Pharmacological and Therapeutic Implications
This compound's potent H1 receptor antagonism is a cornerstone of its clinical profile.[1][4] This activity is directly responsible for its significant sedative and hypnotic effects, making it a therapeutic option for depression accompanied by insomnia or anxiety.[1][5][24] Blockade of H1 receptors in the central nervous system reduces the wake-promoting signals of histamine, leading to drowsiness.[2][4][8]
The antihistaminergic properties of this compound also contribute to side effects commonly associated with TCAs, such as weight gain.[25] The table below summarizes the binding affinities of this compound for various receptors, highlighting its pronounced selectivity for the H1 receptor compared to its weaker effects on monoamine transporters.[6]
Table 1: Receptor Binding Profile of this compound
| Receptor/Transporter | Binding Affinity (Kd/Ki in nM) |
| Histamine H1 | 0.27 [6] |
| Serotonin 5-HT2A | 24[6] |
| α1-Adrenergic | 24[6] |
| Muscarinic Acetylcholine | 58[6] |
| Serotonin Transporter (SERT) | 149[6] |
| Dopamine D2 | 180[6] |
| Norepinephrine Transporter (NET) | 2500[6] |
| Dopamine Transporter (DAT) | 3800[6] |
Data compiled from Richelson & Nelson and Tatsumi et al. as cited in APExBIO.[6]
While its antidepressant action is considered multifaceted and not fully understood, it may involve adaptive changes in other receptor systems, such as dopamine D2/D3 and alpha-1 adrenergic receptors, following repeated administration.[26] However, the immediate and prominent clinical effects are largely dictated by its potent H1 receptor blockade.[4][27]
Conclusion and Future Directions
This compound's interaction with the H1 receptor is a clear example of a high-affinity, functionally significant ligand-receptor pairing. Its characterization as a potent inverse agonist provides a deeper understanding of its mechanism of action and clinical effects, particularly its pronounced sedative properties. The methodologies outlined in this guide provide a robust framework for researchers to investigate this and other ligand-GPCR interactions with precision and accuracy.
Future research could explore the structural determinants of this compound's high affinity and inverse agonism at the H1 receptor through crystallographic or cryo-electron microscopy studies. Further investigation into the long-term consequences of chronic H1 receptor inverse agonism by this compound on receptor expression and signaling pathway sensitization is also warranted. Understanding these nuances will not only refine our knowledge of this atypical antidepressant but also inform the development of more selective and targeted therapeutics for a range of disorders where the histaminergic system plays a key role.
References
- Innoprot GPCR Functional Assays. (n.d.). Histamine H1 Receptor Assay.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate?
- Cafer's Psychopharmacology. (2021). This compound | Visualize to Memorize.
- Seifert, R., et al. (n.d.). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed.
- Patsnap Synapse. (2024, June 14). What is this compound Maleate used for?
- Wikipedia. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- Lundius, P., et al. (n.d.). Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. PubMed Central.
- APExBIO. (n.d.). This compound (maleate) - Histamine H1 Receptor Antagonist.
- MDPI. (2023, December 2). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways.
- Figge, J., et al. (n.d.). High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact. PubMed.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- National Institutes of Health. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics.
- Mayo Clinic. (n.d.). High affinity binding of tricyclic antidepressants to histamine H>1>-receptors.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Scholars@Duke. (n.d.). Review of the histamine system and the clinical effects of H1 antagonists: basis for a new model for understanding the effects of insomnia medications.
- PubMed Central. (n.d.). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors.
- National Institutes of Health. (2018, January 25). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells.
- PubMed. (n.d.). Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression.
- National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
- Wikipedia. (n.d.). Amitriptyline.
- PubMed. (n.d.). Histamine-1 receptor antagonism for treatment of insomnia.
- PubMed. (2011, December 21). Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression.
- PubMed. (n.d.). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects.
- Patsnap Synapse. (2024, June 21). What are H1 receptor inverse agonists and how do they work?
- PubMed. (n.d.). Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation.
- PLOS One. (n.d.). Desipramine Inhibits Histamine H1 Receptor-Induced Ca2+ Signaling in Rat Hypothalamic Cells.
- PubMed. (n.d.). Tricyclic antidepressants and histamine H1 receptors.
- PubMed. (n.d.). Effects of antidepressant drugs on histamine-H1 receptors in the brain.
- PubMed. (n.d.). Treatment with antidepressants and histamine receptor mediated 3H-cyclic AMP formation in guinea pig cortex.
Sources
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cafermed.com [cafermed.com]
- 5. What is this compound Maleate used for? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. innoprot.com [innoprot.com]
- 8. Scholars@Duke publication: Review of the histamine system and the clinical effects of H1 antagonists: basis for a new model for understanding the effects of insomnia medications. [scholars.duke.edu]
- 9. mdpi.com [mdpi.com]
- 10. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 16. Desipramine Inhibits Histamine H1 Receptor-Induced Ca2+ Signaling in Rat Hypothalamic Cells | PLOS One [journals.plos.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 23. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histamine-1 receptor antagonism for treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Amitriptyline - Wikipedia [en.wikipedia.org]
- 26. Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
From Serendipity to Rational Design: The Early Discovery and Synthesis of Trimipramine
A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the origins of Trimipramine, a notable second-generation tricyclic antidepressant. We will delve into the scientific milieu that fostered its creation, tracing its lineage from the serendipitous discovery of its parent compound, Imipramine. The core of this document is a detailed examination of the early synthetic chemistry, the rationale behind its molecular design, and the initial pharmacological characterization that defined its unique therapeutic profile.
The Dawn of the Tricyclics: The Imipramine Precedent
The story of this compound is inextricably linked to the groundbreaking discovery of Imipramine, the first tricyclic antidepressant (TCA). In the early 1950s, the Swiss pharmaceutical company Geigy was synthesizing derivatives of phenothiazines, primarily in search of new antihistamines and antipsychotics.[1] One such molecule, G22355, would later be named Imipramine.[1]
Initially investigated as an antipsychotic, Imipramine proved ineffective for treating psychosis.[2] However, the astute clinical observations of Swiss psychiatrist Dr. Roland Kuhn at the Münsterlingen psychiatric hospital revealed its remarkable efficacy in alleviating symptoms of depression.[2][3] This serendipitous finding, published in the mid-1950s, marked a paradigm shift in the treatment of mood disorders and catalyzed the search for other structurally related compounds with therapeutic potential.[4][5]
The Genesis of this compound: A Strategy of Molecular Modification
Following the success of Imipramine, pharmaceutical companies, including the French firm Rhône-Poulenc, began to systematically modify the dibenzazepine core to develop new agents with improved or differentiated properties.[6][7] This effort led to the development of this compound, which was patented by Rhône-Poulenc in 1959 and first described in the scientific literature in 1961.[6]
The chemical structure of this compound is a strategic modification of Imipramine.[6] It is essentially Imipramine with an additional methyl group on the propyl side chain, making it 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine.[6] This seemingly minor alteration was intended to modulate the compound's pharmacological activity, a common strategy in medicinal chemistry to fine-tune a drug's efficacy and side-effect profile. The rationale was likely to create a compound with a different balance of sedative, anxiolytic, and antidepressant effects compared to its predecessor.
The Early Synthesis of this compound: A Technical Workflow
The synthesis of this compound in the late 1950s would have relied on established principles of organic chemistry. The core of the molecule is the 10,11-dihydro-5H-dibenzo[b,f]azepine ring system, also known as the iminodibenzyl nucleus. The synthesis would have proceeded in two major stages: the construction of this tricyclic core, followed by the attachment of the characteristic aminoalkyl side chain.
Experimental Protocol: A Plausible Historic Synthesis
The following protocol is a representation of the likely synthetic route employed in the late 1950s and early 1960s, based on the known chemistry of Imipramine and related compounds.
Part A: Synthesis of the Iminodibenzyl Core
-
Step 1: Ullmann Condensation. 2-Chlorobenzoic acid is coupled with 2-aminotoluene in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent like nitrobenzene. This forms N-(o-tolyl)-anthranilic acid.
-
Step 2: Cyclization. The resulting acid is then cyclized using a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus pentoxide at elevated temperatures. This step forms the acridone intermediate.
-
Step 3: Reduction. The carbonyl group of the acridone is reduced. A common method of this era was the Wolff-Kishner reduction (using hydrazine and a strong base) or Clemmensen reduction (using zinc amalgam and hydrochloric acid) to yield the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) core.
Part B: Alkylation to Form this compound
-
Step 4: Deprotonation. The iminodibenzyl nitrogen is deprotonated using a strong base, such as sodium amide (NaNH₂) in an inert solvent like liquid ammonia or toluene, to form the corresponding anion.
-
Step 5: Side Chain Attachment. The anion is then reacted with a suitable alkylating agent, in this case, 3-chloro-N,N,2-trimethylpropan-1-amine, via a nucleophilic substitution reaction. This step attaches the characteristic side chain to the tricyclic nucleus, yielding this compound free base.
-
Step 6: Salt Formation. For pharmaceutical use, the this compound free base is converted to a stable, water-soluble salt. This is achieved by reacting the free base with maleic acid in a suitable solvent like ethanol or isopropanol to precipitate this compound maleate.[6]
Visualization of the Synthetic Workflow
Caption: Plausible synthetic pathway for this compound maleate.
Early Pharmacological Profile: A Shift in Mechanism
Early pharmacological studies quickly revealed that this compound was not a simple "me-too" of Imipramine. While most TCAs derive their antidepressant effects from potent inhibition of serotonin and norepinephrine reuptake, this compound was found to be a very weak inhibitor of these monoamine transporters.[6][8] This distinguished it as an "atypical" or "second-generation" TCA.[6]
Instead, its therapeutic action was attributed to a different mechanism: potent antagonism at several key neurotransmitter receptors.[6] This unique profile is believed to be responsible for its pronounced sedative and anxiolytic properties, alongside its antidepressant effects.[7][9]
Quantitative Data: Early Receptor Binding Affinities
The following table summarizes the general understanding of this compound's receptor antagonism profile from early and subsequent studies. Ki (nM) values represent the concentration of the drug required to occupy 50% of the receptors; a lower value indicates a higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Associated Clinical Effect |
| Histamine H₁ | Very Strong (<10) | Potent Sedation, Weight Gain |
| Serotonin 5-HT₂ₐ | Strong (10-50) | Anxiolysis, Sedation, Antipsychotic effects |
| α₁-Adrenergic | Strong (10-50) | Orthostatic Hypotension, Dizziness, Sedation |
| Muscarinic M₁ | Moderate (50-200) | Anticholinergic effects (dry mouth, constipation) |
| Dopamine D₂ | Moderate (50-200) | Weak Antipsychotic effects |
| Serotonin Transporter (SERT) | Weak (>100) | Minimal Serotonin Reuptake Inhibition |
| Norepinephrine Transporter (NET) | Weak (>500) | Minimal Norepinephrine Reuptake Inhibition |
Note: The exact Ki values can vary between studies and experimental conditions. This table represents a synthesized view of the relative potencies.
Visualization of this compound's Primary Mechanism
Caption: this compound's primary mechanism of receptor antagonism.
Early Analytical Methodologies
In the 1960s, the characterization of a newly synthesized molecule like this compound would have involved a combination of classical and emerging analytical techniques.
-
Purity and Identity Confirmation:
-
Melting Point Analysis: A sharp melting point range for the synthesized this compound maleate would indicate a high degree of purity.
-
Elemental Analysis: Combustion analysis to determine the elemental composition (C, H, N) and confirm it matches the molecular formula C₂₀H₂₆N₂.
-
UV-Visible Spectroscopy: The dibenzazepine chromophore would produce a characteristic UV absorption spectrum, which could be used for qualitative identification and quantitative analysis using the Beer-Lambert law.
-
-
Quantification in Biological Matrices:
-
Gas Chromatography (GC): By the 1960s, GC was becoming a powerful tool for separating and quantifying drugs and their metabolites in biological fluids like plasma and urine.[10] This would have been a key technique for early pharmacokinetic studies. The protocol would involve extracting the drug from the biological sample into an organic solvent, derivatizing it if necessary to improve volatility and thermal stability, and then injecting it into the GC for separation and detection.
-
Conclusion
The development of this compound represents a pivotal moment in the history of psychopharmacology. It marked a transition from the serendipitous discovery that characterized the first wave of antidepressants to a more deliberate, rational approach of molecular modification. By strategically altering the structure of Imipramine, scientists at Rhône-Poulenc created a compound with a distinct and clinically valuable pharmacological profile. The early synthesis and characterization of this compound laid the groundwork for its long-standing use as an effective treatment for depression, particularly in patients where its sedative and anxiolytic properties are beneficial. Its unique mechanism of action continues to be a subject of research, highlighting the complex relationship between molecular structure and clinical effect in the realm of neuroscience.
References
- This compound - Wikipedia. [URL: https://en.wikipedia.org/wiki/Trimipramine]
- Imipramine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Imipramine]
- The Serendipitous Discovery and Development of Imipramine: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/the-serendipitous-discovery-and-development-of-imipramine-a-technical-guide/]
- The Discovery of the Tricyclic Antidepressants and the History of Their Use in the Early Years - INHN. [URL: https://inhn.org/wp-content/uploads/2017/06/Kuhn-The-Discovery-of-the-Tricyclic-Antidepressants.pdf]
- The clinical discovery of imipramine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24029101/]
- The Clinical Discovery of Imipramine | American Journal of Psychiatry. [URL: https://ajp.psychiatryonline.org/doi/10.1176/appi.ajp.2013.13020283]
- A review of this compound. 30 years of clinical use - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2693056/]
- Surmontil® (this compound) from Laboratoires Specia (Rhone Poulenc, Paris), 1971. [URL: https://drug-hunter.com/gallery/surmontil-trimipramine-from-laboratoires-specia-rhone-poulenc-paris-1971/]
- A brief history of antidepressant drug development: from tricyclics to beyond ketamine | Acta Neuropsychiatrica | Cambridge Core. [URL: https://www.cambridge.org/core/journals/acta-neuropsychiatrica/article/brief-history-of-antidepressant-drug-development-from-tricyclics-to-beyond-ketamine/F1B53023923432B4E369623555B27732]
- Historical process of the discovery of tricyclic antidepressants during the 1950s. TCAs - ResearchGate. [URL: https://www.researchgate.net/figure/Historical-process-of-the-discovery-of-tricyclic-antidepressants-during-the-1950s-TCAs_fig2_358203595]
- Measurement of tricyclic antidepressants. Part I. A review of methodology - ResearchGate. [URL: https://www.researchgate.net/publication/232230114_Measurement_of_tricyclic_antidepressants_Part_I_A_review_of_methodology]
- A Head-to-Head Neurochemical Comparison of this compound and Imipramine for the Research Professional - Benchchem. [URL: https://www.benchchem.com/blog/a-head-to-head-neurochemical-comparison-of-trimipramine-and-imipramine-for-the-research-professional/]
- A History of Antidepressants: The Tricyclics - Psychology Today. [URL: https://www.psychologytoday.com/us/blog/hidden-brain/202004/history-antidepressants-the-tricyclics]
Sources
- 1. A History of Antidepressants: The Tricyclics | Psychology Today [psychologytoday.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The clinical discovery of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imipramine - Wikipedia [en.wikipedia.org]
- 5. inhn.org [inhn.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Surmontil® (this compound) from Laboratoires Specia (Rhone Poulenc, Paris), 1971 - Oncowitan [oncowitan.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A review of this compound. 30 years of clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Trimipramine's Historical Development: A Paradigm Shift in Tricyclic Antidepressant Pharmacology
An In-depth Technical Guide
Abstract
Trimipramine, marketed under trade names like Surmontil, represents a pivotal evolution in the clinical understanding and application of tricyclic antidepressants (TCAs).[1] While structurally classified as a TCA, its pharmacological profile deviates significantly from its first-generation predecessors, earning it the designation of an "atypical" or "second-generation" agent.[1] This guide provides a comprehensive technical analysis of this compound's historical development, from its synthesis in the second wave of TCA discovery to the elucidation of its unique, receptor-centric mechanism of action. We will explore the key preclinical and clinical findings that differentiate this compound, focusing on its weak monoamine reuptake inhibition and potent multi-receptor antagonism. This paper will detail its distinct therapeutic properties, including profound sedative-hypnotic and anxiolytic effects, and its singular impact on sleep architecture, particularly the preservation of REM sleep. For the intended audience of researchers and drug development professionals, this document synthesizes historical context with detailed mechanistic insights and validated experimental protocols.
Introduction: The Genesis of a New Generation
The story of tricyclic antidepressants begins serendipitously in the early 1950s with the discovery of Imipramine, a compound initially investigated for antipsychotic properties that instead demonstrated remarkable efficacy in treating depression.[2][3] This discovery, along with the development of monoamine oxidase inhibitors (MAOIs), gave rise to the monoamine hypothesis of depression, which posited that a deficiency in synaptic norepinephrine (NE) and serotonin (5-HT) was central to the pathophysiology of the disorder.[2][4][5] First-generation TCAs, such as Imipramine and Amitriptyline, were subsequently characterized by their primary mechanism: potent inhibition of NE and 5-HT reuptake transporters.[6]
This compound was synthesized during a period of intense pharmaceutical innovation in the late 1950s and early 1960s, emerging as a second wave of TCAs.[4][7] Approved in Great Britain in 1963, it is a derivative of Imipramine, chemically identified as 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine.[1][4] While early clinical trials confirmed its antidepressant efficacy as comparable to its predecessors, it soon became clear that this compound operated through a fundamentally different pharmacological pathway, challenging the prevailing monoamine reuptake inhibition theory and heralding a more nuanced, receptor-focused understanding of antidepressant action.[1][8][9]
A Divergence in Mechanism: The Core of an Atypical TCA
The classification of this compound as a second-generation TCA is rooted in its distinct mechanism of action, which is dominated by receptor antagonism rather than significant neurotransmitter reuptake inhibition.[1][10] This profile not only set it apart from its contemporaries but also explained its unique clinical effects.
Weak Monoamine Reuptake Inhibition
A defining feature of this compound is its notably feeble activity at the serotonin transporter (SERT) and norepinephrine transporter (NET).[1][11][12] Multiple studies have described it as being virtually devoid of clinically significant monoamine reuptake inhibition.[1][13] This characteristic is the primary pharmacological differentiator from first-generation TCAs and prompted researchers to look beyond reuptake blockade to understand its antidepressant effects.
Potent and Broad-Spectrum Receptor Antagonism
This compound's therapeutic and side-effect profile is primarily a consequence of its high affinity for and potent blockade of a wide array of neurotransmitter receptors.[1][14] Its binding affinities are summarized in the table below.
| Receptor Target | Affinity (pKi) / Activity | Clinical Implication |
| Histamine H₁ | Very Strong (Ki = 0.27 nM)[1] | Potent sedative and hypnotic effects; contributes to weight gain.[1][11] |
| Serotonin 5-HT₂ₐ | Strong Antagonist[1] | Contributes to anxiolytic and antidepressant effects; improves sleep architecture.[10] |
| α₁-Adrenergic | Strong Antagonist[1] | Orthostatic hypotension, dizziness. |
| Dopamine D₂ | Moderate Antagonist[1] | Weak antipsychotic effects; potential for prolactin elevation.[1][10] |
| Muscarinic M₁ | Moderate Antagonist[1] | Anticholinergic side effects (dry mouth, constipation, blurred vision). |
This multi-receptor activity profile bears a closer resemblance to the atypical antipsychotic clozapine than to a typical TCA.[1][10][12] This "clozapine-like" signature, particularly its potent 5-HT₂ₐ and moderate D₂ antagonism, is thought to be central to its unique therapeutic properties, including its efficacy in delusional depression and its weak antipsychotic capabilities.[1][12] Furthermore, its D₂ receptor antagonism is significant enough to markedly increase plasma prolactin levels, a feature not typically seen with other TCAs.[1]
Clinical Protocol: Double-Blind, Placebo-Controlled Trial in Depression with Insomnia
This protocol outlines a study designed to evaluate the dual antidepressant and hypnotic efficacy of this compound.
Objective: To compare the efficacy and effects on sleep architecture of this compound versus Amitriptyline and placebo in patients with Major Depressive Disorder (MDD) and comorbid insomnia.
Methodology:
-
Patient Recruitment: Recruit patients meeting DSM-5 criteria for MDD with a Hamilton Depression Rating Scale (HAM-D) score ≥ 20 and a clinical diagnosis of insomnia.
-
Screening & Baseline: Screen for inclusion/exclusion criteria. Perform baseline assessments, including HAM-D, Hamilton Anxiety Rating Scale (HAMA), and two consecutive nights of polysomnography (PSG) to measure sleep parameters (e.g., sleep efficiency, total sleep time, REM latency, % REM sleep).
-
Randomization: Patients are randomized in a 1:1:1 ratio to receive flexible doses of this compound (e.g., 50-200 mg/day), Amitriptyline (50-200 mg/day), or a matching placebo for 8 weeks.
-
Treatment Phase: The study is double-blinded. Dosing is initiated at 50 mg at bedtime and titrated based on clinical response and tolerability.
-
Efficacy & Safety Assessments: Conduct weekly assessments for clinical response (HAM-D, HAMA) and adverse events.
-
Endpoint PSG: Repeat PSG assessments at the end of Week 1 and Week 8 to evaluate changes in sleep architecture.
-
Primary Endpoints:
-
Change from baseline in HAM-D total score at Week 8.
-
Change from baseline in total sleep time as measured by PSG at Week 8.
-
-
Secondary Endpoint:
-
Change from baseline in percentage of REM sleep at Week 8.
-
-
Statistical Analysis: Analyze data using appropriate statistical models (e.g., ANCOVA) to compare treatment arms.
Conclusion
The historical development of this compound marks a critical juncture in antidepressant pharmacology. It demonstrated that potent monoamine reuptake inhibition was not a prerequisite for antidepressant efficacy, shifting the scientific focus toward the complex interplay of multiple receptor systems in the treatment of depression. Its unique profile—characterized by weak reuptake blockade but strong H₁, 5-HT₂ₐ, and moderate D₂ antagonism—provides a distinct therapeutic option, particularly for depressed patients with significant anxiety and insomnia. The preservation of REM sleep remains a singular and valuable feature, setting it apart from nearly all other antidepressants. For drug development professionals, the story of this compound serves as a powerful reminder that deviating from established mechanisms can lead to novel therapeutics with unique and highly beneficial clinical profiles.
References
-
Wikipedia. This compound. [Link]
-
WebMD. (2024, August 7). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [https://www.webmd.com/drugs/2/drug-9 this compound/details]([Link] this compound/details)
-
A History of Antidepressants: The Tricyclics. (2020, April 26). Psychology Today United Kingdom. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate? [Link]
-
What are the mechanisms of action of this compound MALEATE in SURMONTIL treatment? [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound Maleate used for? [Link]
-
A Review on Tricyclic Antidepressants Synthesis Methods. (2024, November 4). International Journal of New Chemistry. [Link]
-
Cafer's Psychopharmacology. This compound | Visualize to Memorize. [Link]
-
A brief history of antidepressant drug development: from tricyclics to beyond ketamine. (2018, February 1). Acta Neuropsychiatrica | Cambridge Core. [Link]
-
ResearchGate. Historical process of the discovery of tricyclic antidepressants during the 1950s. TCAs. [Link]
-
A controlled trial with this compound, a new anti-depressant drug. (1965). PubMed. [Link]
-
The History of Antidepressants. (2021, November 17). Mid City TMS. [Link]
-
A brief history of the development of antidepressant drugs: From monoamines to glutamate. [Link]
-
A Controlled Trial with this compound, a New Anti-Depressant Drug. (2018, January 29). The British Journal of Psychiatry | Cambridge University Press & Assessment. [Link]
-
This compound, anxiety, depression and sleep. (1989). PubMed. [Link]
-
Wikipedia. Amitriptyline. [Link]
-
SURMONTIL (this compound Maleate) DESCRIPTION. (n.d.). accessdata.fda.gov. [Link]
-
What are the names of tricyclic antidepressants (TCAs)? (2025, July 17). Dr.Oracle. [Link]
-
This compound Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
-
This compound. (2020, April 5). LiverTox - NCBI Bookshelf - NIH. [Link]
-
Tricyclic Antidepressants: Pharmacology, Mechanism, and Clinical Guide. (2023, April 17). Psych Scene Hub. [Link]
-
This compound | Ligand page. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. [Link]
-
Table 2, List of antidepressants and their categorizations. (n.d.). Screening for Depression in Adults and Older Adults in Primary Care - NCBI. [Link]
-
Tricyclic Antidepressants: List, Uses & Side Effects. (2023, April 17). Drugs.com. [Link]
-
This compound Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
-
Wikipedia. Tricyclic antidepressant. [Link]
-
Tricyclic Antidepressants: What They Are, Uses & Side Effects. (2023, July 24). Cleveland Clinic. [Link]
-
Tricyclic antidepressants. (2024, October 8). Mayo Clinic. [Link]
-
Understanding First-Generation Antidepressants: A Vital Milestone in Mental Health Treatment. (2024, December 9). Transformation Psychiatry and Wellness. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A History of Antidepressants: The Tricyclics | Psychology Today United Kingdom [psychologytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. A brief history of antidepressant drug development: from tricyclics to beyond ketamine | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 5. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding First-Generation Antidepressants: A Vital Milestone in Mental Health Treatment — Transformation Psychiatry and Wellness [transformationpsychiatryandwellness.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. A controlled trial with this compound, a new anti-depressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Controlled Trial with this compound, a New Anti-Depressant Drug | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 10. cafermed.com [cafermed.com]
- 11. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
The Atypical Modulator: An In-depth Technical Guide to the Effects of Trimipramine on the Hypothalamic-Pituitary-Adrenal Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of trimipramine, an atypical tricyclic antidepressant, on the hypothalamic-pituitary-adrenal (HPA) axis. Unlike many classical tricyclic antidepressants (TCAs) that can be associated with an initial increase in cortisol secretion, this compound exhibits a distinct modulatory profile, often leading to the normalization of HPA axis hyperactivity observed in depressive disorders. This guide will delve into the nuanced mechanisms of action, present quantitative data from clinical studies, and provide detailed experimental protocols for assessing the impact of this compound on this critical neuroendocrine system. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and understand the unique interaction between this compound and the HPA axis.
Introduction: The HPA Axis in Depression and the Unique Profile of this compound
The hypothalamic-pituitary-adrenal (HPA) axis is a cornerstone of the neuroendocrine stress response system. Its dysregulation, frequently manifesting as hyperactivity and impaired negative feedback, is a well-established biological correlate of major depressive disorder.[1] This hyperactivity is characterized by elevated basal cortisol levels, an exaggerated response to stressors, and a failure to suppress cortisol secretion following a challenge with exogenous glucocorticoids, as seen in the Dexamethasone Suppression Test (DST).[1] Consequently, the modulation of the HPA axis has become a significant area of investigation in the development of novel antidepressant therapies.
This compound, a tricyclic antidepressant, stands apart from its counterparts due to its atypical pharmacological profile. While most TCAs primarily act by inhibiting the reuptake of serotonin and norepinephrine, this compound's antidepressant efficacy is thought to be mediated through different mechanisms, as it is a relatively weak inhibitor of monoamine reuptake.[2] One of its most distinguishing features is its effect on the HPA axis. In contrast to other TCAs that may initially increase cortisol levels, this compound has been shown to decrease nocturnal cortisol and normalize the HPA axis response.[3] This unique characteristic suggests a distinct mechanism of action that warrants in-depth exploration.
This guide will explore the current understanding of this compound's effects on the HPA axis, from its overarching impact on hormonal rhythms to its potential molecular interactions within the feedback loop.
The Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Signaling Overview
The HPA axis is a complex and tightly regulated system. Understanding its fundamental signaling pathway is crucial for interpreting the effects of psychotropic agents like this compound.
The cascade begins in the paraventricular nucleus (PVN) of the hypothalamus with the secretion of corticotropin-releasing hormone (CRH). CRH travels to the anterior pituitary gland, stimulating the release of adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal cortex to synthesize and release glucocorticoids, primarily cortisol in humans. Cortisol exerts its effects throughout the body and also provides negative feedback to the hypothalamus and pituitary to inhibit further CRH and ACTH secretion, thus maintaining homeostasis. In depression, this negative feedback mechanism is often impaired.[1]
This compound's Impact on HPA Axis Function: Quantitative Evidence
Clinical studies have provided quantitative insights into the modulatory effects of this compound on the HPA axis. Unlike many other antidepressants, this compound demonstrates a tendency to normalize HPA axis hyperactivity.
Effects on Basal Cortisol and ACTH Levels
Long-term treatment with this compound has been associated with a significant reduction in HPA axis activity. A notable study investigating high-dose this compound in patients with delusional depression found a significant decrease in the area under the curve for both ACTH and cortisol during a combined Dexamethasone/CRH test after 42 days of treatment, indicating a restoration of HPA axis regulation.[3][4]
| Hormone | Effect of Long-Term this compound | Significance | Reference |
| Cortisol | Significant Decrease | p < 0.05 | [3][4] |
| ACTH | Significant Decrease | p < 0.05 | [3][4] |
Table 1: Summary of Long-Term this compound Effects on HPA Axis Hormones.
Dynamic Testing: The Dexamethasone/CRH Test
The combined Dexamethasone/CRH (Dex/CRH) test is a more sensitive tool than the DST alone for detecting HPA axis dysregulation. It assesses the pituitary's response to CRH after the administration of dexamethasone. In depressed individuals, there is often a blunted suppression of cortisol and an exaggerated ACTH and cortisol response to CRH.
One study demonstrated that in patients with delusional depression treated with high-dose this compound (up to 400 mg/day) for four weeks, there was a significant decrease in the ACTH and cortisol area under the curve in the Dex/CRH test.[3] This suggests that this compound enhances the negative feedback sensitivity of the HPA axis.
Proposed Mechanisms of this compound's Action on the HPA Axis
The precise molecular mechanisms by which this compound modulates the HPA axis are not fully elucidated but are thought to be distinct from those of typical TCAs.
It is hypothesized that long-term administration of certain antidepressants, including TCAs, can lead to an upregulation of glucocorticoid receptors (GRs) in key brain regions like the hippocampus and hypothalamus.[5] This increase in GRs would enhance the negative feedback signal of cortisol, thereby reducing the overall activity of the HPA axis. Furthermore, some TCAs have been shown to decrease the expression of the CRH gene in the hypothalamus.[5] Given this compound's observed effects on normalizing HPA axis function, it is plausible that it acts through similar pathways, potentially with a more pronounced or rapid effect on GR function or CRH expression compared to other TCAs. However, more research is needed to specifically delineate this compound's molecular targets within this system.
Experimental Protocols for Assessing HPA Axis Function
For researchers investigating the effects of this compound or other compounds on the HPA axis, standardized and validated protocols are essential.
Dexamethasone Suppression Test (DST) Protocol
The DST assesses the integrity of the HPA axis negative feedback loop.
Objective: To determine if a patient's cortisol secretion can be suppressed by an exogenous glucocorticoid.
Methodology:
-
Patient Preparation:
-
Ensure the patient is not taking any medications that could interfere with the test (e.g., corticosteroids, anticonvulsants). A washout period may be necessary.
-
Instruct the patient to avoid alcohol and strenuous exercise for at least 24 hours prior to the test.
-
-
Dexamethasone Administration:
-
Blood Sampling:
-
Interpretation:
-
A post-dexamethasone cortisol level of less than 5 µg/dL is generally considered normal suppression.[8] Higher levels indicate non-suppression and potential HPA axis hyperactivity.
-
Combined Dexamethasone/CRH (Dex/CRH) Test Protocol
The Dex/CRH test provides a more dynamic assessment of HPA axis function.
Objective: To evaluate the pituitary's ACTH response to CRH stimulation following dexamethasone-induced suppression of the HPA axis.
Methodology:
-
Patient Preparation:
-
Similar to the DST, ensure no interfering medications are being taken.
-
The patient should be fasting for at least 4 hours before the CRH administration.[9]
-
-
Dexamethasone Administration:
-
At 11:00 PM on Day 1, administer 1.5 mg of dexamethasone orally.[10]
-
-
CRH Stimulation and Blood Sampling (Day 2):
-
The following afternoon, insert an intravenous catheter for blood sampling.
-
At 3:00 PM, collect a baseline blood sample.[10]
-
Immediately following the baseline sample, administer a 100 µg bolus of human CRH intravenously.[10]
-
Collect subsequent blood samples at 3:30 PM, 3:45 PM, and 4:00 PM for ACTH and cortisol analysis.[10]
-
-
Interpretation:
-
In healthy individuals, dexamethasone will suppress ACTH and cortisol, and the subsequent CRH challenge will elicit a minimal response. In many depressed patients, there is an exaggerated ACTH and cortisol response to CRH, indicating impaired glucocorticoid feedback at the pituitary level.
-
Conclusion and Future Directions
This compound presents a unique profile among tricyclic antidepressants in its interaction with the hypothalamic-pituitary-adrenal axis. Its tendency to normalize HPA axis hyperactivity, as evidenced by the reduction in cortisol and ACTH levels, particularly in dynamic testing, distinguishes it from many other antidepressants. The proposed mechanisms, likely involving the modulation of glucocorticoid receptor function and CRH gene expression, offer promising avenues for future research.
For drug development professionals, the distinct neuroendocrine profile of this compound suggests that targeting HPA axis normalization could be a valuable strategy for developing novel antidepressants with potentially improved efficacy and side-effect profiles. Further investigation into the specific molecular interactions of this compound within the HPA axis will be crucial for elucidating its full therapeutic potential and for the rational design of next-generation treatments for depressive disorders. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
- Barden, N., Reul, J. M., & Holsboer, F. (1995). Do antidepressants stabilize mood through actions on the hypothalamic-pituitary-adrenocortical system?. Trends in neurosciences, 18(1), 6-11.
- Carroll, B. J. (1982). The dexamethasone suppression test for melancholia.
- Carroll, B. J., Feinberg, M., Greden, J. F., Tarika, J., Albala, A. A., Haskett, R. F., ... & Kronfol, Z. (1981). A specific laboratory test for the diagnosis of melancholia: standardization, validation, and clinical utility.
- Heuser, I., Yassouridis, A., & Holsboer, F. (1994). The combined dexamethasone/CRH test: a refined laboratory test for psychiatric disorders.
- Künzel, H. E., Ackl, N., Hatzinger, M., Held, K., Holsboer-Trachsler, E., Ising, M., ... & Steiger, A. (2009). Outcome in delusional depression comparing this compound monotherapy with a combination of amitriptyline and haloperidol--a double-blind multicenter trial.
- Lesch, K. P., Laux, G., Pfuller, H., Erb, A., & Beckman, H. (1987). Dexamethasone suppression test (DST) and clinical course of endogenous depression.
- Pariante, C. M., & Miller, A. H. (2001). Glucocorticoid receptors and the effects of antidepressants.
- Reul, J. M., & de Kloet, E. R. (1985).
- Steckler, T., Holsboer, F., & Reul, J. M. (1999). Glucocorticoids and depression. Baillière's best practice & research. Clinical endocrinology & metabolism, 13(4), 597-614.
- Holsboer, F. (2000). The corticosteroid receptor hypothesis of depression. Neuropsychopharmacology, 23(5), 477-501.
- Ising, M., Künzel, H. E., Binder, E. B., Nickel, T., Modell, S., & Holsboer, F. (2005). The combined dexamethasone/CRH test as a potential surrogate marker in depression.
- Pariante, C. M., Pearce, B. D., Pisell, T. L., Su, C., & Miller, A. H. (1999). The steroid receptor antagonists RU486 and RU40555, but not the antidepressant desipramine, reverse the dexamethasone-induced up-regulation of the glucocorticoid receptor in LMCAT cells. Journal of Pharmacology and Experimental Therapeutics, 288(2), 749-757.
- Gastpar, M., Gilsdorf, U., & Abou-Saleh, M. T. (1987). A comparative double-blind controlled study of this compound and amitriptyline in major depression: lack of correlation with 5-hydroxytryptamine reuptake blockade. Journal of clinical psychopharmacology, 7(6), 385-393.
- Reul, J. M., Stec, I., Söder, M., & Holsboer, F. (1993). Chronic treatment of rats with the antidepressant amitriptyline attenuates the activity of the hypothalamic-pituitary-adrenocortical system. Endocrinology, 133(1), 312-320.
-
Labcorp. (n.d.). Dexamethasone Suppression Screening for Cushing Disease/Syndrome. Retrieved from [Link]
-
Medscape. (2025, October 15). Dexamethasone/Corticotropin-Releasing Hormone Test. Retrieved from [Link]
-
Dr.Oracle. (2025, June 12). What is the protocol for the dexamethasone (corticosteroid) suppression test?. Retrieved from [Link]
-
Cortisol Matters. (n.d.). 1-mg overnight dexamethasone suppression test (dst). Retrieved from [Link]
-
StatPearls. (n.d.). Dexamethasone Suppression Test. NCBI Bookshelf. Retrieved from [Link]
-
Medscape. (2025, October 24). Dexamethasone Suppression Test: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]
- Settle, E. C., & Ayd, F. J. (1983). This compound: twenty years' worldwide clinical experience.
-
Frontiers. (2022, October 5). Outcome of CRH stimulation test and overnight 8 mg dexamethasone suppression test in 469 patients with ACTH-dependent Cushing's syndrome. Retrieved from [Link]
-
ResearchGate. (n.d.). The Dexamethasone-CRH Stimulation Test: A Single-Center Experience. Retrieved from [Link]
-
Dr.Oracle. (2025, December 18). What are the next steps for a patient with a positive dexamethasone (cortisol) suppression test?. Retrieved from [Link]
-
King's College London Research Portal. (n.d.). Molecular mechanisms of glucocorticoid receptor sensitivity and relevance to affective disorders. Retrieved from [Link]
- Pariante, C. M., Makoff, A., Lovestone, S., & Kerwin, R. W. (2002). Antidepressants enhance glucocorticoid receptor function in vitro by modulating the membrane steroid transporters. British Journal of Pharmacology, 134(6), 1335-1343.
-
PubMed. (n.d.). Clomipramine in vitro reduces glucocorticoid receptor function in healthy subjects but not in patients with major depression. Retrieved from [Link]
-
The Glucocorticoid Receptor: Pivot of Depression and of Antidepressant Treatment? - PMC. (n.d.). Retrieved from [Link]
-
Mayo Clinic. (2024, October 8). Tricyclic antidepressants. Retrieved from [Link]
-
Psych Scene Hub. (2023, April 17). Tricyclic Antidepressants: Pharmacology, Mechanism, and Clinical Guide. Retrieved from [Link]
Sources
- 1. The effects of antidepressants on the hypothalamic-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative double-blind controlled study of this compound and amitriptyline in major depression: lack of correlation with 5-hydroxytryptamine reuptake blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Outcome in delusional depression comparing this compound monotherapy with a combination of amitriptyline and haloperidol--a double-blind multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Treatment of Anxiety Disorders: The Role of the HPA Axis [frontiersin.org]
- 6. droracle.ai [droracle.ai]
- 7. cortisolmatters.com [cortisolmatters.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. psychiatry.wisc.edu [psychiatry.wisc.edu]
Methodological & Application
Application Notes and Protocols for the Use of Trimipramine in Rodent Sleep Models
Introduction: The Unique Profile of Trimipramine in Sleep Research
This compound is a tricyclic antidepressant (TCA) that has garnered significant interest in sleep research due to its distinct pharmacological profile.[1][2] Unlike the majority of TCAs and other antidepressants which suppress Rapid Eye Movement (REM) sleep, this compound is notable for its ability to improve sleep continuity without altering, and in some cases even enhancing, normal sleep architecture.[2][3][4][5][6] This unique characteristic makes it an invaluable tool for researchers investigating the neurobiology of sleep, the mechanisms of hypnotic drugs, and the complex relationship between sleep and psychiatric disorders.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to induce and modulate sleep in rodent models. The document outlines its mechanism of action, provides detailed experimental protocols for polysomnographic studies, and offers insights into data interpretation and best practices.
Mechanism of Action: A Multi-Receptor Antagonist
This compound's sedative and hypnotic effects are not primarily driven by the monoamine reuptake inhibition typical of other TCAs; in fact, it is a relatively weak inhibitor of serotonin and norepinephrine transporters.[3][7][8] Instead, its efficacy in promoting sleep is attributed to its potent antagonist activity at several key receptors involved in the regulation of arousal and wakefulness.[1][3][9]
The primary mechanisms include:
-
Histamine H1 Receptor Antagonism: This is the principal driver of this compound's sedative effects.[3] The histamine system, originating in the tuberomammillary nucleus (TMN) of the hypothalamus, is a critical component of the brain's arousal system. By blocking H1 receptors, this compound inhibits the wake-promoting signals of histamine, thereby facilitating the transition to sleep.
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is known to increase slow-wave sleep (SWS), also known as deep sleep. This action contributes to the restorative quality of sleep induced by this compound.
-
Alpha-1 Adrenergic Receptor Antagonism: The noradrenergic system, originating in the locus coeruleus (LC), is another key arousal pathway. By blocking α1-adrenergic receptors, this compound dampens noradrenergic signaling, further promoting sedation.[3]
This multi-receptor profile allows this compound to induce sleep through redundant, synergistic pathways, making it a robust hypnotic agent. Its lack of significant REM sleep suppression distinguishes it from compounds like imipramine and most SSRIs, which are known to decrease or suppress REM sleep in both humans and animal models.[6][10]
Signaling Pathway Diagram
The following diagram illustrates the primary antagonistic actions of this compound that lead to the promotion of sleep.
Quantitative Data Summary: Effects on Rodent Sleep Architecture
The table below summarizes the expected effects of this compound on key sleep parameters in rodents, based on findings extrapolated from clinical and preclinical literature. Note that specific dose-responses may vary depending on the species, strain, and experimental conditions.
| Parameter | Expected Effect with this compound | Comparison to Typical TCAs (e.g., Imipramine) |
| Total Sleep Time | Significant Increase | Variable; may not significantly change[6][11] |
| Sleep Onset Latency | Significant Decrease | Variable; often no significant change[11] |
| Wake After Sleep Onset (WASO) | Significant Decrease | No significant change or may increase[11] |
| Non-REM (NREM) Sleep | Increase, particularly Slow-Wave Sleep | Variable, often no significant effect on SWS[6] |
| REM Sleep | No suppression; may be preserved or increased | Significant suppression/decrease[6][10] |
| Sleep Efficiency | Significant Increase | Variable; may not significantly change[2][11] |
Detailed Experimental Protocol: EEG/EMG Assessment in Rats
This protocol provides a step-by-step methodology for assessing the effects of this compound on sleep architecture in adult male Sprague-Dawley rats using electroencephalography (EEG) and electromyography (EMG).
Materials and Reagents
-
This compound maleate salt (CAS: 521-78-8)
-
Vehicle solution (e.g., 0.9% sterile saline or 0.5% methylcellulose)
-
Anesthetics (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Analgesics (e.g., Buprenorphine, Carprofen)
-
EEG/EMG implantation hardware (miniature screws, insulated wires, headmount connector)
-
Dental cement
-
Polysomnography recording system (amplifier, digitizer, software)
-
Sound-attenuated recording chambers with a controlled light-dark cycle (12h/12h).[12]
Experimental Workflow
Step-by-Step Methodology
Phase 1: Animal Preparation
-
Acclimation: Upon arrival, single-house adult male Sprague-Dawley rats (250-300g) in a vivarium with a strict 12h/12h light-dark cycle (e.g., lights on at 07:00) for at least 7 days.[12] Provide ad libitum access to food and water.
-
EEG/EMG Implantation Surgery:
-
Anesthetize the rat using appropriate methods (e.g., isoflurane inhalation).
-
Secure the animal in a stereotaxic frame. Maintain body temperature with a heating pad.
-
Administer pre-operative analgesia.
-
Following aseptic procedures, make a midline incision on the scalp.
-
Implant 2-4 stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.[12][13]
-
Insert two insulated, flexible wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Solder all electrode leads to a headmount connector, which is then secured to the skull using dental cement.[13]
-
Suture the scalp incision closed.
-
-
Post-Surgical Recovery:
-
Administer post-operative analgesia for 48-72 hours.
-
Allow the animals to recover for 7-10 days. Monitor for signs of pain, distress, or infection.[13]
-
Phase 2: Recording Protocol
-
Habituation:
-
Baseline Recording:
-
Record 24 hours of continuous EEG/EMG data to establish a stable baseline of the animal's natural sleep-wake cycle.
-
-
Drug Administration:
-
At the onset of the light cycle (when rodent sleep propensity is highest), briefly disconnect the animal and administer either vehicle or this compound.
-
Dose Selection: A starting dose range of 10-30 mg/kg is recommended for initial studies, based on typical doses for tricyclic compounds in rats. A dose-response study is highly advised.
-
Route of Administration: Intraperitoneal (i.p.) injection is common for acute studies due to rapid absorption. Oral gavage (p.o.) can be used to model clinical administration routes.
-
-
Post-Dosing Recording:
-
Immediately reconnect the animal and record continuous EEG/EMG data for the subsequent 24 hours to assess drug effects.
-
Phase 3: Data Analysis
-
Sleep Stage Scoring:
-
Divide the continuous EEG/EMG recording into 10-second epochs.
-
Visually or automatically score each epoch as Wake, NREM sleep, or REM sleep based on standard criteria:
-
Wake: Low-amplitude, high-frequency EEG; high-amplitude, variable EMG.
-
NREM Sleep: High-amplitude, low-frequency EEG (delta waves); reduced EMG tone compared to wake.
-
REM Sleep: Low-amplitude, high-frequency EEG (theta-dominant); EMG atonia (lowest muscle tone).[12]
-
-
-
Data Analysis and Interpretation:
-
Quantify key parameters for both baseline and post-drug conditions: total time in each stage, sleep/REM latency from injection, number and duration of sleep/wake bouts, and sleep efficiency.
-
Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to assess changes in power density, particularly delta power during NREM sleep as an indicator of sleep depth.[14][15]
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare drug effects against the vehicle control and baseline.
-
Best Practices and Troubleshooting
-
Causality - Why a Crossover Design is Preferred: To minimize inter-animal variability, a within-subjects crossover design is ideal. Each animal should receive both vehicle and the this compound dose(s) in a counterbalanced order, with a sufficient washout period (at least 72 hours) between treatments. This ensures each animal serves as its own control, increasing statistical power.
-
Trustworthiness - Validating the Model: Always include a vehicle-treated control group. This is critical to confirm that the injection procedure itself does not significantly alter sleep architecture. Comparing results to baseline is important, but the vehicle group accounts for any potential time-of-day or handling-related confounds.
-
Troubleshooting - Loss of EEG/EMG Signal: Poor signal quality is a common issue. Ensure that screws are firmly in contact with the dura, the headmount is securely anchored with dental cement, and EMG wires are well-sutured within the muscle tissue. During habituation, check signal quality daily.
-
Expertise - Interpreting REM Sleep Effects: Unlike other TCAs, you should not expect to see a significant reduction in REM sleep.[16] A lack of REM suppression is a key finding and validates the unique action of this compound. An unexpected increase in REM sleep is also possible and has been reported in clinical studies.[2][4]
References
-
This compound - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). Action of this compound on sleep and pituitary hormone secretion. Drugs, 21(4), 309-317. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound Maleate? Patsnap Synapse. Retrieved from [Link]
-
WebMD. (n.d.). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Retrieved from [Link]
-
Pascual-Salin, R. J., Reyes-Guzman, C. M., & Drucker-Colin, R. (2002). Effect of chronic treatment with milnacipran on sleep architecture in rats compared with paroxetine and imipramine. Pharmacology Biochemistry and Behavior, 72(3), 589-593. Retrieved from [Link]
-
Li, S. B., et al. (2023). Automated Sleep Deprivation Setup Using a Shaking Platform in Mice. Bio-protocol, 13(4), e4620. Retrieved from [Link]
-
Tobler, I., & Jaggi, K. (1987). Effect of clomipramine on sleep and EEG power spectra in the diurnal rodent Eutamias sibiricus. Neuroscience Letters, 80(3), 321-326. Retrieved from [Link]
-
Amitriptyline - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Li, S. B., et al. (2023). Automated Sleep Deprivation Setup Using a Shaking Platform in Mice. PMC - NIH. Retrieved from [Link]
-
Havekes, R., & Aton, S. J. (2016). Experimental sleep deprivation as a tool to test memory deficits in rodents. Frontiers in Systems Neuroscience, 10, 88. Retrieved from [Link]
-
Tartar, J. L., et al. (2014). Validation of a novel method to interrupt sleep in the mouse. Journal of Neuroscience Methods, 235, 137-142. Retrieved from [Link]
-
IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]
-
NDI Neuroscience. (n.d.). SAMPLE PROTOCOL FOR RAT SLEEP EEG STUDY. Retrieved from [Link]
-
Wichniak, A., Wierzbicka, A., & Jernajczyk, W. (2021). Association of Sleep Architecture and Physiology with Depressive Disorder and Antidepressants Treatment. Journal of Clinical Medicine, 10(3), 497. Retrieved from [Link]
-
Olpe, H. R., & Koella, W. P. (1981). This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system. European Journal of Pharmacology, 73(2-3), 225-228. Retrieved from [Link]
-
NDI Neuroscience. (n.d.). Protocol for Rat Sleep EEG. Retrieved from [Link]
-
Gene2Rx. (n.d.). This compound Pharmacogenetics. Retrieved from [Link]
-
Pascual-Salin, R. J., Reyes-Guzman, C. M., & Drucker-Colin, R. (2002). Effect of chronic treatment with milnacipran on sleep architecture in rats compared with paroxetine and imipramine. ResearchGate. Retrieved from [Link]
-
Sonntag, A., Rothe, B., Guldner, J., Yassouridis, A., Holsboer, F., & Steiger, A. (1996). This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression. Depression, 4(1), 1-13. Retrieved from [Link]
-
Ware, J. C., Brown, F. W., Moorad, P. J., Pittard, J. T., & Cobert, B. (1989). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients. Sleep, 12(6), 537-549. Retrieved from [Link]
-
Franken, P., Dijk, D. J., Tobler, I., & Borbély, A. A. (1991). Selective and total sleep deprivation: effect on the sleep EEG in the rat. Pharmacology Biochemistry and Behavior, 38(1), 1-6. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Action of this compound on sleep and pituitary hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Association of Sleep Architecture and Physiology with Depressive Disorder and Antidepressants Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gene2rx.com [gene2rx.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. Effect of chronic treatment with milnacipran on sleep architecture in rats compared with paroxetine and imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. Effect of clomipramine on sleep and EEG power spectra in the diurnal rodent Eutamias sibiricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective and total sleep deprivation: effect on the sleep EEG in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Trimipramine in Primary Insomnia Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of trimipramine in the study of primary insomnia. This document integrates established scientific principles with practical, field-proven methodologies to ensure the rigorous and effective investigation of this compound's hypnotic properties.
Introduction: The Rationale for Investigating this compound in Primary Insomnia
Primary insomnia, characterized by persistent difficulties with sleep initiation, duration, consolidation, or quality, presents a significant challenge in clinical practice. While benzodiazepines and non-benzodiazepine hypnotics have traditionally been the mainstay of treatment, concerns regarding tolerance, dependence, and alteration of sleep architecture have prompted the investigation of alternative therapeutic agents.
This compound, a tricyclic antidepressant, has emerged as a promising candidate for the management of primary insomnia.[1][2] Its therapeutic potential in this context is not primarily linked to its antidepressant effects but rather to its unique pharmacological profile, particularly its potent sedative properties.[3][4] Unlike many hypnotics, this compound does not suppress REM sleep, a critical phase for cognitive function and emotional regulation.[5][3] This distinct characteristic, coupled with evidence of efficacy in improving sleep continuity, positions this compound as a valuable tool for both therapeutic intervention and for studying the neurobiology of sleep.[5][2]
Pharmacological Profile and Mechanism of Action in Sleep Regulation
This compound's effects on sleep are attributed to its multi-receptor antagonist activity.[6][7] Its mechanism is distinct from typical antidepressants, as it is a relatively weak inhibitor of serotonin and norepinephrine reuptake.[6][8]
Key Receptor Interactions:
-
Histamine H1 Receptor Antagonism: This is the primary driver of this compound's sedative effects.[6][9] Blockade of H1 receptors in the central nervous system promotes drowsiness and sleep initiation.
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism at this receptor is thought to contribute to an increase in slow-wave sleep (deep sleep) and may play a role in its lack of REM sleep suppression.
-
Alpha-1 Adrenergic Receptor Antagonism: This action can contribute to sedation and may also cause orthostatic hypotension, a potential side effect.[6][8]
-
Muscarinic Acetylcholine Receptor Antagonism: This contributes to anticholinergic side effects such as dry mouth, constipation, and blurred vision, but may also play a minor role in its sedative properties.[6][4]
The following diagram illustrates the primary mechanisms through which this compound is believed to exert its hypnotic effects.
Caption: this compound's primary mechanism of action for insomnia.
Clinical Research Protocols for this compound in Primary Insomnia
The following protocols are designed to provide a robust framework for investigating the efficacy and safety of this compound in adults with primary insomnia. These protocols are aligned with guidelines from regulatory bodies such as the FDA and EMA.[10][11]
Study Design and Participant Selection
A randomized, double-blind, placebo-controlled design is the gold standard for evaluating the efficacy of this compound. A crossover design may also be considered to reduce inter-individual variability.
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Diagnosis of primary insomnia according to DSM-5 or ICD-10 criteria.
-
Duration of insomnia symptoms for at least three months.
-
Informed consent obtained.
Exclusion Criteria:
-
Presence of other sleep disorders (e.g., sleep apnea, restless legs syndrome).
-
Co-morbid psychiatric or medical conditions that could cause insomnia.
-
Current use of other psychotropic medications.
-
History of substance abuse or dependence.
-
Pregnancy or lactation.
The following flowchart outlines the participant screening and enrollment process.
Caption: Participant screening and enrollment workflow.
Dosing and Administration
For research purposes, a conservative dosing strategy is recommended. The dosage of this compound for insomnia is typically lower than that used for depression.[12]
-
Starting Dose: 25-50 mg administered 30-60 minutes before bedtime.[12]
-
Titration: The dose can be gradually increased based on clinical response and tolerability, with a typical effective range of 50 to 150 mg.[13] In some studies, a mean dose of around 100 mg to 166 mg has been used.[2][14]
-
Maximum Dose: For primary insomnia research, it is advisable not to exceed 200 mg per day.[13]
Efficacy and Safety Assessments
A combination of objective and subjective measures is crucial for a comprehensive evaluation of this compound's effects.
Objective Measures:
-
Polysomnography (PSG): This is the gold standard for assessing sleep architecture and continuity.[15][16] Key parameters to measure include:
-
Total Sleep Time (TST)
-
Sleep Efficiency (SE)
-
Wake After Sleep Onset (WASO)
-
Latency to Persistent Sleep (LPS)
-
Percentage of each sleep stage (N1, N2, N3, REM)
-
Subjective Measures:
-
Sleep Diaries: Daily logs completed by participants to record sleep patterns and perceived sleep quality.
-
Standardized Questionnaires:
-
Insomnia Severity Index (ISI): A brief, 7-item questionnaire to assess the severity of insomnia symptoms.[17][18]
-
Pittsburgh Sleep Quality Index (PSQI): A 19-item self-report questionnaire that assesses sleep quality over a one-month period.[15][19]
-
Morning Questionnaire-Insomnia (MQI): A daily diary to assess sleep quality and daytime functioning.[20]
-
Safety and Tolerability:
-
Adverse Event Monitoring: Systematically collect and document all adverse events at each study visit. Common side effects of this compound include dry mouth, dizziness, and constipation.[4][21]
-
Vital Signs and Laboratory Tests: Monitor blood pressure, heart rate, and conduct routine blood chemistry and hematology tests at baseline and follow-up visits.
Data Analysis and Interpretation
Statistical analysis should be performed using appropriate methods to compare the effects of this compound and placebo on the primary and secondary outcome measures.
| Parameter | This compound Effect (Reported in Clinical Trials) | Reference |
| Sleep Efficiency (SE) | Significant Increase | [14] |
| Total Sleep Time (TST) | Significant Increase | [22][14] |
| Wake After Sleep Onset (WASO) | Significant Decrease | [22][14] |
| Stage 1 Sleep | Significant Decrease | [22][14] |
| Stage 2 Sleep | Significant Increase | [22][14] |
| REM Sleep | No significant suppression | [2] |
| Subjective Sleep Quality | Significant Improvement | [5][14] |
Key Considerations for Interpretation:
-
Rebound Insomnia: Studies suggest that discontinuation of this compound does not typically provoke short- or long-term rebound insomnia.[14]
-
Daytime Functioning: Assess for any next-day residual sedative effects, which can be a concern with sedating antidepressants.[22]
-
Individual Variability: Response to this compound can vary among individuals.
Conclusion and Future Directions
This compound presents a viable and intriguing option for the pharmacological investigation of primary insomnia. Its unique mechanism of action, particularly its lack of REM sleep suppression, offers a distinct advantage over many conventional hypnotics. The protocols outlined in these application notes provide a comprehensive framework for conducting rigorous and informative clinical research.
Future research should focus on long-term efficacy and safety, comparative effectiveness against other hypnotics, and its potential application in specific subpopulations of individuals with insomnia. Further exploration of its effects on daytime functioning and cognitive performance is also warranted.
References
-
Wiegand, M. H., Riemann, D., Schreiber, W., Lauer, C. J., & Berger, M. (1993). This compound in primary insomnia: results of a polysomnographic double-blind controlled study. Pharmacopsychiatry, 26(2), 51–55. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of this compound Maleate?. Patsnap Synapse. [Link]
-
Patsnap. (2024, July 12). What are the side effects of this compound Maleate?. Patsnap Synapse. [Link]
-
Healthline. (2025, July 22). This compound: Uses, Side Effects, Dosage, How to Take, Cost, and More. [Link]
-
University of Luebeck. (n.d.). This compound in primary insomnia: Results of a polysomnographic double-blind controlled study. [Link]
-
University of Luebeck. (n.d.). Treatment of primary insomnia with this compound: An alternative to benzodiazepine hypnotics?. [Link]
-
ResearchGate. (2025, August 9). Treatment of primary insomnia with this compound: An alternative to benzodiazepine hypnotics?. [Link]
-
Dr.Oracle. (2025, February 16). Is Surmontil (this compound) used to treat insomnia?. [Link]
-
Drugs.com. (2025, March 4). This compound Side Effects. [Link]
-
Patsnap. (2024, June 14). What is this compound Maleate used for?. Patsnap Synapse. [Link]
-
Cambridge University Press & Assessment. (n.d.). This compound - Prescriber's Guide. [Link]
-
chemeurope.com. (n.d.). This compound. [Link]
-
ResearchGate. (2025, October 15). (PDF) Measuring Subjective Sleep Quality: A Review. [Link]
-
European Medicines Agency. (n.d.). Medicinal products for the treatment of insomnia - Scientific guideline. [Link]
-
PubMed Central. (n.d.). Measuring Subjective Sleep Quality: A Review. [Link]
-
STOP, THAT and One Hundred Other Sleep Scales. (n.d.). Insomnia Severity Index (ISI). [Link]
-
Drugs.com. (2025, June 9). This compound Dosage Guide + Max Dose, Adjustments. [Link]
-
A New Single-Item Sleep Quality Scale: Results of Psychometric Evaluation in Patients With Chronic Primary Insomnia and Depression. (n.d.). Academic OUP. [Link]
-
Edinger, J. D., Ulmer, C. S., & Means, M. K. (2013). Sensitivity and specificity of polysomnographic criteria for defining insomnia. Journal of clinical sleep medicine, 9(5), 481–491. [Link]
-
COSMIN database. (n.d.). Measuring Subjective Sleep Quality: A Review. [Link]
-
Therapeutic Goods Administration (TGA). (2011, February 17). Guideline on medicinal products for the treatment of insomnia Rev. 1. [Link]
-
European Medicines Agency. (2011, February 17). Overview of comments received on the draft guideline on medicinal products for the treatment of insomnia (EMA/CHMP/16274/2009). [Link]
-
FDA. (n.d.). Guidance for Industry. [Link]
Sources
- 1. research.uni-luebeck.de [research.uni-luebeck.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What are the side effects of this compound Maleate? [synapse.patsnap.com]
- 5. This compound in primary insomnia: results of a polysomnographic double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 7. This compound [chemeurope.com]
- 8. This compound - Prescriber's Guide [cambridge.org]
- 9. What is this compound Maleate used for? [synapse.patsnap.com]
- 10. Medicinal products for the treatment of insomnia - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. droracle.ai [droracle.ai]
- 13. drugs.com [drugs.com]
- 14. research.uni-luebeck.de [research.uni-luebeck.de]
- 15. Measuring Subjective Sleep Quality: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jcsm.aasm.org [jcsm.aasm.org]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Measuring Subjective Sleep Quality: A Review - COSMIN database [database.cosmin.nl]
- 19. researchgate.net [researchgate.net]
- 20. jcsm.aasm.org [jcsm.aasm.org]
- 21. This compound: Uses, Side Effects, Dosage, How to Take, Cost, and More [healthline.com]
- 22. Treatment of primary insomnia with this compound: an alternative to benzodiazepine hypnotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to In Vitro Measurement of Trimipramine Receptor Occupancy
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro assays to measure the receptor occupancy of Trimipramine. This compound, a tricyclic antidepressant (TCA), exhibits a complex pharmacological profile characterized by its interaction with multiple G protein-coupled receptors (GPCRs). Understanding its binding affinity and functional activity at these targets is crucial for elucidating its therapeutic mechanisms and predicting its side-effect profile. This guide details the methodologies for two gold-standard assays: a competitive radioligand binding assay for the histamine H1 receptor (H1R) and a cell-based functional calcium flux assay for the muscarinic M1 receptor (M1R), providing step-by-step protocols, data analysis workflows, and critical field-proven insights.
The Molecular Pharmacology of this compound: A Multi-Target Profile
This compound is a first-generation tricyclic antidepressant whose clinical efficacy is not solely derived from the inhibition of serotonin (SERT) and norepinephrine (NET) transporters, a hallmark of many TCAs. In fact, it is a relatively weak inhibitor of monoamine reuptake.[1][2] Its therapeutic and side-effect profile is largely dictated by its potent antagonism at a range of other CNS receptors.[3][4] This multi-target engagement underscores the necessity of a broad in vitro profiling strategy.
Measuring receptor occupancy—quantifying the fraction of receptors bound by a drug at a given concentration—is fundamental to drug development. It allows for the determination of a compound's potency (often expressed as the inhibition constant, Ki) and selectivity, which are key predictors of clinical efficacy and tolerability. For this compound, the most clinically relevant interactions are its potent antagonism of histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which are linked to its sedative, anticholinergic (e.g., dry mouth, constipation), and orthostatic hypotensive side effects, respectively.[4][5]
Table 1: Representative Receptor Binding Profile of this compound
The following table summarizes the binding affinities (Ki) of this compound for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Typical Ki (nM) | Associated Clinical Effect of Antagonism |
| Histamine H1 | ~0.3 - 2.0 | Potent Sedation, Weight Gain |
| Muscarinic M1-M5 | ~15 - 80 | Anticholinergic effects (dry mouth, blurred vision, constipation) |
| Adrenergic α1 | ~3 - 30 | Postural hypotension, Dizziness |
| Serotonin 5-HT2A | ~10 - 50 | Anxiolytic, Sleep improvement |
| Dopamine D2 | ~50 - 200 | Potential antipsychotic-like effects |
| SERT / NET | >200 | Weak antidepressant action via reuptake inhibition |
Note: Ki values are compiled from various sources and can vary based on experimental conditions. The data is intended to be representative of this compound's rank-order potency.[6]
Principles of In Vitro Receptor Occupancy Assays
Two primary methodologies are employed to determine receptor occupancy in vitro: direct binding assays and functional assays.
-
Competitive Radioligand Binding Assays: This is the classic approach to directly measure the binding of a compound to a receptor. The assay relies on the principle of competition between an unlabeled test compound (this compound) and a labeled ligand (typically radioactive, e.g., ³H) that has a known high affinity for the target receptor. By measuring the concentration-dependent displacement of the radioligand by this compound, we can calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki).[7]
-
Cell-Based Functional Assays: These assays measure the downstream cellular signaling events that occur upon receptor activation or inhibition.[8][9] For GPCRs, this often involves quantifying second messengers like cyclic AMP (cAMP) or intracellular calcium ([Ca²⁺]i).[10][11] To measure antagonism, cells expressing the target receptor are stimulated with a known agonist in the presence of varying concentrations of the test compound (this compound). The ability of this compound to block the agonist-induced signal provides a measure of its functional potency (IC50).
Experimental Workflow & Signaling Diagrams
Understanding the flow of an experiment and the underlying biology is critical for successful execution and troubleshooting.
Diagram 1: Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Diagram 2: M1 Muscarinic Receptor (Gq-coupled) Signaling Pathway
Caption: Simplified Gq signaling pathway for the M1 functional assay.
Detailed Experimental Protocols
Protocol A: Radioligand Binding Assay for Histamine H1 Receptor (H1R) Occupancy
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the H1 receptor using [³H]Pyrilamine (also known as mepyramine), a well-characterized H1R antagonist radioligand.[12][13][14]
Materials:
-
Cell Membranes: Commercially available or in-house prepared cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO-K1 cells).
-
Radioligand: [³H]Pyrilamine (Specific Activity: 20-30 Ci/mmol).
-
Test Compound: this compound maleate salt.
-
Non-specific Agent: Mianserin or unlabeled Pyrilamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
Equipment: 96-well microplates, filter plates (e.g., GF/C), vacuum manifold, liquid scintillation counter.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions in Assay Buffer to achieve the desired final concentration range (e.g., 0.01 nM to 1 µM).
-
Dilute [³H]Pyrilamine in Assay Buffer to a working concentration of ~2 nM. This results in a final assay concentration of ~1 nM, which is close to its Kd for the H1R.[12]
-
Prepare a high-concentration solution of Mianserin (e.g., 2 µM final concentration) in Assay Buffer for determining non-specific binding.
-
Dilute cell membranes in ice-cold Assay Buffer to a concentration that yields sufficient signal (e.g., 5-10 µg protein per well).
-
-
Assay Plate Setup (Total Volume = 200 µL/well):
-
Total Binding (TB) wells: 100 µL Assay Buffer + 50 µL [³H]Pyrilamine working solution + 50 µL cell membrane suspension.
-
Non-Specific Binding (NSB) wells: 50 µL Mianserin solution + 50 µL Assay Buffer + 50 µL [³H]Pyrilamine working solution + 50 µL cell membrane suspension.
-
Competition wells: 50 µL Assay Buffer + 50 µL of each this compound dilution + 50 µL [³H]Pyrilamine working solution + 50 µL cell membrane suspension.
-
Rationale: The NSB wells are critical. They measure the amount of radioligand that binds to components other than the receptor (e.g., the filter, lipids). This value must be subtracted from all other wells to determine the specific binding to the H1 receptor.[15]
-
-
Incubation:
-
Incubate the plate for 120-180 minutes at room temperature (25°C) with gentle agitation.[12]
-
Rationale: This incubation period allows the binding reaction to reach equilibrium, a prerequisite for accurate affinity constant determination.
-
-
Filtration and Washing:
-
Rapidly harvest the contents of each well onto the filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Rationale: Rapid filtration and cold washes are essential to minimize the dissociation of the radioligand-receptor complex during the washing steps.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Protocol B: Cell-Based Functional Assay for Muscarinic M1 Receptor (M1R) Antagonism
This protocol measures the ability of this compound to functionally block the M1 receptor, a Gq-coupled GPCR.[16] Antagonism is quantified by measuring the inhibition of agonist-induced intracellular calcium mobilization using a fluorescent dye.[17][18]
Materials:
-
Cell Line: A cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293).[19]
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
Calcium Assay Kit: A commercial no-wash calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or similar). These kits typically include the dye and a probenecid solution.
-
Agonist: Carbachol or Oxotremorine.[19]
-
Test Compound: this compound maleate salt.
-
Control Antagonist: Pirenzepine or Atropine.[20]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Equipment: 96- or 384-well black, clear-bottom assay plates; fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Procedure:
-
Cell Plating:
-
Seed the M1-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution in Assay Buffer according to the manufacturer's instructions. This often includes probenecid.
-
Rationale: Probenecid is an anion-exchange transport inhibitor that reduces the leakage of the de-esterified dye out of the cell, improving signal stability.[17]
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound and the control antagonist (Pirenzepine) in Assay Buffer at 4X the final desired concentration.
-
Prepare the agonist (Carbachol) at a 4X concentration corresponding to its EC80 value (the concentration that elicits 80% of the maximal response, determined in a prior experiment).
-
-
Assay Execution and Measurement:
-
Place the dye-loaded cell plate into the fluorescent plate reader.
-
Add the this compound/Pirenzepine dilutions to the appropriate wells and incubate for 15-30 minutes.
-
Rationale: This pre-incubation allows the antagonist to bind to the M1 receptors before the agonist is introduced.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add the EC80 concentration of Carbachol to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 90-120 seconds. The peak fluorescence response is the readout.
-
Data Analysis and Quality Control
1. Calculating Specific Binding (Radioligand Assay): For each well, calculate the specific binding: Specific Binding (CPM) = Total CPM - Average NSB CPM
2. Generating Dose-Response Curves: Convert the specific binding CPM for each this compound concentration into a percentage of inhibition relative to the controls: % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Control)) Plot % Inhibition (Y-axis) against the log[this compound] (X-axis) and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
3. Calculating the Inhibition Constant (Ki): The IC50 is an experimental value dependent on assay conditions. To determine the intrinsic affinity of the drug for the receptor, the Ki must be calculated using the Cheng-Prusoff equation.[21][22][23] Ki = IC50 / (1 + ([L] / Kd)) Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments or obtained from literature for the specific batch).[7]
4. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative controls. It is essential for validating the robustness of an assay, particularly in screening contexts.[24][25] Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where pos and neg refer to the positive (e.g., total binding or maximal agonist response) and negative (e.g., NSB or maximal inhibition) controls, and SD is the standard deviation.
-
Z' > 0.5: An excellent, robust assay.[26]
-
0 < Z' < 0.5: A marginal assay, may require optimization.[24]
-
Z' < 0: The assay is not suitable for screening.[26]
Conclusion
The multifaceted pharmacological profile of this compound necessitates a comprehensive in vitro characterization to understand its mechanism of action. The competitive radioligand binding and cell-based functional assays described herein represent robust, reliable, and industry-standard methods for determining receptor occupancy and functional antagonism. By carefully applying these protocols and principles of data analysis, researchers can accurately quantify the interaction of this compound and other novel compounds with their molecular targets, providing critical data for drug discovery, lead optimization, and basic pharmacological research.
References
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [URL: https://www.pharmacologycanada.
- What is the mechanism of this compound Maleate? Patsnap Synapse. [URL: https://www.patsnap.
- This compound: Uses, Side Effects, Interactions. WebMD. [URL: https://www.webmd.com/drugs/2/drug-8822/trimipramine-oral/details]
- What are the mechanisms of action of this compound MALEATE in SURMONTIL treatment? Patsnap Synapse. [URL: https://www.patsnap.
- What is this compound Maleate used for? Patsnap Synapse. [URL: https://www.patsnap.
- This compound - Mechanism, Indication, Contraindications. Pediatric Oncall. [URL: https://www.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/discovery-services/in-vitro-pharmacology/target-based-assays/gpcrs/gpcr-functional-assays/]
- Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214. [URL: https://pubs.acs.org/doi/abs/10.1021/ed080p214]
- IC50. Wikipedia. [URL: https://en.wikipedia.org/wiki/IC50]
- Eglen, R. M. (2005). Functional G protein-coupled receptor assays for primary and secondary screening. Combinatorial chemistry & high throughput screening, 8(4), 311–318. [URL: https://pubmed.ncbi.nlm.nih.gov/16101007/]
- Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. British journal of pharmacology, 109(4), 1110–1119. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2175834/]
- Functional G protein-coupled receptor assays for primary and secondary screening. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/ccbts/2005/00000008/00000004/art00004]
- H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-pharmacology/target-based-assays/gpcrs/histamine/h1-human-histamine-gpcr-binding-antagonist-radioligand-leadhunter-assay-tw/]
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [URL: https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/]
- Sahar, E., et al. (1987). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Journal of clinical immunology, 7(3), 237–244. [URL: https://pubmed.ncbi.nlm.nih.gov/2885012/]
- Staus, D. P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in cell biology, 132, 21–42. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4908581/]
- The Z prime value (Z´). BMG LABTECH. [URL: https://www.bmglabtech.com/en/blog/z-prime-value/]
- Ki to IC50 Converter. AAT Bioquest. [URL: https://www.
- de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195–8207. [URL: https://pubs.acs.org/doi/10.1021/jm201053y]
- A guide to simple, direct, and quantitative in vitro binding assays. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5325731/]
- In Vitro Assays for Muscarinic Receptor Activation. Benchchem. [URL: https://www.benchchem.
- Assay performance and the Z'-factor in HTS. Drug Target Review. [URL: https://www.drugtargetreview.com/article/112674/assay-performance-and-the-z-factor-in-hts/]
- Competition Assay Protocol. Fabgennix International. [URL: https://www.fabgennix.com/Competition-Assay-Protocol]
- Functional Assays. Gifford Bioscience. [URL: https://www.giffordbioscience.com/functional-assays]
- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3592652/]
- Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6315802/]
- M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. [URL: https://www.innoprot.com/en/products/m1-muscarinic-acetylcholine-receptor-assay]
- HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [URL: https://www.youtube.
- M1 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist Calcium Flux LeadHunter Assay. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-pharmacology/target-based-assays/gpcrs/acetylcholine-muscarinic/m1-human-acetylcholine-muscarinic-gpcr-cell-based-antagonist-calcium-flux-leadhunter-assay-fr/]
- Assay setup for competitive binding measurements. NanoTemper Technologies. [URL: https://www.nanotempertech.com/technologies/mst/assay-development/competitive-binding.html]
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [URL: https://academic.oup.
- Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/hi-affi-in-vitro-cell-based-muscarinic-receptor-functional-assay-service.htm]
- An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [URL: https://www.jove.com/t/52802/an-elisa-based-binding-competition-method-to-rapidly-determine]
- Figge, J., et al. (1980). High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact. European journal of pharmacology, 67(1), 41–46. [URL: https://www.sciencedirect.com/science/article/abs/pii/0014299980900060]
- Amitriptyline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Amitriptyline]
- Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534882/]
- The protocol of competitive binding assay. ResearchGate. [URL: https://www.researchgate.net/figure/The-protocol-of-competitive-binding-assay_tbl1_235379024]
- Receptor profile, Ki (nmol/l), of TCAs and comparator drugs. ResearchGate. [URL: https://www.researchgate.net/figure/Receptor-profile-K-i-nmol-l-of-TCAs-and-comparator-drugs-uptake-inhibition-and_tbl3_7889108]
- This compound. LiverTox - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548210/]
- This compound. IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7317]
Sources
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is this compound Maleate used for? [synapse.patsnap.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. researchgate.net [researchgate.net]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Functional G protein-coupled receptor assays for primary and secondary screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional G Protein-Coupled Receptor Assays for Primary and Seco...: Ingenta Connect [ingentaconnect.com]
- 11. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes [pubmed.ncbi.nlm.nih.gov]
- 14. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. innoprot.com [innoprot.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. bmglabtech.com [bmglabtech.com]
Application Note: A Validated HPLC-UV Method for the Robust Quantification of Trimipramine in Human Plasma
Introduction: The Clinical Imperative for Trimipramine Monitoring
This compound is a tricyclic antidepressant (TCA) prescribed for the management of major depressive disorder.[1] Like other TCAs, it exhibits significant inter-individual variability in pharmacokinetics, leading to a wide range of plasma concentrations from a given dose.[2] This variability, coupled with a narrow therapeutic window, makes therapeutic drug monitoring (TDM) an essential tool for optimizing efficacy while minimizing the risk of toxicity.[3] Plasma concentrations between 150 and 300 ng/mL are generally associated with optimal therapeutic response, while levels exceeding 500 ng/mL increase the risk of adverse effects.[3]
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a reliable, accessible, and cost-effective platform for quantifying this compound in biological matrices. This application note provides a comprehensive, step-by-step protocol for the determination of this compound in human plasma, grounded in established bioanalytical principles and validated according to international regulatory standards.
Principle of the Method
This method employs a Solid-Phase Extraction (SPE) procedure to isolate this compound and an internal standard (IS), amitriptyline, from the complex plasma matrix. The rationale for SPE is its ability to provide high analyte recovery and cleaner extracts compared to simpler methods like protein precipitation, thereby reducing matrix effects and enhancing the longevity of the analytical column.[4]
Following extraction, the analytes are separated on a C18 reversed-phase column. Reversed-phase chromatography is ideal for separating moderately hydrophobic and basic compounds like this compound from endogenous plasma components.[5] An isocratic mobile phase consisting of an acidified buffer and an organic modifier ensures consistent and reproducible retention times. Quantification is achieved by monitoring the column effluent with a UV detector, with the analyte concentration determined from the peak area ratio of this compound to the internal standard against a calibration curve.
Experimental Workflow Overview
The entire analytical process from sample receipt to final concentration determination is outlined below.
Caption: High-level workflow for this compound quantification.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
Amitriptyline hydrochloride (Internal Standard, IS) (≥98% purity)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Equipment
-
HPLC system with UV-Vis detector, autosampler, and column oven
-
Analytical balance
-
Vortex mixer and centrifuge
-
Solid-Phase Extraction (SPE) manifold
-
Nitrogen evaporator
-
Calibrated pipettes
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the separation of this compound and the internal standard.
| Parameter | Condition |
| HPLC Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 4.0, adjusted with formic acid) (40:60, v/v)[6][7] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 50 µL |
| UV Wavelength | 220 nm[7] |
| Internal Std. | Amitriptyline |
| Run Time | ~10 minutes |
Scientist's Note: The mobile phase is a balance between an organic modifier (ACN) and an aqueous buffer. The acidic pH ensures that this compound (a tertiary amine) is protonated, leading to better peak shape and retention on the C18 column.[5] Amitriptyline is an excellent internal standard due to its structural similarity to this compound, which ensures comparable behavior during extraction and chromatography.[6][7]
Detailed Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and amitriptyline HCl in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Prepare intermediate stock solutions of this compound in 50:50 ACN:water to create calibration standards. A typical calibration range is 10-500 ng/mL.[2]
-
Internal Standard Working Solution (1 µg/mL): Dilute the amitriptyline primary stock solution in 50:50 ACN:water.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the this compound working solutions into drug-free human plasma to achieve the final concentrations. Prepare at least six non-zero calibration points. Prepare QC samples at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
Plasma Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for tricyclic antidepressants.[4][6][7]
-
Sample Aliquoting: Pipette 500 µL of plasma (unknown sample, CS, or QC) into a clean centrifuge tube.
-
Internal Standard Addition: Add 50 µL of the 1 µg/mL amitriptyline working solution to each tube and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Place C18 SPE cartridges (e.g., 100 mg, 1 mL) onto the extraction manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.
-
Sample Loading: Load the plasma mixture onto the conditioned SPE cartridge at a slow, consistent flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of deionized water through the cartridge to remove hydrophilic impurities.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove moderately polar impurities. Dry the cartridge under vacuum for 2-3 minutes.
-
-
Elution: Place clean collection tubes inside the manifold. Elute the analytes by passing 1 mL of methanol through the cartridge.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the HPLC mobile phase. Vortex thoroughly to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC injection.
Scientist's Note: The wash steps are critical for removing endogenous substances from the plasma that could interfere with the analysis or cause ion suppression in MS-based methods.[8] The reconstitution step in the mobile phase is crucial to prevent peak distortion that can occur when injecting a sample in a solvent stronger than the mobile phase.
Bioanalytical Method Validation
To ensure the reliability of the data for pharmacokinetic or clinical studies, the method must be validated according to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[9][10] This process establishes the performance characteristics of the assay and ensures it is fit for its intended purpose.[11]
Caption: Key parameters for bioanalytical method validation.
Validation Parameter Acceptance Criteria
The following table summarizes standard acceptance criteria for chromatographic methods.[12][13]
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least 6 different blank plasma lots for interferences at the retention times of the analytes. | Response of interferences should be <20% of the LLOQ for the analyte and <5% for the internal standard. |
| Linearity | Analyze calibration curves on at least 3 separate days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, LQC, MQC, and HQC levels (n=5 per level) on 3 different days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).[2][7] |
| Recovery | Compare analyte peak area from extracted samples to post-extraction spiked samples at 3 QC levels. | Recovery should be consistent, precise, and reproducible. |
| Stability (Freeze-Thaw) | Analyze LQC and HQC samples after 3 freeze-thaw cycles. | Mean concentration must be within ±15% of nominal values.[14] |
| Stability (Bench-Top) | Analyze LQC and HQC samples kept at room temperature for an expected duration of sample handling. | Mean concentration must be within ±15% of nominal values. |
Data Analysis
-
Integration: Integrate the chromatographic peaks for this compound and the internal standard (amitriptyline) to obtain their respective peak areas.
-
Calibration Curve: For each calibration standard, calculate the peak area ratio (this compound Area / Internal Standard Area). Plot this ratio against the nominal concentration of this compound.
-
Regression: Perform a linear regression analysis on the calibration curve, typically using a 1/x² weighting factor to ensure accuracy at the lower end of the curve.
-
Quantification: For unknown samples and QCs, calculate their peak area ratios and use the regression equation from the calibration curve to determine the concentration of this compound.
Conclusion
This application note details a robust and reliable HPLC-UV method for the quantification of this compound in human plasma. The protocol, which incorporates a highly effective solid-phase extraction for sample cleanup, demonstrates the necessary performance for therapeutic drug monitoring and pharmacokinetic research. Adherence to the described method validation procedures, grounded in international regulatory guidelines[9][10][12], ensures the generation of accurate and defensible data for critical drug development and clinical decisions.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][9][10]
-
Härtter, S., Hermes, B., & Hiemke, C. (1995). Automated Determination of this compound and N-Desmethyl-Trimipramine in Human Plasma or Serum by HPLC With On-Line Solid Phase Extraction. Journal of Liquid Chromatography, 18(17), 3495-3507. [Link][15]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][16]
-
Härtter, S., Hermes, B., & Hiemke, C. (1995). Automated Determination of this compound and N-Desmethyl-Trimipramine in Human Plasma or Serum by HPLC With On-Line Solid Phase E. Journal of Liquid Chromatography. [Link][2]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Scientific guideline. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][11]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][17]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][12]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][13]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link][18]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link][19]
-
Mandri, A., et al. (2012). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Daru Journal of Pharmaceutical Sciences. [Link][14]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of this compound. [Link][5]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of this compound. [Link][1]
-
Ameyibor, E., & Stewart, J. T. (1997). Enantioselective HPLC Determination of R and S this compound in Human Serum Using an Octyldecylsilane Column with β-Cyclodextrin as Mobile Phase Additive and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 20(19), 3107-3122. [Link][6]
-
Ameyibor, E., & Stewart, J. T. (1997). Enantioselective HPLC Determination of R and S this compound in Human Serum Using an Octyldecylsilane Column with β-Cyclodextrin. Journal of Liquid Chromatography & Related Technologies. [Link][7]
-
Shamsipur, M., & Mirmohammadi, M. (2014). High performance liquid chromatographic determination of ultra traces of two tricyclic antidepressant drugs imipramine and this compound in urine samples after their dispersive liquid-liquid microextraction coupled with response surface optimization. Journal of Pharmaceutical and Biomedical Analysis, 100, 271-278. [Link]
-
Suckow, R. F., & Cooper, T. B. (1984). Determination of this compound and metabolites in plasma by liquid chromatography with electrochemical detection. Journal of Pharmaceutical Sciences, 73(12), 1745-1748. [Link]
-
Queiroz, R. H., et al. (2002). Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. Journal of Chromatography B, 773(1), 69-79. [Link]
-
Gorynski, K., et al. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5914. [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link][8]
-
Tanaka, E., et al. (2007). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Forensic Toxicology, 25(1), 13-18. [Link]
-
Wille, S. M., et al. (1986). Preparation of serum and plasma samples for determination of tricyclic antidepressants: effects of blood collection tubes and storage. Therapeutic Drug Monitoring, 8(4), 478-482. [Link]
-
Essentia Health Lab Services. (n.d.). Test Code TRMP this compound, Serum. [Link][3]
-
ResearchGate. (n.d.). Determination of nine mental drugs in human plasma using solid-phase supported liquid-liquid extraction and HPLC-MS/MS. [Link]
-
Ghiasvand, A. R., et al. (2008). Spectrophotometric Determination of this compound in Urine after Its Preconcentration into a Microdroplet Using Homogeneous Liquid-Liquid Extraction. Acta Chimica Slovenica, 55, 213-218. [Link]
-
Sutfino, G., et al. (1987). This compound kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection. Clinical Pharmacology & Therapeutics, 41(5), 509-515. [Link]
Sources
- 1. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. waters.com [waters.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. bioanalysisforum.jp [bioanalysisforum.jp]
- 18. hhs.gov [hhs.gov]
- 19. lcms.cz [lcms.cz]
Application Note: Quantitative Analysis of Trimipramine and its Metabolites in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of the tricyclic antidepressant trimipramine and its primary active metabolite, desmethylthis compound, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is used in the management of major depressive disorder, and monitoring its plasma concentrations is vital for optimizing therapeutic efficacy while minimizing toxicity.[1] The methodology presented herein utilizes a straightforward protein precipitation procedure for sample preparation, ensuring rapid turnaround times suitable for high-throughput clinical research environments. The described LC-MS/MS method demonstrates high selectivity, accuracy, and precision, meeting the criteria outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[2]
Introduction
This compound is a tricyclic antidepressant (TCA) that functions as a mixed serotonin and norepinephrine reuptake inhibitor, though it is considered an atypical or "second-generation" TCA due to its relatively weak action on monoamine transporters.[3] It is primarily used to treat major depressive disorder and can also be prescribed for insomnia due to its sedative properties.[3][4]
The therapeutic window for this compound is narrow, and patient response can vary significantly due to genetic differences in metabolism.[4] this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2D6.[4][5][6] The main metabolic pathways are N-demethylation to form the pharmacologically active metabolite desmethylthis compound, and hydroxylation to produce less active metabolites like 2-hydroxythis compound and 2-hydroxydesmethylthis compound.[1][5]
Given the contribution of the active metabolite to the overall therapeutic and toxic effects, a reliable analytical method that can simultaneously quantify both the parent drug and desmethylthis compound is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. LC-MS/MS offers superior sensitivity and specificity compared to older methods, making it the gold standard for bioanalytical testing.[1][7] This note provides a detailed, validated protocol for this purpose.
Metabolic Pathway of this compound
The biotransformation of this compound is a critical factor in its clinical effect. The primary metabolic conversions involve N-demethylation and aromatic hydroxylation. CYP2C19 is the key enzyme responsible for converting this compound to its active metabolite, desmethylthis compound.[5][6] Subsequently, both the parent compound and its demethylated metabolite are hydroxylated by CYP2D6, a step which generally leads to inactivation and facilitates excretion.[5]
Caption: Primary metabolic pathway of this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, grounded in established bioanalytical principles to ensure data integrity and reproducibility.
Materials and Reagents
-
Analytes: this compound and Desmethylthis compound certified reference standards.
-
Internal Standard (IS): this compound-d3 or Opipramol dihydrochloride.[1][8] A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization.
-
Solvents: HPLC-grade or LC-MS grade Methanol and Acetonitrile.
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
Standard and Sample Preparation
Causality: The goal is to accurately prepare calibrators and quality control (QC) samples that mimic the study samples and to efficiently extract the analytes from the complex plasma matrix while removing interfering proteins.
-
Stock Solutions: Prepare individual stock solutions of this compound, desmethylthis compound, and the internal standard (e.g., this compound-d3) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions for calibration curve (CC) standards and quality control (QC) samples by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
Calibration Standards & QCs: Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range. A typical calibration range is 0.1 to 100 ng/mL.[1][8] QCs should be prepared at a minimum of three levels: low, medium, and high.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 50 ng/mL this compound-d3) in acetonitrile.
Sample Extraction: Protein Precipitation
Rationale: Protein precipitation is a fast, simple, and cost-effective method for sample cleanup.[9][10] Using a cold organic solvent like acetonitrile efficiently denatures and precipitates plasma proteins, releasing the analytes into the supernatant. This method is well-suited for high-throughput analysis.[1]
-
Aliquot: Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add IS/Precipitant: Add 150 µL of the internal standard working solution in acetonitrile to each tube.[9][10] The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex the tubes vigorously for 3 minutes at 1500 rpm to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes for 5 minutes at ≥16,000 x g to pellet the precipitated proteins.
-
Transfer: Carefully transfer a portion of the supernatant (e.g., 25 µL) to a 96-well plate or autosampler vial.
-
Dilute: Dilute the supernatant with 475 µL of water (or mobile phase A) to reduce the organic solvent concentration, which improves peak shape in reversed-phase chromatography.[9][10]
-
Inject: Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Rationale: The chromatographic conditions are optimized to achieve baseline separation of the analytes from endogenous matrix components and ensure symmetrical peak shapes. The mass spectrometry parameters are selected to provide maximum sensitivity and specificity through Multiple Reaction Monitoring (MRM).
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | Reversed-phase C18 Column (e.g., ZORBAX ECLIPSE XDB-C18, 4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol[8] |
| Flow Rate | 0.5 - 1.0 mL/min[8] |
| Gradient | Isocratic (e.g., 25:75 A:B) or a shallow gradient may be used to optimize separation.[8] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Run Time | < 5 minutes |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 550 °C[11] |
| Ion Spray Voltage | 5000 V[11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions
Rationale: MRM transitions are selected based on the most stable and abundant precursor ion (typically [M+H]+) and a specific, high-intensity product ion generated upon collision-induced dissociation (CID). Using two transitions (quantifier and qualifier) enhances specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| This compound | 295.2 | 100.1[8][12] | 86.1 |
| Desmethylthis compound | 281.2 | 86.1[12][13] | 44.1[13] |
| This compound-d3 (IS) | 298.2 | 100.1 | 86.1 |
Note: Collision energies and other compound-specific parameters must be optimized for the specific instrument used.
Method Validation and Performance
This method should be validated according to regulatory guidelines from agencies like the FDA or EMA to ensure its reliability for bioanalytical applications.[2][14][15] Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from multiple sources.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99. The typical linear range is 0.1-100.1 ng/mL.[8]
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).[14]
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix. The IS-normalized matrix factor should have a CV ≤15%.
-
Recovery: The extraction efficiency of the analytes from the plasma. While not required to be 100%, it should be consistent and reproducible.
-
Stability: Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Overall workflow for LC-MS/MS analysis of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound and its active metabolite, desmethylthis compound, in human plasma. The simple protein precipitation sample preparation method allows for high throughput, making it ideal for clinical research, pharmacokinetic studies, and therapeutic drug monitoring. The method's performance aligns with the stringent requirements of international bioanalytical validation guidelines, ensuring the generation of high-quality, reproducible data.
References
-
This compound Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]
-
Maurer, H. (1989). Metabolism of this compound in man. Arzneimittelforschung, 39(1), 101-3. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Wallace, J. E., et al. (1981). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. Clinical Chemistry, 27(4), 549-552. Retrieved from [Link]
-
Kollroser, M., & Schober, C. (2002). LC/ESI-MS/MS chromatograms of this compound and its major metabolites. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Bannister, S. J., et al. (1983). Liquid chromatographic separation of antidepressant drugs: I. Tricyclics. Journal of Pharmaceutical Sciences, 72(10), 1147-1151. Retrieved from [Link]
-
De Vane, C. L. (1987). Tricyclic Antidepressants Analysis by Liquid Chromatography. Journal of Liquid Chromatography, 10(2-3), 429-450. Retrieved from [Link]
-
Gene2Rx. (n.d.). This compound Pharmacogenetics. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
PharmGKB. (n.d.). This compound Pathway, Pharmacokinetics. Retrieved from [Link]
-
Madej, K., et al. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5910. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
Koganti, V. S., et al. (2015). Development and Validation of LC-MS/MS Method for Determination of this compound Maleate in Human Plasma. Journal of Bioanalysis & Biomedicine, 7(4). Retrieved from [Link]
-
Washington State Patrol. (n.d.). Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]
-
Koganti, V. S., et al. (2015). Full scan and product ion spectra of this compound. ResearchGate. Retrieved from [Link]
-
University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. Retrieved from [Link]
-
Koganti, V. S., et al. (2015). Development and Validation of LC-MS/MS Method for Determination of this compound Maleate in Human Plasma. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]
-
National Institutes of Health. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions, internal standards, and retention times for all analytes. Retrieved from [Link]
-
Gérardin, F., et al. (1994). Determination of this compound and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 652(1), 97-103. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. gene2rx.com [gene2rx.com]
- 5. ClinPGx [clinpgx.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wsp.wa.gov [wsp.wa.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Probing the Neuro-Modulatory Landscape: A Protocol for Studying Trimipramine's Effects on Neuronal Firing Rates
Introduction: Unraveling the Atypical Antidepressant
Trimipramine is a tricyclic antidepressant (TCA) that has been in clinical use for decades for the treatment of major depressive disorder.[1][2] Unlike typical TCAs which primarily act by inhibiting the reuptake of serotonin and norepinephrine, this compound's mechanism of action is not fully understood and is considered atypical.[3][4][5][6] It is a weak inhibitor of serotonin and norepinephrine reuptake.[4][6] Instead, its therapeutic effects are thought to arise from its potent antagonist activity at several neurotransmitter receptors, including histamine H1, serotonin 5-HT2A, and dopamine D2 receptors.[4][6][7] This complex pharmacological profile, which bears some resemblance to atypical antipsychotics like clozapine, suggests a unique influence on neuronal excitability and network activity.[7]
This application note provides a detailed protocol for researchers, scientists, and drug development professionals to investigate the effects of this compound on neuronal firing rates. We will outline both in vivo and in vitro electrophysiological approaches to provide a comprehensive understanding of how this atypical antidepressant modulates neuronal activity at the single-cell and network levels. Understanding these fundamental actions is crucial for elucidating its therapeutic mechanisms and exploring its potential in other neurological and psychiatric disorders.
The Scientific Rationale: Why Electrophysiology?
Electrophysiology is the gold standard for directly measuring the electrical activity of neurons.[8][9] By recording action potentials, or "spikes," we can quantify a neuron's firing rate and pattern, providing a direct readout of its excitability. This is paramount when studying a drug like this compound, whose multifaceted receptor interactions are likely to produce complex and region-specific effects on neuronal firing. For instance, its potent antihistaminic effects are expected to be highly sedating, while its D2 receptor antagonism could impart antipsychotic-like properties.[7] Furthermore, some research suggests that tricyclic antidepressants can inhibit G protein-activated inwardly rectifying K+ (GIRK) channels, which play a crucial role in regulating neuronal excitability.[10][11][12][13][14]
This protocol will focus on two key brain regions implicated in mood regulation and the actions of antidepressants: the locus coeruleus (LC) and the dorsal raphe nucleus (DRN) . The LC is the principal source of norepinephrine in the brain, while the DRN is the primary source of serotonin. Studying the effects of this compound on the firing rates of neurons in these nuclei can provide critical insights into its modulation of these key neurotransmitter systems.[15][16][17][18]
Experimental Design & Workflow
A multi-pronged approach combining in vivo and in vitro recordings will yield the most comprehensive data. In vivo experiments will reveal how this compound affects neuronal firing in the context of an intact, functioning brain, while in vitro studies will allow for a more controlled investigation of its direct effects on individual neurons and local circuits.
Figure 2: Putative mechanisms of this compound's action on neuronal firing.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the electrophysiological effects of this compound. By combining in vivo and in vitro approaches, researchers can gain a comprehensive understanding of how this atypical antidepressant modulates neuronal activity. These studies will not only shed light on the unique mechanism of action of this compound but also contribute to the broader understanding of the neurobiology of depression and the development of novel therapeutic strategies.
References
-
Kobayashi, T., Washiyama, K., & Ikeda, K. (2004). Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs. Neuropsychopharmacology, 29(10), 1841-1851. Available at: [Link]
-
Cunningham, J. P., Yu, B. M., Shenoy, K. V., & Sahani, M. (2008). Methods for estimating neural firing rates, and their application to brain-machine interfaces. Neural Networks, 21(9), 1208-1224. Available at: [Link]
-
Precisionary Instruments. (2025). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Available at: [Link]
-
Kobayashi, T., Washiyama, K., & Ikeda, K. (2011). Inhibition of G protein-activated inwardly rectifying K+ channels by different classes of antidepressants. PLoS One, 6(12), e28223. Available at: [Link]
-
Wikipedia. (n.d.). Slice preparation. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Inhibition of G Protein-Activated Inwardly Rectifying K+ Channels by Different Classes of Antidepressants. Available at: [Link]
-
Cafer's Psychopharmacology. (n.d.). This compound | Visualize to Memorize. Available at: [Link]
-
ConductScience. (2022). Ultimate Guide on Neuronal or Brain Slice Electrophysiology. Available at: [Link]
-
protocols.io. (2023). Brain Slice Preparation for electrophysiology recording. Available at: [Link]
-
O'Keefe, J., & Burgess, N. (2019). Estimating neuronal firing density: A quantitative analysis of firing rate map algorithms. PLoS Computational Biology, 15(8), e1007291. Available at: [Link]
-
Kobayashi, T., Washiyama, K., & Ikeda, K. (2000). Inhibition of G protein-activated inwardly rectifying K+ channels by fluoxetine (Prozac). British Journal of Pharmacology, 131(6), 1155-1164. Available at: [Link]
-
JoVE. (2017). Video: Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Available at: [Link]
-
ResearchGate. (n.d.). Review: Methods of Firing Rate Estimation. Available at: [Link]
-
ADDI. (2014). Role of G protein coupled inwardly rectifier K+ channels (GIRK) on the neurobiology depression. Available at: [Link]
-
Wikipedia. (n.d.). Amitriptyline. Available at: [Link]
-
Olpe, H. R., & Schellenberg, A. (1981). This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system. European Journal of Pharmacology, 72(2-3), 249-253. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?. Available at: [Link]
-
Computational Neuroscience. (n.d.). Chapter 6 Firing Rates. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Estimating neuronal firing density: A quantitative analysis of firing rate map algorithms. Available at: [Link]
-
IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). This compound. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Available at: [Link]
-
Gastpar, M. (1989). Clinical originality and new biology of this compound. Drugs, 38 Suppl 1, 43-48; discussion 49-50. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Available at: [Link]
-
Mayo Clinic. (2024). Tricyclic antidepressants. Available at: [Link]
-
National Center for Biotechnology Information. (2019). In vivo electrophysiological recordings of the effects of antidepressant drugs. Available at: [Link]
-
Brennan, F. J., & Fozzard, H. A. (1980). Effects of tricyclic antidepressant drugs on the electrophysiological properties of drug Purkinje fibers. Journal of Pharmacology and Experimental Therapeutics, 214(3), 611-618. Available at: [Link]
-
National Center for Biotechnology Information. (2019). In vivo electrophysiological recordings of the effects of antidepressant drugs. Available at: [Link]
-
Europe PMC. (n.d.). In vivo electrophysiological recordings of the effects of antidepressant drugs. Available at: [Link]
-
Frontiers. (2019). Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chronic effects of this compound, an antidepressant, on hippocampal synaptic plasticity. Available at: [Link]
-
ResearchGate. (n.d.). Stereotaxic coordinates used to target the different raphe subnuclei. Available at: [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Serotonergic projections from the caudal raphe nuclei to the hypoglossal nucleus in male and female rats. Available at: [Link]
-
ResearchGate. (n.d.). Topography of the brainstem LC structure in rats. Available at: [Link]
-
ResearchGate. (n.d.). The simultaneous intracellular electrophysiological recording protocol. Available at: [Link]
-
JoVE. (2022). Targeted Extracellular Single-Unit Recording From Identified Neurons. Available at: [Link]
-
YouTube. (2024). Electrocardiography (EKG) changes in tricyclic antidepressant overdose. Available at: [Link]
-
Simpson, K. L., Waterhouse, B. D., & Lin, R. C. (1990). Topographic organization of rat locus coeruleus and dorsal raphe nuclei: distribution of cells projecting to visual system structures. The Journal of Comparative Neurology, 302(3), 534-550. Available at: [Link]
-
National Center for Biotechnology Information. (2020). This compound - LiverTox. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Patch-Clamp. Available at: [Link]
-
ResearchGate. (n.d.). Experiments were conducted using whole-cell patch-clamp electrophysiology. Available at: [Link]
-
Hertfordshire Partnership University NHS Foundation Trust. (n.d.). HPFT GUIDELINE FOR PRESCRIBING TRICYCLIC ANTIDEPRESSANTS (TCA'S) KEY REMINDERS. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Tricyclic Antidepressants. Available at: [Link]
-
LITFL. (2024). Tricyclic Overdose - ECG Library. Available at: [Link]
Sources
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. cafermed.com [cafermed.com]
- 8. precisionary.com [precisionary.com]
- 9. conductscience.com [conductscience.com]
- 10. Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of G Protein-Activated Inwardly Rectifying K+ Channels by Different Classes of Antidepressants | PLOS One [journals.plos.org]
- 12. Inhibition of G Protein-Activated Inwardly Rectifying K+ Channels by Different Classes of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of G protein-activated inwardly rectifying K+ channels by fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of G protein coupled inwardly rectifier K+ channels (GIRK) on the neurobiology depression [addi.ehu.es]
- 15. In vivo electrophysiological recordings of the effects of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo electrophysiological recordings of the effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] In vivo electrophysiological recordings of the effects of antidepressant drugs | Semantic Scholar [semanticscholar.org]
- 18. Topographic organization of rat locus coeruleus and dorsal raphe nuclei: distribution of cells projecting to visual system structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Trimipramine to investigate atypical antipsychotic pathways
Application Notes & Protocols
Topic: Utilizing Trimipramine to Investigate Atypical Antipsychotic Pathways
Audience: Researchers, scientists, and drug development professionals.
Scientific Rationale: Why this compound?
Atypical antipsychotics have revolutionized the treatment of schizophrenia by offering improved efficacy against negative symptoms and a lower propensity for extrapyramidal side effects (EPS) compared to first-generation agents.[1][2] Their complex mechanism is often attributed to a multi-receptor interaction, most notably a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] The tricyclic antidepressant (TCA) this compound, while not classified as an antipsychotic, presents a unique pharmacological profile that makes it an intriguing tool to dissect these "atypical" pathways.
Unlike typical TCAs, this compound is a weak inhibitor of serotonin and norepinephrine reuptake.[6][7][8] Its primary mechanism involves potent antagonism at several key receptors, including strong affinity for 5-HT2A and moderate affinity for D2 receptors.[6] This receptor-binding profile bears a striking resemblance to the atypical antipsychotic clozapine, suggesting it may engage similar signaling cascades.[6][9][10] Furthermore, this compound has been observed to increase plasma prolactin, a clinical marker of D2 receptor antagonism, and shows some weak antipsychotic effects, reinforcing its potential as an investigative tool.[6][9]
This guide outlines a series of in vitro, cell-based, and in vivo protocols to systematically leverage this compound's unique pharmacology to probe the signaling and behavioral pathways that define atypical antipsychotic action.
Foundational In Vitro Characterization
The initial step is to quantitatively confirm the binding affinity and functional activity of this compound at key receptors implicated in atypical antipsychotic action. This provides the empirical foundation for all subsequent pathway analysis.
Protocol: Radioligand Receptor Binding Assays
Rationale: This protocol determines the binding affinity (Ki) of this compound for a panel of receptors. A high affinity for 5-HT2A and a moderate, but significant, affinity for D2 are hypothesized, mirroring the profile of atypical agents.[3]
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptors of interest (D2, 5-HT2A, H1, M1, α1-adrenergic).
-
Assay Buffer: Prepare appropriate binding buffers for each receptor target, optimizing for pH, ionic strength, and necessary co-factors.
-
Competition Binding:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A), and serial dilutions of this compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled antagonist).
-
-
Incubation: Incubate plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Receptor Target | Radioligand | This compound Ki (nM)[6] | Clozapine Ki (nM) (Reference) | Haloperidol Ki (nM) (Reference) |
| Dopamine D2 | [³H]-Spiperone | ~100-300 | ~150 | ~1-2 |
| Serotonin 5-HT2A | [³H]-Ketanserin | ~10-30 | ~15 | ~50 |
| Histamine H1 | [³H]-Pyrilamine | <1 | ~20 | ~1000 |
| Muscarinic M1 | [³H]-Pirenzepine | ~100-200 | ~50 | >10000 |
| Adrenergic α1 | [³H]-Prazosin | ~10-40 | ~10 | ~20 |
Note: Ki values are approximate and should be determined experimentally. Reference values for clozapine and haloperidol are for comparative purposes.
Protocol: Functional cAMP Signaling Assay
Rationale: D2 receptors are typically Gi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP).[11] This assay determines whether this compound acts as an antagonist at the D2 receptor by measuring its ability to block the cAMP reduction caused by a known D2 agonist (e.g., quinpirole).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human D2 receptor in appropriate media. Seed cells into a white, opaque 96-well plate the day before the assay.[12]
-
Assay Principle: Utilize a bioluminescence-based cAMP assay kit (e.g., Promega cAMP-Glo™).[13] This assay is based on the principle that cAMP activates PKA, reducing available ATP and thus decreasing light output from a coupled luciferase reaction.
-
Assay Execution:
-
Equilibrate cells with the assay reagent.
-
To measure antagonist activity, pre-incubate cells with varying concentrations of this compound for 10-15 minutes.
-
Stimulate the cells with a fixed concentration of a D2 agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (like IBMX) and forskolin (to stimulate basal cAMP production).[14][15]
-
Incubate for 15-20 minutes at room temperature.[12]
-
-
Luminescence Detection: Add the detection reagent (containing luciferase and substrate) and measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls. Plot the luminescence signal (or % inhibition of the agonist response) against the logarithm of the this compound concentration to determine its IC50 as a functional antagonist.
Cell-Based Signaling Pathway Analysis
Atypical antipsychotics modulate complex intracellular signaling cascades downstream of receptor binding.[2] Investigating this compound's effect on these pathways can reveal mechanistic similarities to established atypical drugs.
Visualizing the Core Hypothesis
The central premise is that this compound's combined 5-HT2A and D2 receptor antagonism modulates downstream signaling in a manner that favors therapeutic effects over extrapyramidal side effects.
Caption: Workflow for in vivo behavioral assessment of this compound.
Protocol: Catalepsy Test for EPS Liability
Rationale: The catalepsy test is a widely used rodent model to predict the likelihood of a compound causing extrapyramidal side effects (EPS). [16][17]Typical antipsychotics like haloperidol induce strong catalepsy, while atypical agents like clozapine do not. This protocol assesses if this compound has a low catalepsy liability.
Methodology:
-
Animals and Dosing: Use male Sprague-Dawley rats. [16]Administer this compound, haloperidol (positive control), clozapine (atypical control), or vehicle via intraperitoneal (i.p.) injection.
-
Apparatus: Use a standard bar test apparatus, which consists of a horizontal bar elevated from the surface.
-
Procedure:
-
At set time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat’s forepaws on the elevated bar.
-
Start a stopwatch and measure the time the rat remains in this immobile posture.
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat moves or corrects its posture before the cut-off, record the latency to movement.
-
-
Data Analysis: Compare the mean duration of catalepsy across the different treatment groups using ANOVA. A low catalepsy score for this compound, similar to clozapine, would suggest a low EPS liability.
Protocol: Social Interaction Test for Negative Symptoms
Rationale: Social withdrawal is a core negative symptom of schizophrenia that is poorly addressed by typical antipsychotics. [18][19]This test evaluates whether this compound can reverse social interaction deficits induced by pharmacological models of schizophrenia, such as sub-chronic phencyclidine (PCP) administration.
Methodology:
-
Animals and Model Induction: Use adult mice. Induce a social withdrawal phenotype by administering a sub-chronic dose of a psychotomimetic drug like PCP or ketamine.
-
Dosing: Following the induction phase, administer this compound, a control compound, or vehicle.
-
Apparatus: A three-chambered social interaction box. One side chamber contains a novel, unfamiliar mouse ("stranger") enclosed in a wire cage, while the other side chamber contains an identical but empty wire cage.
-
Procedure:
-
Place the test mouse in the central chamber and allow it to acclimatize.
-
Remove the dividing walls and allow the test mouse to freely explore all three chambers for a set period (e.g., 10 minutes).
-
Use an automated video-tracking system to record the time spent in each chamber and the time spent actively sniffing each wire cage.
-
-
Data Analysis: Calculate a sociability index (e.g., time sniffing stranger mouse vs. time sniffing empty cage). An increase in this index in the this compound-treated group compared to the vehicle-treated PCP group would suggest efficacy against negative-like symptoms.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic framework for using this compound as a pharmacological tool to explore the molecular and behavioral underpinnings of atypical antipsychotic action. By characterizing its effects from receptor binding through to complex in vivo behaviors, researchers can gain valuable insights into the signaling signatures that differentiate atypical from typical antipsychotics. Positive findings would support the hypothesis that a clozapine-like receptor profile, even in a non-antipsychotic structural class, can engage the desired pathways for improved therapeutic outcomes in schizophrenia, potentially informing the design of novel multi-target agents.
References
- This compound - Wikipedia. (n.d.).
- Ellenbroek, B. A., & Cools, A. R. (2000). Animal models for the negative symptoms of schizophrenia. Behavioural Pharmacology, 11(3-4), 223–233.
- What is the mechanism of this compound Maleate? (2024). Patsnap Synapse.
- Elgueta-Reyes, M., Hidalgo, S., & Campusano, J. (n.d.). Animal models in the study of negative symptoms of schizophrenia. ResearchGate.
- This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD.
- What are the mechanisms of action of this compound MALEATE in SURMONTIL treatment? (n.d.).
- What is this compound Maleate used for? (2024). Patsnap Synapse.
- Simpson, E. H., & Balsam, P. D. (2016). Understanding the Negative Symptoms of Schizophrenia in Rodent Models. ACS Chemical Neuroscience, 7(7), 846–855.
- Atypical antipsychotic - Wikipedia. (n.d.).
- Meltzer, H. Y. (1999). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 21(2 Suppl), 106S–115S.
- Animal model of schizophrenia - Wikipedia. (n.d.).
- Ellenbroek, B. A. (2000). Animal models for the negative symptoms of schizophrenia. Behavioural Pharmacology, 11(3-4), 223-233.
- Fasipe, O. J. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Pharmaceuticals, 13(12), 461.
- Cafer, J. (n.d.). This compound | Visualize to Memorize. Cafer's Psychopharmacology.
- Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling. (n.d.). BenchChem.
- Wesołowska, A., & Kowalska, M. (2019). Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes. Pharmacological Reports, 71(6), 1195–1207.
- Horacek, J., Bubenikova-Valesova, V., Kopecek, M., Palenicek, T., Dockery, C., Mohr, P., & Höschl, C. (2006). Mechanism of Action of Atypical Antipsychotic Drugs and the Neurobiology of Schizophrenia. CNS Drugs, 20(5), 389–409.
- Application Notes and Protocols for cAMP Functional Assays for S1P5 Receptor Agonism. (n.d.). BenchChem.
- Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Primary Care Companion to The Journal of Clinical Psychiatry, 5(Suppl 3), 9–13.
- de la Fuente Revenga, M. (2015). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute.
- cAMP-Glo™ Assay Protocol. (n.d.). Promega Corporation.
- Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology, 120(2), 128–133.
- Gąsiorowska, A., Kotlinska, J. H., & Faron-Górecka, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry, 10, 976.
- Berg, K. A., & Clarke, W. P. (2006). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. Current Topics in Medicinal Chemistry, 6(13), 1395–1406.
- This compound. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Ichikawa, J., Ishii, H., Bonaccorso, S., Fowler, W. L., O'Laughlin, I. A., & Meltzer, H. Y. (2001). 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release. Journal of Neurochemistry, 76(5), 1521–1531.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- cAMP - Guide to optimizing agonists of Gαs. (n.d.). Revvity.
- Candidate Identification for Antipsychotics. (n.d.). Ace Therapeutics.
- Gąsiorowska, A., Kotlinska, J. H., & Faron-Górecka, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry, 10, 976.
- This compound. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY.
- Amitriptyline - Wikipedia. (n.d.).
- Young, M. W., Le-Mair, C., & Al-Ali, H. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(6), 1060-1065.
- Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Moore, N. A., & Tye, N. C. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. The Journal of Clinical Psychiatry, 58(Suppl 10), 28-36.
- Powell, S. B., Zhou, X., & Geyer, M. A. (2011). Antipsychotic-induced vacuous chewing movements and extrapyramidal side effects are highly heritable in mice. The Pharmacogenomics Journal, 11(5), 368–377.
- De-La-Fuente, M., & Asprón, M. (2021). Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents. International Journal of Molecular Sciences, 22(16), 8783.
- Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. (2022). YouTube.
- Mogil, J. S. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. ILAR Journal, 58(3), 329–340.
Sources
- 1. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. psychiatrist.com [psychiatrist.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. cafermed.com [cafermed.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Animal models for the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pick Your Model Wisely: Understanding the Negative Symptoms of Schizophrenia in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Phase II/III, Randomized, Double-Blind, Active-Controlled Study of Trimipramine for Treatment-Resistant Depression
These application notes provide a comprehensive framework for a clinical trial investigating the efficacy and safety of Trimipramine in adults with Treatment-Resistant Depression (TRD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental design that integrates current scientific understanding with established clinical trial methodologies.
Scientific Rationale & Justification
Treatment-Resistant Depression (TRD) presents a significant clinical challenge, with up to two-thirds of patients with Major Depressive Disorder (MDD) failing to achieve remission after an adequate trial of first-line antidepressant therapy.[1][2] There is a pressing need for novel therapeutic strategies for this patient population. This compound, a tricyclic antidepressant (TCA), offers a unique pharmacological profile that makes it a compelling candidate for investigation in TRD.
Unlike typical TCAs, this compound is a relatively weak inhibitor of serotonin and norepinephrine reuptake.[3][4] Its therapeutic effects are thought to be mediated through potent antagonism of multiple neurotransmitter receptors, including histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[4][5] This multifaceted mechanism of action, particularly its strong sedative and anxiolytic properties, may be beneficial for TRD patients who often present with significant sleep disturbances and anxiety.[3][5][6] Furthermore, this compound has been shown to normalize the hypothalamic-pituitary-adrenal (HPA) axis by decreasing nocturnal cortisol levels, a pathway implicated in the pathophysiology of depression.[3]
This proposed clinical trial aims to rigorously evaluate the efficacy of this compound as a monotherapy in a well-defined TRD population, leveraging its unique pharmacological properties to address the unmet needs of these patients.
Study Objectives & Endpoints
2.1 Primary Objective:
-
To evaluate the efficacy of this compound compared to a standard-of-care active comparator (e.g., another TCA like amitriptyline or a newer agent) in reducing depressive symptoms in patients with TRD.
2.2 Secondary Objectives:
-
To assess the effects of this compound on anxiety symptoms.
-
To evaluate the impact of this compound on sleep quality and architecture.
-
To investigate the safety and tolerability profile of this compound in the TRD population.
-
To explore potential biomarkers, including inflammatory markers and pharmacogenomic profiles, that may predict treatment response to this compound.
2.3 Endpoints:
| Endpoint Type | Endpoint | Assessment Tool |
| Primary | Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 8. | MADRS |
| Secondary | - Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.- Change from baseline in the Pittsburgh Sleep Quality Index (PSQI) global score.[7]- Change from baseline in the Depression Anxiety Stress Scales - 21 (DASS-21) scores.[8]- Response and remission rates.- Incidence and severity of adverse events. | HAM-A, PSQI, DASS-21, Clinical Global Impression (CGI) scales, Adverse Event Monitoring |
| Exploratory | - Change from baseline in levels of inflammatory markers (e.g., CRP, IL-6, TNF-α).- Association of pharmacogenomic markers (e.g., CYP450 enzymes) with treatment response and tolerability. | Blood-based immunoassays, Pharmacogenomic testing |
Experimental Design & Methodology
This will be a Phase II/III, multicenter, randomized, double-blind, active-controlled, parallel-group study.
Study Population
The study will enroll adult patients (18-65 years) diagnosed with MDD according to DSM-5 criteria who have failed to respond to at least two adequate trials of different classes of antidepressants in the current episode.
3.1.1 Inclusion Criteria:
-
Male or female, aged 18-65 years.
-
Diagnosis of MDD, single or recurrent episode, without psychotic features.
-
History of non-response to at least two prior adequate antidepressant treatments from different pharmacological classes (e.g., SSRI, SNRI).
-
MADRS total score ≥ 22 at screening and baseline.
3.1.2 Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Significant suicidal risk.
-
Contraindications to this compound or the active comparator.[9][10]
-
Concomitant use of other psychotropic medications unless permitted by the protocol.
-
Substance use disorder within the past 6 months.
Randomization and Blinding
Eligible participants will be randomized in a 1:1 ratio to receive either this compound or the active comparator. Randomization will be stratified by study site. The study will be double-blinded, with both participants and investigators blinded to the treatment allocation.
Investigational Product and Dosing
-
This compound: Starting dose of 50 mg/day, titrated up to a maximum of 300 mg/day based on clinical response and tolerability.
-
Active Comparator: Dosing will follow the standard of care for the selected medication.
Dosage titration will be conducted over the first four weeks of the study, followed by a four-week fixed-dose phase.
Study Procedures and Schedule of Assessments
| Visit | Week -2 to -1 | Week 0 | Week 1 | Week 2 | Week 4 | Week 6 | Week 8 |
| Informed Consent | X | ||||||
| Screening & Eligibility | X | ||||||
| Baseline Assessments | X | ||||||
| Randomization | X | ||||||
| Drug Dispensation | X | X | X | X | X | X | |
| MADRS | X | X | X | X | X | X | |
| HAM-A, PSQI, DASS-21 | X | X | X | X | |||
| CGI | X | X | X | X | X | X | |
| Adverse Event Monitoring | X | X | X | X | X | X | |
| Biomarker Sample Collection | X | X | |||||
| Pharmacogenomic Sample Collection | X |
Protocol for Biomarker Analysis
The identification of biomarkers for TRD could aid in patient stratification and personalized treatment selection.[11][12] This study will explore the role of inflammatory and pharmacogenomic markers.
Inflammatory Marker Analysis
Chronic low-grade inflammation has been implicated in the pathophysiology of depression and may predict antidepressant response.[13][14]
Protocol:
-
Sample Collection: Collect whole blood samples at baseline and Week 8.
-
Processing: Centrifuge samples to separate plasma and store at -80°C.
-
Analysis: Use multiplex immunoassay kits to quantify the concentrations of C-reactive protein (CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
Pharmacogenomic Analysis
Genetic variations in cytochrome P450 (CYP450) enzymes can influence the metabolism of TCAs, affecting both efficacy and tolerability.[15][16]
Protocol:
-
Sample Collection: Collect a saliva or buccal swab sample at baseline for DNA extraction.
-
Genotyping: Perform genotyping for common functional variants in CYP2D6 and CYP2C19 genes.
-
Analysis: Correlate genotype with treatment outcomes (response, remission, and adverse events) to identify potential predictive markers.
Data Analysis Plan
The primary efficacy analysis will be conducted on the intent-to-treat (ITT) population, defined as all randomized patients who have received at least one dose of the study medication. The change from baseline in MADRS total score at Week 8 will be analyzed using a mixed-effects model for repeated measures (MMRM). Secondary continuous endpoints will be analyzed similarly. Response and remission rates will be compared between groups using logistic regression.
Ethical Considerations
The study will be conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice (GCP) guidelines. The protocol will be approved by an independent ethics committee or institutional review board at each study site. All participants will provide written informed consent before any study-related procedures are performed.
Visualizations
Experimental Workflow
Caption: High-level overview of the clinical trial workflow.
This compound's Putative Mechanism in TRD
Caption: Simplified diagram of this compound's potential mechanisms of action.
References
- Frontiers. (n.d.). Quest for Biomarkers of Treatment-Resistant Depression: Shifting the Paradigm Toward Risk.
- Wikipedia. (n.d.). This compound.
- Biological correlates of treatment resistant depression: a review of peripheral biomarkers. (n.d.).
- MDPI. (n.d.). Role of Genetic and Epigenetic Biomarkers in Treatment-Resistant Depression: A Literature Review.
- PAREA. (2025, March 31). EMA adopts new guideline for depression trials, with dedicated section on psychedelics.
- PubMed. (2021, September 29). Depression and inflammation: Correlation between changes in inflammatory markers with antidepressant response and long-term prognosis.
- Sonic Genetics. (n.d.). Pharmacogenomics (PGx) and major depressive disorder.
- Pharma Design. (n.d.). New EMA Guideline on clinical investigation in the treatment of depression.
- Pharmacogenetics of antidepressant drugs: current clinical practice and future directions. (n.d.).
- Pharmacogenomic Testing Brings Real-World Benefits for Depression Treatment. (2025, April 28).
- Patsnap Synapse. (2024, June 14). What is this compound Maleate used for?.
- Pharmacogenomic Testing for Selection of Antidepressant Provides Minimal, If Any, Benefit. (n.d.).
- SciTechDaily. (2023, September 26). Decoding Treatment-Resistant Depression: Researchers Identify Crucial Biomarker That Tracks Recovery.
- American Pharmacists Association. (2022, September 7). Pharmacogenomics testing could influence care for some patients with major depressive disorder.
- AA Pharma. (2010, July 1). This compound PM.
- MedicineNet. (n.d.). This compound: Depression Uses, Side Effects & Dosage.
- MedWorks Media. (n.d.). Inflammatory Biomarker and Response to Antidepressant in Major Depressive Disorder: a Systematic Review and Meta-Analysis | Psychopharmacology Bulletin Vol 52 Issue 1.
- European Medicines Agency. (2025, January 20). Guideline on clinical investigation of medicinal products in the treatment of depression.
- accessdata.fda.gov. (n.d.). SURMONTIL (this compound Maleate) DESCRIPTION.
- PubMed. (1965, November). A controlled trial with this compound, a new anti-depressant drug.
- PubMed Central. (n.d.). Inflammatory Biomarker and Response to Antidepressant in Major Depressive Disorder: a Systematic Review and Meta-Analysis.
- Cambridge Core. (2024, September 30). Inflammatory biomarkers in depression: scoping review | BJPsych Open.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate?.
- PubMed. (2021, April 30). EMA and FDA psychiatric drug trial guidelines: assessment of guideline development and trial design recommendations.
- Selected Biomarkers of Depression: What Are the Effects of Cytokines and Inflammation?. (n.d.).
- PubMed Central. (n.d.). Genetics and other biomarkers of treatment resistance in depression.
- European Medicines Agency. (2023, September 1). Draft Guideline on clinical investigation of medicinal products in the treatment of depression.
- PubMed Central. (2023, December 15). The new European Medicines Agency guideline on antidepressants: a guide for researchers and drug developers.
- PubMed. (n.d.). This compound, anxiety, depression and sleep.
- WebMD. (2024, August 7). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- PubMed. (n.d.). This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system.
- Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
- PubMed Central. (n.d.). EMA and FDA psychiatric drug trial guidelines: assessment of guideline development and trial design recommendations.
- PubMed. (n.d.). Clinical outcome after this compound in patients with delusional depression - a pilot study.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Suicidal Ideation and Behavior: Prospective Assessment of Occurrence in Clinical Trials.
- CenterWatch. (n.d.). Depression Treatment Resistant Clinical Research Trials.
- medRxiv. (2020, January 27). FDA and EMA clinical research guidelines: Assessment of trial design recommendations for pivotal psychiatric drug trials (Protocol).
- Power. (n.d.). Top Treatment Resistant Depression Clinical Trials.
- PubMed Central. (n.d.). Investigational drugs in recent clinical trials for treatment-resistant depression.
- Clinical Research News. (2022, March 23). Consensus Definition Of 'Treatment-Resistant Depression' For Regulatory Trials.
- A New Single-Item Sleep Quality Scale: Results of Psychometric Evaluation in Patients With Chronic Primary Insomnia and Depression. (n.d.).
- 2025 in Review: FDA Approvals, Practice Guidelines, and Label Changes in Psychiatry. (2025, December 18).
- Mayo Clinic Research. (n.d.). Depression (Major Depressive Disorder) Clinical Trials.
- NovoPsych. (n.d.). DASS-21 - Depression Anxiety Stress Scales Short Form Scoring.
- PubMed Central. (n.d.). The Patient Health Questionnaire Anxiety and Depression Scale (PHQ-ADS): Initial Validation in Three Clinical Trials.
- Pittsburgh Sleep Quality Index (PSQI) - STOP, THAT and One Hundred Other Sleep Scales. (n.d.).
- Request PDF. (n.d.). Assessment Scales in Depression and Anxiety - CORPORATE.
Sources
- 1. pharma-design.co.uk [pharma-design.co.uk]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. What is this compound Maleate used for? [synapse.patsnap.com]
- 6. This compound, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. novopsych.com [novopsych.com]
- 9. aapharma.ca [aapharma.ca]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Biological correlates of treatment resistant depression: a review of peripheral biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Depression and inflammation: Correlation between changes in inflammatory markers with antidepressant response and long-term prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inflammatory Biomarker and Response to Antidepressant in Major Depressive Disorder: a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacogenomics (PGx) and major depressive disorder | Sonic Genetics [sonicgenetics.com.au]
- 16. Pharmacogenetics of antidepressant drugs: current clinical practice and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Trimipramine Administration Protocols for Neuroscience Research: A Comprehensive Guide
This document provides detailed application notes and protocols for the use of trimipramine, an atypical tricyclic antidepressant, in neuroscience research. It is intended for researchers, scientists, and drug development professionals seeking to investigate the neurobiological effects of this compound in both in vitro and in vivo models. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring methodological rigor and reproducibility.
Introduction: The Unique Profile of this compound
This compound is a tricyclic antidepressant (TCA) with a pharmacological profile that distinguishes it from other members of its class.[1][2] Unlike typical TCAs, which potently inhibit the reuptake of serotonin and norepinephrine, this compound is a weak inhibitor of these monoamine transporters.[1][3] Its therapeutic effects are thought to be primarily mediated by its potent antagonist activity at various neurotransmitter receptors.[4] This unique mechanism of action makes this compound a valuable tool for dissecting the roles of specific receptor systems in neuropsychiatric and neurological disorders.
Key Pharmacological Characteristics:
-
Primary Mechanism: Antagonism of multiple neurotransmitter receptors.[4]
-
Receptor Binding Profile:
-
Atypical Properties:
-
Weak inhibitor of serotonin and norepinephrine reuptake.[1][3]
-
Does not suppress REM sleep, unlike most other antidepressants, making it particularly interesting for sleep research.[2][3]
-
Exhibits weak antipsychotic effects, with a receptor binding profile that resembles the atypical antipsychotic, clozapine.[1]
-
This multifaceted receptor interaction profile allows for the investigation of complex signaling pathways involved in mood, anxiety, psychosis, and sleep regulation.
Signaling Pathways and Experimental Workflow
The complex pharmacology of this compound involves interaction with multiple signaling pathways. The following diagram illustrates its primary receptor targets and downstream effects.
Caption: this compound's multifactorial mechanism of action.
A typical experimental workflow for in vivo studies with this compound is outlined below. This workflow emphasizes the importance of careful planning, execution, and analysis to ensure the validity of research findings.
Caption: In vivo experimental workflow for this compound studies.
In Vivo Administration Protocols
The choice of administration route and dosage is critical for the successful implementation of in vivo studies. The following sections provide detailed protocols for common administration routes.
Vehicle Selection and Solution Preparation
This compound maleate is slightly soluble in water and ethanol.[5] For parenteral administration in rodents, it is often necessary to use a vehicle that enhances solubility and stability.
Recommended Vehicles:
-
For Intraperitoneal (IP) Injection:
-
Saline with DMSO and Tween 80: A common formulation involves dissolving this compound in a small amount of DMSO and then suspending it in saline containing a surfactant like Tween 80. A typical ratio is 10% DMSO, 5% Tween 80, and 85% saline.
-
-
For Oral Gavage (PO):
-
Methylcellulose Suspension: Suspending this compound in 0.5% methylcellulose in water is a standard method for oral administration.
-
PEG400 Solution: Dissolving this compound in polyethylene glycol 400 (PEG400) is another viable option for oral delivery.
-
Protocol for Preparing this compound Solution for IP Injection (10 mg/kg dose for a 25g mouse):
-
Calculate the required amount of this compound:
-
Dose (mg/kg) x Weight (kg) = 10 mg/kg x 0.025 kg = 0.25 mg per mouse.
-
-
Prepare a stock solution in DMSO:
-
Dissolve a known weight of this compound maleate in pure DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Prepare the final injection solution:
-
For a final injection volume of 100 µL per mouse, you will need a final concentration of 2.5 mg/mL.
-
Based on the 10:5:85 (DMSO:Tween 80:Saline) ratio, for 1 mL of final solution:
-
Take 100 µL of your this compound stock in DMSO.
-
Add 50 µL of Tween 80 and vortex thoroughly.
-
Add 850 µL of sterile saline and vortex again to ensure a uniform suspension.
-
-
-
Sterilization:
-
Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Dosage and Administration Routes
The appropriate dosage of this compound can vary significantly depending on the animal model, the research question, and the duration of the study. It is always recommended to perform pilot studies to determine the optimal dose-response relationship for your specific experimental paradigm.
| Application | Animal Model | Route of Administration | Dosage Range | Study Duration | Reference |
| Depression | Mouse/Rat | IP, PO | 10 - 30 mg/kg/day | Acute or Chronic (≥14 days) | [4][6] |
| Anxiety | Mouse/Rat | IP, PO | 5 - 20 mg/kg/day | Acute | [7] |
| Sleep Studies | Rat | PO | 75 - 200 mg (human equivalent) | Acute or Chronic | [2] |
| Neuroplasticity | Rat | IP | Not specified | Chronic (7-9 days) | [1] |
Protocol for Intraperitoneal (IP) Injection in Mice:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Needle Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no fluid or blood is aspirated, which would indicate improper needle placement.
-
Injection: Slowly inject the this compound solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol for Oral Gavage (PO) in Mice:
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gavage Needle Selection: Use a 20-22 gauge, ball-tipped gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Administration: Once the needle is properly positioned, slowly administer the this compound suspension.
-
Withdrawal and Monitoring: Carefully remove the needle and return the mouse to its cage, observing for any signs of respiratory distress.
In Vitro Application Protocols
This compound can be used in cell culture experiments to investigate its effects on neuronal and glial cells. The following protocols provide a starting point for such studies.
Cell Culture and Treatment
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line for studying neuronal function and neurotoxicity.
-
Primary Neuronal or Glial Cultures: Provide a more physiologically relevant model but require more specialized techniques.
Protocol for this compound Treatment of SH-SY5Y Cells:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.
-
Cell Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
In Vitro Assays
The effects of this compound on cultured cells can be assessed using a variety of assays.
| Assay | Purpose | Typical this compound Concentration Range | Reference |
| MTT/XTT Assay | To assess cell viability and cytotoxicity | 1 - 100 µM | [8] |
| Immunocytochemistry | To visualize changes in protein expression and localization (e.g., neuronal markers, signaling proteins) | 1 - 50 µM | [9][10] |
| Western Blotting | To quantify changes in protein expression levels | 1 - 50 µM | [9] |
| Calcium Imaging | To measure changes in intracellular calcium levels | < 50 µM (inhibitory) to > 50 µM (stimulatory) | [11] |
Protocol for MTT Cell Viability Assay:
-
Prepare MTT Solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to a concentration of 5 mg/mL.
-
Add MTT to Cells: After the this compound treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Concluding Remarks and Best Practices
This compound's unique pharmacological profile offers a valuable opportunity for neuroscience researchers to explore non-canonical mechanisms of antidepressant and anxiolytic action. The protocols outlined in this guide provide a robust framework for conducting reproducible and scientifically sound experiments.
Key Considerations for Experimental Success:
-
Pilot Studies: Always conduct pilot studies to determine the optimal dosage and treatment duration for your specific animal model and research question.
-
Appropriate Controls: Include vehicle-treated control groups in all experiments to account for any effects of the administration procedure or vehicle itself.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
-
Data Interpretation: Carefully consider the complex pharmacology of this compound when interpreting your results. Its effects are likely due to the interplay of its actions on multiple receptor systems.
By adhering to these principles and utilizing the detailed protocols provided, researchers can effectively leverage this compound as a tool to advance our understanding of the neurobiological basis of psychiatric and neurological disorders.
References
-
This compound - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
- Al-Badr, A. A. (2018). This compound Maleate. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 43, pp. 337-405). Academic Press.
- Lapierre, Y. D. (1989). A review of this compound. 30 years of clinical use. Drugs, 38 Suppl 1, 17–24.
-
This compound. (n.d.). Encyclopedia.com. Retrieved January 7, 2026, from [Link]
- This compound. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Szerb, J. C. (1991). This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system.
- Berger, M., & Gastpar, M. (1996). This compound: a challenge to current concepts of antidepressant action. European Neuropsychopharmacology, 6(4), 255-259.
- Maj, J., Rogóż, Z., Skuza, G., & Sowińska, H. (1998). Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation. Journal of Neural Transmission, 105(2-3), 329–342.
- Dudko, D., et al. (2018). Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate. Behavioural Neurology, 2018, 8452487.
- Gastpar, M. (1989). Clinical originality and new biology of this compound. Drugs, 38 Suppl 1, 43–48.
- Kiam-Kong, K., & George, R. (1989). This compound, anxiety, depression and sleep. Drugs, 38 Suppl 1, 32–37.
- Walden, J., et al. (1999). This compound fails to exert antimanic efficacy: a case of the discrepancy between in vitro rationale and clinical efficacy. Clinical Neuropharmacology, 22(5), 298–300.
- Glotzbach, R. K., & Preskorn, S. H. (1982).
- Willner, P. (2017). Rodent models of treatment-resistant depression. Behavioural Brain Research, 322, 1-2.
- Cabras, S., et al. (2010). Antidepressant imipramine induces human astrocytes to differentiate into cells with a neuronal phenotype. International Journal of Neuropsychopharmacology, 13(5), 603–615.
- Riemann, D., et al. (2002). This compound in primary insomnia: results of a polysomnographic double-blind controlled study.
-
Mayo Clinic. (2023). This compound (Oral Route). Retrieved January 7, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). SURMONTIL (this compound Maleate) Capsules. Retrieved January 7, 2026, from [Link]
- Geyik, D., et al. (2018). Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats. Biological Rhythm Research, 49(5), 735-746.
- Patrício, P., et al. (2020). Beyond New Neurons in the Adult Hippocampus: Imipramine Acts as a Pro-Astrogliogenic Factor and Rescues Cognitive Impairments Induced by Stress Exposure. Cells, 9(11), 2396.
- Coutts, R. T., et al. (1990). The metabolism of this compound in the rat. Biomedical & Environmental Mass Spectrometry, 19(13), 793–806.
-
Mayo Clinic Laboratories. (n.d.). This compound, Serum. Retrieved January 7, 2026, from [Link]
- Roman, I., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1500.
- Smeraldi, E., et al. (1992). Action of this compound on sleep and pituitary hormone secretion. Journal of Affective Disorders, 24(3), 135–145.
- Reyes-Vazquez, C., et al. (2021). Imipramine Administration in Brucella abortus 2308-Infected Mice Restores Hippocampal Serotonin Levels, Muscle Strength, and Mood, and Decreases Spleen CFU Count. International Journal of Molecular Sciences, 22(16), 8820.
- Banasr, M., & Duman, R. S. (2008). Antidepressants alter cell proliferation in the adult brain in vivo and in neural cultures in vitro. Neuropsychopharmacology, 33(5), 1146–1156.
-
EUToxRisk. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved January 7, 2026, from [Link]
- Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. (2022). Cells, 11(14), 2187.
- Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327–336.
- Chen, J., et al. (1996). Altered disposition and antidepressant activity of imipramine in transgenic mice with elevated alpha-1-acid glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 279(2), 704–709.
- van der Zee, E. A., et al. (2011).
Sources
- 1. Chronic effects of this compound, an antidepressant, on hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of this compound on sleep and pituitary hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of chronic this compound treatment on biogenic amine metabolism and on dopamine D2, 5-HT2 and tryptamine binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antidepressant imipramine induces human astrocytes to differentiate into cells with neuronal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. High concentrations of tricyclic antidepressants increase intracellular Ca2+ in cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Estimation of Trimipramine Maleate in Pharmaceutical Formulations
Abstract
This document provides a comprehensive guide to the development and validation of a simple, precise, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of trimipramine maleate. The method is designed for routine quality control analysis of bulk drug and pharmaceutical dosage forms. The entire process, from method development rationale to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is detailed.[1][2][3] This protocol is intended for researchers, quality control analysts, and drug development professionals seeking a reliable, stability-indicating assay for this compound maleate.
Introduction and Scientific Rationale
This compound is a tricyclic antidepressant used in the treatment of major depressive disorder.[4][5] It functions by modulating neurotransmitter activity, primarily as a serotonin and norepinephrine reuptake inhibitor.[5][6] Accurate quantification of this compound maleate in pharmaceutical products is critical to ensure dosage accuracy, patient safety, and therapeutic efficacy.
RP-HPLC is the analytical technique of choice due to its high specificity, sensitivity, and resolving power.[7] The development of a stability-indicating method is paramount; such a method must be capable of quantifying the active pharmaceutical ingredient (API) unequivocally in the presence of its potential degradation products, process impurities, and formulation excipients.[7][8][9] This is achieved through rigorous forced degradation studies, which are an integral part of the validation process as mandated by regulatory bodies like the ICH and FDA.[10]
The scientific basis for this method development lies in the physicochemical properties of this compound. As a tertiary amine, this compound has a basic pKa of approximately 9.24.[11] To achieve good peak shape and retention in RP-HPLC, it is essential to control the ionization state of the analyte. By maintaining the mobile phase pH significantly lower than the pKa (e.g., pH 3.0), this compound will exist predominantly in its protonated, ionized form, which interacts consistently with the non-polar stationary phase, preventing peak tailing often associated with basic compounds on silica-based columns.[1] Furthermore, this compound maleate exhibits a UV absorbance maximum around 250 nm, providing a suitable wavelength for sensitive detection.[12]
Chromatographic Method Development
The goal was to develop a method that provides a sharp, symmetric peak for this compound with a reasonable retention time, ensuring good resolution from any potential degradants.
Selection of Stationary Phase (Column)
A C18 (octadecylsilane) column was selected due to its wide applicability and proven performance in retaining and separating moderately non-polar compounds like this compound (LogP ≈ 4.2).[11] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte from the aqueous-organic mobile phase.
Selection of Mobile Phase
-
Aqueous Component: A 20 mM potassium dihydrogen phosphate (KH₂PO₄) buffer, adjusted to pH 3.0 with orthophosphoric acid, was chosen. This pH ensures the complete ionization of this compound, leading to improved peak symmetry and stable retention.
-
Organic Component: Acetonitrile was selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at the detection wavelength.
-
Composition and Elution Mode: An isocratic elution with a mobile phase composition of Acetonitrile:Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio was found to provide optimal retention and peak shape.
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3]
System Suitability Testing (SST)
Rationale: SST is an integral part of any analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[13][14] It ensures the continued performance of the instrument and the method.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound maleate at a working concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the system suitability parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[2] Forced degradation studies are conducted under more severe conditions than accelerated stability studies to generate potential degradation products and demonstrate the method's ability to separate them from the parent drug.[8][10][15] The target degradation is typically between 5-20%.[7][10]
Protocol: A 1 mg/mL stock solution of this compound maleate was subjected to the following stress conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 105°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the drug solution (100 µg/mL) to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours) in a photostability chamber.
All stressed samples were diluted with the mobile phase to a final concentration of 100 µg/mL and injected into the HPLC system. Peak purity of the this compound peak was assessed using a Photodiode Array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the this compound peak and all degradation product peaks.
-
The peak purity index of the this compound peak in the stressed samples must be greater than 0.999, indicating no co-eluting peaks.
Diagram: Forced Degradation Workflow
Caption: Workflow for demonstrating method specificity via forced degradation.
Linearity and Range
Rationale: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[3]
Protocol:
-
Prepare a stock solution of this compound maleate (1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
-
Range: 80% to 120% of the test concentration for assay.[2]
Table: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 675589 |
| 100 | 902115 |
| 125 | 1126450 |
| 150 | 1350980 |
| R² | 0.9998 |
| Slope | 8995.1 |
| Y-Intercept | 1250.7 |
Accuracy (Recovery)
Rationale: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples to which known amounts of the analyte have been added (spiking).[3]
Protocol:
-
Prepare a placebo formulation blend.
-
Spike the placebo with the this compound maleate API at three concentration levels: 80%, 100%, and 120% of the working concentration.
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean % recovery should be within 98.0% to 102.0%.
Table: Accuracy (Recovery) Data
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.0 | 79.5 | 99.38% | 99.51% |
| 80.0 | 79.8 | 99.75% | ||
| 80.0 | 79.5 | 99.38% | ||
| 100% | 100.0 | 100.2 | 100.20% | 100.33% |
| 100.0 | 100.5 | 100.50% | ||
| 100.0 | 100.3 | 100.30% | ||
| 120% | 120.0 | 119.8 | 99.83% | 99.94% |
| 120.0 | 120.2 | 100.17% | ||
| 120.0 | 119.8 | 99.83% |
Precision
Rationale: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[2]
Protocol:
-
Repeatability (Intra-day Precision): Analyze six individual preparations of a homogeneous sample (100 µg/mL) on the same day, under the same conditions.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the % RSD for the results of both studies.
Acceptance Criteria:
-
% RSD: ≤ 2.0%
Table: Precision Data
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Number of Replicates (n) | 6 | 6 |
| Mean Assay (%) | 99.8% | 100.1% |
| Standard Deviation | 0.45 | 0.52 |
| % RSD (Repeatability) | 0.45% | - |
| % RSD (Intermediate) | - | 0.52% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
Rationale:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]
Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = Standard deviation of the y-intercept of the regression line.
-
Where S = Slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Table: LOD and LOQ Data
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Precision at LOQ (%RSD) | 4.8% |
Robustness
Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Protocol: Analyze a standard solution (100 µg/mL) while making small, deliberate changes to the method parameters.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
-
Column Temperature: ± 2°C (28°C and 32°C)
Acceptance Criteria:
-
System suitability parameters must be met under all varied conditions.
-
The change in assay results should not be significant.
Diagram: Method Validation Logical Flow
Caption: Logical progression of the RP-HPLC method validation process.
Conclusion
The RP-HPLC method described herein for the estimation of this compound maleate is specific, linear, accurate, precise, and robust. The method was successfully validated following ICH guidelines and demonstrated its stability-indicating capability through comprehensive forced degradation studies. All validation parameters were well within the acceptable limits, confirming that the method is fit for its intended purpose of routine quality control analysis and stability testing of this compound maleate in bulk and pharmaceutical dosage forms.
References
-
Teasdale, A., et al. (2013). Forced degradation as an integral part of HPLC stability-indicating method development. Available at: [Link]
-
Al-Badr, A. A. Analytical Profile of this compound Maleate. ResearchGate. Available at: [Link]
-
ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. Available at: [Link]
-
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Reddy, G. S., et al. Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
-
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
PharmaCompass. this compound. Available at: [Link]
-
Wikipedia. this compound. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. this compound. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. this compound maleate. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Surmontil (this compound maleate) capsule label. Available at: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Maleate | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 9. onyxipca.com [onyxipca.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Peak Shape in Trimipramine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Trimipramine. As a tricyclic antidepressant and a basic compound, this compound presents unique challenges in reversed-phase chromatography, frequently leading to poor peak shapes that can compromise the accuracy and reproducibility of your results. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues in a systematic, science-driven manner. Here, we move beyond simple checklists to explain the chemical principles behind the problems and solutions, ensuring you can build robust and reliable analytical methods.
Section 1: Troubleshooting Guide — From Tailing to Splitting
This section addresses the most common peak shape abnormalities encountered during this compound analysis. Each issue is presented in a question-and-answer format to directly tackle specific experimental problems.
Problem: Severe Peak Tailing
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge (Tailing Factor > 1.2), is the most prevalent issue when analyzing basic compounds like this compound.[1][2]
Q1: My this compound peak is tailing significantly. What is the primary chemical interaction causing this?
A1: The primary cause is the secondary ionic interaction between your protonated this compound molecule and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the HPLC column.[1][2][3] this compound is a tertiary amine with a pKa around 9.3.[1] In typical reversed-phase mobile phases with a pH between 3 and 7, this compound is protonated (positively charged), while some of the surface silanols are deprotonated (negatively charged), creating strong electrostatic attractions.[4][5] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main band and creating a "tail."[2][6]
Q2: How can I strategically modify my mobile phase to eliminate peak tailing?
A2: Mobile phase optimization is your most powerful tool. The goal is to suppress the unwanted ionic interactions. You have three primary levers to pull: pH, buffer concentration, and competitive additives.
-
Adjusting Mobile Phase pH: This is the most effective strategy.[7][8][9]
-
Low pH (2.5–3.5): By lowering the mobile phase pH to at least 2 units below the pKa of the silanol groups (typically ~3.8-4.2), you protonate them (Si-OH).[4][10] This neutralizes their negative charge, preventing the ionic interaction with the positively charged this compound. A mobile phase containing 0.1% formic acid or phosphoric acid buffered to pH 3.0 is an excellent starting point.[10][11]
-
High pH (9.5–11): Alternatively, raising the pH to be at least 2 units above this compound's pKa (~9.3) will deprotonate the analyte, rendering it neutral.[8][10] This eliminates the charge-based interaction. However, this approach requires a pH-stable column (e.g., hybrid silica or specially bonded phases), as traditional silica columns will dissolve above pH 8.[7][10]
-
-
Increasing Buffer Concentration: A higher buffer concentration (e.g., 25–50 mM) can help to "shield" the active silanol sites, reducing the interaction with the analyte and improving peak shape.[1]
-
Adding a Competing Base: Introducing a small concentration (10-25 mM) of a basic "silanol blocker" like triethylamine (TEA) can be very effective.[1] TEA is a small amine that competes with this compound for the active silanol sites, effectively masking them from the analyte and reducing tailing.[5]
Q3: My mobile phase adjustments helped, but tailing persists. When should I consider changing my HPLC column?
A3: If mobile phase optimization is insufficient, your column is the next logical target. Not all C18 columns are created equal, especially when analyzing basic compounds.
-
Use a Modern, End-Capped Column: Older C18 columns often have a high population of accessible, acidic silanol groups. Modern columns use advanced "end-capping" techniques, where residual silanols are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert.[3][4] Look for columns specifically marketed as "base-deactivated" or suitable for basic compounds.
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the silanol groups from basic analytes.[6][12]
-
Hybrid Silica Columns: Columns made from bridged-ethylene hybrid (BEH) particles offer excellent chemical stability across a wide pH range (1-12), making the high-pH method approach feasible and robust.[10]
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange. A mixed-mode column can provide excellent peak shape for basic compounds like this compound by providing a controlled ionic interaction that shields the analyte from random silanol groups.[13][14]
-
Problem: Peak Fronting
Peak fronting, where the peak's leading edge is sloped and the asymmetry factor is less than 0.9, is typically a sign of overload.[1][15]
Q1: What are the most common causes of peak fronting in my this compound analysis?
A1: Peak fronting is most often caused by two issues: mass overload or sample solvent effects.[1][15][16][17]
-
Mass (or Concentration) Overload: You are injecting too much this compound mass onto the column.[18][19] The stationary phase at the column inlet becomes saturated with analyte molecules. Excess molecules cannot interact with the stationary phase and are pushed down the column faster, leading to a "shark-fin" shaped peak where the retention time may decrease as the mass on the column increases.[18][20] Basic compounds in an ionized state are particularly prone to mass overload.[19]
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger (less polar) than your mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase is 30% acetonitrile), the sample band will not focus properly at the head of the column.[15] This causes the peak to spread and often results in fronting.[1][21]
Q2: How do I systematically diagnose and solve peak fronting?
A2: A simple dilution series is the best way to diagnose the problem.
-
Perform a Loading Study: Sequentially dilute your sample by a factor of 2, 5, and 10, and inject each dilution.
-
Analyze the Results:
-
If the peak shape improves and becomes more symmetrical upon dilution, the problem is mass overload . The solution is to reduce the concentration of your sample or decrease the injection volume.[1][22]
-
If the peak shape does not improve with dilution, the issue is likely the sample solvent . The solution is to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[1]
-
Problem: Split or Broad Peaks
Split or broad peaks can signal a variety of issues, ranging from chemical problems to hardware failures.[15][23]
Q1: My this compound peak is splitting into two. What could be happening?
A1: Peak splitting can have several root causes:
-
Partially Blocked Column Inlet: Particulates from the sample or worn injector seals can clog the inlet frit of the column, causing the sample path to split and distorting the peak.[15][23]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to travel through different paths, resulting in a split or misshapen peak.[15] This can be caused by pressure shocks or operating at an incorrect pH.
-
Sample/Mobile Phase Mismatch: If the sample solvent is highly incompatible with the mobile phase, it can cause the analyte to precipitate at the column inlet, leading to peak splitting.[17]
-
pH near pKa: Operating with a mobile phase pH that is very close to the analyte's pKa can cause peak splitting, as both the ionized and non-ionized forms of the analyte may be present and separate slightly.[8][24]
Q2: What is a logical workflow for troubleshooting split and broad peaks?
A2: Start with the simplest explanations and work towards the more complex hardware issues. First, ensure your mobile phase pH is at least 2 units away from this compound's pKa.[8] Second, confirm your sample is fully dissolved in a compatible solvent. If the problem persists, it is likely a hardware issue. A systematic check is required: remove the column and replace it with a union. If the system pressure is normal and the baseline is stable, the problem lies with the column. Try back-flushing the column at a low flow rate to dislodge any particulates from the inlet frit.[1] If this fails, the column may have a void and will likely need to be replaced.
Section 2: Visual Workflows and Data Tables
Visualizing the Problem: Silanol Interactions
The following diagram illustrates the key chemical interaction responsible for peak tailing with basic compounds like this compound and how pH modulation provides a solution.
Caption: Mechanism of silanol interaction and mitigation by pH control.
Troubleshooting Workflow for Peak Tailing
Use this decision tree to systematically address peak tailing issues.
Caption: A logical workflow for troubleshooting peak tailing.
Data Summary Tables
Table 1: Recommended Mobile Phase Conditions for this compound
| Parameter | Recommendation for Tailing Reduction | Rationale |
|---|---|---|
| pH | 2.5 - 3.5 | Protonates residual silanols (Si-OH), preventing ionic interaction with protonated this compound.[4][10] |
| Buffer | Phosphate or Formate, 20-50 mM | Resists pH shifts and helps mask silanol activity.[1][11] |
| Additive | Triethylamine (TEA), 10-25 mM | Acts as a competitive base, blocking analyte access to active silanol sites.[1] |
| Organic Modifier | Acetonitrile or Methanol | Methanol can sometimes offer better peak shape for basic compounds by hydrogen bonding with silanols, but this is method-dependent.[3] |
Table 2: HPLC Column Selection Guide for Basic Analytes
| Column Type | Key Feature | Best For |
|---|---|---|
| High-Purity, End-Capped C18 | Low residual silanol activity. | General purpose; good first choice for basic compounds.[3] |
| Polar-Embedded Phase | Polar group shields silanols. | Enhanced peak shape for polar basic compounds.[6] |
| Bridged Ethylene Hybrid (BEH) | Wide pH stability (1-12). | Methods requiring high pH to neutralize the basic analyte.[10] |
| Mixed-Mode | Multiple, controlled retention mechanisms. | Challenging separations where peak shape is a persistent issue.[13] |
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal injection solvent for this compound analysis? A: The ideal injection solvent is your initial mobile phase. If solubility is an issue, use a solvent that is weaker (more polar) than your mobile phase to ensure proper peak focusing at the head of the column. Avoid dissolving your sample in strong, non-polar solvents like 100% acetonitrile or methanol if you are running a gradient that starts at a high aqueous percentage.[1]
Q: How does temperature affect the peak shape of this compound? A: Increasing the column temperature (e.g., to 35-45 °C) generally decreases mobile phase viscosity, which can lead to sharper, more efficient peaks. It can also sometimes improve peak symmetry by accelerating the kinetics of desorption from active sites. However, temperature effects should be evaluated systematically, as they can also alter selectivity.[23]
Q: Can I use an ion-pairing reagent to improve peak shape? A: Yes, ion-pairing reagents like trifluoroacetic acid (TFA) can be used. At a concentration of 0.1%, TFA serves two functions: it lowers the mobile phase pH to ~2, protonating silanols, and its counter-ion (TFA⁻) pairs with the protonated this compound, masking its positive charge.[10] This can produce very sharp peaks. However, TFA is a strong ion-pairing agent and can be difficult to remove from the column, potentially affecting future analyses. It can also cause ion suppression in LC-MS analysis.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Persee. (2022, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
-
ALWSCI. (2023, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column?. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of this compound. Retrieved from [Link]
- Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
ACD/Labs. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Separation Science. (n.d.). Column Overload – It's Not That Simple. Retrieved from [Link]
-
LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]
-
Pharma Growth Hub. (2022, December 26). What is the effect of free Silanols in RPLC & how to reduce it? [Video]. YouTube. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]
-
Pistos, C., et al. (2020). Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples. Mini Reviews in Medicinal Chemistry, 20(1), 24-38. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Cole-Parmer HPLC Columns. Retrieved from [Link]
-
Mercolini, L., et al. (2010). Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma. Journal of Separation Science, 33(1), 23-30. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis. Retrieved from [Link]
-
Jenkins, A. J., & O'Neal, C. L. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. Journal of analytical toxicology, 36(6), 422–428. Retrieved from [Link]
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
ALWSCI. (2023, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Profile of this compound Maleate. Retrieved from [Link]
-
USP-NF. (2020, July 7). Clomipramine Hydrochloride Capsules. Retrieved from [Link]
-
Popa, D. S., et al. (2023). Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. Molecules, 28(23), 7793. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. chromtech.com [chromtech.com]
- 7. moravek.com [moravek.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. acdlabs.com [acdlabs.com]
- 10. support.waters.com [support.waters.com]
- 11. Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 15. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 16. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. bvchroma.com [bvchroma.com]
- 20. Column Overload – It’s Not That Simple | Separation Science [sepscience.com]
- 21. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing the Synthesis Yield of Trimipramine
Welcome to the technical support center for the synthesis of Trimipramine. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of tricyclic antidepressants (TCAs). Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, focusing on mechanistic understanding to troubleshoot common issues and optimize yield.
Overview of this compound Synthesis
The most common and industrially viable route to this compound involves the N-alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as iminodibenzyl. This key intermediate serves as the tricyclic core, which is then coupled with a substituted aminopropyl side-chain. While seemingly straightforward, this SN2 reaction is fraught with potential pitfalls related to reagent reactivity, side reactions, and purification challenges that can significantly impact the final yield and purity.[1]
Caption: Core synthetic route for this compound via N-alkylation.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a practical, question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the most critical parameters to investigate?
A1: Low yield in this synthesis almost always points to incomplete reaction or competing side reactions during the crucial N-alkylation step. Here’s a breakdown of the causality and troubleshooting steps:
-
Inadequate Deprotonation of Iminodibenzyl: The nitrogen atom in iminodibenzyl is a secondary amine, but its nucleophilicity is hindered by the two bulky benzyl rings. For efficient alkylation, it must be deprotonated to form the much more nucleophilic amide anion.
-
Insight: Common bases like carbonates (K₂CO₃) or tertiary amines (Et₃N) are often too weak to achieve full deprotonation, leading to a slow and incomplete reaction.
-
Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH₂).[1] These bases will irreversibly deprotonate the iminodibenzyl, driving the reaction forward.
-
-
Reagent Quality and Stoichiometry:
-
Insight: Sodium hydride is notoriously reactive with moisture. Using old or improperly stored NaH will lead to lower concentrations of the active base. Similarly, the alkyl chloride side-chain can degrade over time.
-
Solution: Always use freshly opened or properly stored NaH (stored under mineral oil and in an inert atmosphere). Use a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation. The alkylating agent should be used in near-stoichiometric amounts (1.0-1.05 equivalents) to minimize side reactions.
-
-
Reaction Conditions:
-
Insight: The reaction requires thermal energy to overcome the activation barrier, but excessive heat can promote elimination (E2) side reactions of the alkyl halide and other decomposition pathways.
-
Solution: Conduct the deprotonation step with NaH at room temperature in an anhydrous aprotic solvent like DMF or Toluene. After deprotonation is complete (cessation of H₂ gas evolution), add the alkyl halide and gently heat the reaction to 50-70°C, monitoring progress by TLC.
-
Q2: I'm observing a significant amount of unreacted iminodibenzyl starting material in my crude product. How can I drive the reaction to completion?
A2: This is a classic sign of insufficient reactivity. Assuming you have addressed the base strength as per Q1, the next factors to consider are the solvent and reaction time.
-
Solvent Choice: The choice of solvent is critical for solvating the intermediate ions and influencing reaction rate.
-
Insight: Nonpolar solvents like hexane are poor choices as they cannot stabilize the charged intermediates.
-
Solution: Use a polar aprotic solvent. Toluene is a good starting point. For a more sluggish reaction, switching to a more polar solvent like Dimethylformamide (DMF) can accelerate the SN2 reaction rate. Ensure the solvent is truly anhydrous, as water will quench the base and the iminodibenzyl anion.
-
-
Reaction Monitoring:
-
Insight: Textbook reaction times are often an estimate. The actual time to completion can vary based on scale, purity of reagents, and efficiency of mixing.
-
Solution: Do not rely on a fixed reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase is 9:1 Hexanes:Ethyl Acetate. The disappearance of the iminodibenzyl spot and the appearance of the more polar this compound product spot will confirm completion. Only then should you proceed with the workup.
-
Q3: My purified product is contaminated with an impurity of +16 amu (N-Oxide). How can I prevent its formation?
A3: The formation of this compound-N-Oxide is a common issue arising from the oxidation of the tertiary amine in the side chain.[2][3]
-
Mechanism of Formation: The lone pair of electrons on the tertiary nitrogen is susceptible to oxidation by peroxides or atmospheric oxygen, particularly during workup or prolonged heating.
-
Insight: Solvents like THF or diethyl ether can form explosive peroxides upon storage. Using old bottles of these solvents for extraction is a common source of oxidation.
-
Solution:
-
Use Peroxide-Free Solvents: Always use freshly distilled or certified peroxide-free solvents for the reaction workup and extraction.
-
Inert Atmosphere: While the reaction itself should be under an inert atmosphere (N₂ or Ar) to protect the base, maintaining this during the initial stages of workup (e.g., quenching) can also help.
-
Minimize Air Exposure: Avoid unnecessarily vigorous stirring or bubbling air through the solution during workup and purification.
-
-
Caption: Formation of common this compound-related impurities.
Q4: Purification is challenging. Column chromatography gives poor separation and product loss, while direct crystallization of the free base fails.
A4: this compound free base is an oil at room temperature, making direct crystallization difficult and column chromatography prone to streaking. The standard industry practice is to convert the free base to a stable, crystalline salt for purification.
-
Salt Formation for Purification:
-
Insight: Converting the basic this compound into an acid addition salt dramatically increases its crystallinity and simplifies handling. The maleate salt is the most common pharmaceutical form.[4]
-
Solution: After the initial aqueous workup and extraction of the crude this compound free base into an organic solvent (e.g., ethyl acetate or acetone), add a stoichiometric amount of maleic acid dissolved in a minimal amount of the same solvent. The this compound maleate salt will precipitate out of the solution. The resulting solid can then be isolated by filtration and further purified by recrystallization.
-
-
Advanced Purification Protocol (Based on Patent Literature):
-
Insight: For removing persistent color or minor impurities, a multi-step refining process can be employed. A Chinese patent details a method for obtaining high-purity this compound maleate.[4]
-
Solution:
-
Dissolve the crude this compound maleate salt in a suitable solvent (e.g., acetone, acetonitrile).[4]
-
Add a small amount of activated carbon (0.1-0.3% w/v) and stir at a moderately elevated temperature (50-60°C) for 20-30 minutes.[4]
-
Filter the hot solution through celite to remove the carbon.
-
Allow the filtrate to cool slowly to induce crystallization. Cool further in an ice bath to maximize recovery.
-
Collect the purified crystals by filtration. This process is highly effective at removing colored impurities and trace byproducts.
-
-
Experimental Protocols
Protocol 1: Optimized N-Alkylation of Iminodibenzyl
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 10,11-dihydro-5H-dibenzo[b,f]azepine (1.0 eq).
-
Deprotonation: Add anhydrous toluene via cannula. Begin stirring and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Stir for 1 hour or until hydrogen gas evolution ceases.
-
Alkylation: Slowly add a solution of 3-chloro-N,N,2-trimethylpropan-1-amine (1.05 eq) in anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 70°C and monitor by TLC (9:1 Hexanes:EtOAc) until the iminodibenzyl spot is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Cautiously quench by the slow addition of isopropanol, followed by water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound free base as an oil.
Protocol 2: Purification via Maleate Salt Recrystallization
-
Salt Formation: Dissolve the crude this compound oil from Protocol 1 in a minimal amount of acetone. In a separate flask, dissolve maleic acid (1.0 eq) in acetone.
-
Precipitation: Add the maleic acid solution dropwise to the stirring this compound solution. A white precipitate of this compound maleate should form immediately.
-
Initial Isolation: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold acetone.
-
Recrystallization: Transfer the crude salt to a clean flask. Add the minimum amount of hot acetone required to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then to 0-4°C to maximize crystal growth.
-
Final Product: Collect the purified, crystalline this compound maleate by vacuum filtration, wash with cold acetone, and dry in a vacuum oven.
Data Presentation
Table 1: Influence of Reaction Parameters on Alkylation Efficiency
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Base | K₂CO₃ (1.5 eq) | NaH (1.2 eq) | NaH is a much stronger base, ensuring complete deprotonation of the iminodibenzyl nitrogen for a faster, more complete reaction.[1] |
| Solvent | Dichloromethane (DCM) | Anhydrous Toluene / DMF | Toluene and DMF have higher boiling points, allowing for effective heating. They are also better at solvating the ionic intermediates. |
| Temperature | Room Temperature | 70°C | Increased temperature provides the necessary activation energy for the SN2 reaction, significantly increasing the rate. |
| Monitoring | Fixed Time (8 hours) | TLC Monitoring | Ensures the reaction is stopped only upon completion, preventing low conversion or decomposition from prolonged heating. |
| Expected Yield | 30-45% | 75-90% | The combination of a strong base, appropriate solvent, and controlled heating drives the equilibrium towards the product. |
Workflow Visualization
Caption: A logical workflow for troubleshooting this compound synthesis.
References
-
Mahboubi-Rabbani, M., & Amiri, E. M. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, 12(2), 193-205. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
Mayo Clinic. (n.d.). This compound (Oral Route). Retrieved January 7, 2026, from [Link]
-
Drugs.com. (2025, March 4). This compound Side Effects: Common, Severe, Long Term. Retrieved January 7, 2026, from [Link]
-
Mahboubi-Rabbani, M., & Amiri, E. M. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. SID. [Link]
-
WebMD. (n.d.). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved January 7, 2026, from [Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of this compound Maleate? Retrieved January 7, 2026, from [Link]
-
Kumar, A., & Kumar, A. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6891-6925. [Link]
-
Wikipedia. (n.d.). Amitriptyline. Retrieved January 7, 2026, from [Link]
-
Kumar, A., & Kumar, A. (2024, February 7). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. ResearchGate. [Link]
-
Wikipedia. (n.d.). Tricyclic antidepressant. Retrieved January 7, 2026, from [Link]
- CN101962361A - Maleic acid this compound compound and new preparation method thereof. (n.d.). Google Patents.
- Kranzler, J. D., & Gendreau, R. M. (2001). U.S. Patent No. 6,323,243.
- Seth, P. (2010). U.S. Patent Application No. 12/593,284.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 7, 2026, from [Link]
-
Veeprho. (n.d.). This compound Impurities and Related Compound. Retrieved January 7, 2026, from [Link]
- US20150225349A1 - Method of preparation of imipramine pamoate and novel crystalline... (n.d.). Google Patents.
-
PharmaCompass.com. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved January 7, 2026, from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved January 7, 2026, from [Link]
-
Al-Badr, A. A. (1986). This compound Maleate. Profiles of Drug Substances, Excipients, and Related Methodology, 15, 685-711. [Link]
-
Yang, X., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(1), 123. [Link]
-
The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. [Link]
-
Beckett, A. H., Hutt, A. J., & Navas, G. E. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica, 13(7), 391-405. [Link]
-
Mahboubi-Rabbani, M., & Amiri, E. M. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. SID. [Link]
-
Gérardin, A., et al. (1980). Metabolism of this compound in man. Arzneimittelforschung, 30(11), 1985-92. [Link]
-
Pharmaffiliates. (n.d.). This compound Maleate Salt-impurities. Retrieved January 7, 2026, from [Link]
-
Brinkø, A., et al. (2016). Synthesis and inhibitory evaluation of 3-linked imipramines for the exploration of the S2 site of the human serotonin transporter. Bioorganic & Medicinal Chemistry, 24(12), 2725-2738. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 7, 2026, from [Link]
- CN102391182A - Method for preparing iminodibenzyl. (n.d.). Google Patents.
-
LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 7, 2026, from [Link]
Sources
Navigating Variability in Animal Behavior Studies with Trimipramine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Trimipramine applications in animal behavior research. As a Senior Application Scientist, I understand that achieving reproducible and interpretable results is paramount. This guide is designed to address the common sources of variability encountered when using this compound in preclinical studies. We will move beyond simple protocols to explore the underlying causes of these variations and provide you with robust troubleshooting strategies.
Section 1: Foundational Knowledge of this compound
Before delving into troubleshooting, a solid understanding of this compound's mechanism of action is crucial for informed experimental design.
What is the mechanism of action of this compound?
This compound is a tricyclic antidepressant (TCA) with a unique pharmacological profile.[1][2] Unlike many other TCAs, its antidepressant effects are not primarily driven by potent inhibition of serotonin and norepinephrine reuptake.[1][3] Instead, its therapeutic action is thought to stem from its antagonistic effects on various neurotransmitter receptors.[1]
Key aspects of its mechanism include:
-
Receptor Antagonism: this compound is a potent antagonist of histamine H1 receptors, which contributes to its significant sedative effects.[1][4] It also blocks muscarinic acetylcholine receptors and alpha-adrenergic receptors.[4]
-
Weak Reuptake Inhibition: While it does inhibit the reuptake of serotonin and norepinephrine, its affinity for their transporters is relatively weak compared to other TCAs.[1][3]
-
Dopaminergic and Other Actions: Some studies suggest that this compound may have effects on the dopaminergic system and may also possess calcium-antagonistic properties.[3] Chronic administration in rats has been shown to increase the responsiveness of brain dopamine D2 and D3 receptors.[5]
This multifaceted mechanism contributes to both its therapeutic efficacy and its side-effect profile, which includes sedation, anticholinergic effects, and postural hypotension.[6]
Caption: this compound's multifaceted mechanism of action.
Section 2: Troubleshooting Variability in Behavioral Outcomes
Variability in animal behavior studies is a significant challenge.[7][8] This section addresses common issues encountered when using this compound and provides actionable solutions.
FAQ 1: We are observing significant inter-individual differences in the dose-response to this compound. What could be the cause?
This is a frequent challenge in preclinical psychopharmacology. Several factors can contribute to this variability:
-
Genetic Background: Different strains of mice and rats can exhibit varied responses to antidepressants in behavioral tests like the forced swim test.[9] It is crucial to use the same rodent strain within a study to minimize this source of variability.[9]
-
Metabolism: Cytochrome P450 enzymes, particularly CYP2D6, are involved in the metabolism of this compound.[4] Genetic polymorphisms in these enzymes can lead to differences in drug clearance and bioavailability, resulting in varied behavioral responses at the same dose.
-
Baseline Anxiety and Stress Levels: The initial behavioral state of the animal can significantly influence its response to treatment. Animals with higher baseline levels of anxiety or those subjected to unpredictable stressors may respond differently than less stressed counterparts.[10][11]
Troubleshooting Steps:
-
Standardize Animal Strain and Supplier: Ensure all animals are from the same genetic background and supplier.
-
Acclimatization and Handling: Implement a consistent and adequate acclimatization period (at least one week) before starting the experiment. Handle animals gently and consistently to minimize stress.
-
Baseline Behavioral Phenotyping: If feasible, conduct baseline behavioral testing to stratify animals into groups with similar initial phenotypes.
-
Consider Dose-Ranging Studies: Conduct pilot studies with a range of doses to determine the optimal dose for your specific animal strain and experimental paradigm.
FAQ 2: We are seeing conflicting results between male and female subjects. How should we address sex differences?
Sex differences are a critical and often overlooked source of variability in antidepressant studies.[12] Women are more likely to be diagnosed with stress-related mental illnesses, yet preclinical research has historically favored male rodents.[13][14][15]
-
Hormonal Influences: Gonadal hormones can modulate mood and the response to antidepressants.[16] The estrous cycle in female rodents can influence behavioral outcomes, although its impact on basal performance in tests like the forced swim test is not always significant.[17] However, it may play a role in the response to antidepressants.[17]
-
Neurobiological Differences: There are known sex differences in brain anatomy, chemistry, and function, as well as in stress and drug responses.[12] For instance, some studies suggest that female rodents may be more sensitive to the effects of serotonergic antidepressants than males.[18]
Troubleshooting Steps:
-
Include Both Sexes: Whenever possible, include both male and female animals in your study design to increase the generalizability of your findings.
-
Monitor Estrous Cycle: In female rodents, monitor the stage of the estrous cycle to account for potential hormonal influences on behavior.
-
Analyze Data by Sex: Analyze the data for males and females separately to identify any sex-specific effects of this compound.
-
Power Your Study Appropriately: Ensure your study is adequately powered to detect potential sex differences.
FAQ 3: The behavioral effects of this compound seem to diminish over time or are inconsistent across different cohorts. What environmental factors should we consider?
The housing and experimental environment can profoundly impact animal behavior and the efficacy of antidepressant treatments.[19][20]
-
Environmental Enrichment: Housing animals in enriched environments with increased sensory, motor, and social stimulation can reduce anxiety-like behaviors and may interact with the effects of antidepressants.[19][21][22] For example, environmental enrichment has been shown to ameliorate innate anxiety in mice.[19]
-
Social Housing: Social isolation can induce depressive-like behaviors in rodents.[22] The social housing conditions (single vs. group housing) should be consistent throughout the study.
-
Experimenter Effects: The way different experimenters handle and test the animals can introduce variability.
Troubleshooting Steps:
-
Standardize Housing Conditions: Maintain consistent housing conditions (e.g., cage size, bedding, temperature, light-dark cycle) for all animals.
-
Control for Environmental Enrichment: If using environmental enrichment, ensure it is applied consistently across all experimental groups.
-
Consistent Handling and Testing Procedures: Develop and adhere to standardized protocols for animal handling and behavioral testing. Train all experimenters on these protocols to ensure consistency.
-
Randomize and Blind Experiments: Randomize the assignment of animals to treatment groups and blind the experimenters to the treatment conditions to minimize bias.
Section 3: Experimental Protocols and Data Presentation
To further aid in reducing variability, this section provides detailed protocols for common procedures and a structured table for presenting key experimental parameters.
Protocol: Oral Gavage of this compound in Mice
Oral gavage is a common method for administering precise doses of a compound.[23] However, improper technique can be a significant source of stress and can lead to injury.
Materials:
-
This compound solution
-
Appropriately sized gavage needle (18-20 gauge for adult mice)[23]
-
Syringe
-
Scale for weighing the mouse
-
Permanent marker
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[23][24]
-
Measure the gavage needle length from the tip of the mouse's nose to the bottom of the sternum. Mark this length on the needle to prevent over-insertion.[23]
-
Restrain the mouse by scruffing the skin over the shoulders.[23] Extend the head back slightly to create a straight line through the neck and esophagus.[23][25]
-
Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the upper palate towards the esophagus.[23] The animal should swallow as the tube passes. Do not force the tube. If there is resistance, withdraw and try again.[26]
-
Administer the solution slowly over 2-3 seconds.[27]
-
Gently remove the needle along the same path of insertion.[23]
-
Monitor the animal for 5-10 minutes for any signs of distress.[23]
Sources
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is this compound Maleate used for? [synapse.patsnap.com]
- 5. Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Recent Progress in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopaminergic mechanism of imipramine action in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sex differences in animal models of depression and antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Males and Females Respond Differently to Controllability and Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 16. slovetres.si [slovetres.si]
- 17. Sex differences in animal models of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models [frontiersin.org]
- 19. Environmental enrichment reduces innate anxiety with no effect on depression-like behaviour in mice lacking the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Depression: New Research Shows That Genetics Are Not Destiny | Psychology Today South Africa [psychologytoday.com]
- 21. Environmental Enrichment and Physical Exercise Attenuate the Depressive-Like Effects Induced by Social Isolation Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effects of environmental enrichment on depressive- and anxiety-relevant behaviors in socially isolated prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. iacuc.wsu.edu [iacuc.wsu.edu]
- 25. ouv.vt.edu [ouv.vt.edu]
- 26. research.sdsu.edu [research.sdsu.edu]
- 27. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Managing Side Effects of Trimipramine in Long-Term Animal Studies
This guide is intended for researchers, scientists, and drug development professionals conducting long-term preclinical studies involving the tricyclic antidepressant, Trimipramine. As a tertiary amine, this compound presents a distinct pharmacological profile, including significant sedative and anticholinergic properties, which can manifest as manageable but critical side effects in laboratory animals.[1][2][3] Proactive monitoring and management are paramount to ensure animal welfare, data integrity, and the overall success of long-term research protocols.
This document provides a structured, question-and-answer-based approach to troubleshoot and manage common adverse effects. It is grounded in established principles of pharmacology, toxicology, and in-vivo study conduct, adhering to international guidelines for preclinical safety evaluation.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side effects of long-term this compound administration in common laboratory animal models (e.g., rodents, canines)?
A1: Based on this compound's pharmacology as a tricyclic antidepressant with notable antihistaminic and anticholinergic activity, the most anticipated side effects include:
-
Central Nervous System (CNS) Depression: Sedation, lethargy, and ataxia are common, particularly during the initial dosing period.[2][8] This is attributable to its potent histamine H1 receptor antagonism.
-
Anticholinergic Effects: Manifestations include dry mouth (leading to decreased food intake or altered grooming), urinary retention, and constipation. In some cases, dilated pupils (mydriasis) may be observed.[8][9]
-
Cardiovascular Effects: While considered to have a more favorable cardiac safety profile than other TCAs, long-term, high-dose studies may reveal changes in heart rate (tachycardia), arrhythmias, or alterations in blood pressure.[10] Close monitoring is crucial.
-
Metabolic Changes: Weight gain is a potential long-term effect, which may be linked to its antihistaminic properties and effects on appetite.[11] Conversely, initial dose-finding studies might show weight loss due to sedation and reduced food intake.
-
Gastrointestinal Distress: Nausea or vomiting (more common in canines) and constipation can occur.[8][11]
Q2: How should we establish a baseline before starting a long-term this compound study?
A2: A thorough baseline assessment is critical for accurately identifying treatment-related effects. This process should be conducted for at least 7-14 days prior to the first dose.
Baseline Data Collection Protocol:
-
Daily Clinical Observations: Record activity levels, posture, coat condition, and any unusual behaviors. Use a standardized scoring system.
-
Body Weight: Measure and record body weight daily.
-
Food and Water Consumption: Quantify daily intake to monitor for changes post-dosing.
-
Behavioral Assessments: Conduct relevant behavioral tests (e.g., open field test for locomotor activity, sucrose preference test for anhedonia-like behavior) to establish a performance baseline.[12][13][14]
-
Physiological Parameters: If the study protocol allows, collect baseline data on heart rate, blood pressure, and body temperature. For canine studies, baseline electrocardiograms (ECGs) are highly recommended.
Q3: What are "humane endpoints" and how do they apply to a long-term this compound study?
A3: Humane endpoints are predetermined criteria that, when met, trigger actions to alleviate an animal's pain or distress, such as dose reduction, supportive care, or euthanasia.[15][16][17] These are established in the study protocol to prevent unnecessary suffering and are a regulatory expectation.[18] For this compound studies, key humane endpoints include:
-
Significant Body Weight Loss: Typically, a loss of 15-20% of baseline body weight that is not reversed within 48 hours.[15]
-
Severe Lethargy or Moribund State: Inability to access food or water, lack of response to gentle stimuli, or lateral recumbency.[16][19]
-
Unmanageable Seizures: While less common with this compound, any seizure activity would be a critical endpoint.[10]
-
Signs of Severe Organ Toxicity: As determined by clinical pathology or severe, unresolving clinical signs.
Troubleshooting Guides: Managing Specific Side Effects
Issue 1: Excessive Sedation and Ataxia
Symptoms:
-
Animal is immobile, shows a "drunken" or uncoordinated gait (ataxia).
-
Reduced food and water intake secondary to lethargy.
-
Difficulty with righting reflex.
Causality: this compound is a potent H1 histamine receptor antagonist, which is the primary mechanism for its sedative effects.[2] It also has alpha-1 adrenergic blocking activity, which can contribute to dizziness and orthostatic hypotension-like effects.
Management Workflow:
Caption: Workflow for managing sedation and ataxia.
Issue 2: Anticholinergic Side Effects (Urinary Retention, Constipation)
Symptoms:
-
Urinary Retention: Palpable, distended bladder; reduced or absent urination.
-
Constipation: Decreased fecal output, hard/dry pellets (rodents), straining to defecate.
Causality: this compound blocks muscarinic acetylcholine receptors, which are responsible for smooth muscle contraction in the bladder and gastrointestinal tract.[3][9] This inhibition leads to decreased motility.
Management Protocol:
-
Confirm the Observation:
-
Gently palpate the lower abdomen to assess bladder size.
-
Quantify fecal output over a 24-hour period and compare it to baseline.
-
Check for other signs like abdominal bloating.
-
-
Implement Supportive Care:
-
Hydration: Ensure ad libitum access to water. If dehydration is suspected (skin tenting, sunken eyes), provide supplemental hydration (e.g., subcutaneous fluids) as directed by a veterinarian.
-
Dietary Fiber: For constipation, consider supplementing the diet with a source of fiber (e.g., adding a small amount of bran mash to the feed), ensuring it does not interfere with the study objectives. Consult with a lab animal nutritionist.
-
-
Pharmacological Intervention (Veterinarian-prescribed):
-
In severe cases of constipation, a mild laxative may be considered.
-
For significant urinary retention, manual expression of the bladder by a trained professional may be required.
-
-
Dose Adjustment:
-
If anticholinergic effects are persistent and severe, a dose reduction should be considered in consultation with the Study Director, as outlined in the sedation workflow.
-
Issue 3: Cardiovascular Changes
Symptoms:
-
Changes detected during routine physiological monitoring (telemetry, ECG, blood pressure).
-
Tachycardia (increased heart rate), arrhythmias (irregular rhythm), or hypotension (low blood pressure).
Causality: Tricyclic antidepressants can affect cardiac conduction by blocking sodium channels and have anti-adrenergic effects that can alter blood pressure and heart rate.[9]
Monitoring and Management Table:
| Parameter | Monitoring Method | Potential Finding | Actionable Steps |
| Heart Rate & Rhythm | ECG, Telemetry, Pulse Oximetry | Sinus Tachycardia, QRS Widening, Arrhythmia | 1. Confirm finding with a repeat measurement. 2. Immediately notify the Study Director and Veterinarian. 3. Review dose level and plasma concentration data (if available). 4. A significant, persistent arrhythmia may constitute a humane endpoint. |
| Blood Pressure | Telemetry, Tail-cuff (rodents) | Hypotension | 1. Correlate with clinical signs (e.g., lethargy, weakness). 2. Ensure adequate hydration. 3. Discuss potential dose reduction with the study team. |
Cardiovascular Monitoring Workflow:
Caption: Decision workflow for cardiovascular abnormalities.
Conclusion
The successful execution of long-term animal studies with this compound hinges on a proactive and well-informed approach to managing its predictable side effects. By establishing comprehensive baselines, implementing rigorous monitoring protocols, and utilizing structured troubleshooting guides, researchers can mitigate adverse events. This ensures the ethical treatment of laboratory animals and enhances the quality and reliability of the scientific data generated. All procedures and interventions must be documented thoroughly and conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant regulatory guidelines.[7][20][21]
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
European Medicines Agency (EMA). Guideline on repeated dose toxicity - Revision 1. (2010). [Link]
-
PubChem. this compound Maleate. National Center for Biotechnology Information. [Link]
-
European Medicines Agency (EMA). Guideline on repeated dose toxicity Corr. (2010). [Link]
-
PubChem. this compound hydrochloride. National Center for Biotechnology Information. [Link]
-
European Medicines Agency (EMA). Guideline on Repeated Dose Toxicity. (2001). [Link]
-
Campos, L. C., et al. (2012). How “Humane” Is Your Endpoint?—Refining the Science-Driven Approach for Termination of Animal Studies of Chronic Infection. PLoS Pathogens. [Link]
-
European Medicines Agency (EMA). Committee for proprietary medicinal products (cpmp) note for guidance on repeated dose toxicity. (2001). [Link]
-
Toth, L. A. (2001). Humane Endpoints for Laboratory Animals Used in Regulatory Testing. ILAR Journal. [Link]
-
PubChem. this compound (maleate). National Center for Biotechnology Information. [Link]
-
Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. [Link]
-
Drugs.com. this compound. [Link]
-
Institutional Animal Care and Use Committee. Defining Humane Endpoints. [Link]
-
Social Science Research Institute. Preclinical Regulatory Requirements. Duke University. [Link]
-
Lezak, K. R., et al. (2017). Behavioral phenotyping of mice in pharmacological and toxicological research. Current Protocols in Pharmacology. [Link]
-
NC3Rs. Humane endpoints. [Link]
-
National Institutes of Health (NIH) Office of Animal Care and Use (OACU). Guidelines for Humane Endpoints in Animal Study Proposals. [Link]
-
ResearchGate. (PDF) this compound Maleate. [Link]
-
HistologiX. Understanding FDA Guidelines for Toxicity Studies. (2023). [Link]
-
PubChem. this compound N-oxide. National Center for Biotechnology Information. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Massicotte, G., et al. (1995). Chronic effects of this compound, an antidepressant, on hippocampal synaptic plasticity. Neuroscience. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). [Link]
-
Hånell, A., & Marklund, N. (2014). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience. [Link]
-
Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]
-
Arnold, D. L., et al. (1977). Monitoring animal health during chronic toxicity studies. Journal of Environmental Pathology and Toxicology. [Link]
-
Castagné, V., et al. (2011). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Neuroscience. [Link]
-
Lort Smith Animal Hospital. Tricyclic Antidepressants (TCAs) – dogs. [Link]
-
Wikipedia. this compound. [Link]
-
Veterian Key. (2020). Tricyclic Antidepressants. [Link]
-
Hånell, A., & Marklund, N. (2014). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience. [Link]
-
Universities Federation for Animal Welfare (UFAW). Welfare of Animals Used in Scientific Testing and Research. [Link]
-
Hånell, A., & Marklund, N. (2014). Structured evaluation of rodent behavioral tests used in drug discovery research. ResearchGate. [Link]
-
Thour, A., & Marwaha, R. (2023). Tricyclic Antidepressants. StatPearls. [Link]
-
Mistry, G., et al. (1991). The effects of chronic this compound treatment on biogenic amine metabolism and on dopamine D2, 5-HT2 and tryptamine binding sites in rat brain. British Journal of Pharmacology. [Link]
-
European Federation of Pharmaceutical Industries and Associations (EFPIA). Animal Use and Welfare. [Link]
-
Al-Abri, S. A. (2023). Imipramine. StatPearls. [Link]
-
Sabol, O., et al. (2022). Automated and Continuous Monitoring of Animal Welfare through Digital Alerting. Journal of the American Association for Laboratory Animal Science. [Link]
-
Drugs.com. this compound Side Effects: Common, Severe, Long Term. (2025). [Link]
-
vivo Science GmbH. GLP Toxicity studies. [Link]
-
Cancer Knowledgebase (CKB). this compound: Drug Detail. [Link]
-
KEGG DRUG. this compound maleate. [Link]
-
Mayo Clinic. this compound (Oral Route). [Link]
-
WebMD. this compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). [Link]
-
The Association of the British Pharmaceutical Industry (ABPI). The use of animals in pharmaceutical research. (2025). [Link]
-
Heng, Y., et al. (2013). Patterns of toxicity and factors influencing severity in acute adult this compound poisoning. British Journal of Clinical Pharmacology. [Link]
Sources
- 1. This compound | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Maleate | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 7. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 8. What if your dog ingests TCAs - Lort Smith [lortsmith.com]
- 9. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How “Humane” Is Your Endpoint?—Refining the Science-Driven Approach for Termination of Animal Studies of Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining Humane Endpoints - Institutional Animal Care and Use Committee [research.wayne.edu]
- 17. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 18. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. histologix.com [histologix.com]
Improving the solubility of Trimipramine for in vitro experiments
A Guide to Overcoming Solubility Challenges in In Vitro Experimentation
Welcome to the technical support guide for Trimipramine Maleate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound for in vitro applications. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental setup effectively.
Core Principles: Understanding this compound's Behavior in Solution
This compound is a tricyclic antidepressant, classified as a tertiary amine.[1] It is a lipophilic molecule (LogP ≈ 4.2) with a basic pKa of approximately 9.24.[2] These two properties are the primary determinants of its solubility behavior.
-
Lipophilicity (High LogP): Being lipophilic, or "fat-loving," this compound inherently prefers non-polar (organic) environments over aqueous ones. This is why it dissolves readily in organic solvents like DMSO and chloroform but has limited solubility in water.[3][4]
-
Basic Nature (High pKa): As a weak base, its solubility in aqueous media is highly dependent on pH. At a pH below its pKa, the amine group becomes protonated (cationic), which significantly increases its polarity and, consequently, its solubility in water. Conversely, at a pH above its pKa, it exists predominantly in its neutral, less soluble free base form.
Understanding these fundamentals is crucial for avoiding common pitfalls like precipitation when preparing solutions for your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common queries our team receives regarding the handling of this compound maleate in the lab.
Q1: What are the general solubility properties of this compound Maleate?
This compound maleate is a white to off-white crystalline powder.[4][5] Its solubility varies significantly across different solvents. The following table summarizes its solubility profile based on available data.
| Solvent | Solubility | Concentration (mg/mL) | Reference |
| DMSO | Soluble | ≥ 100 mg/mL | [6] |
| 30 mg/mL | [3] | ||
| DMF | Soluble | 30 mg/mL | [3] |
| Chloroform | Freely Soluble | 50 mg/mL | [4] |
| Methanol | Freely Soluble | Not specified | [7] |
| Ethanol | Slightly Soluble | 3 mg/mL | [3] |
| Water | Slightly Soluble | 14.29 mg/mL (with heat/sonication) | [6] |
| Very Slightly Soluble | >0.0616 mg/mL (at pH 7.4) | [8] | |
| PBS (pH 7.2) | Soluble | 2 mg/mL | [3] |
Q2: What is the best solvent for preparing a high-concentration stock solution?
For high-concentration stock solutions intended for subsequent dilution in aqueous media, Dimethyl sulfoxide (DMSO) is the recommended solvent.[6][9] It can dissolve this compound maleate at concentrations of 30 mg/mL to over 100 mg/mL.[3][6]
Expert Insight: DMSO is a highly polar aprotic solvent that is miscible with a wide range of organic and aqueous solutions, making it ideal for this purpose. However, it is hygroscopic (absorbs moisture from the air), which can impact the solubility of your compound over time. We strongly recommend using newly opened, anhydrous-grade DMSO and storing it in a desiccator.[6]
Q3: My this compound solution is cloudy or has precipitated after dilution in cell culture media. What happened?
This is the most common issue researchers face and it typically stems from one of two reasons:
-
Exceeding Aqueous Solubility: You have likely diluted your DMSO stock to a final concentration that is above this compound's solubility limit in your aqueous buffer or media (which is typically at a physiological pH of ~7.4). At this pH, this compound is mostly in its less soluble free base form. The solubility in PBS at pH 7.2 is only around 2 mg/mL.[3]
-
Insufficient Mixing: When adding the concentrated DMSO stock to the aqueous medium, localized high concentrations can form, causing the compound to crash out of solution before it can be adequately dispersed.
See the troubleshooting guide and protocol sections below for a detailed workflow to prevent this.
Q4: How can I improve the solubility of this compound in my aqueous working solution?
The key is to control the pH. Since this compound is a weak base, acidifying the solution will increase its solubility. For experimental buffers, adjusting the pH to be slightly acidic (e.g., pH 5-6) can significantly improve solubility. However, this may not be feasible for cell culture experiments where the physiological pH of the media must be maintained. For cell-based assays, the most reliable method is to prepare a high-concentration stock in DMSO and then perform a serial dilution, ensuring the final DMSO concentration in the culture media is low (typically <0.5%) to avoid solvent toxicity.
Q5: How should I store my this compound powder and solutions to ensure stability?
Proper storage is critical to maintain the integrity of your compound.
-
Solid Powder: Store the powder tightly sealed at 2-8°C.[4]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[6] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Protect solutions from light.[10]
Troubleshooting Workflow: From Precipitation to Clear Solution
If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound maleate solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol is for preparing a high-concentration primary stock.
Materials:
-
This compound Maleate (MW: 410.5 g/mol )[3]
-
Anhydrous, research-grade DMSO[6]
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and appropriate weighing tools
Procedure:
-
Calculation: To prepare a 100 mM solution, you need 41.05 mg of this compound maleate per 1 mL of DMSO.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.1 mol/L x 0.001 L x 410.5 g/mol x 1000 = 41.05 mg
-
-
Weighing: Carefully weigh out 41.05 mg of this compound maleate powder and place it into a sterile vial capable of holding more than 1 mL.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6]
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -80°C for long-term stability.[6]
Protocol 2: Preparation of a 100 µM Working Solution for Cell Culture
This protocol demonstrates how to safely dilute the DMSO stock into an aqueous medium, minimizing precipitation.
Materials:
-
100 mM this compound Maleate in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium or physiological buffer (e.g., PBS)
-
Sterile pipette tips and tubes
Procedure:
-
Intermediate Dilution (Recommended): First, prepare a 10 mM intermediate stock by diluting the 100 mM primary stock 1:10.
-
Pipette 90 µL of sterile culture medium into a new microcentrifuge tube.
-
Add 10 µL of the 100 mM primary stock. Mix thoroughly by pipetting up and down.
-
-
Second Intermediate Dilution: Next, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10.
-
Pipette 900 µL of sterile culture medium into a new tube.
-
Add 100 µL of the 10 mM intermediate stock. Mix thoroughly.
-
-
Final Working Solution: Prepare the final 100 µM working solution by diluting the 1 mM stock 1:10.
-
For example, to make 1 mL of working solution, add 100 µL of the 1 mM intermediate stock to 900 µL of culture medium.
-
Crucial Step: Add the this compound stock to the culture medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
-
Final DMSO Check: The final concentration of DMSO in this example is 0.1%, which is well-tolerated by most cell lines.
-
Use Immediately: Use the freshly prepared working solution for your experiment. Do not store dilute aqueous solutions. If the solution must be sterile for cell culture, perform a final filtration step using a 0.22 µm syringe filter.[6]
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Drug Metabolism Studies of this compound N-oxide.
- Cayman Chemical. (n.d.). This compound (maleate) (CAS Number: 521-78-8).
- MedChemExpress. (n.d.). This compound maleate.
- British Pharmacopoeia. (2025). This compound Maleate.
- PubChem. (n.d.). This compound Maleate. National Center for Biotechnology Information.
- Al-Badr, A. A. (n.d.). This compound Maleate. ResearchGate.
- U.S. Food and Drug Administration. (n.d.). SURMONTIL (this compound Maleate) DESCRIPTION.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). This compound maleate salt.
- Product Monograph. (2010). This compound this compound Tablets BP.
- Al-Badr, A. A. (n.d.). Analytical Profile of this compound Maleate. ResearchGate.
- Product Monograph. (2010). This compound this compound Tablets BP. E-lactancia.
- Wikipedia. (n.d.). This compound.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound = 98 TLC, powder 521-78-8 [sigmaaldrich.com]
- 5. nhathuocngocanh.com [nhathuocngocanh.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound Maleate | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. e-lactancia.org [e-lactancia.org]
Troubleshooting inconsistent results in Trimipramine binding assays
Technical Support Center: Trimipramine Binding Assays
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Results
Welcome to the technical support center for this compound binding assays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve inconsistencies in your experiments. This compound's complex pharmacology is a common source of assay variability. Unlike typical tricyclic antidepressants (TCAs), it is a relatively weak inhibitor of serotonin (SERT) and norepinephrine (NET) transporters but a potent antagonist at several G protein-coupled receptors (GPCRs), including histamine H1, serotonin 5-HT2A, alpha-1 adrenergic, and dopamine D2 receptors.[1][2][3] This guide is structured to address common challenges in a question-and-answer format, helping you navigate the intricacies of your binding studies.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues researchers face. Use this as your first line of defense when encountering unexpected results.
Q1: My assay shows very high non-specific binding (NSB). What are the likely causes and how can I fix it?
High non-specific binding can mask your specific signal, making accurate determination of affinity (Kd) and receptor density (Bmax) impossible.[4] Ideally, NSB should be less than 10-20% of the total binding signal. If it exceeds 50%, the data is generally considered unreliable.[4][5]
Answer: High NSB is a multi-factorial problem. Let's break down the potential causes systematically.
-
The Radioligand: Hydrophobic radioligands are notoriously "sticky" and prone to binding to non-receptor components like lipids and the filter apparatus itself. This compound and related TCAs are lipophilic, which can exacerbate this issue.[6]
-
Membrane Preparation: Poorly prepared membranes can expose non-receptor hydrophobic surfaces or contain interfering substances.
-
Solution:
-
Optimize Protein Concentration: Titrate the amount of membrane protein in your assay. A common starting range is 50-200 µg per well, but this is system-dependent.[4] Too much protein increases the available surface for non-specific interactions.
-
Thorough Washing: Ensure your membrane preparation protocol includes sufficient washing steps to remove endogenous ligands and other cellular components.
-
-
-
Assay Conditions: The buffer composition and physical parameters of the assay are critical.
-
Solution:
-
Add a Carrier Protein: Including 0.1% to 0.5% Bovine Serum Albumin (BSA) in the assay buffer can help saturate non-specific sites on your reaction tubes and filters.[4]
-
Pre-soak Filters: To reduce binding of the radioligand to the filter itself, pre-soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI).[7][8]
-
Optimize Wash Steps: Use an ice-cold wash buffer to minimize the dissociation of specifically bound ligand during washing.[4] Increase the number and volume of washes.
-
-
-
Choice of Displacer: The "cold" ligand used to define NSB must be appropriate.
-
Solution: Use a high concentration (at least 100-fold to 1000-fold over its Ki) of a structurally unrelated compound that has high affinity for the target receptor.[5] This helps ensure you are displacing binding only from the receptor of interest and not from other sites that might recognize the same chemical scaffold.
-
Q2: I'm seeing very low or no specific binding. Why is my signal window so poor?
Answer: A poor signal window can be just as frustrating as high NSB. The cause often lies in either suboptimal assay conditions or issues with the biological reagents.
-
Inactive Receptor: The target receptor in your membrane preparation may be degraded, misfolded, or present in very low quantities.
-
Solution:
-
Protease Inhibitors: Always include a protease inhibitor cocktail during membrane preparation to prevent degradation.
-
Storage: Store membrane preparations at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Validate Receptor Expression: If using a cell line, confirm high-level expression of the target receptor. For native tissue, you may need to use a region known for high receptor density.
-
-
-
Assay Not at Equilibrium: Binding assays rely on the interaction reaching a steady state.
-
Solution: Perform a time-course experiment to determine the optimal incubation time. Incubating at a lower temperature (e.g., 4°C or room temperature) may require a longer time to reach equilibrium but can sometimes reduce NSB.[9]
-
-
Incorrect Buffer Composition: The ionic strength, pH, and presence of specific ions can dramatically affect receptor conformation and ligand binding.
-
Solution: Consult the literature for the specific receptor you are studying. For example, many GPCR binding assays require divalent cations like Mg²⁺. Sodium ions are critical for the binding of TCAs to the serotonin transporter.[10]
-
-
Low Radioligand Specific Activity: If the radioactivity per mole of your ligand is too low, you may not be able to detect the bound signal over background.
-
Solution: Use a radioligand with higher specific activity (Ci/mmol) if available. This is a particular concern for ³H-labeled ligands compared to ¹²⁵I-labeled ones.[9]
-
Q3: My results are not reproducible between experiments. What causes this variability?
Answer: Poor reproducibility points to inconsistencies in assay setup and execution. Meticulous attention to detail is key.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of radioligand or competitor compounds, is a major source of variability.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Reagent Instability:
-
Solution: Aliquot reagents like membrane preparations and stock solutions of ligands to minimize freeze-thaw cycles.[8] Be aware of the stability of this compound and the radioligand in your chosen solvent and storage conditions.
-
-
Inconsistent Incubation Times/Temperatures:
-
Solution: Use a temperature-controlled incubator or water bath. Ensure all samples are incubated for the same duration. For large experiments, be mindful of the time it takes to process plates.
-
-
Variable Filtration and Washing:
-
Solution: Apply consistent vacuum pressure and wash volumes/times for every sample. An automated cell harvester can significantly improve reproducibility over manual filtration.
-
The following diagram outlines a logical workflow for troubleshooting these common issues.
Caption: General troubleshooting workflow for radioligand binding assays.
Understanding this compound's Complex Pharmacology
A primary source of inconsistency in this compound assays is its promiscuous binding profile. Choosing the right assay system for your scientific question is paramount.
Q4: I want to measure this compound's affinity for the serotonin transporter (SERT). Why are my results different from those for other TCAs like imipramine?
Answer: This is an excellent and critical question. While structurally a TCA, this compound is an atypically weak inhibitor of monoamine transporters compared to compounds like imipramine or desipramine.[1][2] Its clinical effects are thought to be driven more by its potent antagonism at other receptors.[1][3]
-
Low Affinity: You should expect a significantly lower affinity (higher Ki value) for this compound at SERT. If your assay isn't optimized for lower-affinity compounds, you may struggle to get a clean inhibition curve.
-
Radioligand Choice: For SERT binding, a common radioligand is [3H]Imipramine or [3H]Citalopram.[8][10] When using [3H]Imipramine, you are performing a homologous competitive binding experiment with a related compound, which can be straightforward.
-
Potential for Off-Target Effects: If you are using a crude membrane preparation from a tissue like the brain cortex, your prep will contain many of this compound's other high-affinity targets (e.g., H1, 5-HT2A, α1 receptors). While the radioligand may be selective for SERT, high concentrations of this compound could still engage these other sites, potentially causing indirect effects or complex binding kinetics that are difficult to interpret. Using a recombinant cell line expressing only human SERT is the gold standard for avoiding this issue.[8][10]
The table below summarizes the reported binding affinities of this compound for various targets. This data highlights the need to be precise in your experimental design.
| Target | Binding Affinity (Ki, nM) | Implication for Assays |
| Histamine H1 | 0.32 | Very high affinity. Potential for interference in non-specific systems. Use H1-selective radioligands like [3H]Mepyramine.[11][12] |
| Serotonin 5-HT2A | 11 | High affinity. Use 5-HT2A selective radioligands like [3H]Ketanserin. |
| Alpha-1 Adrenergic | 16 | High affinity. Use α1-selective radioligands like [3H]Prazosin. |
| Dopamine D2 | 49 | Moderate affinity. Use D2-selective radioligands like [3H]Spiperone or [3H]Raclopride.[13][14] |
| Muscarinic ACh (M1-M5) | 63 | Moderate affinity. Anticholinergic effects are common with TCAs. |
| Serotonin Transporter (SERT) | 200 | Weak affinity. Requires careful assay optimization. Use SERT-selective radioligands like [3H]Imipramine.[8] |
| Norepinephrine Transporter (NET) | 1,960 | Very weak affinity. Difficult to measure accurately with standard binding assays. |
| Dopamine Transporter (DAT) | 3,900 | Negligible affinity. |
| (Data compiled from multiple sources, with representative values shown.[1]) |
Protocols for Core Methodologies
Here are detailed protocols for the fundamental techniques required for a successful this compound binding assay.
Protocol 1: Membrane Preparation from Cultured Cells
This protocol is for preparing a crude membrane fraction from cells recombinantly expressing your target of interest (e.g., HEK293 cells expressing the Dopamine D2 receptor).
Materials:
-
Cell Scrapers
-
D-PBS (calcium and magnesium-free)
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Dounce homogenizer or polytron
-
High-speed centrifuge (e.g., Sorvall, Beckman)
Procedure:
-
Cell Harvest: Grow cells to 80-90% confluency in appropriate culture flasks. Aspirate the media and wash the cell monolayer twice with ice-cold D-PBS.
-
Scraping: Add 5-10 mL of ice-cold D-PBS and gently scrape the cells from the flask surface. Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Homogenization: Resuspend the cell pellet in 10 volumes of ice-cold Homogenization Buffer containing a freshly added protease inhibitor cocktail.
-
Lysis: Lyse the cells using a Dounce homogenizer (15-20 strokes with a tight-fitting pestle) or a polytron (2-3 short bursts at a low setting). Perform all steps on ice to prevent protein degradation.
-
Low-Speed Spin: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
High-Speed Spin: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed spin (Step 7). This wash step is crucial for removing cytosolic components and endogenous ligands.
-
Final Preparation: After the final wash, resuspend the pellet in a smaller volume of an appropriate Assay Buffer (without protease inhibitors, as they can interfere with some assays).
-
Quantification & Storage: Determine the total protein concentration using a standard method (e.g., BCA or Bradford assay). Aliquot the membrane preparation into small volumes and store at -80°C until use.[8]
Protocol 2: Radioligand Competition Binding Assay (Filtration)
This protocol describes how to determine the inhibitory constant (Ki) of this compound for a target receptor.
Principle: A fixed concentration of a target-selective radioligand is incubated with the receptor source. Increasing concentrations of the unlabeled competitor (this compound) are added, and the displacement of the radioligand is measured.
Caption: Principle of a competition binding assay.
Materials:
-
Assay Buffer (target-specific, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Radioligand (e.g., [3H]Spiperone for D2 receptors)
-
Unlabeled this compound stock solution
-
Unlabeled displacer for NSB (e.g., 10 µM Haloperidol for D2 receptors)
-
Membrane preparation (from Protocol 1)
-
96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester
-
Scintillation fluid and a scintillation counter
Procedure:
-
Plate Setup: Prepare a 96-well plate. Each concentration of this compound should be tested in triplicate. Include triplicate wells for:
-
Total Binding: Contains membranes, radioligand, and assay buffer.
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of an unlabeled displacer.
-
Competitor Binding: Contains membranes, radioligand, and varying concentrations of this compound.
-
-
Reagent Addition: Add reagents to the wells in the following order:
-
50 µL of Assay Buffer (for Total Binding) OR Unlabeled Displacer (for NSB) OR this compound dilution.
-
50 µL of Radioligand (diluted in Assay Buffer to a final concentration at or near its Kd).
-
100 µL of Membrane Preparation (diluted in Assay Buffer to the optimal protein concentration).
-
The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at the predetermined temperature (e.g., 25°C) and for the optimal time (e.g., 60 minutes) to reach equilibrium. Gentle shaking can sometimes be beneficial.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes (and any bound radioligand).
-
Washing: Immediately wash each filter 3-4 times with 300 µL of ice-cold Wash Buffer (often the same as the Assay Buffer). This removes unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for several hours (or overnight) before counting in a scintillation counter to determine the disintegrations per minute (DPM).
Data Analysis:
-
Calculate the average DPM for each set of triplicates.
-
Determine Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
For each this compound concentration, calculate the percent inhibition of specific binding.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
-
Wikipedia. This compound . Wikipedia. [Link]
-
Pediatric Oncall. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose . Drug Index. [Link]
-
Patsnap Synapse. What is the mechanism of this compound Maleate? . Patsnap. [Link]
-
WebMD. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing . WebMD. [Link]
-
Causaly. What are the mechanisms of action of this compound MALEATE in SURMONTIL treatment? . Causaly. [Link]
-
Reaction Biology. SERT Biochemical Binding Assay Service . Reaction Biology. [Link]
-
General Physiology and Biophysics. Binding of Imipramine to Phospholipid Bilayers Using Radioligand Binding Assay . General Physiology and Biophysics. [Link]
-
PubMed. Binding of imipramine to phospholipid bilayers using radioligand binding assay . National Library of Medicine. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. This compound . IUPHAR/BPS. [Link]
-
Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls . Fluidic Sciences. [Link]
-
PubMed. Non-specific inhibition of imipramine binding argues against an endogenous ligand . National Library of Medicine. [Link]
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics . BMG LABTECH. [Link]
-
PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker . National Library of Medicine. [Link]
-
Drugs.com. This compound Monograph for Professionals . Drugs.com. [Link]
-
Innoprot. Histamine H1 Receptor Assay . Innoprot. [Link]
-
PubMed Central. Evaluating functional ligand-GPCR interactions in cell-based assays . National Library of Medicine. [Link]
-
PubChem. This compound Maleate . National Library of Medicine. [Link]
-
ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor . Analytical Chemistry. [Link]
-
University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands . University of Regensburg. [Link]
-
Journal of Biological Chemistry. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter . JBC. [Link]
-
GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data . GraphPad. [Link]
-
Reddit. Help with troubleshooting my radioligand competition binding assay . r/pharmacology. [Link]
-
NCBI Bookshelf. Analyzing Kinetic Binding Data . Assay Guidance Manual. [Link]
-
PubMed Central. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells . National Library of Medicine. [Link]
-
NCBI Bookshelf. Receptor Binding Assays for HTS and Drug Discovery . Assay Guidance Manual. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Binding of imipramine to phospholipid bilayers using radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gpb.sav.sk [gpb.sav.sk]
- 8. resources.revvity.com [resources.revvity.com]
- 9. reddit.com [reddit.com]
- 10. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
Strategies to minimize Trimipramine degradation in biological samples
Technical Support Center: Trimipramine Sample Integrity
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound analysis. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and troubleshooting strategies to ensure the stability and integrity of this compound in your biological samples. This resource moves beyond simple protocols to explain the why behind each step, empowering you to make informed decisions during your experimental workflow.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What are the primary factors that cause this compound to degrade in biological samples?
This compound, a tricyclic antidepressant (TCA), is susceptible to several degradation pathways, particularly when handled or stored improperly. The main environmental culprits are:
-
Light Exposure (Photodegradation): this compound is known to be photosensitive.[1][2][3][4] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of degradation products.[5][6] Studies on this compound in aqueous solutions have shown that UV irradiation leads to its elimination, primarily through hydroxylation, forming new photo-transformation products (PTPs).[7]
-
Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation.[5] While standard storage is at room temperature for the formulated drug[1], biological samples require much stricter temperature control to halt enzymatic activity and slow chemical degradation. Conversely, repeated freeze-thaw cycles can also compromise sample integrity by causing pH shifts and protein denaturation.
-
pH: The stability of TCAs can be pH-dependent.[5][8] Extreme pH conditions, whether acidic or alkaline, can catalyze hydrolytic degradation.[5] Biological samples should be maintained at a physiological pH or buffered appropriately if long-term storage is required.
-
Oxidation: Like many organic molecules, this compound can be susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), metal ions, or other oxidizing agents present in the sample matrix.[5]
Q2: My this compound concentrations are inconsistent across replicates. Could this be a degradation issue?
Inconsistent results are a classic sign of pre-analytical variability, with degradation being a primary suspect. If you've ruled out analytical instrument issues, consider these points:
-
Differential Handling: Were all samples handled identically? For example, did one sample sit on the benchtop longer or under brighter light before processing?
-
Sample Matrix Effects: Are you working with different matrices (e.g., plasma vs. serum)? The presence of anticoagulants or other additives could have an effect.
-
Storage Location: Is there a temperature gradient in your freezer? Samples stored near the door may be subject to more temperature fluctuation than those at the back.
Q3: What are the known metabolites of this compound, and can they interfere with my analysis?
Yes, metabolites can be a significant factor. This compound is extensively metabolized in the liver, primarily by CYP2C19 and CYP2D6 enzymes.[9][10][11] The main metabolic pathways are N-demethylation and hydroxylation.[9][12]
Key metabolites include:
-
Desmethylthis compound (Northis compound): An active secondary amine metabolite formed by demethylation.[9][13]
-
2-hydroxythis compound and 2-hydroxydesmethylthis compound: Inactive products of hydroxylation by CYP2D6.[9]
Your analytical method must have sufficient selectivity to distinguish the parent this compound from its metabolites, especially the active desmethylthis compound.[14][15] Co-elution of these compounds in a chromatographic run can lead to falsely elevated readings for the parent drug.
Troubleshooting Guide: From Collection to Storage
This section provides a question-and-answer formatted troubleshooting guide for specific experimental stages.
Sample Collection
Q: Which blood collection tube should I use for this compound analysis? Red-top, Lavender-top, or something else?
This is a critical decision point. The choice of tube determines whether you get serum or plasma and which additives are present.
-
Recommended: Use red-top tubes (for serum) or lavender-top (EDTA) tubes (for plasma) .[16]
-
AVOID: Do NOT use serum separator tubes (SSTs) with gel. Tricyclic antidepressants are lipophilic and can adsorb to the separator gel, leading to artificially low and inaccurate measurements.[17][18]
-
Rationale: Studies on TCAs have shown that while most standard tubes yield stable samples, some can cause significant losses.[16] The key is to avoid materials that can bind the drug. EDTA (in lavender-top tubes) is a generally safe anticoagulant for TCA analysis.
Sample Processing
Q: How quickly must I process my blood samples after collection?
Immediately. This is a non-negotiable step for high-quality data.
-
Protocol: Centrifuge blood samples and separate the serum or plasma from the cells within 2 hours of collection .[17][18]
-
Causality (The "Why"): this compound, like other TCAs, can be released from red blood cells over time if the serum or plasma is not promptly separated. This leads to a time-dependent, artificial increase in the measured concentration, compromising the accuracy of your results.[17][18]
Workflow: Ideal Sample Handling for this compound Analysis
The following diagram illustrates the critical path from patient to freezer to ensure sample integrity.
Caption: Recommended workflow for biological sample handling to minimize this compound degradation.
Sample Storage
Q: What are the optimal temperature and duration for storing plasma/serum samples containing this compound?
Proper storage is essential for preventing long-term degradation. The stability of this compound in separated serum has been well-characterized.
-
Short-Term Storage: Samples can be stored refrigerated for up to 28 days.[17]
-
Long-Term Storage: For storage beyond 28 days, samples should be kept frozen.[17] Standard freezers (-20°C) are acceptable, but ultra-low freezers (-70°C or lower) are preferred to minimize any potential for degradation over extended periods.
-
Freeze/Thaw Cycles: Avoid them. Thaw your samples only once, immediately before analysis. Repeated cycles can degrade the analyte and affect the sample matrix.
The table below summarizes the storage recommendations based on established laboratory guidelines.
| Sample Type | Temperature | Maximum Duration | Key Considerations |
| Serum / Plasma | Ambient (20-25°C) | 7 Days[17] | Not recommended; for transit only. Must be protected from light. |
| Serum / Plasma | Refrigerated (2-8°C) | 28 Days[17] | Preferred for short-term storage. |
| Serum / Plasma | Frozen (≤ -20°C) | 28 Days or longer[17] | Required for long-term storage. |
Protocol: Blood Sample Collection and Processing
This protocol synthesizes the best practices discussed above into a clear, step-by-step workflow.
Materials:
-
Red-top (no gel) or Lavender-top (EDTA) blood collection tubes
-
Aluminum foil or amber transport bags
-
Refrigerated centrifuge
-
Polypropylene cryovials for aliquoting
-
Pipettes and sterile tips
Procedure:
-
Collection: Draw the blood sample into the appropriate collection tube.
-
Light Protection: Immediately after collection, wrap the tube in aluminum foil or place it in a light-blocking amber bag to prevent photodegradation.
-
Transport: Transport the sample to the processing lab as soon as possible, maintaining a cool environment if transport is delayed.
-
Centrifugation (within 2 hours): a. Log the sample receipt time. b. Centrifuge the sample according to your validated laboratory protocol (e.g., 1500 x g for 10 minutes at 4°C).
-
Aliquoting: a. Carefully pipette the supernatant (serum or plasma) into pre-labeled polypropylene cryovials. Be careful not to disturb the cell pellet. b. It is recommended to create multiple smaller aliquots to avoid the need for thawing the entire sample if re-analysis is required.
-
Storage: a. For analysis within 28 days, store aliquots at 2-8°C. b. For longer-term storage, immediately place aliquots in a freezer at ≤ -20°C, preferably ≤ -70°C.
Visualizing Degradation Influences
The following diagram illustrates the key factors that can negatively impact the stability of this compound in a sample.
Caption: Key environmental factors leading to the degradation of this compound.
References
-
WebMD. (2024). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from WebMD. [Link]
-
ClinPGx. (n.d.). This compound Pathway, Pharmacokinetics. Retrieved from PharmGKB. [Link]
-
Maurer, H. (1989). Metabolism of this compound in man. Arzneimittelforschung, 39(1), 101-3. [Link]
-
Drugs.com. (2025). This compound Side Effects: Common, Severe, Long Term. Retrieved from Drugs.com. [Link]
-
Coutts, R. T., Hussain, M. S., Micetich, R. G., Daneshtalab, M., & Baker, G. B. (1991). Metabolism of antidepressants: urinary metabolites of this compound in the rat. Progress in neuro-psychopharmacology & biological psychiatry, 15(2), 285-9. [Link]
-
Cleveland Clinic. (n.d.). This compound Capsules. Retrieved from Cleveland Clinic. [Link]
-
Coutts, R. T., Hussain, M. S., Micetich, R. G., Daneshtalab, M., & Baker, G. B. (1990). The metabolism of this compound in the rat. Biomedical & environmental mass spectrometry, 19(13), 793-806. [Link]
-
Nimaroff, M. L. (n.d.). This compound. North Shore University Hospital OB-GYN Associates. [Link]
-
Mayo Clinic. (n.d.). This compound (oral route) - Side effects & dosage. Retrieved from Mayo Clinic. [Link]
-
Veeprho. (n.d.). This compound Impurities and Related Compound. Retrieved from Veeprho. [Link]
-
Hanna, J. V., Ghafari, P., & Kümmerer, K. (2017). Initial fate assessment of teratogenic drug this compound and its photo-transformation products - Role of pH, concentration and temperature. Water research, 108, 386-397. [Link]
-
Lee, H., Lee, S., & Kim, E. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of analytical toxicology, 40(9), 724-729. [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from Waters Corporation. [Link]
-
Wille, S. M., Cooreman, S. G., Neels, H. M., & Lambert, W. E. (2009). Preparation of serum and plasma samples for determination of tricyclic antidepressants: effects of blood collection tubes and storage. Therapeutic drug monitoring, 31(3), 351-6. [Link]
-
Al-Badr, A. A. (2020). This compound Maleate. ResearchGate. [Link]
-
Mitu, M. A., Aylin, C., & Ion, A. C. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules (Basel, Switzerland), 29(7), 1548. [Link]
-
El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2019). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from Waters Corporation. [Link]
-
Eap, C. B., Bender, S., Gastpar, M., Fischer, W., Jonzier-Perey, M., & Baumann, P. (2000). Steady state plasma levels of the enantiomers of this compound and of its metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-phenotyped patients. Therapeutic drug monitoring, 22(2), 209-14. [Link]
-
Eap, C. B., Bender, S., et al. (2000). Steady State Plasma Levels of the Enantiomers of this compound and of Its Metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-Phenotyped Patients. ResearchGate. [Link]
-
Mayo Clinic Laboratories. (n.d.). Test Definition: TRMP. Retrieved from Mayo Clinic Laboratories. [Link]
-
Essentia Health Lab Services. (n.d.). Test Code TRMP this compound, Serum. Retrieved from Essentia Health. [Link]
-
ResearchGate. (n.d.). The influence of pH (2.5–4.5) on the degradation of trimethoprim. Retrieved from ResearchGate. [Link]
-
Wang, C., Guo, R., Guo, C., Yin, H., & Xu, J. (2025). Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. Environmental Science: Processes & Impacts, 27(1), 1-1. [Link]
Sources
- 1. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. drugs.com [drugs.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. Initial fate assessment of teratogenic drug this compound and its photo-transformation products - Role of pH, concentration and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Steady state plasma levels of the enantiomers of this compound and of its metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-phenotyped patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. waters.com [waters.com]
- 16. Preparation of serum and plasma samples for determination of tricyclic antidepressants: effects of blood collection tubes and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. This compound, Serum - Essentia Health Lab Services [essentiahealth.testcatalog.org]
Trimipramine Dosing & Experimental Design: A Technical Support Guide for Researchers
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing trimipramine in preclinical research models. Our objective is to move beyond standard protocols and provide a deeper, mechanistic understanding to empower you to refine dosages, troubleshoot common experimental hurdles, and ensure the integrity of your data. We will explore the causality behind experimental choices, grounded in the unique pharmacological profile of this compound.
Section 1: The Atypical Pharmacology of this compound – A Mechanistic Overview
This compound is a tricyclic antidepressant (TCA) with a pharmacological profile that distinguishes it from other members of its class.[1] Unlike typical TCAs that robustly inhibit the reuptake of serotonin and norepinephrine, this compound is a very weak monoamine reuptake inhibitor.[1][2][3] Its therapeutic and experimental effects are primarily attributed to its potent antagonist activity at a wide range of neurotransmitter receptors.[1][2] This multifaceted action is critical to understanding its application in various research models.
The primary mechanisms include:
-
Potent Histamine H1 Receptor Antagonism: This is the principal source of this compound's strong sedative effects, making it a compound of interest for insomnia models.[1][2]
-
Strong Serotonin 5-HT2A Receptor Antagonism: This action is implicated in its antidepressant and anxiolytic properties and contributes to its unique sleep-modifying effects, notably the lack of REM sleep suppression.[1][3]
-
Strong Alpha-1 Adrenergic Receptor Antagonism: This contributes to sedative effects and can lead to cardiovascular side effects like postural hypotension.[4]
-
Moderate Dopamine D2 Receptor Antagonism: This action is unusual for a TCA and gives this compound a weak antipsychotic profile, sometimes compared to clozapine.[1][3] It is also responsible for the observed increase in prolactin levels.[1][5]
-
Moderate Muscarinic Acetylcholine (mACh) Receptor Antagonism: This leads to common anticholinergic side effects such as dry mouth, constipation, and urinary retention.[1][6]
This complex receptor binding profile means that the observed effect in an animal model will be highly dose-dependent, reflecting the engagement of different receptor systems at varying concentrations.
Caption: this compound's multifaceted receptor antagonism profile.
Section 2: Dosage Refinement for Preclinical Models
A frequent challenge in this compound research is determining an effective dose that elicits the desired therapeutic effect without producing confounding side effects, such as excessive sedation. The optimal dose is highly dependent on the animal model, the specific research question, and the behavioral paradigm employed.
Table 1: Recommended Starting Dosage Ranges for this compound in Rodent Models
| Research Model | Species | Route of Administration | Starting Dose Range (mg/kg) | Key Considerations & Rationale |
| Depression | Rat | Oral (gavage), IP | 5 - 15 mg/kg/day | Chronic administration (e.g., 14-21 days) is often required. The 5 mg/kg dose in rats has been shown to alter monoamine levels and receptor density with long-term use.[7] Higher doses may be needed depending on the specific depression model (e.g., chronic unpredictable stress). |
| Depression | Mouse | Oral (in food), IP | 7 - 15 mg/kg/day | Oral administration in food can reduce stress from repeated injections and maintain steady-state concentrations. A 7 mg/kg/day dose of the related TCA imipramine was effective when delivered in food pellets.[8] |
| Insomnia/Sleep | Rat/Mouse | IP, Oral (gavage) | 10 - 25 mg/kg | Acute or sub-chronic administration is typical. The sedative effects are potent; start at the lower end of the range. The goal is to improve sleep continuity without causing excessive motor impairment during the active (dark) phase. Clinical studies use doses from 25-200 mg, highlighting a wide therapeutic window.[1] |
| Anxiety | Rat/Mouse | IP | 5 - 10 mg/kg | Anxiolytic effects are observed at doses that may not be fully antidepressant.[1] Lower doses are recommended to avoid sedation, which can confound tests like the elevated plus-maze or open field test. |
Note: These are starting points. A dose-response study is essential for any new experimental paradigm.
Experimental Protocol: Establishing a Dose-Response Curve
This protocol ensures you identify the minimum effective dose and the threshold for confounding side effects.
-
Animal Selection: Use a sufficient number of animals (n=8-12 per group) to achieve statistical power. Ensure animals are properly acclimated to the housing and handling conditions.[9]
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 5 mg/kg)
-
Group 3: Mid Dose (e.g., 10 mg/kg)
-
Group 4: High Dose (e.g., 20 mg/kg)
-
Rationale: Spacing doses logarithmically or semi-logarithmically often provides the most informative curve.
-
-
Drug Preparation:
-
This compound maleate is sparingly soluble in water but soluble in chloroform and methanol.[10] For parenteral administration, consider vehicles like 0.9% saline with a small amount of Tween 80 or DMSO to aid dissolution.
-
Crucially, always prepare fresh solutions daily. Protect from light and store at room temperature.[11][12]
-
-
Administration & Acclimatization:
-
Administer the drug via the chosen route (e.g., IP).
-
Allow for an acclimatization period post-injection (typically 30-60 minutes) before behavioral testing. This allows for drug absorption and minimizes the acute stress response from the injection itself.
-
-
Behavioral Assessment:
-
Run the primary behavioral test for your model (e.g., Forced Swim Test, Novelty Suppressed Feeding).
-
Simultaneously, assess locomotor activity (e.g., in an open field) to quantify sedation. A significant decrease in distance traveled compared to the vehicle group indicates a sedating dose that may confound the interpretation of your primary outcome.
-
-
Data Analysis: Plot the dose of this compound against the behavioral outcome and locomotor activity. The optimal dose will produce a significant effect in your primary assay without a significant reduction in locomotion.
Caption: Experimental workflow for a dose-response study.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments in a direct question-and-answer format.
Q1: My behavioral results show high inter-animal variability, even within the same dosage group. What could be the cause?
A: High variability often stems from subtle inconsistencies in protocol execution. Consider these factors:
-
Circadian Timing: this compound has potent sedative effects. Administering and testing at the same time each day is critical. For nocturnal rodents, testing during their active (dark) phase can yield more consistent results.
-
Drug Solution: Ensure the drug is fully dissolved and the solution is homogenous. Inadequate mixing can lead to animals receiving different effective doses. Prepare solutions fresh daily.[11]
-
Handling Stress: Stress can significantly impact behavioral outcomes, particularly in anxiety and depression models. Ensure all handlers are well-trained and that handling is consistent across all groups.[8]
-
Route of Administration: Intraperitoneal (IP) injections, while common, can be variable if not performed correctly. Ensure consistent injection into the lower abdominal quadrant, aspirating to avoid injection into the bladder or intestines.[13][14] For chronic studies, oral administration mixed with food can provide more stable and less stressful dosing.[8]
Q2: The sedative effects of this compound are masking the antidepressant/anxiolytic effects in my study. How can I mitigate this?
A: This is a primary challenge due to this compound's strong H1 receptor antagonism.
-
Dose Reduction: This is the most straightforward solution. As per your dose-response study, select the highest dose that does not cause significant hypoactivity.
-
Timing is Key: Administer the drug and allow for a longer period before testing. While peak plasma concentrations in some species are reached within 6 hours, the most potent sedative effects may subside before then.[15] Experiment with different pre-treatment intervals (e.g., 60, 90, 120 minutes).
-
Chronic Dosing: Tolerance to the sedative effects of TCAs can develop with chronic administration. If your model allows, a 14- or 21-day dosing regimen may reduce the acute sedative confound by the time of final behavioral testing.
Q3: I'm observing adverse events like muscle spasms, severe lethargy, or seizures in my animals. What should I do?
A: These are signs of toxicity and must be addressed immediately.
-
Cease Dosing & Consult a Veterinarian: The health of the animal is the priority. Document the symptoms and consult with veterinary staff.
-
Review Your Dosage Calculation: Double-check all calculations for dilution and mg/kg dosing. A simple decimal error can lead to a 10-fold overdose.
-
Underlying Cause: Seizures are a rare but known side effect of TCAs, as they can lower the seizure threshold.[1][4] Severe lethargy and muscle spasms can be linked to potent anticholinergic and antidopaminergic effects.[1][16] If these are observed even at presumed therapeutic doses, your specific animal strain may be particularly sensitive. A significant dose reduction is warranted for future experiments.
Q4: What are the best practices for preparing and storing this compound?
A: Proper handling ensures compound integrity and experimental reproducibility.
-
Storage: Store this compound maleate salt powder in a tightly sealed container at room temperature (15-30°C or 59-86°F), protected from light and moisture.[11][12][17]
-
Solution Preparation: As mentioned, prepare aqueous solutions fresh daily. If using a vehicle like DMSO for a stock solution, store the stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before administration, ensure the final solution is at room temperature and the drug is fully dissolved.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the powder form.[10]
Q5: I need to co-administer this compound with another compound. What are the potential interactions?
A: this compound has a high potential for drug-drug interactions.
-
MAO Inhibitors: Co-administration with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated. A washout period of at least 14 days is required to prevent hyperpyretic crises or serotonin syndrome.[11][12]
-
CNS Depressants: Co-administration with other sedatives (e.g., benzodiazepines, alcohol) will have additive effects, leading to profound sedation.[12]
-
Metabolic Interactions: this compound is metabolized by hepatic enzymes, primarily CYP2D6 and CYP2C19.[18] Co-administering drugs that inhibit these enzymes (like fluoxetine or bupropion) can significantly increase this compound plasma concentrations and toxicity risk.[18][19] Conversely, inducers of these enzymes can decrease its efficacy. Always conduct a thorough literature review for interactions with your specific compound of interest.
References
-
This compound - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, August 7). WebMD. Retrieved January 7, 2026, from [Link]
-
This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. (n.d.). Pediatric Oncall. Retrieved January 7, 2026, from [Link]
-
What is the mechanism of this compound Maleate? (2024, July 17). Patsnap Synapse. Retrieved January 7, 2026, from [Link]
-
What are the mechanisms of action of this compound MALEATE in SURMONTIL treatment?. (n.d.). AIBioguide. Retrieved January 7, 2026, from [Link]
-
PRODUCT MONOGRAPH this compound this compound Tablets BP 12.5, 25, 50 and 100 mg this compound (as maleate) this compound Capsules 7. (2010, June 1). Retrieved January 7, 2026, from [Link]
-
This compound (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. Retrieved January 7, 2026, from [Link]
-
This compound - Prescriber's Guide. (2020). Cambridge University Press & Assessment. Retrieved January 7, 2026, from [Link]
-
This compound - LiverTox - NCBI Bookshelf. (2020, April 5). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Surmontil, Trimip (this compound) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 7, 2026, from [Link]
-
This compound: Side Effects, Uses, Dosage, Interactions, Warnings. (2023, June 29). RxList. Retrieved January 7, 2026, from [Link]
-
This compound Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 7, 2026, from [Link]
-
Side Effects of Surmontil (this compound): Interactions & Warnings. (n.d.). MedicineNet. Retrieved January 7, 2026, from [Link]
-
This compound Side Effects: Common, Severe, Long Term. (2025, March 4). Drugs.com. Retrieved January 7, 2026, from [Link]
-
Hussain, M. S., Coutts, R. T., Baker, G. B., Micetich, R. G., & Daneshtalab, M. (1991). Metabolism of antidepressants: urinary metabolites of this compound in the rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 15(2), 285–289. Retrieved January 7, 2026, from [Link]
-
Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
This compound Maleate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Stability of tricyclic antidepressants in formalin solutions. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
Tricyclic Antidepressants | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
This compound Dosage Guide + Max Dose, Adjustments. (2025, June 9). Drugs.com. Retrieved January 7, 2026, from [Link]
-
This compound in primary insomnia: results of a polysomnographic double-blind controlled study. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
Action of this compound on sleep and pituitary hormone secretion. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University. Retrieved January 7, 2026, from [Link]
-
Analysis and metabolism of this compound, iprindole and imipramine in mammals. (1992). University of Alberta Libraries. Retrieved January 7, 2026, from [Link]
-
This compound fails to exert antimanic efficacy: a case of the discrepancy between in vitro rationale and clinical efficacy. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
IACUC Routes of Administration Guidelines. (n.d.). Research & Innovation Office. Retrieved January 7, 2026, from [Link]
-
This compound Deprescribing Guidance. (n.d.). Retrieved January 7, 2026, from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Action of this compound on sleep and pituitary hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side Effects of Surmontil (this compound): Interactions & Warnings [medicinenet.com]
- 7. This compound | antidepressant agent | CAS# 739-71-9 | InvivoChem [invivochem.com]
- 8. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. ClinPGx [clinpgx.org]
- 19. This compound - Prescriber's Guide [cambridge.org]
Technical Support Center: Enhancing Trimipramine Extraction Efficiency from Tissue Samples
Welcome to the technical support center for optimizing the extraction of Trimipramine from complex tissue matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of sample preparation, ensuring high-quality data for downstream applications such as LC-MS/MS analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and enhance the robustness of your analytical methods.
Understanding this compound: The Key to Efficient Extraction
Before delving into extraction protocols, a fundamental understanding of this compound's physicochemical properties is paramount. These characteristics dictate its behavior in different solvent systems and pH environments, forming the basis of a logical extraction strategy.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₂₀H₂₆N₂ | - |
| Molecular Weight | 294.4 g/mol | - |
| pKa (basic) | 9.24 | As a basic compound, this compound is ionized at acidic pH and neutral (non-ionized) at basic pH. Extraction into organic solvents is most efficient when the molecule is in its neutral form.[1] |
| LogP | 4.2 | The high LogP value indicates that this compound is lipophilic, meaning it has a strong affinity for non-polar (organic) solvents over aqueous solutions.[1] |
| Solubility | Slightly soluble in water | This property, combined with its high LogP, makes liquid-liquid extraction and solid-phase extraction viable methods for isolating it from aqueous-based tissue homogenates.[1] |
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the extraction of this compound from tissue samples.
Issue 1: Low Recovery of this compound
Q1: My this compound recovery is consistently below 70%. What are the likely causes and how can I improve it?
A1: Low recovery is a frequent challenge and can stem from several factors. A systematic approach is crucial for diagnosis.
Initial Diagnostic Step: To pinpoint the stage of analyte loss, analyze each fraction of your extraction process: the initial sample homogenate, the post-extraction aqueous phase, the wash solutions, and the final eluate. This will reveal whether the issue lies in incomplete extraction, premature elution during washing, or poor elution from the extraction medium.
Potential Causes & Solutions:
-
Inappropriate pH of the Sample Homogenate:
-
Explanation: this compound, being a basic drug with a pKa of 9.24, will be in its ionized (protonated) state in acidic or neutral solutions.[1] In this form, its solubility in organic solvents is significantly reduced, leading to poor partitioning from the aqueous tissue homogenate.
-
Solution: Adjust the pH of your tissue homogenate to be at least 2 pH units above the pKa of this compound (i.e., pH > 11).[2] This ensures that the majority of this compound molecules are in their neutral, non-ionized form, maximizing their affinity for the organic extraction solvent.[3] Use a buffer, such as ammonium hydroxide, to maintain a stable basic pH throughout the extraction.
-
-
Suboptimal Choice of Extraction Solvent (for LLE):
-
Explanation: The polarity of the extraction solvent must be well-matched with the analyte. While this compound is lipophilic, a solvent that is too non-polar may not efficiently extract it from the complex tissue matrix. Conversely, a solvent that is too polar may have high miscibility with the aqueous phase, leading to poor phase separation.
-
Solution: For tricyclic antidepressants, a common and effective choice is a mixture of a non-polar and a slightly more polar solvent. Hexane-isoamyl alcohol (e.g., 99:1, v/v) or hexane-ethyl acetate mixtures are good starting points.[4] Dichloromethane and diethyl ether have also been used effectively.[5] Experiment with different solvent systems to find the optimal balance for your specific tissue type.
-
-
Inefficient Elution in Solid-Phase Extraction (SPE):
-
Explanation: If using SPE, the elution solvent may not be strong enough to displace this compound from the sorbent material. For cation-exchange SPE, the analyte is retained by strong ionic interactions.
-
Solution: For reversed-phase SPE, ensure your elution solvent is a strong organic solvent like methanol or acetonitrile. For mixed-mode or cation-exchange SPE, the elution solvent must contain a component to disrupt the ionic interaction. This is typically achieved by adding a small percentage of a basic modifier, such as ammonium hydroxide (e.g., 5%), to the organic elution solvent.[6] This neutralizes the charge on this compound, releasing it from the sorbent.
-
-
Insufficient Homogenization:
-
Explanation: Incomplete disruption of the tissue architecture can trap the analyte within cells, preventing its interaction with the extraction solvent.[7]
-
Solution: Employ robust homogenization techniques. Bead beating is effective for most tissues, while tougher tissues like heart or lung may benefit from an initial enzymatic digestion (e.g., with collagenase) followed by mechanical homogenization.[8][9]
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Q2: I'm observing significant ion suppression/enhancement for this compound in my LC-MS/MS data. How can I mitigate these matrix effects?
A2: Matrix effects arise from co-eluting endogenous components from the tissue sample that interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[5][10]
Potential Causes & Solutions:
-
Inadequate Sample Clean-up:
-
Explanation: The primary cause of matrix effects is the presence of interfering substances like phospholipids, proteins, and salts in the final extract.[5]
-
Solution:
-
Protein Precipitation: While a quick method, protein precipitation alone often provides insufficient clean-up for tissue samples.[11] It is best used as a preliminary step before a more rigorous technique like LLE or SPE.
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE can provide cleaner extracts than protein precipitation. Consider a "back-extraction" step for enhanced clean-up. After the initial extraction into an organic solvent, the analyte can be back-extracted into a fresh acidic aqueous phase (which will ionize the this compound, making it water-soluble again), leaving many interferences behind in the organic phase. The pH of the aqueous phase can then be raised again for a final extraction into a clean organic solvent.[2]
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode cation exchange SPE, offers a high degree of selectivity and can significantly reduce matrix effects.[8] The wash steps in an SPE protocol are critical for removing interferences. Use a sequence of washes with different solvent strengths (e.g., an aqueous wash followed by a weak organic wash like methanol) to remove both polar and non-polar interferences before eluting the analyte.
-
-
-
Chromatographic Co-elution:
-
Explanation: If interfering matrix components elute from the HPLC column at the same time as this compound, ion suppression or enhancement will occur.[10]
-
Solution: Modify your chromatographic conditions. Adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) can help to chromatographically separate this compound from the interfering matrix components.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Brain Tissue
This protocol is a starting point and may require optimization for different tissue types.
-
Tissue Homogenization:
-
Accurately weigh approximately 0.5 g of frozen brain tissue.
-
Add the tissue to a homogenizer tube containing 2 mL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue thoroughly using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.[8][9] Keep the sample on ice throughout this process to minimize degradation.
-
-
pH Adjustment:
-
To the tissue homogenate, add 100 µL of 5M sodium hydroxide to adjust the pH to approximately 11-12.
-
Vortex the sample for 30 seconds.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., hexane:isoamyl alcohol 99:1 v/v) to the homogenate.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Analyte Isolation:
-
Carefully transfer the upper organic layer to a clean glass tube, avoiding the proteinaceous interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) for this compound from Liver Tissue
This method provides a cleaner extract compared to LLE.
-
Tissue Homogenization and Protein Precipitation:
-
Homogenize 0.5 g of liver tissue in 2 mL of PBS as described in the LLE protocol.
-
Add 4 mL of ice-cold acetonitrile to the homogenate to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify) by passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge.[1]
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge by adding 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean glass tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizing the Workflow
Workflow for Liquid-Liquid Extraction (LLE)
Caption: A typical workflow for the extraction of this compound using LLE.
Troubleshooting Decision Tree for Low Recovery
Caption: A decision tree for troubleshooting low this compound recovery.
References
-
Rezaee, M., Assadi, Y., Hosseini, M. R. M., Aghaee, E., Ahmadi, F., & Berijani, S. (2006). Determination of organic compounds in water using dispersive liquid–liquid microextraction. Journal of Chromatography A, 1116(1-2), 1-9. Available at: [Link]
-
Etxebarria, N., Soraluce, A., Olivares, M., & Zuloaga, O. (2016). Determination of tricyclic antidepressants in biota tissue and environmental waters by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(5), 1487-1497. Available at: [Link]
-
Vermeulen, A. M., Leenheer, A. P. D., & Remon, J. P. (1990). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. Journal of Chromatography B: Biomedical Sciences and Applications, 529(2), 393-402. Available at: [Link]
-
Koganti, V. S., Reddy, S. S., Thejaswini, J. C., & Bannimath, G. (2015). Development and Validation of LC-MS/MS Method for Determination of this compound Maleate in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 6(8), 1-7. Available at: [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology. Available at: [Link]
-
Koganti, V. S., Reddy, S. S., Thejaswini, J. C., & Bannimath, G. (2015). Development and Validation of LC-MS/MS Method for Determination of this compound Maleate in Human Plasma. ResearchGate. Available at: [Link]
-
Ball, D. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Available at: [Link]
-
Chen, X. W., Franke, J. P., Wijsbeek, J., & de Zeeuw, R. A. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 16(6), 351-355. Available at: [Link]
-
Zhang, X., Lv, M., Wang, Y., & Chen, D. (2023). Optimization of the extraction conditions: (A) pH of sample solution,... ResearchGate. Available at: [Link]
-
Ghorbani, M., Aghamohammadi, M., & Chamsaz, M. (2016). Procedure and extraction vessel used in the presented method. ResearchGate. Available at: [Link]
-
Dadfarnia, S., Haji Shabani, A. M., Moradi, S. E., & Talebianpoor, M. S. (2018). Extraction and Determination of Tricyclic Antidepressants in Real Samples Using Air-Dispersed Liquid-Liquid Microextraction Prior to Gas Chromatography and Flame Ionization Detection. Journal of Separation Science, 41(23), 4340-4347. Available at: [Link]
-
el-Yazigi, A., & Chaleby, K. (1998). Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection. Therapeutic Drug Monitoring, 20(3), 340-346. Available at: [Link]
-
Martínez, M. A., Sánchez de la Torre, C., & Almarza, E. (2003). A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, this compound, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection. Journal of Analytical Toxicology, 27(6), 353-358. Available at: [Link]
-
Madej, K., & Giebułtowicz, J. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5898. Available at: [Link]
-
Smialek, J. E., & Anderson, W. H. (1983). The study of tricyclic antidepressants in formalin-fixed human liver and formalin solutions. Journal of Forensic Sciences, 28(1), 21-26. Available at: [Link]
-
Hason, T., & Tefft, M. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. Journal of Applied Bioanalysis, 2(1), 1-13. Available at: [Link]
-
Couper, F. J., McIntyre, I. M., & Drummer, O. H. (1995). Detection of antidepressant and antipsychotic drugs in postmortem human scalp hair. Journal of Forensic Sciences, 40(1), 87-90. Available at: [Link]
-
Needham, L. L., & Barr, D. B. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Chromatography B, 927, 1-10. Available at: [Link]
-
Ray, A. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]
-
LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Available at: [Link]
-
Ghiasvand, A. R., & Shadabi, S. (2007). Spectrophotometric Determination of this compound in Urine after Its Preconcentration into a Microdroplet Using Homogeneous Liquid-Liquid Extraction. Bulletin of the Korean Chemical Society, 28(11), 2004-2008. Available at: [Link]
-
Kowalczuk, D., & Biziuk, M. (2021). Postmortem analysis of human bone marrow aspirate - Quantitative determination of SSRI and SNRI drugs. ResearchGate. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available at: [Link]
-
Shamsipur, M., & Mirmohammadi, M. (2014). High performance liquid chromatographic determination of ultra traces of two tricyclic antidepressant drugs imipramine and this compound in urine samples after their dispersive liquid-liquid microextraction coupled with response surface optimization. Journal of Pharmaceutical and Biomedical Analysis, 100, 271-278. Available at: [Link]
-
Koteel, P., Mullins, R. E., & Gadsden, R. H. (1982). Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum. Clinical Chemistry, 28(3), 462-466. Available at: [Link]
-
Li, X., Wang, Y., Li, Y., Han, X., & Wang, Y. (2023). Tricyclic antidepressants induce liver inflammation by targeting NLRP3 inflammasome activation. Journal of Translational Medicine, 21(1), 345. Available at: [Link]
-
Wójcik, A., Klupczyńska, A., Sawikowska, M., & Kokot, Z. J. (2020). Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. Molecules, 25(22), 5468. Available at: [Link]
-
Tanaka, E., Terada, M., Nakamura, T., & Shinozuka, T. (2007). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Forensic Toxicology, 25(1), 8-14. Available at: [Link]
-
Protocol for brain tissue processing. (n.d.). Retrieved from [Link]
-
Wójcik, A., Klupczyńska, A., & Kokot, Z. J. (2021). Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders. Molecules, 26(11), 3326. Available at: [Link]
-
Fridjonsdottir, E., Nilsson, A., Wadensten, H., & Andrén, P. E. (2018). Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics. Methods in Molecular Biology, 1719, 41-49. Available at: [Link]
-
Fridjonsdottir, E., Nilsson, A., Wadensten, H., & Andrén, P. E. (2018). Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics. ResearchGate. Available at: [Link]
-
Pereira, A. S., Silva, R., & Rosado, T. (2021). Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. Molecules, 26(16), 4983. Available at: [Link]
-
Hilberg, T., Ripel, A., Slørdal, L., & Mørland, J. (1998). Postmortem release of amitriptyline from the lungs; a mechanism of postmortem drug redistribution. Forensic Science International, 91(2), 141-149. Available at: [Link]
-
Fridjonsdottir, E., Shariatgorji, M., Nilsson, A., & Andrén, P. E. (2024). Two Different Strategies for Stabilization of Brain Tissue and Extraction of Neuropeptides. Methods in Molecular Biology, 2734, 15-24. Available at: [Link]
-
Smith, C. A., O'Maille, G., Want, E. J., Qin, C., Trauger, S. A., Brandon, T. R., ... & Siuzdak, G. (2005). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 46(12), 2715-2724. Available at: [Link]
-
Villain, M., Cirimele, V., Ludes, B., & Kintz, P. (2004). Determination of antidepressants in human postmortem blood, brain tissue, and hair using gas chromatography–mass spectrometry. Forensic Science, Medicine, and Pathology, 1(2), 113-118. Available at: [Link]
-
O'Donnell, J. M., & Shelton, R. C. (2018). Determination of pKa Values of Amitriptyline, Clomipramine and Desipramine by HPLC Method. ResearchGate. Available at: [Link]
-
Meyer, M. R., & Maurer, H. H. (2012). Determination of drugs in exhumed liver and brain tissue after over 9 years of burial by liquid chromatography‐tandem mass spectrometry Part 2: Benzodiazepines, opioids, and further drugs. Journal of Forensic Sciences, 57(6), 1505-1510. Available at: [Link]
Sources
- 1. A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, this compound, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of tricyclic antidepressants in biota tissue and environmental waters by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. lcms.cz [lcms.cz]
- 11. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dispersive Liquid-Liquid Microextraction (DLLME) of Trimipramine
Welcome to the technical support center for the optimization of dispersive liquid-liquid microextraction (DLLME) for the quantification of trimipramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our approach is grounded in scientific principles and field-proven experience to ensure the robustness and reliability of your analytical methods.
Introduction to DLLME for this compound Analysis
Dispersive liquid-liquid microextraction (DLLME) is a highly efficient and miniaturized sample preparation technique that has gained significant traction for the analysis of various compounds, including tricyclic antidepressants like this compound.[1][2][3][4] Its popularity stems from its simplicity, speed, low solvent consumption, and high enrichment factors.[1][2][4] The fundamental principle of DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample containing the analyte.[4][5] This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid mass transfer of the analyte from the sample to the extraction solvent.[3] Subsequent centrifugation separates the analyte-rich extraction solvent phase for analysis.[3][6]
This compound, a tricyclic antidepressant, possesses physicochemical properties that make it an ideal candidate for extraction by DLLME. As a basic compound, its extraction is highly pH-dependent, a key parameter that will be explored in this guide.[7][8] This document will provide a comprehensive overview of the critical parameters influencing the DLLME of this compound and offer practical solutions to common challenges encountered during method development and application.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise when developing a DLLME method for this compound.
Q1: What are the most critical parameters to optimize for the DLLME of this compound?
The most critical parameters to optimize are the choice and volume of the extraction and disperser solvents, the pH of the sample solution, and the salt concentration (ionic strength). These factors collectively determine the extraction efficiency and recovery of this compound.
Q2: How do I select the appropriate extraction solvent?
The ideal extraction solvent for this compound in DLLME should have a higher density than water (for easy sedimentation after centrifugation), low solubility in water, high affinity for this compound, and compatibility with your analytical instrument (e.g., GC-MS, HPLC).[7] Chlorinated solvents like chloroform and carbon tetrachloride are commonly used for the extraction of tricyclic antidepressants.[9][10][11]
Q3: What is the role of the disperser solvent and how do I choose one?
The disperser solvent must be miscible with both the aqueous sample and the extraction solvent.[3] Its function is to facilitate the dispersion of the extraction solvent into fine droplets within the sample.[3] Common disperser solvents include methanol, ethanol, and acetonitrile.[9][12][13] The choice of disperser can influence the formation of the cloudy solution and, consequently, the extraction efficiency. Methanol is often a good starting point due to its high miscibility with aqueous solutions.[12]
Q4: Why is the sample pH so important for this compound extraction?
This compound is a basic drug with a pKa value typically above 9.[14] To ensure efficient extraction into an organic solvent, the sample pH should be adjusted to be at least 2 units above the pKa value. At a high pH (e.g., pH 10-11), this compound will be in its neutral, non-ionized form, which is more soluble in the organic extraction solvent.[7][15] In its ionized (protonated) form at acidic pH, it is more soluble in the aqueous phase, leading to poor extraction efficiency.[7][14]
Q5: Should I add salt to my sample? What is the "salting-out" effect?
The addition of salt, such as sodium chloride (NaCl) or sodium sulfate (Na2SO4), can enhance extraction efficiency through the "salting-out" effect.[16][17] By increasing the ionic strength of the aqueous sample, the solubility of the organic analyte (this compound) in the aqueous phase is decreased, promoting its transfer into the extraction solvent.[17] However, excessive salt can sometimes negatively impact the dispersion process, so the concentration needs to be optimized.[16]
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the DLLME of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no recovery of this compound | 1. Incorrect sample pH: The pH may be too low, keeping this compound in its ionized, water-soluble form.[7]2. Inappropriate solvent selection: The extraction solvent may have a low affinity for this compound, or the disperser solvent may not be effectively dispersing the extraction solvent.3. Insufficient mixing/vortexing: Inadequate dispersion of the extraction solvent leads to poor mass transfer. | 1. Verify and adjust sample pH: Ensure the sample pH is adjusted to a basic value (e.g., pH 10-11) using a suitable buffer or base like NaOH.[6][7][15]2. Re-evaluate solvents: Test different extraction solvents (e.g., chloroform, chlorobenzene) and disperser solvents (e.g., methanol, acetonitrile).[10][11][12] Optimize their volumes.[13][18]3. Optimize mixing: Ensure vigorous and rapid injection of the solvent mixture. Increase vortexing time or speed to ensure a stable cloudy solution is formed. |
| Poor reproducibility (high RSDs) | 1. Inconsistent injection technique: The speed and force of the injection of the solvent mixture can affect the droplet size and distribution.2. Variable centrifugation: Inconsistent centrifugation speed or time can lead to incomplete phase separation.3. Inaccurate volume measurements: Small errors in measuring the microliter volumes of the extraction and disperser solvents can lead to significant variations. | 1. Standardize injection: Use a consistent and rapid injection technique. An autosampler can improve precision.2. Control centrifugation: Use a calibrated centrifuge and ensure consistent speed and duration for all samples.[6]3. Calibrate micropipettes: Regularly calibrate the micropipettes used for solvent measurement. |
| Formation of a large sedimented phase | Excessive volume of extraction solvent: Using too much extraction solvent will result in a larger final volume, which can dilute the extracted analyte and decrease the enrichment factor.[19] | Optimize extraction solvent volume: Reduce the volume of the extraction solvent. The goal is to use the minimum volume necessary for efficient extraction and reliable collection.[19] |
| No clear phase separation after centrifugation | 1. Formation of a stable emulsion: This can occur with complex matrices like plasma or whole blood.[6]2. Inappropriate solvent combination: The chosen disperser and extraction solvents may not be suitable for the sample matrix. | 1. Increase centrifugation time/speed: This can help break the emulsion.2. Add salt: The salting-out effect can aid in phase separation.[16][17]3. Test alternative solvents: Experiment with different disperser and extraction solvents that may be less prone to emulsion formation. |
| Interference from matrix components | Co-extraction of interfering substances: Biological samples like urine and plasma contain numerous compounds that can be co-extracted with this compound.[6][9] | 1. Sample pre-treatment: Consider a preliminary clean-up step, such as protein precipitation for plasma samples, before DLLME.[11]2. Optimize pH: Fine-tuning the pH can sometimes selectively extract the target analyte while minimizing the extraction of interferences.3. Use a more selective detector: If available, coupling your separation technique with a mass spectrometer (MS) can provide the necessary selectivity to distinguish this compound from co-eluting interferences.[9][20] |
Optimized Experimental Protocol for DLLME of this compound
This protocol provides a starting point for the DLLME of this compound from aqueous samples. It is crucial to optimize these parameters for your specific sample matrix and analytical instrumentation.
1. Sample Preparation:
-
Take a 5.0 mL aliquot of the aqueous sample (e.g., standard solution, urine) in a 15 mL conical centrifuge tube.
-
Adjust the sample pH to 10.0 using 1 M NaOH. Verify with a pH meter.
2. Preparation of the Solvent Mixture:
-
In a separate vial, prepare the extraction/disperser solvent mixture. A recommended starting point is 100 µL of chloroform (extraction solvent) and 500 µL of methanol (disperser solvent).
3. DLLME Procedure:
-
Rapidly inject the entire volume of the solvent mixture into the prepared sample using a syringe.
-
A cloudy solution should form immediately. Vortex the mixture for 30 seconds to ensure complete dispersion.
4. Phase Separation:
-
Centrifuge the cloudy solution at 4000 rpm for 5 minutes.
-
The extraction solvent (chloroform) containing the extracted this compound will sediment at the bottom of the conical tube.[6]
5. Collection and Analysis:
-
Carefully collect the sedimented phase (approximately 50-70 µL) using a microsyringe.
-
Inject an appropriate volume into your analytical system (e.g., HPLC-UV, GC-MS).
Diagram of the DLLME Workflow
Caption: Workflow for the Dispersive Liquid-Liquid Microextraction of this compound.
Summary of Optimized Parameters
The following table summarizes the recommended starting parameters for the DLLME of this compound and the rationale behind their selection.
| Parameter | Optimized Value/Range | Rationale/Causality |
| Extraction Solvent | Chloroform | High density for easy sedimentation, good solubility for tricyclic antidepressants.[10][11] |
| Extraction Solvent Volume | 100 - 200 µL | A smaller volume increases the enrichment factor, but must be sufficient for collection and analysis.[19] |
| Disperser Solvent | Methanol | High miscibility with both aqueous and organic phases, promoting effective dispersion.[9][12] |
| Disperser Solvent Volume | 500 - 1000 µL | Sufficient volume is needed to disperse the extraction solvent, but excess can increase the solubility of the extraction solvent in the aqueous phase.[13][18] |
| Sample pH | 10 - 11 | At this basic pH, this compound is in its non-ionized form, which is readily extracted into the organic phase.[7][15] |
| Salt Addition (NaCl) | 0 - 5% (w/v) | Increases the ionic strength of the sample, reducing the solubility of this compound in the aqueous phase (salting-out effect).[6][16][17] |
| Vortex/Mixing Time | 30 - 60 seconds | Ensures the formation of a stable and fine dispersion, maximizing the contact area for efficient extraction. |
| Centrifugation Speed | 3000 - 5000 rpm | Necessary for the complete and rapid separation of the extraction solvent from the aqueous phase.[6] |
| Centrifugation Time | 5 - 10 minutes | Ensures a clear and compact sedimented phase, facilitating its collection.[6] |
This technical guide provides a comprehensive framework for the successful optimization of a DLLME method for this compound. By understanding the principles behind each parameter and following the troubleshooting advice, researchers can develop robust and reliable analytical procedures for the quantification of this important therapeutic agent.
References
-
Borges, K. B., et al. (2024). Dispersive liquid-liquid microextraction (DLLME) for determination of tricyclic antidepressants in whole blood and plasma samples and analysis by liquid chromatography with diode array detector (LC-DAD). Toxicology Mechanisms and Methods, 34(2), 189-202. [Link]
-
Shamsi, F., et al. (2013). Improvement and validation the method using dispersive liquid-liquid microextraction with in situ derivatization followed by gas chromatography-mass spectrometry for determination of tricyclic antidepressants in human urine samples. PubMed, 23(1), 1-8. [Link]
-
Soisungnoen, P. (2018). Dispersive Liquid-Liquid Microextraction : Principle and Development of Extraction Solvent. Journal of Food Composition and Analysis, 27(1), 87-94. [Link]
-
Li, Y., et al. (2013). Recent development and applications of dispersive liquid-liquid microextraction. Journal of Chromatography A, 1295, 1-14. [Link]
-
Saraji, M., & Boroujeni, M. K. (2014). Recent developments in dispersive liquid-liquid microextraction. Analytical and Bioanalytical Chemistry, 406(8), 2027-2066. [Link]
-
Pizzo, F., et al. (2023). Dispersive Liquid–Liquid Micro Extraction: An Analytical Technique Undergoing Continuous Evolution and Development—A Review of the Last 5 Years. Molecules, 28(14), 5395. [Link]
-
Cheregi, M. (2024). Dispersive Liquid-Liquid Microextraction: A Review and Roundup of Green Sample Prep Advancements. LCGC International. [Link]
-
Seidi, S., et al. (2019). On-Chip Electromembrane Surrounded Solid Phase Microextraction for Determination of Tricyclic Antidepressants from Biological Fluids Using Poly(3,4-ethylenedioxythiophene)—Graphene Oxide Nanocomposite as a Fiber Coating. ACS Omega, 4(2), 2795-2803. [Link]
-
Farajzadeh, M. A., et al. (2020). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. DARU Journal of Pharmaceutical Sciences, 28(1), 119-127. [Link]
-
ResearchGate. (n.d.). Selection of extraction solvent type in DLLME. Extraction conditions.... [Link]
-
Seidi, S., et al. (2013). Combination of electromembrane extraction with dispersive liquid-liquid microextraction followed by gas chromatographic analysis as a fast and sensitive technique for determination of tricyclic antidepressants. Journal of Chromatography A, 1312, 39-46. [Link]
-
Fernández, P., et al. (2016). Optimization of ultrasound assisted dispersive liquid-liquid microextraction of six antidepressants in human plasma using experimental design. Talanta, 155, 373-380. [Link]
-
ResearchGate. (n.d.). Effect of disperser solvent type on the efficiency of DLLME. Extraction.... [Link]
-
ResearchGate. (n.d.). Optimisation of DLLME parameters: (a) selection of disperser solvent,.... [Link]
-
ResearchGate. (n.d.). Optimization of the disperser solvent volume in DLLME procedure. Extraction conditions. [Link]
-
ResearchGate. (n.d.). Effect of pH on the extraction recovery of two tricyclic antidepressants. sample volume, 5 mL. [Link]
-
ResearchGate. (n.d.). Effect of the salt addition on the extraction efficiency.. [Link]
-
ResearchGate. (n.d.). The effect of salt addition on the DLLME. Extraction conditions: 1 mL.... [Link]
-
ResearchGate. (n.d.). Optimization of dispersive liquid-liquid microextraction parameters. (A) Screening of extraction solvents. (B) Optimization of volume of trichloroethylene.. [Link]
-
ResearchGate. (n.d.). The effect of aqueous solution's pH on the extraction efficiency of.... [Link]
-
Ghorbani, M., et al. (2020). Dispersive liquid–liquid microextraction with back extraction based on in situ deep eutectic solvent decomposition and air-assisted for determination of some antidepressant drugs in biological samples prior to HPLC-UV. Journal of Separation Science, 43(9-10), 1933-1941. [Link]
-
ResearchGate. (n.d.). Selection of extraction solvent in DLLME step. Extraction conditions:.... [Link]
-
Farajzadeh, M. A., et al. (2019). Development of Sodium Sulfate Induced Water Based Dispersive Liquid–Liquid Microextraction for the Extraction of Four Tricyclic Antidepressant Drugs from Different Matrices. Journal of the Brazilian Chemical Society, 30(11), 2389-2398. [Link]
-
Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. [Link]
-
ResearchGate. (n.d.). Selection of extraction solvent type in DLLME step. Extraction conditions. [Link]
-
Tavakoli, L., et al. (2017). Development of a dispersive liquid-liquid microextraction technique for the extraction and spectrofluorimetric determination of fluoxetine in pharmaceutical formulations and human urine. Research in Pharmaceutical Sciences, 12(3), 236-244. [Link]
-
ResearchGate. (n.d.). Determination of imipramine in water, biological fluids and drug matrix using dispersive liquid-liquid micro extraction (DLLME) combined with gas chromatography-flame ionization detection (GC-FID). [Link]
-
ResearchGate. (n.d.). Optimization of ultrasound assisted dispersive liquid-liquid microextraction of six antidepressants in human plasma using experimental design. [Link]
-
ResearchGate. (n.d.). Effect of salt addition on AF-µ-EME of anti-depressant drugs (n =3).[Link]
-
ResearchGate. (n.d.). Selection of extraction solvent in DLLME. Extraction conditions: are.... [Link]
-
An effective dispersive liquid-liquid microextraction method for pharmaceutical extraction: Optimization via central composite design. (2020). Scientia Iranica, 27(6), 3217-3227. [Link]
-
de Oliveira, A. R., et al. (2004). Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. Journal of Chromatography B, 807(2), 239-247. [Link]
-
Kolehmainen, E., et al. (2004). Protonation of this compound salts of maleate, mesylate and hydrochloride observed by 1H, 13C and 15N NMR spectroscopy. Magnetic Resonance in Chemistry, 42(6), 550-556. [Link]
Sources
- 1. Recent development and applications of dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Dispersive Liquid-Liquid Microextraction : Principle and Development of Extraction Solvent | Burapha Science Journal [scijournal.buu.ac.th]
- 6. Dispersive liquid-liquid microextraction (DLLME) for determination of tricyclic antidepressants in whole blood and plasma samples and analysis by liquid chromatography with diode array detector (LC-DAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protonation of this compound salts of maleate, mesylate and hydrochloride observed by 1H, 13C and 15N NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement and validation the method using dispersive liquid-liquid microextraction with in situ derivatization followed by gas chromatography-mass spectrometry for determination of tricyclic antidepressants in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of ultrasound assisted dispersive liquid-liquid microextraction of six antidepressants in human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. On-Chip Electromembrane Surrounded Solid Phase Microextraction for Determination of Tricyclic Antidepressants from Biological Fluids Using Poly(3,4-ethylenedioxythiophene)—Graphene Oxide Nanocomposite as a Fiber Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a dispersive liquid-liquid microextraction technique for the extraction and spectrofluorimetric determination of fluoxetine in pharmaceutical formulations and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Quantitative Analysis of Trimipramine Impurities
Welcome to the technical support center for the analysis of Trimipramine and its related impurities. As a tricyclic antidepressant (TCA), the accurate quantification of this compound's impurities is critical for ensuring its safety and efficacy.[1][2] However, its chemical properties, particularly its basic nature, present distinct analytical challenges.[3] This guide is designed to provide researchers, analytical chemists, and drug development professionals with practical, in-depth solutions to common issues encountered during method development, validation, and routine analysis. We will move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust analytical strategy for this compound.
Q1: What are the official methods and specified impurities for this compound?
A1: The primary authoritative sources are the pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4][5] The USP monograph for this compound Maleate, for instance, outlines a specific reversed-phase HPLC method and lists known related compounds, including Iminodibenzyl and this compound Related Compound A, for which reference standards are available.[4][6] These monographs provide the regulatory framework, including acceptance criteria for known and unknown impurities.[1]
Q2: What are the most common impurities associated with this compound?
A2: this compound impurities can originate from the synthesis process, degradation, or storage. They are broadly categorized as:
-
Process-Related Impurities: Starting materials or by-products from the synthesis route, such as Iminodibenzyl.[4]
-
Degradation Products: These form when this compound is exposed to stress conditions like acid, base, oxidation, light, or heat. Common degradants include the N-oxide and hydroxylated metabolites.[1][7]
-
Related Substances: Structurally similar compounds, such as N-desmethylthis compound (a known metabolite) or other tricyclic drugs like Imipramine, can be present.[1][4]
Table 1: Common Impurities of this compound
| Impurity Name | Type | Common Source |
|---|---|---|
| Iminodibenzyl | Process Impurity | Starting material/synthesis by-product |
| This compound N-Oxide (Impurity A) | Degradation Product | Oxidation |
| N-Desmethylthis compound (Impurity B) | Metabolite/Related Substance | Metabolism, synthesis |
| This compound Related Compound A | Process Impurity | USP specified impurity |
| Imipramine | Related Substance | Potential cross-contamination/synthesis |
(Source: Synthesized from USP Monograph and commercial supplier data[4][7])
Q3: Why is peak tailing a persistent problem in the HPLC analysis of this compound?
A3: Peak tailing is a classic challenge when analyzing basic compounds like this compound on traditional silica-based reversed-phase columns (e.g., C18, C8).[3][8] The root cause is secondary ionic interactions between the protonated tertiary amine group of this compound and acidic, negatively charged residual silanol groups (Si-OH) on the silica surface.[3] This interaction provides an additional retention mechanism to the primary hydrophobic one, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail. This can compromise resolution and lead to inaccurate integration and quantification.[8]
Q4: What are the essential parameters for validating a stability-indicating impurity method according to ICH guidelines?
A4: A stability-indicating method must prove its ability to separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[9] Validation must be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[10][11] The core parameters include:
-
Specificity: Demonstrated through forced degradation studies and peak purity analysis to ensure there is no co-elution at the analyte peak.[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified with acceptable precision and accuracy.[13]
-
Linearity: A demonstrated linear relationship between concentration and detector response across a specified range.[13]
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike/recovery studies.[12]
-
Precision: Assessed at three levels: repeatability (short-term), intermediate precision (within-lab variations), and reproducibility (inter-lab, if required).[14]
-
Range: The interval over which the method is precise, accurate, and linear.[11]
-
Robustness: The method's resilience to small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.[10]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common experimental problems.
Problem 1: Severe Peak Tailing for this compound and/or Basic Impurities
-
Symptom: Asymmetrical peaks with a tailing factor (TF) > 1.5. This is especially pronounced for low-level impurities.
-
Causality Analysis: As discussed in the FAQ, this is almost always due to silanol interactions. The effect is magnified at low concentrations because the proportion of analyte molecules interacting with the limited number of active silanol sites is higher. Column overload can also cause tailing, but it typically presents as a "right-triangle" shape with decreasing retention time as concentration increases.[8]
Caption: Troubleshooting decision tree for HPLC peak tailing.
Problem 2: Poor Resolution Between this compound and a Co-eluting Impurity
-
Symptom: Two peaks are not baseline separated (Resolution < 1.5), making accurate quantification impossible.
-
Causality Analysis: Insufficient selectivity between the analytes and the stationary/mobile phase system. This can be due to very similar chemical structures (hydrophobicity and pKa) or a suboptimal chromatographic method.
-
Recommended Solutions:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of acetonitrile to methanol. Acetonitrile often provides different selectivity for aromatic compounds compared to methanol. A study developing a UPLC method for this compound impurities successfully used a mobile phase containing a mixture of both acetonitrile and methanol.[15][16]
-
pH Adjustment: Small changes in mobile phase pH can alter the ionization state of this compound and its impurities, significantly impacting retention and selectivity. Explore a range of pH values, ensuring you stay within the stable range for your column (typically pH 2-8 for silica-based columns).
-
-
Modify the Gradient: If using a gradient method, decrease the slope (%B/min) during the elution of the critical pair. A shallower gradient increases the residence time on the column, allowing more opportunity for separation.
-
Change Column Chemistry: If mobile phase optimization fails, the stationary phase is the next logical variable.
-
Phenyl-Hexyl Phase: This phase offers alternative selectivity through pi-pi interactions with the aromatic rings of this compound and its impurities, which can be effective for separating structurally similar TCAs.[17]
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can help shield silanol groups and provide unique selectivity for basic compounds.
-
-
Reduce System Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase retention times and backpressure.
-
Problem 3: Inconsistent or Drifting Retention Times
-
Symptom: Retention times for all peaks shift consistently over a sequence of runs.
-
Causality Analysis: This issue typically points to a problem with the HPLC system or mobile phase stability, rather than the column chemistry itself.[18]
-
Recommended Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. For gradient methods, this may require flushing with 10-20 column volumes. Lack of equilibration is a primary cause of retention drift at the start of a run.[18]
-
Check for Leaks: A small, undetected leak in the pump, injector, or fittings will cause a pressure drop and a change in the mobile phase flow rate, leading to longer retention times.
-
Mobile Phase Preparation: Ensure the mobile phase is fresh and well-mixed. If using a buffer, confirm it has not precipitated. Volatile components (like TEA) or organic solvents can evaporate over time, changing the mobile phase composition and affecting retention.
-
Column Temperature Control: Use a thermostatted column compartment. Fluctuations in ambient lab temperature can cause significant shifts in retention time. A stable temperature of 40 °C was used in a validated UPLC method to ensure reproducibility.[15][16]
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for developing and validating a robust method for this compound impurity analysis.
Protocol 1: Example Stability-Indicating RP-UPLC Method
This method is adapted from a published study and is designed for the rapid and sensitive quantification of this compound and its potential impurities.[15][16]
Table 2: Example RP-UPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Waters Acquity BEH RP18 (100 x 2.1mm, 1.7µm) | The BEH particle technology provides excellent efficiency and stability at high pH. |
| Mobile Phase A | 100 mM K2HPO4 + 10 mM KH2PO4, pH adjusted to 8.0 | High pH ensures this compound (a base) is in its neutral form, minimizing silanol interactions and improving peak shape. |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) | A strong organic mixture for effective elution. The combination provides unique selectivity. |
| Gradient Program | (Time, %B): (0, 20), (8, 70), (9, 20), (10.5, 20) | A structured gradient allows for separation of early eluting polar impurities and later eluting non-polar ones within a short run time. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column to maintain efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 220 nm | A lower wavelength provides good sensitivity for the API and a broad range of potential impurities. |
| Injection Vol. | 1.0 µL | Small injection volume minimizes potential column overload and peak distortion. |
(Source: Adapted from Kumara, M.N., et al.[15][16])
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to demonstrate the specificity and stability-indicating nature of an analytical method.[9][19] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed at detectable levels without completely destroying the sample.[20]
Caption: Standard workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of this compound Maleate.
-
Acid Hydrolysis: Expose the solution to 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Expose the solution to 0.1 M NaOH at an elevated temperature.
-
Oxidative Degradation: Treat the solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[9]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solution and solid drug substance to light as specified in ICH guideline Q1B (a combination of visible and UV light).[9]
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the appropriate concentration and analyze them using the developed HPLC/UPLC method alongside a non-stressed control sample.
-
Evaluation: Check for the formation of new peaks. Use a photodiode array (PDA) detector to assess the peak purity of the main this compound peak in each stressed sample to confirm that no degradants are co-eluting. Calculate the mass balance to ensure all components are accounted for.
References
-
Veeprho. This compound Impurities and Related Compound. Veeprho. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Henry, R. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
International Journal of New Chemistry. (n.d.). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of this compound. HELIX Chromatography. Retrieved from [Link]
-
Shamsipur, M., & Mirmohammadi, M. (2014). High performance liquid chromatographic determination of ultra traces of two tricyclic antidepressant drugs imipramine and this compound in urine samples after their dispersive liquid-liquid microextraction coupled with response surface optimization. Journal of Pharmaceutical and Biomedical Analysis, 100, 271-278. [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Retrieved from [Link]
-
USP. (n.d.). This compound Maleate. USP-NF. Retrieved from [Link]
-
Kumara, M.N., et al. (n.d.). RP-UPLC method development and validation for the quantitative determination of potential impurities of this compound maleate. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Retrieved from [Link]
-
Kumara, M.N., et al. (n.d.). RP-UPLC method development and validation for the quantitative determination of potential impurities of this compound maleate. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines. BioPharm International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Maleate. PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-impurities. Pharmaffiliates. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound Maleate Salt-impurities. Pharmaffiliates. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. AJPHR. Retrieved from [Link]
-
Analytica Chemie. (n.d.). This compound Imp. E (EP) as 2HCl Salt. Analytica Chemie. Retrieved from [Link]
-
United States Pharmacopeia. (2024). This compound Maleate. USP-NF. Retrieved from [Link]
-
Al-Badr, A. A. (n.d.). Analytical Profile of this compound Maleate. ResearchGate. Retrieved from [Link]
-
DOI. (n.d.). Challenges in therapeutic drug monitoring of classical tricyclic and newer antidepressants: analytical and pharmacogenetics considerations. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Waters. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. YMC. Retrieved from [Link]
-
Restek. (2014, March 11). [13]Troubleshooting HPLC- Tailing Peaks. Restek. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. Retrieved from [Link]
- Council of Europe. (2021, January 1). List of European Pharmacopoeia Reference Standards. EDQM.
-
IJRPR. (n.d.). Development and Validation of RP-HPLC Method For Estimation of this compound. IJRPR. Retrieved from [Link]
-
Ghassempour, A., et al. (2011). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Journal of Chromatographic Science, 49(8), 634-638. [Link]
-
Dos Santos, et al. (2014). Analysis of tricyclic antidepressants in human plasma using online-restricted access molecularly imprinted solid phase extraction followed by direct mass spectrometry identification/quantification. ResearchGate. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced degradation studies. MedCrave online. Retrieved from [Link]
-
Nalawade, et al. (2025). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Indian Journal of Pharmaceutical Education and Research, 59(1s). Retrieved from [Link]
-
e-lactancia. (2010, July 1). PRODUCT MONOGRAPH this compound. e-lactancia. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of stability indicating RP-HPLC method for the estimation of an antidepressant agents alprazolam and imipramine in pure & pharmaceutical dosage form. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound - Impurity C. Pharmaffiliates. Retrieved from [Link]
-
BJSTR. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI. Retrieved from [Link]
-
Jetir.org. (n.d.). Stability indicating assay method development and validation of clomipramine hydrochloride capsules by rp-hplc. Jetir.org. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound Maleate | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. This compound Maleate [drugfuture.com]
- 5. wordpress.tusnovics.pl [wordpress.tusnovics.pl]
- 6. This compound Maleate [doi.usp.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. biomedres.us [biomedres.us]
- 20. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
Technical Support Center: Method Validation for Sensitive HPLC Analysis of Imipramine with UV Detection
Welcome to the technical support center for the HPLC-UV analysis of imipramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method validation and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust, reliable, and scientifically sound.
Frequently Asked Questions (FAQs) on Imipramine HPLC Method Validation
This section addresses common questions about validating an HPLC method for imipramine analysis, grounding the answers in regulatory expectations and scientific principles.
Q1: What is the primary goal of method validation for imipramine analysis?
The main objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] For the HPLC analysis of imipramine, this means proving that the method can reliably and accurately measure the concentration of imipramine in a specific sample matrix (e.g., bulk drug, pharmaceutical dosage form, or biological fluid) without interference. This process is mandated by regulatory bodies like the FDA and is detailed in the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Q2: How do I demonstrate the specificity of my HPLC method for imipramine?
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][5]
-
Scientific Rationale: For a stability-indicating method, you must prove that the imipramine peak is free from interference from any degradation products. This is crucial for accurately quantifying the drug over its shelf life.
-
Experimental Protocol:
-
Forced Degradation Studies: Subject an imipramine solution to stress conditions like acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolysis (UV light).[6][7][8][9][10][11]
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed standard.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to evaluate peak purity. The method is considered specific if the imipramine peak shows no co-eluting peaks and there is adequate resolution between the imipramine peak and any degradant peaks.[11] A resolution factor of at least 1.5 is generally desired.
-
Q3: What are the acceptance criteria for linearity in an imipramine assay?
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Scientific Rationale: A linear relationship ensures that you can accurately calculate the concentration of imipramine in an unknown sample based on its peak area and a calibration curve.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of imipramine at different concentrations.[1][6] A typical range for pharmaceutical dosage forms could be 20-120 µg/mL.[12]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[13] Some guidelines suggest an r² value of 0.999 is achievable and desirable.[9]
Q4: How are accuracy and precision evaluated, and what's the difference?
-
Accuracy is the closeness of the test results to the true value. It's typically assessed through recovery studies.[1][14]
-
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).[1][13]
-
Scientific Rationale: Accuracy ensures your measurements are correct, while precision ensures they are reproducible. Both are critical for a reliable method.
-
Experimental Protocol & Acceptance Criteria:
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Accuracy | Analyze samples with a known amount of imipramine (spiked matrix) at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with at least three replicates per level.[13] | Mean recovery should be within 98-102%.[15] |
| Precision (Repeatability) | Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. | %RSD should be ≤ 2%.[13] |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | %RSD should be ≤ 2%.[6][15] |
Q5: What are LOD and LOQ, and why are they important for a sensitive imipramine analysis?
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Scientific Rationale: For sensitive analyses, such as determining low-level impurities or analyzing imipramine in biological fluids, a low LOQ is essential.[16] It defines the lower limit of the method's useful range.
-
Determination:
-
Based on Signal-to-Noise Ratio: A common approach is to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[1]
-
For a sensitive method analyzing imipramine in human plasma, an LOQ as low as 3 ng/mL has been reported.[17]
Troubleshooting Guide for Imipramine HPLC-UV Analysis
This section provides a systematic approach to resolving common chromatographic issues.
Problem 1: Baseline Drift or Noise
Symptom: The baseline is not flat, showing a consistent upward or downward slope (drift) or random fluctuations (noise).
| Potential Cause | Step-by-Step Troubleshooting | Scientific Explanation |
| Column Temperature Fluctuation | 1. Ensure a column oven is used and the temperature is stable.[18] 2. Allow sufficient time for the column to equilibrate to the set temperature. | The viscosity of the mobile phase and the partitioning of the analyte are temperature-dependent. Fluctuations will cause the retention time and baseline to shift. |
| Mobile Phase Issues | 1. Degas Mobile Phase: Ensure the online degasser is functioning or degas solvents using sonication or helium sparging.[18][19] 2. Check for Contamination: Use high-purity (HPLC-grade) solvents and freshly prepared buffers. Contaminants can elute as very broad peaks, appearing as baseline drift.[20][21] 3. Improper Mixing: For gradient elution, ensure the pump's proportioning valves are working correctly.[18] | Air bubbles in the pump or detector cell cause pressure fluctuations and baseline noise.[18][20] Low-quality solvents or contaminated buffers can introduce UV-absorbing impurities. |
| Detector Cell Contamination | 1. Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol.[18][20] 2. If contamination persists, follow the manufacturer's instructions for cleaning the cell, which may involve using a dilute acid (e.g., 1N HNO₃).[21] | Contaminants from previous injections can slowly bleed off the column or adsorb to the flow cell walls, causing a rising baseline. |
| Deteriorating Detector Lamp | 1. Check the lamp energy or intensity through the instrument's diagnostic software. 2. Note the lamp's usage hours; replace if it has exceeded its recommended lifetime.[18][20] | An aging UV lamp produces less energy and an unstable output, leading to increased baseline noise and reduced sensitivity. |
Workflow: Troubleshooting Baseline Drift
Caption: A decision tree for troubleshooting HPLC baseline drift.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Imipramine peak is asymmetrical, with a tailing factor > 1.2 or a fronting factor < 0.9.
| Potential Cause | Step-by-Step Troubleshooting | Scientific Explanation |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Imipramine is a basic compound. Lowering the mobile phase pH (e.g., to pH 3 with phosphoric or formic acid) ensures it is fully protonated and reduces interactions with acidic silanol groups on the silica packing.[7][22] 2. Add a Competing Base: Include a small amount of a competing base like triethylamine (TEA) in the mobile phase to mask the active silanol sites. | Free silanol groups on the C18 column packing can cause secondary ionic interactions with basic analytes like imipramine, leading to peak tailing.[22] |
| Column Overload | 1. Reduce the injection volume or the concentration of the sample. 2. Dilute the sample in the mobile phase. | Injecting too much mass of the analyte onto the column saturates the stationary phase, leading to a distorted, often tailing, peak. |
| Column Contamination or Void | 1. Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and particulates.[23] 2. Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent. 3. Column Void: If pressure is low and peak shape is poor for all analytes, a void may have formed at the column inlet. Replace the column.[21] | Contaminants can create active sites that cause tailing. A void (a settled area in the packing material) disrupts the sample band, leading to broad and misshapen peaks. |
| Extra-Column Volume | 1. Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) between the injector, column, and detector. 2. Ensure all fittings are properly seated (zero dead volume). | Excessive volume outside of the column (in tubing and connections) causes the analyte band to spread, resulting in peak broadening and tailing. |
Problem 3: Retention Time Variability
Symptom: The retention time for the imipramine peak shifts between injections or over a sequence.
| Potential Cause | Step-by-Step Troubleshooting | Scientific Explanation |
| Poor Column Equilibration | 1. Increase the column equilibration time between gradient runs or after changing the mobile phase.[18] 2. A good rule of thumb is to flush with 10-20 column volumes of the new mobile phase.[21] | The stationary phase needs sufficient time to fully equilibrate with the mobile phase. Inadequate equilibration is a common cause of drifting retention times, especially at the start of a run. |
| Inconsistent Mobile Phase Composition | 1. Prepare mobile phase in a single large batch to minimize variability. 2. If preparing online, ensure the pump's mixing performance is consistent. Check for leaks or air bubbles in the solvent lines.[18][23] | Small changes in solvent ratio, pH, or buffer concentration can significantly impact the retention of ionizable compounds like imipramine. |
| Pump or Leak Issues | 1. Check for Leaks: Visually inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and inconsistent flow rates.[18][21] 2. Verify Flow Rate: Use a calibrated flow meter to confirm the pump is delivering the set flow rate accurately. | An inconsistent flow rate directly affects retention time (tₐ = Vₘ / F, where Vₘ is column void volume and F is flow rate). Leaks are a common cause of flow rate instability. |
Workflow: Overall HPLC Method Validation Process
Caption: The workflow for HPLC method validation.
References
- Development of RP-HPLC Method and Stability Studies for Simultaneous Estimation of Imipramine HCL and Diazepam in Bulk and Pharm. (n.d.).
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Emami, J., et al. (2015). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Research in Pharmaceutical Sciences. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Imipramine Hydrochloride and Diazepam in Combined Pharmaceutical Dosage Form. (2013). Neliti. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Nalawade, P., et al. (2025). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Pramana Research Journal. (2018). Development and Validation of Imipramine Hydrochloride In Tablet Formulation – A New Rp-HPLC Method. [Link]
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
International Journal of Pharmaceutics and Drug Analysis. (2013). Development and validation of stability indicating RP-HPLC method for Simultaneous Estimation of Imipramine Hydrochloride and Diazepam in. [Link]
-
Rao, A. L., et al. (2017). RP-HPLC Method Development and Validation for the Estimation of Imipramine Hydrochloride in Pharmaceutical Dosage Form. Red Flower Publications. [Link]
-
Srikanth, D., et al. (2012). RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. Journal of Chromatographic Science. [Link]
-
Deepakumari, H. N., et al. (2013). Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. ResearchGate. [Link]
-
Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift. [Link]
-
Vukkum, P., et al. (2014). Isolation and structural characterization of Imipramine hydrochloride degradation impurities and development of stability-indicating UPLC method. International Journal of Pharmacy and Life Sciences. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
Roman, I., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules. [Link]
-
Emami, J., et al. (2015). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Semantic Scholar. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
Mounika, A., et al. (2019). stability indicating assay method development and validation of clomipramine hydrochloride capsules by rp-hplc. JETIR. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Imipramine Hydrochloride and Diazepam in Combined Pharmaceutical Dosage Form - Neliti [neliti.com]
- 8. ijpda.org [ijpda.org]
- 9. researchgate.net [researchgate.net]
- 10. ijplsjournal.com [ijplsjournal.com]
- 11. jetir.org [jetir.org]
- 12. rfppl.co.in [rfppl.co.in]
- 13. ijper.org [ijper.org]
- 14. propharmagroup.com [propharmagroup.com]
- 15. RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies | Semantic Scholar [semanticscholar.org]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 20. halocolumns.com [halocolumns.com]
- 21. lcms.cz [lcms.cz]
- 22. hplc.eu [hplc.eu]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Efficacy Analysis of Trimipramine and Other Tricyclic Antidepressants: A Guide for Researchers
This guide provides an in-depth comparative analysis of trimipramine's efficacy relative to other tricyclic antidepressants (TCAs). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that underpin the therapeutic and adverse effect profiles of these complex molecules. We will explore key experimental data, outline validated assessment protocols, and provide a framework for understanding the distinct position of this compound within the TCA class.
Introduction: this compound's Atypical Profile
This compound, a tertiary amine TCA, presents a unique pharmacological signature that distinguishes it from its counterparts.[1] While it is an effective antidepressant, its mechanisms of action diverge from the classical understanding of TCAs, which primarily act as potent serotonin and norepinephrine reuptake inhibitors.[2][3] this compound exhibits weak inhibition of both serotonin and norepinephrine reuptake.[4][5] Its therapeutic effects are thought to be mediated through a complex interplay of potent receptor antagonism, particularly at histamine H1, alpha-1 adrenergic, and to a lesser extent, dopamine D2 and muscarinic acetylcholine receptors.[2][5] This distinct profile contributes to its pronounced sedative and anxiolytic properties and a unique impact on sleep architecture.[1][6]
Comparative Mechanism of Action: A Receptor-Level Perspective
The therapeutic and adverse effects of TCAs are intrinsically linked to their affinity for various neurotransmitter transporters and receptors. The following diagram illustrates the primary mechanisms of action for a selection of TCAs, highlighting the atypical nature of this compound.
Caption: Comparative Mechanisms of Action of Selected TCAs.
Receptor Binding Affinities: A Quantitative Comparison
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and other TCAs for key molecular targets. Lower Ki values indicate a higher binding affinity.
| Tricyclic Antidepressant | SERT (Ki, nM) | NET (Ki, nM) | H1 Receptor (Ki, nM) | M1 Receptor (Ki, nM) | Alpha-1 Receptor (Ki, nM) |
| This compound | 180 | 3,160 | 0.3 | 68 | 22 |
| Amitriptyline | 4.3 | 19.6 | 1.1 | 18 | 26 |
| Imipramine | 1.1 | 37 | 11 | 91 | 37 |
| Clomipramine | 0.14 | 46.8 | 31 | 37 | 39 |
| Desipramine | 19.6 | 0.8 | 110 | 190 | 130 |
| Nortriptyline | 9.2 | 4.3 | 8.5 | 69 | 59 |
Data compiled from authoritative sources.[7][8][9]
This data underscores this compound's profile as a potent antihistamine and alpha-1 adrenergic antagonist, with significantly weaker activity at serotonin and norepinephrine transporters compared to other TCAs.[4][5] Clomipramine stands out for its potent serotonin reuptake inhibition, while desipramine is a potent norepinephrine reuptake inhibitor.[10]
Comparative Clinical Efficacy
Direct head-to-head clinical trials provide the most robust evidence for comparing the efficacy of different antidepressants.
Major Depressive Disorder
| Comparison | Key Findings | Citation(s) |
| This compound vs. Amitriptyline | Both drugs demonstrate similar antidepressant efficacy in treating major depression.[11] One study suggested amitriptyline might be slightly more potent at equal dosages. | [11] |
| This compound vs. Imipramine | Studies have shown no major differences in antidepressant efficacy between this compound and imipramine in hospitalized depressed patients.[12] this compound was associated with fewer adverse reactions.[12] | [12] |
| This compound vs. Clomipramine | While direct large-scale comparative trials are limited, both are considered effective TCAs. Clomipramine is noted for its potent serotonergic effects and efficacy in obsessive-compulsive disorder. | |
| This compound vs. Desipramine | This compound is often favored for its sedative properties in agitated or anxious depression, while desipramine, with its more activating profile, may be preferred for patients with psychomotor retardation.[13] | [13] |
Anxiolytic and Sedative Effects
A distinguishing feature of this compound is its pronounced anxiolytic and sedative properties, which can be advantageous in patients with depression accompanied by significant anxiety and insomnia.[1][14]
-
Anxiolytic Efficacy: Controlled trials have demonstrated that this compound has superior anxiolytic efficacy compared to amitriptyline and doxepin.[6]
-
Sedative Effects and Sleep Architecture: Unlike most TCAs that suppress REM sleep, this compound does not alter normal sleep architecture and may even enhance it.[1][5] This makes it a particularly suitable option for depressed patients with sleep disturbances.
Comparative Side Effect Profiles
The clinical utility of TCAs is often limited by their side effect burden, which is a direct consequence of their receptor-binding profiles. TCAs are broadly categorized into tertiary amines (e.g., this compound, amitriptyline, imipramine) and secondary amines (e.g., desipramine, nortriptyline). Tertiary amines generally exhibit more potent anticholinergic and antihistaminic effects.[10][15]
| Side Effect Profile | This compound | Amitriptyline | Imipramine | Clomipramine | Desipramine | Nortriptyline |
| Anticholinergic (Dry Mouth, Constipation, Blurred Vision) | High | High | Moderate-High | Moderate-High | Low | Low-Moderate |
| Antihistaminic (Sedation, Weight Gain) | Very High | Very High | High | High | Low | Moderate |
| Alpha-1 Adrenergic Blockade (Orthostatic Hypotension, Dizziness) | High | High | High | Moderate | Low | Low |
| Cardiotoxicity | Minimal | Moderate | Moderate | Moderate | Lower | Lower |
This table provides a qualitative comparison based on available literature.[10][15][16]
Secondary amines like desipramine and nortriptyline are generally better tolerated due to their lower affinity for muscarinic and histamine receptors.[15]
Experimental Protocols for Efficacy Assessment
The evaluation of antidepressant efficacy relies on standardized clinical and preclinical methodologies.
Clinical Assessment: Rating Scales
The HDRS is a clinician-administered scale used to assess the severity of depression. The 17-item version (HDRS17) is most commonly used in clinical trials.
Protocol:
-
Interview: Conduct a semi-structured interview with the patient covering symptoms over the past week.
-
Rating: Rate each of the 17 items on a 3- or 5-point scale based on the severity of the symptom.
-
Scoring: Sum the scores for all items. A score of 0-7 is considered normal, 8-16 mild depression, 17-23 moderate depression, and ≥24 severe depression.
The MADRS is a 10-item scale designed to be particularly sensitive to changes in depression severity in response to treatment.
Protocol:
-
Interview: Conduct a clinical interview focusing on the 10 items of the scale.
-
Rating: Each item is rated on a 7-point scale (0-6).
-
Scoring: Sum the scores. A score of 0-6 is considered normal, 7-19 mild depression, 20-34 moderate depression, and ≥35 severe depression.
Preclinical Assessment: Behavioral Models
The FST is a rodent behavioral test used to screen for antidepressant-like activity.
Protocol:
-
Apparatus: A transparent cylindrical container filled with water (23-25°C).
-
Procedure: The animal (mouse or rat) is placed in the water for a 6-minute session.
-
Measurement: The duration of immobility (time spent floating without struggling) is recorded, typically during the last 4 minutes of the test.
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
The TST is another common screening tool for potential antidepressant compounds in mice.
Protocol:
-
Apparatus: A horizontal bar from which the mouse can be suspended by its tail.
-
Procedure: The mouse is suspended by its tail using adhesive tape for a 6-minute period.
-
Measurement: The duration of immobility is recorded.
-
Interpretation: A reduction in the total time of immobility suggests antidepressant-like properties.
The following diagram illustrates a typical preclinical to clinical workflow for antidepressant drug development.
Caption: Antidepressant Drug Development Workflow.
Conclusion
This compound occupies a unique niche within the tricyclic antidepressant class. Its efficacy in treating major depressive disorder is comparable to other TCAs, but its distinct pharmacological profile sets it apart. The weak inhibition of serotonin and norepinephrine reuptake, combined with potent antagonism at histamine H1 and alpha-1 adrenergic receptors, contributes to its prominent sedative and anxiolytic effects and its favorable profile in patients with depression and comorbid insomnia. Researchers and clinicians should consider this unique combination of properties when selecting a TCA for specific patient populations. The secondary amine TCAs, such as desipramine and nortriptyline, generally offer a better-tolerated side effect profile due to their reduced anticholinergic and antihistaminic activity. Further head-to-head clinical trials with robust, quantitative outcome measures will continue to refine our understanding of the comparative efficacy and tolerability of these important therapeutic agents.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate? Retrieved from [Link]
- Edwards, J. G., & Anderson, I. (1999). A comparison of side effects of selective serotonin reuptake inhibitors and tricyclic antidepressants in older depressed patients: a meta-analysis. Journal of Affective Disorders, 54(1-2), 87-95.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Settle, E. C. Jr. (1998). A review of this compound. 30 years of clinical use. Psychopharmacol Bull, 34(3), 229-39.
-
Patsnap Synapse. (2024, June 14). What is this compound Maleate used for? Retrieved from [Link]
-
Pediatric Oncall. (n.d.). This compound. Retrieved from [Link]
-
Lecturio. (n.d.). Tricyclic Antidepressants vs SSRIs + Cheat Sheet. Retrieved from [Link]
-
Dr.Oracle. (2025, October 21). Which tricyclic antidepressants (TCAs) have the lowest side effect profiles? Retrieved from [Link]
-
Mayo Clinic. (2024, October 8). Tricyclic antidepressants. Retrieved from [Link]
- Raskind, M. A., Veith, R. C., Barnes, R. F., & Gumbrecht, G. (1982). Tricyclic antidepressants in the treatment of depressions. A double-blind clinical comparison of clomipramine (Anafranil) and amitriptyline.
- Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748.
-
PsychDB. (2024, August 11). Tricyclic Antidepressants (TCA). Retrieved from [Link]
-
Gillman, P. K. (2007). Receptor profile, K i (nmol/l), of TCAs and comparator drugs: uptake... ResearchGate. Retrieved from [Link]
-
GoodRx. (n.d.). Surmontil vs. Desipramine for Depression: Important Differences and Potential Risks. Retrieved from [Link]
- Sullivan, M. D., Katon, W. J., Russo, J. E., et al. (2020). A randomized placebo-controlled trial of desipramine, cognitive behavioral therapy, and active placebo therapy for low back pain. Pain, 161(6), 1341-1349.
- Rose, J. T., & Westhead, T. T. (1968). A comparative trial of desipramine and nortriptyline in depression.
-
Wikipedia. (n.d.). Tricyclic antidepressant. Retrieved from [Link]
- Siegler, P. E., & Furia, F. (1964). Clinical trial of desipramine in the treatment of depression.
- Rifkin, A., Saraf, K., Kane, J., Ross, D., & Klein, D. F. (1980). A comparison of this compound and imipramine: a controlled study.
-
National Center for Biotechnology Information. (2023, August 17). Tricyclic Antidepressants. In StatPearls. Retrieved from [Link]
-
Västra Götalandsregionen. (2025, July 2). Efficacy and safety of parenteral clomipramine compared to oral clomipramine or other treatments for depression or obsessive-compulsive disorder. Retrieved from [Link]
- Volavka, J., Neziroglu, F., & Yaryura-Tobias, J. A. (1985). Clomipramine and Imipramine in Obsessive-compulsive Disorder.
- Gastpar, M. (1989). This compound, anxiety, depression and sleep. Drugs, 38 Suppl 1, 43-49.
-
National Center for Biotechnology Information. (n.d.). Desipramine. In StatPearls. Retrieved from [Link]
Sources
- 1. A review of this compound. 30 years of clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 10. psychdb.com [psychdb.com]
- 11. Tricyclic antidepressants in the treatment of depressions. A double-blind clinical comparison of clomipramine (Anafranil) and amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of this compound and imipramine: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goodrx.com [goodrx.com]
- 14. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. droracle.ai [droracle.ai]
- 16. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
A Head-to-Head Comparison of Trimipramine and Amitriptyline in Major Depression: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of two tertiary amine tricyclic antidepressants (TCAs), trimipramine and amitriptyline, for the treatment of major depressive disorder (MDD). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level summaries to explore the nuanced pharmacological differences, clinical efficacy, and tolerability profiles of these two established molecules. We will delve into the experimental data that underpins our understanding of their mechanisms and clinical performance.
Introduction: Two Tricyclics, Divergent Paths
Amitriptyline and this compound share the characteristic three-ring chemical structure that defines their class. Historically, TCAs represented a significant advancement in the pharmacological management of depression. Amitriptyline, approved in 1961, became a benchmark antidepressant, primarily acting as a potent serotonin and norepinephrine reuptake inhibitor.[1] this compound, also a first-generation TCA, has demonstrated equivalent therapeutic efficacy but through a distinctly atypical mechanism that challenges the conventional monoamine reuptake inhibition hypothesis of antidepressant action.[2][3] This guide will dissect these differences, providing a granular view of their comparative pharmacology and clinical implications.
Pharmacodynamics: A Tale of Two Mechanisms
The therapeutic and adverse effects of TCAs are dictated by their affinity for a wide range of neurotransmitter transporters and receptors. It is in their receptor binding profiles that the most critical distinctions between amitriptyline and this compound emerge.
Monoamine Reuptake Inhibition
Amitriptyline is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This blockade of reuptake increases the synaptic concentration of these monoamines, which is believed to be the primary driver of its antidepressant effect.[1]
Conversely, this compound is a notably weak inhibitor of both serotonin and norepinephrine reuptake.[4][5] Multiple studies have confirmed its low affinity for SERT and NET, with some researchers describing it as being virtually devoid of clinically significant monoamine reuptake inhibition at therapeutic concentrations.[4][6] This fundamental difference suggests that this compound's antidepressant efficacy is mediated by alternative downstream mechanisms, a concept supported by clinical evidence showing that, unlike amitriptyline, it does not decrease platelet serotonin content.[3]
Receptor Binding Affinities: The Source of Divergence
The distinct side effect profiles and potential therapeutic nuances of these drugs can be largely explained by their differing affinities for various postsynaptic receptors. The following table summarizes their in vitro binding affinities (Ki) for key molecular targets. Lower Ki values indicate higher binding affinity.
| Target Receptor/Transporter | This compound (Ki, nM) | Amitriptyline (Ki, nM) | Primary Associated Effects |
| Monoamine Transporters | Antidepressant Efficacy | ||
| Serotonin Transporter (SERT) | 149[4][5] | 20[7] | Mood, anxiety, appetite |
| Norepinephrine Transporter (NET) | 510 - 2500[4][5] | 50[7] | Mood, arousal, attention |
| Neurotransmitter Receptors | Side Effects & Secondary Actions | ||
| Histamine H1 | 0.27[4][5] | 1.0[4] | Sedation, weight gain[8] |
| Muscarinic M1 (Acetylcholine) | 58[5] | ~20 (Potent)[9][10] | Dry mouth, constipation, blurred vision, cognitive impairment |
| α1-Adrenergic | 24[5] | 26[1] | Dizziness, orthostatic hypotension, sedation |
| α2-Adrenergic | 680 (weak)[4][5] | 330[11] | Modulation of norepinephrine release |
| Dopamine D2 | 180[5] | 130[1] | Antipsychotic effects, extrapyramidal symptoms |
| Serotonin 5-HT2A | 24[5] | 14[1] | Anxiolysis, sleep regulation, sexual side effects |
Causality Behind the Data:
-
Sedation and Weight Gain: Both drugs are potent antagonists of the histamine H1 receptor, a property strongly correlated with sedation and weight gain.[8][12] this compound's exceptionally high affinity (Ki = 0.27 nM) makes it one of the most potent antihistamines among all TCAs, explaining its significant sedative properties which can be beneficial for depressed patients with insomnia.[2][4]
-
Anticholinergic Side Effects: Amitriptyline is a more potent antagonist of muscarinic acetylcholine receptors than this compound.[9] This higher affinity is responsible for the more pronounced anticholinergic side effects commonly associated with amitriptyline, such as dry mouth, constipation, urinary retention, and blurred vision.[13]
-
Cardiovascular Effects: Both drugs exhibit strong α1-adrenergic blockade, which can lead to orthostatic hypotension (a sudden drop in blood pressure upon standing) and dizziness.[1] One double-blind study noted that amitriptyline, to a greater extent than this compound, prolonged intracardiac conduction and was associated with significant increases in heart rate and blood pressure.[3]
-
Atypical Antidepressant Action of this compound: With weak SERT/NET inhibition, this compound's efficacy is likely derived from its potent receptor antagonism profile. Its strong blockade of 5-HT2A and moderate D2 antagonism, resembling the atypical antipsychotic clozapine, may contribute to its therapeutic effects, particularly in certain patient populations.[2][4] It has been proposed that this compound may enhance the sensitivity of cortical neurons to serotonin and norepinephrine over time.[3]
Visualizing the Mechanistic Landscape
The following diagrams illustrate the primary mechanisms of action and a logical workflow for their comparison.
Caption: Comparative Mechanisms of Action.
Sources
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. This compound: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative double-blind controlled study of this compound and amitriptyline in major depression: lack of correlation with 5-hydroxytryptamine reuptake blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. Inhibitory potencies of this compound and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. research.uniupo.it [research.uniupo.it]
- 9. Antidepressants and the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressant Effects of the Muscarinic Cholinergic Receptor Antagonist Scopolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tricyclic antidepressants exhibit variable pharmacological profiles at the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dermnetnz.org [dermnetnz.org]
A Comparative Guide to the Antipsychotic Profiles of Trimipramine and Perazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the tricyclic antidepressant Trimipramine and the typical antipsychotic Perazine, focusing on their antipsychotic effects. By synthesizing mechanistic insights, preclinical data, and clinical evidence, this document serves as a technical resource for evaluating their potential therapeutic applications in psychosis.
Executive Summary
Perazine, a member of the phenothiazine class, is a conventional antipsychotic agent whose primary mechanism of action is the potent antagonism of dopamine D2 receptors[1]. This pharmacological action directly targets the hyperdopaminergic state in the mesolimbic pathway, which is considered a key neurobiological substrate for the positive symptoms of schizophrenia, such as hallucinations and delusions[1]. In contrast, this compound is a tricyclic antidepressant (TCA) that exhibits a more complex, multi-receptor binding profile, including some features that overlap with atypical antipsychotics like clozapine[2][3]. While not a first-line antipsychotic, this compound has demonstrated substantial antipsychotic effects in clinical settings, positioning it as a potential alternative, particularly when depressive symptoms are comorbid with psychosis or when other antipsychotics are poorly tolerated[2].
A head-to-head, randomized, double-blind clinical trial provides the most direct comparison of their efficacy. While this compound (at 300-400 mg/day) did not demonstrate therapeutic equivalence to Perazine (at 450-600 mg/day), it did produce a statistically significant reduction in psychosis symptoms as measured by the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS)[2][4]. Notably, this compound was better tolerated, particularly concerning extrapyramidal symptoms (EPS), a common and often debilitating side effect of D2-blocking agents like Perazine[2][4].
Mechanistic Analysis: Receptor Binding Profiles
The distinct clinical effects of this compound and Perazine are rooted in their differential affinities for various neurotransmitter receptors. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a stronger binding affinity.
Perazine's antipsychotic action is predominantly attributed to its high-affinity antagonism of the dopamine D2 receptor, a hallmark of first-generation, typical antipsychotics[1][5]. This D2 blockade in the brain's mesolimbic pathway is effective at mitigating positive psychotic symptoms[1]. However, Perazine also interacts with several other receptors, including serotonin (5-HT2), histamine (H1), alpha-1 adrenergic (α1), and muscarinic acetylcholine receptors, which contributes to its side effect profile, including sedation, orthostatic hypotension, and anticholinergic effects like dry mouth and constipation[1].
This compound presents a broader, more "atypical" receptor binding profile. It has a notable affinity for D2 receptors, comparable to the atypical antipsychotic clozapine, but also strongly antagonizes 5-HT2A, H1, and α1-adrenergic receptors[2][3]. This combined 5-HT2A/D2 antagonism is a key feature of many second-generation (atypical) antipsychotics and is thought to contribute to a lower risk of EPS and potential efficacy against negative symptoms. Its very potent H1 antagonism is responsible for its significant sedative effects[6][7]. Unlike many other TCAs, this compound has minimal effect on serotonin and norepinephrine reuptake, distinguishing its primary mechanism from its antidepressant class[6][8].
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Ki, nM) | Perazine (Ki, nM) | Mechanistic Implication |
| Dopamine D2 | 10-60[3] | High Affinity[1] | Primary antipsychotic effect (target for positive symptoms). |
| Serotonin 5-HT2A | 10-60[3] | Moderate Affinity[1] | Atypicality; may mitigate EPS and improve negative symptoms. |
| Histamine H1 | High Affinity[6] | Moderate Affinity[1] | Sedation, potential for weight gain. |
| Adrenergic α1 | 10-60[3] | Moderate Affinity[1] | Orthostatic hypotension, dizziness. |
| Muscarinic M1 | High Affinity[6] | Moderate Affinity[1] | Anticholinergic side effects (dry mouth, constipation, blurred vision). |
Note: Specific Ki values for Perazine were not found in the provided search results, but its classification as a phenothiazine implies a high affinity for D2 receptors.
Signaling Pathway Overview
The diagram below illustrates the primary receptor targets for both drugs and their downstream effect on dopaminergic neurotransmission, the central target for alleviating positive psychotic symptoms.
Caption: Workflow for a comparative antipsychotic clinical trial.
Conclusion and Future Directions
The evidence indicates that Perazine is a more potent antipsychotic agent than this compound, consistent with its primary mechanism as a high-affinity D2 receptor antagonist.[1][4] However, this compound, a tricyclic antidepressant, demonstrates a clear and substantial antipsychotic effect, likely mediated by its unique, clozapine-like receptor binding profile that includes moderate D2 and potent 5-HT2A antagonism.[2][3]
The primary advantage of this compound lies in its significantly better tolerability, specifically the absence of extrapyramidal symptoms.[2] This makes it a compelling option for specific patient populations:
-
Patients with schizophrenia who have comorbid depressive symptoms.
-
Patients who are highly sensitive to or have a history of severe EPS with other antipsychotics.
-
Cases where the sedative properties of this compound could be therapeutically beneficial for agitation or insomnia.
For drug development professionals, this compound serves as an interesting chemical scaffold. Its ability to achieve antipsychotic efficacy with a lower D2-centric liability highlights the potential for developing novel antipsychotics with multi-receptor profiles that balance efficacy and tolerability. Further research could focus on optimizing this profile to enhance antipsychotic potency while retaining the favorable side-effect profile.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Perazine Dimalonate?[Link]
-
Bender, S., Olbrich, H. M., Fischer, W., Hornstein, C., Schoene, W., Falkai, P., Haarmann, C., Berger, M., & Gastpar, M. (2003). Antipsychotic efficacy of the antidepressant this compound: a randomized, double-blind comparison with the phenothiazine perazine. Pharmacopsychiatry, 36(3), 97–103. [Link]
-
Wikipedia. (n.d.). Conditioned avoidance response test. Retrieved January 7, 2026. [Link]
-
Bender, S., et al. (2003). Antipsychotic Efficacy of the Antidepressant this compound: A Randomized, Double-blind Comparison with the Phenothiazine Perazine. Thieme Connect. [Link]
-
Wadenberg, M. L. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? Neuroscience and Biobehavioral Reviews, 23(6), 851–862. [Link]
-
Smith, T. J. (2021). Dopamine receptor antagonists. Annals of Palliative Medicine, 10(11), 11520–11524. [Link]
-
Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition. Retrieved January 7, 2026. [Link]
-
IOMC. (2025, November 13). PANSS score: Significance and symbolism. [Link]
-
Leucht, S., Kane, J. M., Etschel, E., Kissling, W., & Hamann, J. (2005). What does the PANSS mean? Schizophrenia Research, 79(2-3), 231–238. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Periciazine?[Link]
-
Dogan, A., et al. (2014). Role of D₁/D₂ dopamine receptors antagonist perphenazine in morphine analgesia and tolerance in rats. Pharmacological Reports, 66(4), 608-612. [Link]
-
Rothschild, A. J. (2008). Risk of psychosis exacerbation by tricyclic antidepressants in unipolar Major Depressive Disorder with psychotic features. Journal of Affective Disorders, 106(3), 279-284. [Link]
-
GoodRx. (2022, December 9). Popular Typical Antipsychotic Tricyclic Antidepressant Combinations List, Drug Prices and Medication Information. [Link]
-
MDCalc. (n.d.). Positive and Negative Syndrome Scale (PANSS) for Schizophrenia. Retrieved January 7, 2026. [Link]
-
Eap, C. B., et al. (1996). Steady State Plasma Levels of the Enantiomers of this compound and of Its Metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-Phenotyped Patients. Therapeutic Drug Monitoring, 18(4), 379-386. [Link]
-
Stahl, S. M. (2011). Antidepressant and Antipsychotic Drugs. Sleep Medicine Clinics, 6(1), 35-43. [Link]
-
Augusta University. (n.d.). Pre-pulse Inhibition. Retrieved January 7, 2026. [Link]
-
ResearchGate. (n.d.). Perphenazine 4-aminobutyrate mesylate: Dopamine D2 receptor antagonist GABAA receptor agonist treatment of schizophrenia. Retrieved January 7, 2026. [Link]
-
National Center for Biotechnology Information. (n.d.). VALIDITY OF PSYCHIATRIC SYMPTOM SCALES AND CLINICAL IMPLICATIONS. Retrieved January 7, 2026. [Link]
-
Li, M., et al. (2013). Effects of repeated quetiapine treatment on conditioned avoidance responding in rats. Pharmacology Biochemistry and Behavior, 104, 119-126. [Link]
-
ResearchGate. (n.d.). Conditioned Avoidance Response in the Development of New Antipsychotics. Retrieved January 7, 2026. [Link]
-
ResearchGate. (n.d.). Interpreting the PANSS: Measures, factors and models. Retrieved January 7, 2026. [Link]
-
Cureus. (2024, July 2). Tricyclic Antidepressant and Antipsychotic Toxicity: Clomipramine and Ziprasidone Overdose. [Link]
-
Li, M., et al. (2009). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Neuropsychopharmacology, 34(6), 1541-1553. [Link]
-
Healthline. (2024, May 8). What Are Antipsychotics, and What Are They Used For?[Link]
-
ResearchGate. (n.d.). Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants. Retrieved January 7, 2026. [Link]
-
Wikipedia. (n.d.). Amitriptyline. Retrieved January 7, 2026. [Link]
-
Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. [Link]
-
JCGGDB. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. Retrieved January 7, 2026. [Link]
-
Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol. Retrieved January 7, 2026. [Link]
-
RIKEN BRC. (n.d.). SOP of Pre-pulse inhibition test. Retrieved January 7, 2026. [Link]
-
ClinPGx. (n.d.). This compound Pathway, Pharmacokinetics. Retrieved January 7, 2026. [Link]
-
SciELO. (2021, December 13). Clinical perspective on antipsychotic receptor binding affinities. [Link]
-
Addington, D. E., et al. (2009). Impact of Second-Generation Antipsychotics and Perphenazine on Depressive Symptoms in a Randomized Trial of Treatment for Schizophrenia. The Journal of Clinical Psychiatry, 70(11), 1539–1545. [Link]
-
ResearchGate. (n.d.). Receptor potencies (Ki values, nM) of selected antipsychotic agents. Retrieved January 7, 2026. [Link]
-
Lieberman, J. A., et al. (2005). Effectiveness of antipsychotic drugs in patients with chronic schizophrenia. The New England Journal of Medicine, 353(12), 1209–1223. [Link]
-
Joyce, D. W. (2018, June 19). Visualizing Antipsychotic Receptor Affinity: Part One. [Link]
-
Wikipedia. (n.d.). Mirtazapine. Retrieved January 7, 2026. [Link]
-
Bentham Science. (n.d.). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. [Link]
Sources
- 1. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]
- 2. Antipsychotic efficacy of the antidepressant this compound: a randomized, double-blind comparison with the phenothiazine perazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 5. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Antidepressant and Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
A Comparative Guide to the Receptor Binding Profiles of Trimipramine and Clozapine
Introduction
In the landscape of psychopharmacology, understanding the nuanced interactions between drugs and their molecular targets is paramount for both therapeutic application and novel drug development. This guide provides an in-depth comparison of the receptor binding profiles of two clinically significant psychoactive compounds: trimipramine and clozapine.
This compound is a tricyclic antidepressant (TCA) with a notable sedative and anxiolytic profile.[1][2] Unlike many other TCAs, its antidepressant mechanism is not primarily driven by potent monoamine reuptake inhibition.[1][3][4] Instead, its pharmacological effects are largely attributed to its activity as an antagonist at a wide array of neurotransmitter receptors.[1][5]
Clozapine , the first of the atypical antipsychotics, remains a cornerstone in the management of treatment-resistant schizophrenia.[6] Its superior efficacy is believed to stem from its complex and broad receptor binding profile, which diverges significantly from that of typical antipsychotics.[6][7]
This guide will dissect and compare the receptor binding affinities and functional activities of these two molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their work. We will delve into the experimental data that underpins our understanding of these drugs and provide detailed protocols for the key assays used in their characterization.
Comparative Receptor Binding Affinities
The affinity of a drug for its receptor, typically expressed as the inhibition constant (Ki), is a critical determinant of its potency. The following table summarizes the reported Ki values for this compound and clozapine at a range of physiologically relevant receptors. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 300-550[8] | 270[7] |
| D2 | 10-60[8] | 160[7] |
| D3 | Not widely reported | 555[7] |
| D4 | 275[1] | 24[7] |
| D5 | Not widely reported | 454[7] |
| Serotonin Receptors | ||
| 5-HT1A | >1000[8] | 120[7] |
| 5-HT2A | 10-60[8] | 5.4[7] |
| 5-HT2C | 300-550[8] | 9.4 |
| 5-HT3 | >1000[8] | 95[7] |
| 5-HT6 | Not widely reported | 4[7] |
| 5-HT7 | Not widely reported | 6.3[7] |
| Adrenergic Receptors | ||
| α1 | 10-60[8] | 1.6 (α1A)[7] |
| α2A | >1000[8] | 90[7] |
| Muscarinic Receptors | ||
| M1 | Moderate Affinity | 6.2[7] |
| Histamine Receptors | ||
| H1 | 0.27[1] | 1.1[7] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.
Discussion of Receptor Binding Profiles
A comparative analysis of the binding data reveals a fascinating and complex picture of the pharmacological similarities and differences between this compound and clozapine.
-
Dopamine Receptors: Both drugs exhibit a broad affinity for dopamine receptors. Notably, this compound shows a higher affinity for the D2 receptor compared to clozapine.[7][8] Conversely, clozapine has a significantly higher affinity for the D4 receptor.[1][7] The lower D2 affinity of clozapine is a hallmark of atypical antipsychotics and is thought to contribute to their lower incidence of extrapyramidal side effects.[6]
-
Serotonin Receptors: Both compounds are potent antagonists at the 5-HT2A receptor, a key target for the therapeutic action of atypical antipsychotics.[7][8] Clozapine, however, demonstrates a broader and generally higher affinity for other serotonin receptor subtypes, including 5-HT2C, 5-HT6, and 5-HT7, which may contribute to its unique clinical profile.[7]
-
Adrenergic Receptors: Both this compound and clozapine are potent antagonists of α1-adrenergic receptors, which is consistent with their potential to cause orthostatic hypotension.[7][8]
-
Muscarinic Receptors: Both drugs have an affinity for muscarinic acetylcholine receptors, which underlies their anticholinergic side effects such as dry mouth and constipation. Clozapine's metabolite, norclozapine, is a potent M1 receptor agonist, which may contribute to some of its therapeutic effects on cognition.[6]
-
Histamine Receptors: Both this compound and clozapine are exceptionally potent H1 receptor antagonists.[1][7] This strong antihistaminic activity is responsible for their prominent sedative effects.[1]
Comparative Functional Activity
While binding affinity indicates the strength of a drug's interaction with a receptor, functional assays are necessary to determine the biological consequence of this binding—whether the drug acts as an agonist, antagonist, or inverse agonist. Quantitative functional data for this compound is less abundant in the literature compared to clozapine.
Table 2: Comparative Functional Activity
| Receptor | This compound | Clozapine |
| D2 | Antagonist | Antagonist |
| 5-HT2A | Antagonist | Inverse Agonist[6] |
| H1 | Antagonist | Antagonist |
| M1 | Antagonist | Antagonist[6] |
| α1 | Antagonist | Antagonist |
Note: This table represents the primary functional activity. The potency (EC50/IC50/pA2) can vary. Comprehensive quantitative functional data for this compound is limited in publicly available literature.
Signaling Pathway Visualizations
To better understand the downstream consequences of receptor binding, the following diagrams illustrate the primary signaling pathways for key receptors targeted by this compound and clozapine.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key assays used to characterize the receptor binding and functional activity of compounds like this compound and clozapine.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Causality Behind Experimental Choices:
-
Choice of Radioligand: A radioligand with high affinity and specificity for the target receptor is chosen to ensure a robust signal and minimize off-target binding.
-
Cell Membranes: Using cell membranes expressing the receptor of interest provides a high concentration of the target and simplifies the assay by removing intracellular components.
-
Incubation Time and Temperature: These parameters are optimized to ensure the binding reaction reaches equilibrium, which is essential for accurate Ki determination.
-
Filtration: Rapid filtration is a standard method to separate receptor-bound from free radioligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [3H]-spiperone for D2 receptors).
-
Varying concentrations of the unlabeled test compound (this compound or clozapine) or vehicle.
-
For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added.
-
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (for Gi-coupled receptors)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the activation of a Gi-coupled receptor like the dopamine D2 receptor.
Causality Behind Experimental Choices:
-
Cell Line: A cell line stably expressing the receptor of interest is used. CHO-K1 or HEK293 cells are commonly chosen due to their robust growth characteristics and low endogenous expression of many GPCRs.
-
Forskolin Stimulation: Forskolin is used to directly activate adenylyl cyclase and increase intracellular cAMP levels. This provides a stimulated baseline against which the inhibitory effect of a Gi-coupled receptor agonist can be measured.
-
cAMP Detection Method: Various methods, such as HTRF, ELISA, or bioluminescent assays, can be used to quantify intracellular cAMP levels. The choice depends on the desired throughput, sensitivity, and available instrumentation.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human Gi-coupled receptor of interest (e.g., D2 receptor) in the appropriate growth medium.
-
Seed the cells into a 96-well or 384-well assay plate and allow them to adhere and grow to the desired confluency.
-
-
Compound Treatment:
-
Remove the growth medium and replace it with a stimulation buffer.
-
Add varying concentrations of the test compound (this compound or clozapine) or vehicle to the appropriate wells.
-
Incubate for a short period to allow the compound to bind to the receptors.
-
-
Forskolin Stimulation:
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Add the detection reagents to the cell lysates. These reagents will typically generate a signal (e.g., fluorescence, luminescence, or colorimetric) that is inversely proportional to the amount of cAMP present.
-
-
Data Acquisition and Analysis:
-
Measure the signal in each well using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal data to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the IC50 value (for antagonists) or EC50 value (for agonists/inverse agonists) from the dose-response curve.
-
Conclusion
The receptor binding profiles of this compound and clozapine, while sharing some notable similarities, also exhibit crucial differences that likely account for their distinct clinical applications and side-effect profiles. Both are "dirty drugs" in the sense that they interact with a multitude of receptor systems. Their potent antagonism at H1 and α1-adrenergic receptors contributes to their sedative and hypotensive effects. Their affinity for muscarinic receptors explains their anticholinergic side effects.
The key divergence lies in their interactions with dopamine and serotonin receptors. While both are 5-HT2A antagonists, clozapine's broader serotonergic profile and lower D2 receptor affinity are hallmarks of its atypical antipsychotic nature. This compound's relatively stronger D2 antagonism, approaching that of some neuroleptics, may explain its reported antipsychotic-like effects at higher doses.
A comprehensive understanding of these complex pharmacological profiles, grounded in robust experimental data, is essential for the rational use of these medications and for the design of future therapeutics with improved efficacy and tolerability. The protocols detailed in this guide provide a framework for the continued exploration of the intricate world of receptor pharmacology.
References
-
Gross, G., Xin, X., & Gastpar, M. (1991). This compound: pharmacological reevaluation and comparison with clozapine. Neuropharmacology, 30(11), 1159–1166. [Link]
-
Dr. Oracle. (2025, May 21). What receptor does Clozapine (clozapine) act on?. [Link]
-
Wikipedia. (2023). This compound. In Wikipedia. [Link]
-
PharmGKB. (n.d.). Clozapine Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. [Link]
-
Gerhard, D. M., & Duman, R. S. (2020). Clozapine is a functional antagonist at cardiac human H2-histamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(12), 2345–2354. [Link]
-
Haenisch, B., Hiemke, C., & Bönisch, H. (2011). Inhibitory potencies of this compound and its main metabolites at human monoamine and organic cation transporters. Psychopharmacology, 218(1), 123–130. [Link]
-
Ganesan, S., & Gawkrodger, D. J. (1995). Metabolism of this compound in vitro by human CYP2D6 isozyme. Xenobiotica, 25(7), 725–731. [Link]
-
Krobert, K. A., & Levy, F. O. (2002). The atypical antipsychotics clozapine and olanzapine promote down-regulation and display functional selectivity at human 5-HT7 receptors. British Journal of Pharmacology, 136(7), 987–994. [Link]
-
Gäde, A., & Brombacher, E. (2022). Toxicoproteomics reveals an effect of clozapine on autophagy in human liver spheroids. Archives of Toxicology, 96(11), 3025–3039. [Link]
-
Psychopharmacology Institute. (2020, June 21). Why is Clozapine So Unique? - Psychopharmacology Explained - Non D2 Receptor Actions. [Link]
-
Sager, J. I., & Seeman, P. (2012). Clozapine, atypical antipsychotics, and the benefits of fast-off D 2 dopamine receptor antagonism. Journal of Neurogenetics, 26(3-4), 277–285. [Link]
-
Purkayastha, S., Ford, J., Kanjilal, B., Diallo, S., Inigo, J. D. R., Neuwirth, L., ... & Banerjee, P. (2012). Clozapine functions through the prefrontal cortex serotonin 1A receptor to heighten neuronal activity via calmodulin kinase II-NMDA receptor interactions. Journal of Neurochemistry, 120(4), 584–597. [Link]
-
De Montigny, C., & Aghajanian, G. K. (1978). This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system. Science, 202(4374), 1303–1305. [Link]
-
Maj, J., Rogóż, Z., Skuza, G., & Sowińska, H. (1998). Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation. Journal of Neural Transmission, 105(2-3), 329–342. [Link]
-
O'Donnell, J. M., & Frazer, A. (1990). Effect of this compound, an atypical tricyclic antidepressant, on the activities of various enzymes involved in the metabolism of biogenic amines. Progress in Neuro-psychopharmacology & Biological Psychiatry, 14(3), 409–416. [Link]
-
Li, S., & Sibley, D. R. (2015). The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface. Molecular Pharmacology, 87(3), 481–492. [Link]
-
Bender, S., Olbrich, H. M., Fischer, W., Hornstein, C., Schoene, W., Falkai, P., ... & Gastpar, M. (2003). Antipsychotic efficacy of the antidepressant this compound: a randomized, double-blind comparison with the phenothiazine perazine. Pharmacopsychiatry, 36(3), 97–102. [Link]
-
Morrison, P. D., & Murray, R. M. (2023). The mechanism of action of clozapine. Molecular Psychiatry. [Link]
-
Gastpar, M., & Gilsdorf, U. (1989). Clinical originality and new biology of this compound. Drugs, 38 Suppl 1, 43–53. [Link]
-
Pollmächer, T., Hinze-Selch, D., Fenzel, T., & Mullington, J. (1997). Effects of clozapine on in vitro immune parameters: a longitudinal study in clozapine-treated schizophrenic patients. Psychopharmacology, 134(4), 363–369. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). clozapine | Ligand Activity Charts. [Link]
-
Thirumurugan, R., & Ghosh, A. (1993). Clozapine attenuates N-methyl-d-aspartate receptor complex-mediated responses in vivo: tentative evidence for a functional modulation by a noradrenergic mechanism. European Journal of Pharmacology, 234(2-3), 187–194. [Link]
-
Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]
-
ClinPGx. (n.d.). This compound Pathway, Pharmacokinetics. [Link]
-
Cottingham, C., & Jones, S. R. (2014). Tricyclic antidepressants exhibit variable pharmacological profiles at the α2A adrenergic receptor. PLoS One, 9(8), e104975. [Link]
-
Premkumar, B. (2021, January 17). Determination of pA2 value of Antagonists - Part1 [Video]. YouTube. [Link]
-
DailyMed. (n.d.). CLOZAPINE ORALLY DISINT. U.S. National Library of Medicine. [Link]
-
Seeman, P. (2012). Clozapine, a Fast-Off-D2 Antipsychotic. ACS Chemical Neuroscience, 3(3), 175–181. [Link]
-
Voineskos, D., & Remington, G. (2021). Clozapine: An Updated Overview of Pharmacogenetic Biomarkers, Risks, and Safety—Particularities in the Context of COVID-19. Pharmaceuticals, 14(12), 1234. [Link]
-
KEGG. (n.d.). KEGG DRUG: this compound. [Link]
-
Haslemo, T., Eliassen, E., Molden, E., & Spigset, O. (2022). Metabolite Profiling of Clozapine in Patients Switching Versus Maintaining Treatment: A Retrospective Pilot Study. Therapeutic Drug Monitoring, 44(4), 546–553. [Link]
-
Eltze, M. (1995). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(4), 392–401. [Link]
-
Criswell, H. E., & Mueller, R. A. (1989). Clozapine antagonism of D-1 and D-2 dopamine receptor-mediated behaviors. European Journal of Pharmacology, 159(2), 141–147. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]
-
Tauscher, J., Küfferle, B., Asenbaum, S., Tauscher-Wislicki, S., & Kasper, S. (2001). Time course of dopamine D2 receptor occupancy by clozapine with medium and high plasma concentrations. Psychopharmacology, 158(3), 282–286. [Link]
-
Sykes, D. A., & Charlton, S. J. (2012). Understanding the effect of different assay formats on agonist parameters: a study using the µ-opioid receptor. Journal of Biomolecular Screening, 17(1), 21–32. [Link]
-
Tuunainen, A., & Wahlbeck, K. (2002). Newer atypical antipsychotic medication in comparison to clozapine: a systematic review of randomized trials. Schizophrenia Research, 56(1-2), 1–9. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory potencies of this compound and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. droracle.ai [droracle.ai]
- 8. This compound: pharmacological reevaluation and comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimipramine and Fluoxetine on Sleep Architecture in Geriatric Depression
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sleep disturbances are a hallmark of major depressive disorder, particularly in the geriatric population, significantly impacting quality of life and treatment outcomes. Antidepressant pharmacotherapy, while effective for mood symptoms, often exerts complex and sometimes contradictory effects on sleep architecture. This guide provides an in-depth, objective comparison of two distinct antidepressants, the tricyclic antidepressant (TCA) Trimipramine and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine, on sleep patterns in elderly patients with depression. This analysis is grounded in experimental data from clinical trials, elucidating the differential pharmacological mechanisms and their clinical implications for patient care and future drug development.
Pharmacological Divergence: A Tale of Two Mechanisms
The contrasting effects of this compound and Fluoxetine on sleep are rooted in their distinct pharmacological profiles. Understanding these mechanisms is crucial for interpreting clinical data and making informed therapeutic decisions.
This compound: An Atypical Tricyclic with Sleep-Promoting Properties
This compound stands out among TCAs for its unique impact on sleep. Unlike most antidepressants that suppress Rapid Eye Movement (REM) sleep, this compound has been shown to preserve or even increase it.[1][2][3] Its sedative properties are largely attributed to its potent antagonism of histamine H1 receptors.[4][5] Furthermore, it acts as an antagonist at serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, contributing to its sedative and anxiolytic effects without significantly inhibiting serotonin or norepinephrine reuptake.[5] This multifaceted receptor-binding profile underlies its ability to improve sleep continuity.
Fluoxetine: A Selective Serotonin Reuptake Inhibitor with Activating Potential
Fluoxetine, a widely prescribed SSRI, primarily functions by blocking the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.[6] While effective for depression, this increase in serotonergic neurotransmission, particularly at the 5-HT2C receptor, can lead to anxiety, insomnia, and agitation.[6] Most SSRIs, including fluoxetine, are known to suppress REM sleep, increase REM latency, and potentially disrupt sleep continuity.[7][8][9] Some studies have reported insomnia and increased awakenings as adverse effects of fluoxetine treatment.[8][10]
Comparative Experimental Data: Polysomnographic Evidence
A key double-blind clinical trial by Wolf et al. (2001) provides robust polysomnographic (PSG) data comparing the effects of this compound and Fluoxetine over a six-week period in geriatric patients with depression.[11][12][13][14] The findings from this study form the cornerstone of our comparative analysis.
Effects on Sleep Continuity
| Sleep Parameter | This compound | Fluoxetine | Significance of Difference |
| Sleep Efficiency (%) | Improved | Unchanged | - |
| Total Sleep Time (min) | Increased | Unchanged | - |
| Wake Time (min) | Reduced | Unchanged | p = 0.0305[11][14] |
Table 1: Comparison of Effects on Sleep Continuity Parameters.
This compound demonstrated significant improvements in sleep continuity, leading to higher sleep efficiency, increased total sleep time, and a reduction in time spent awake during the night.[11][12][14] In contrast, these parameters remained statistically unchanged in the fluoxetine group.[11][14]
Effects on Sleep Architecture
| Sleep Stage | This compound | Fluoxetine | Significance of Difference |
| Stage 2 Sleep (%) | Increased | Unchanged | p = 0.0550[11][14] |
| Slow-Wave Sleep (SWS) | - | - | - |
Table 2: Comparison of Effects on Sleep Architecture.
Treatment with this compound resulted in an increase in the percentage of stage 2 sleep, while Fluoxetine had no significant effect on this parameter.[11][14]
Effects on REM Sleep
| REM Sleep Parameter | This compound | Fluoxetine | Significance of Difference |
| REM Sleep (%) | Unchanged | Decreased | p = 0.0160[11][14] |
| REM Latency (min) | Unchanged | Lengthened | p = 0.0200[11] |
Table 3: Comparison of Effects on REM Sleep Parameters.
The most striking difference was observed in REM sleep. Fluoxetine significantly suppressed the proportion of REM sleep and prolonged the time to the first REM period (REM latency).[11][12][14] Conversely, this compound did not alter REM sleep parameters, a finding consistent with its atypical pharmacological profile.[1][11][12]
Experimental Protocol: A Self-Validating System
To ensure the scientific integrity of a comparative study on the effects of this compound and Fluoxetine on sleep in geriatric depression, a rigorous, self-validating experimental protocol is essential.
I. Participant Recruitment and Screening
-
Inclusion Criteria:
-
Age 60 years and older.
-
Diagnosis of major depressive disorder according to DSM-5 criteria.
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Presence of other major psychiatric or neurological disorders.
-
Known sleep disorders (e.g., sleep apnea) confirmed by screening.
-
Use of medications known to affect sleep architecture.
-
Severe medical conditions that could interfere with the study.
-
II. Study Design
A double-blind, randomized, controlled trial design is optimal.
-
Randomization: Participants are randomly assigned to one of two treatment groups: this compound or Fluoxetine.
-
Blinding: Both participants and researchers are blinded to the treatment allocation to prevent bias.
-
Washout Period: A washout period for any prior psychotropic medications is implemented before baseline measurements.
III. Assessment Methods
A. Objective Sleep Assessment: Polysomnography (PSG)
Polysomnography is the gold standard for objective sleep measurement.[15]
-
Acclimatization Night: An initial night in the sleep laboratory to allow participants to acclimate to the environment.
-
Baseline PSG: A full-night PSG recording is performed before the initiation of treatment to establish baseline sleep parameters.
-
Follow-up PSGs: PSG recordings are repeated at specified intervals during the treatment period (e.g., week 1, week 6) to assess changes in sleep architecture.
-
PSG Parameters Measured:
-
Sleep Continuity: Sleep efficiency, total sleep time, sleep latency, wake after sleep onset (WASO).
-
Sleep Architecture: Percentage of time spent in each sleep stage (N1, N2, N3/SWS, REM).
-
REM Sleep: REM latency, REM density.
-
B. Subjective Sleep and Mood Assessment
-
Pittsburgh Sleep Quality Index (PSQI): A self-report questionnaire to assess subjective sleep quality over the past month.[16][17][18]
-
Geriatric Depression Scale (GDS): A standard scale to measure the severity of depressive symptoms in older adults.[16][17]
-
Sleep Diaries: Daily logs kept by participants to record sleep patterns and subjective sleep quality.
IV. Data Analysis
Statistical analysis is performed to compare the changes in PSG parameters and subjective scale scores from baseline to follow-up between the this compound and Fluoxetine groups.
Visualizing the Mechanisms and Workflow
Signaling Pathways
Caption: Differential Pharmacological Mechanisms of this compound and Fluoxetine.
Experimental Workflow
Caption: Experimental Workflow for a Comparative Antidepressant Trial on Sleep.
Conclusion and Future Directions
The evidence strongly indicates that this compound and Fluoxetine have differential effects on the sleep of geriatric patients with depression. This compound appears to be a favorable option for patients with prominent insomnia due to its sleep-consolidating properties and lack of REM sleep suppression. In contrast, Fluoxetine, while an effective antidepressant, may exacerbate sleep difficulties in some individuals and significantly alters REM sleep architecture.
These findings underscore the importance of considering an antidepressant's effects on sleep when treating geriatric depression. Future research should focus on personalized medicine approaches, potentially using baseline sleep characteristics to predict which patients will respond best to a particular antidepressant. Further investigation into the long-term effects of these medications on sleep and their correlation with clinical remission and cognitive function in the elderly is also warranted.
References
-
Wolf R, Dykierek P, Gattaz WF, et al. Differential effects of this compound and fluoxetine on sleep in geriatric depression. PubMed. [Link]
-
Wolf R, Dykierek P, Gattaz WF, et al. Differential Effects of this compound and Fluoxetine on Sleep in Geriatric Depression. ResearchGate. [Link]
-
Action of this compound on sleep and pituitary hormone secretion. PubMed. [Link]
-
Differential Effects of this compound and Fluoxetine on Sleep in Geriatric Depression. Thieme Connect. [Link]
-
This compound. Wikipedia. [Link]
-
Nicholson AN, Pascoe PA, Turner C. Modulation of sleep by this compound in man. PubMed. [Link]
-
Sobieraj DM, Baker WL, Martinez BK, et al. Adverse Effects of Pharmacologic Treatments of Major Depression in Older Adults. NCBI Bookshelf. [Link]
-
What is the mechanism of this compound Maleate? Patsnap Synapse. [Link]
-
The Effect of this compound on Sleep in Patients with Major Depressive Disorder. ResearchGate. [Link]
-
Maglione JE, Ancoli-Israel S, Peters KW, et al. Subjective and Objective Sleep Disturbance and Longitudinal Risk of Depression in a Cohort of Older Women. Sleep. [Link]
-
Vasar V, Appelberg B, Rimón R, Selvaratnam J. The effect of fluoxetine on sleep: a longitudinal, double-blind polysomnographic study of healthy volunteers. PubMed. [Link]
-
The Effects of Antidepressants on Sleep. Psychiatric Times. [Link]
-
Rating the Quality of Your Sleep: Questionnaires for Seniors. Crestwood Manor. [Link]
-
Dorsey CM, Lukas SE, Cunningham SL. Fluoxetine-induced sleep disturbance in depressed patients. PubMed. [Link]
-
Feige B, Voderholzer U, Riemann D. Fluoxetine and Sleep EEG Effects of a Single Dose, Subchronic Treatment, and Discontinuation in Healthy Subjects. ResearchGate. [Link]
-
Singh HK, Saadabadi A. Fluoxetine. NCBI Bookshelf. [Link]
-
Maglione JE, Ancoli-Israel S, Peters KW, et al. Depressive Symptoms and Subjective And Objective Sleep In Community-Dwelling Older Women. PMC. [Link]
-
Comparative effects of psychotropic medications on sleep architecture: a retrospective review of diagnostic polysomnography sleep. BMC Psychiatry. [Link]
-
Hsu MF, Lee KY. Subjective sleep quality and association with depression syndrome, chronic diseases and health-related physical fitness in the middle-aged and elderly. springermedizin.de. [Link]
-
Pittsburgh Sleep Quality Index (PSQI). SpringerLink. [Link]
-
Differential effects of this compound and fluoxetine on sleep in geriatric depression. Europe PMC. [Link]
-
Irwin MR, Olmstead R, Carrillo C, et al. Sleep and Healthy Aging Research on Depression (SHARE-D) randomized controlled trial: Protocol overview of an experimental model of depression with insomnia, inflammation, and affect mechanisms in older adults. NIH. [Link]
-
Improving Sleep to Treat Resistant Depression in Older Adults. Psychiatric Times. [Link]
-
Li Y, Zhang J, Wang R, et al. Association between polysomnography-measured sleep parameters and cognitive impairment in elderly patients with depression. PMC. [Link]
-
Elderly Primary Insomnia Polysomnographic Study. ClinicalTrials.gov. [Link]
-
Wearable-Based Study of Depression and Sleep in Older Adults. ClinicalTrials.gov. [Link]
Sources
- 1. Action of this compound on sleep and pituitary hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of sleep by this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The effect of fluoxetine on sleep: a longitudinal, double-blind polysomnographic study of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluoxetine-induced sleep disturbance in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 12. Differential effects of this compound and fluoxetine on sleep in geriatric depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 15. Association between polysomnography-measured sleep parameters and cognitive impairment in elderly patients with depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Depressive Symptoms and Subjective And Objective Sleep In Community-Dwelling Older Women - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.upenn.edu [med.upenn.edu]
A Cross-Study Analysis of Trimipramine and Other Sedating Antidepressants: A Guide for Researchers
This guide provides an in-depth, objective comparison of Trimipramine and other commonly prescribed sedating antidepressants. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of features to offer a synthesized analysis of pharmacological data and clinical evidence. We will explore the causal mechanisms behind the sedative effects of these agents, present comparative experimental data, and provide detailed protocols for assessing their impact on sleep architecture.
The Neuropharmacological Basis of Sedation in Antidepressants
The sedative properties of certain antidepressants are not a side effect in the traditional sense but rather a direct consequence of their interaction with specific neurotransmitter systems in the central nervous system. Understanding these mechanisms is crucial for targeted drug development and informed clinical application. The primary drivers of sedation are the blockade of histamine H1 receptors, serotonin 5-HT2A receptors, and alpha-1 adrenergic receptors.
-
Histamine H1 Receptor Antagonism: The histamine system, particularly through the H1 receptor, plays a pivotal role in maintaining wakefulness. Antagonism of H1 receptors is the most significant contributor to the sedative effects of many antidepressants. This is the same mechanism leveraged by first-generation antihistamines. Potent H1 blockade leads to drowsiness and can improve sleep continuity.[1][2]
-
Serotonin 5-HT2A Receptor Antagonism: Serotonin, while broadly known for its role in mood, has complex effects on sleep. Activation of the 5-HT2A receptor is associated with decreased slow-wave sleep (deep sleep) and increased wakefulness. Therefore, antagonism at this receptor can promote deeper, more restorative sleep.[2]
-
Alpha-1 Adrenergic Receptor Antagonism: The neurotransmitter norepinephrine (noradrenaline) is a key component of the "fight-or-flight" response and promotes arousal and vigilance. By blocking alpha-1 adrenergic receptors, certain antidepressants can inhibit this arousal system, leading to a sedative effect.[2]
The interplay and relative potency of an antidepressant at these three receptors largely define its sedative profile.
Comparative Analysis of Sedating Antidepressants
This section provides a head-to-head comparison of this compound with other notable sedating antidepressants: Mirtazapine, Trazodone, Doxepin, and Amitriptyline.
Receptor Binding Profiles
The affinity of a drug for its target receptors, often expressed as the inhibition constant (Ki), is a critical determinant of its pharmacological effect. A lower Ki value indicates a higher binding affinity. The following table summarizes the approximate Ki values (in nM) for each antidepressant at the key receptors implicated in sedation.
| Drug | Histamine H1 | Serotonin 5-HT2A | Alpha-1 Adrenergic | Primary Sedative Mechanism |
| This compound | ~10-60 [3] | ~10-60 [3] | ~10-60 [3] | Strong H1, 5-HT2A, and α1 antagonism |
| Mirtazapine | Potent | Potent | Moderate | Potent H1 and 5-HT2A antagonism |
| Trazodone | Moderate | High | High | Strong 5-HT2A and α1 antagonism |
| Doxepin | Very High (<1) [2] | Moderate | Moderate | Extremely potent H1 antagonism |
| Amitriptyline | High | High | High | Strong H1, 5-HT2A, and α1 antagonism |
Note: Ki values can vary between studies and experimental conditions. This table presents a synthesized overview of relative potencies.
Expert Insights: Doxepin's exceptionally high affinity for the H1 receptor makes it a highly selective antihistamine at very low doses (3-6 mg), where it is approved for insomnia.[4][5][6] At these doses, its activity at other receptors is negligible, minimizing other side effects.[5][6] this compound, Mirtazapine, and Amitriptyline exhibit a broader spectrum of potent antagonism across all three receptor types, contributing to their pronounced sedative effects. Trazodone's primary sedative action is driven by its strong 5-HT2A and alpha-1 blockade.
Clinical Efficacy in Insomnia: A Review of Experimental Data
Objective and subjective measures from clinical trials provide the ultimate validation of a drug's sedative properties.
This compound: A double-blind, placebo-controlled study utilizing polysomnography in patients with primary insomnia demonstrated that this compound (average dose of 100 mg) significantly improved sleep efficiency compared to placebo.[7] Notably, and in contrast to many other antidepressants, this compound did not suppress REM sleep.[7] Another study comparing this compound to Imipramine in depressed patients with insomnia found that this compound eliminated objective evidence of sleep disturbance, an effect not seen with Imipramine.[8][9][10]
Mirtazapine vs. Trazodone: A retrospective comparative study found that both mirtazapine and trazodone were effective in treating chronic insomnia in over 60% of patients, with no significant difference in responder rates between the two.[11][12] The most effective doses were found to be at the lower end of their therapeutic range (7.5 mg for mirtazapine and 25 mg for trazodone).[12] In a double-blind controlled study in hospitalized patients with major depression, mirtazapine was found to be more effective and better tolerated than trazodone, with trazodone-treated patients experiencing more frequent somnolence.[13]
Doxepin: At low doses (1 mg, 3 mg, and 6 mg), doxepin has been shown in multiple randomized, placebo-controlled trials to be effective in improving sleep maintenance and duration in patients with primary insomnia, including the elderly.[4][5][6] These studies consistently show a lack of significant next-day residual effects.[4][5][6] A recent meta-analysis confirmed that 3 mg of doxepin improves latency to persistent sleep.[14]
Amitriptyline: While commonly used off-label for insomnia due to its known sedative effects, a major systematic review found little high-quality evidence from randomized controlled trials to formally inform its use for this indication.[15] Its sedative properties are, however, widely acknowledged in clinical practice.
Experimental Protocols for Assessing Sedative Effects
To ensure the trustworthiness and reproducibility of findings, standardized and validated methodologies are essential.
Objective Measurement: Polysomnography (PSG)
Polysomnography is the gold-standard for objectively measuring sleep architecture. A typical PSG protocol in a clinical trial assessing the effects of a sedating antidepressant would involve the following steps:
-
Participant Screening and Adaptation: Participants are screened for other sleep disorders (e.g., sleep apnea) and spend an adaptation night in the sleep laboratory to acclimate to the environment.[16]
-
Baseline Recording: At least one, and preferably two, baseline PSG recordings are conducted to establish the participant's typical sleep patterns before any intervention.[16]
-
Randomized, Double-Blind Treatment: Participants are randomly assigned to receive the investigational drug or a placebo in a double-blind manner.
-
PSG Recordings During Treatment: PSG is performed at specified intervals during the treatment period (e.g., on the first two nights of treatment and at the end of the study) to assess acute and sustained effects.[17]
-
Data Acquisition: Standard PSG montage includes electroencephalography (EEG), electrooculography (EOG) to monitor eye movements, and electromyography (EMG) to measure muscle tone.[16]
-
Sleep Stage Scoring: Recorded data is manually or automatically scored in 30-second epochs into different sleep stages (Wake, N1, N2, N3/Slow-Wave Sleep, and REM sleep) according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual).
-
Key Outcome Measures:
-
Sleep Latency: Time to fall asleep.
-
Wake After Sleep Onset (WASO): Time spent awake after initially falling asleep.
-
Total Sleep Time (TST): Total duration of sleep.
-
Sleep Efficiency: The ratio of TST to time in bed.
-
Sleep Architecture: Percentage and duration of each sleep stage.
-
Subjective Measurement: Sleep Quality Scales
Subjective assessments are crucial for understanding the patient's perception of their sleep. Commonly used and validated scales include:
-
Pittsburgh Sleep Quality Index (PSQI): A self-rated questionnaire that assesses sleep quality and disturbances over a one-month period. It consists of 19 items that generate seven component scores and a global score.[18]
-
Single-Item Sleep Quality Scale (SQS): A simple visual analog scale where patients rate their overall sleep quality. Despite its brevity, it has shown strong correlation with more comprehensive scales like the PSQI.[19][20]
-
Morning-Questionnaire Insomnia (MQI): A daily sleep diary that captures key aspects of the previous night's sleep.[19]
Visualization of Mechanisms and Workflows
Signaling Pathways of Sedation
The following diagram illustrates the key receptor targets for this compound and other sedating antidepressants.
Caption: Key receptor antagonism pathways leading to sedation.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical workflow for a clinical trial comparing the sedative effects of different antidepressants.
Caption: Clinical trial workflow for antidepressant sleep analysis.
Conclusion
This compound stands out as a sedating antidepressant with a broad-spectrum antagonistic profile at H1, 5-HT2A, and alpha-1 adrenergic receptors. Clinical data supports its efficacy in improving sleep continuity, with the unique characteristic of not suppressing REM sleep, distinguishing it from many other tricyclic antidepressants. When compared to other sedating agents, the choice of antidepressant for managing insomnia in the context of depression should be guided by a nuanced understanding of their receptor binding profiles and the specific sleep disturbances of the patient. Low-dose doxepin offers a highly targeted approach for sleep maintenance with minimal side effects, while mirtazapine and trazodone are also effective options, particularly at lower doses. This guide provides a framework for researchers to critically evaluate and compare these compounds, fostering a more informed and targeted approach to the development and application of sedating antidepressants.
References
-
Ware, J. C., Brown, F. W., Moorad, P. J., Pittard, J. T., & Cobert, B. (1989). Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients. Sleep, 12(6), 537–549. [Link]
-
Ware, J. C., Brown, F. W., Moorad, P. J., Pittard, J. T., & Cobert, B. (1989). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients. ResearchGate. [Link]
-
Ware, J. C., Brown, F. W., Moorad, P. J., Pittard, J. T., & Cobert, B. (1989). Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients. Journal of Clinical Psychiatry, 50(4), 121-125. [Link]
-
RedBox Rx. (2023). Mirtazapine (Remeron ® ) vs. Trazodone (Desyrel ® ) Antidepressants for Sleep: How Do They Compare?. RedBox Rx. [Link]
-
Ware, J. C., Brown, F. W., Moorad, P. J., Pittard, J. T., & Cobert, B. (1989). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients. Oxford Academic. [Link]
-
Yeung, W. F., Chung, K. F., Yung, K. P., & Ng, T. (2015). Doxepin for insomnia: a systematic review of randomized placebo-controlled trials. Sleep medicine reviews, 19, 65–73. [Link]
-
Riemann, D., Voderholzer, U., Cohrs, S., & Rodenbeck, A. (2002). This compound in primary insomnia: results of a polysomnographic double-blind controlled study. Pharmacopsychiatry, 35(5), 165–174. [Link]
-
Scharf, M., Rogowski, R., & Hull, S. (2008). Efficacy and Safety of Doxepin 1 mg and 3 mg in a 12-week Sleep Laboratory and Outpatient Trial of Elderly Subjects with Chronic Primary Insomnia. Journal of clinical sleep medicine, 4(1), 44–51. [Link]
-
Singh, D., & Lo, A. (2015). Use of ultra-low-dose (≤6 mg) doxepin for treatment of insomnia in older people. Canadian Pharmacists Journal / Revue des Pharmaciens du Canada, 148(1), 24-28. [Link]
-
Lankford, A. (2011). Low-dose doxepin (3 and 6 mg) for the treatment of insomnia. Expert Opinion on Pharmacotherapy, 12(4), 643-649. [Link]
-
Ware, J. C., Brown, F. W., Moorad, P. J., Pittard, J. T., & Cobert, B. (1989). Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients. Semantic Scholar. [Link]
-
NeurologyLive. (2024). Doxepin Demonstrates Effectiveness to Treat Sleep Latency in Insomnia. NeurologyLive. [Link]
-
Snyder, E., et al. (2018). A New Single-Item Sleep Quality Scale: Results of Psychometric Evaluation in Patients With Chronic Primary Insomnia and Depression. Journal of Clinical Sleep Medicine, 14(11), 1849-1857. [Link]
-
Dr.Oracle. (2025). What is the preferred treatment for insomnia with mirtazapine (Remeron) versus trazodone (Oleptro) in an obese patient?. Dr.Oracle. [Link]
-
Palmieri, G., & Pallesen, S. (2015). Subjective hypnotic efficacy of Trazodone and Mirtazapine in patients with chronic insomnia: a retrospective, comparative study. Minerva Psichiatrica, 56(2-3), 43-48. [Link]
-
Clark, C. P., et al. (2002). Polysomnography and criteria for the antidepressant response to sleep deprivation. Biological Psychiatry, 51(5), 409-418. [Link]
-
Trimble, M. R. (1987). This compound, anxiety, depression and sleep. British Journal of Clinical Practice. Supplement, 54, 13-18. [Link]
-
Kick. (2024). Trazodone Versus Mirtazapine—Which One To Take for Sleep?. Kick. [Link]
-
Buysse, D. J., Reynolds, C. F., Monk, T. H., Berman, S. R., & Kupfer, D. J. (1989). The Pittsburgh Sleep Quality Index: a new instrument for psychiatric practice and research. Psychiatry research, 28(2), 193–213. [Link]
-
van Bemmel, A. L., & Prakken, G. (1995). Mirtazapine is more effective than trazodone: a double-blind controlled study in hospitalized patients with major depression. International clinical psychopharmacology, 10(1), 3–9. [Link]
-
MDEdge. (2018). Single-item scale effective for assessing sleep quality. MDEdge. [Link]
-
ClinicalTrials.gov. (2015). The Effect of Fluvoxamine on Polysonogram in Depressed Patients With Insomnia. ClinicalTrials.gov. [Link]
-
Mayers, A. G., Van Hooff, J. C., & Baldwin, D. S. (2003). Quantifying subjective assessment of sleep and life- quality in antidepressant-treated depressed patients. Human Psychopharmacology: Clinical and Experimental, 18(1), 21-27. [Link]
-
Wikipedia. (n.d.). Amitriptyline. Wikipedia. [Link]
-
Aarts, N., et al. (2016). Use of Selective Serotonin Reuptake Inhibitors and Sleep Quality: A Population-Based Study. Sleep, 39(6), 1239-1246. [Link]
-
ClinicalTrials.gov. (2010). An 8-week, Open-label Study to Evaluate the Effect of Sertraline on Polysomnogram in Depressive Patients With Insomnia. ClinicalTrials.gov. [Link]
-
ResearchGate. (2022). Evaluation of polysomnography changes in patients using antidepressants. ResearchGate. [Link]
-
Britton, W. B., et al. (2012). Mindfulness-Based Cognitive Therapy Improves Polysomnographic and Subjective Sleep Profiles in Antidepressant Users with Sleep Complaints. Psychotherapy and Psychosomatics, 81(4), 226-234. [Link]
-
Psych Scene Hub. (2023). Tricyclic Antidepressants: Pharmacology, Mechanism, and Clinical Guide. Psych Scene Hub. [Link]
-
Schlicker, E., et al. (1992). This compound: pharmacological reevaluation and comparison with clozapine. Journal of Pharmacology and Experimental Therapeutics, 262(3), 941-947. [Link]
-
Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British journal of pharmacology, 151(6), 737–748. [Link]
-
García-Sáinz, J. A., et al. (2003). The tricyclic antidepressants amitriptyline, nortriptyline and imipramine are weak antagonists of human and rat alpha1B-adrenoceptors. Naunyn-Schmiedeberg's archives of pharmacology, 368(6), 464-470. [Link]
-
Maj, J., et al. (1996). Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation. Journal of Neural Transmission, 103(4), 465-476. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: pharmacological reevaluation and comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxepin for insomnia: a systematic review of randomized placebo-controlled trials. [vivo.weill.cornell.edu]
- 5. Efficacy and Safety of Doxepin 1 mg and 3 mg in a 12-week Sleep Laboratory and Outpatient Trial of Elderly Subjects with Chronic Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of ultra-low-dose (≤6 mg) doxepin for treatment of insomnia in older people - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in primary insomnia: results of a polysomnographic double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Antidepressants for Sleep: Mirtazapine vs. Trazodone | RedBox Rx [redboxrx.com]
- 12. Subjective hypnotic efficacy of Trazodone and Mirtazapine in patients with chronic insomnia: a retrospective, comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mirtazapine is more effective than trazodone: a double-blind controlled study in hospitalized patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. Amitriptyline - Wikipedia [en.wikipedia.org]
- 16. Polysomnography and criteria for the antidepressant response to sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. The Pittsburgh Sleep Quality Index: a new instrument for psychiatric practice and research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jcsm.aasm.org [jcsm.aasm.org]
- 20. Single-item scale effective for assessing sleep quality | MDedge [mdedge.com]
A Comparative Safety Analysis: Benchmarking Trimipramine Against Newer Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the safety and tolerability profile of the tricyclic antidepressant (TCA) trimipramine against newer classes of antidepressants, primarily Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). By grounding the discussion in receptor pharmacology and supporting it with comparative data and validated experimental protocols, this document serves as a technical resource for informed decision-making in research and drug development.
Executive Summary: A Shift in Safety Paradigm
The core difference in the safety profiles between this compound and newer antidepressants lies in their receptor selectivity. This compound, a classic TCA, exhibits a broad pharmacological footprint, interacting with multiple neurotransmitter receptors beyond its intended therapeutic targets (serotonin and norepinephrine transporters). This multi-receptor activity is directly responsible for its significant side-effect burden, including anticholinergic, antihistaminic, and anti-adrenergic effects.[1][2]
In contrast, newer agents like SSRIs (e.g., Sertraline, Escitalopram) and SNRIs (e.g., Venlafaxine, Duloxetine) were designed for greater selectivity.[3][4] Their primary action is focused on the serotonin and/or norepinephrine transporters, with minimal affinity for the receptors associated with the classic TCA side-effect profile.[4] This enhanced selectivity translates directly to improved tolerability and a significantly wider safety margin, particularly in overdose situations.[5][6][7]
Key Safety Differentiators:
-
Tolerability: Newer agents are generally better tolerated, with fewer anticholinergic (dry mouth, constipation, blurred vision) and antihistaminic (sedation, weight gain) side effects.[8][9]
-
Cardiotoxicity: this compound carries a higher risk of cardiovascular adverse events, including arrhythmias and orthostatic hypotension, a hallmark concern for the TCA class.[1][10]
-
Overdose Toxicity: The risk of fatal overdose is substantially higher with TCAs like this compound compared to SSRIs and SNRIs.[7][11][12]
-
Drug-Drug Interactions: While all antidepressants have interaction potential, the profiles differ. Newer agents' interactions are primarily mediated by cytochrome P450 (CYP) enzyme inhibition.[13][14][15]
Mechanistic Basis for Safety Profiles: Receptor Binding
The variance in adverse effects is a direct consequence of each drug's affinity for different receptors. A drug's safety can be predicted, in large part, by its receptor binding profile.
-
This compound: Possesses significant affinity for Histamine H1, Muscarinic M1, and Alpha-1 Adrenergic receptors.
-
SSRIs/SNRIs: These agents have minimal to no significant affinity for H1, M1, or α1 receptors, thus largely avoiding these side effects.[4][9] Their adverse effects are primarily driven by increased serotonergic or noradrenergic activity, such as nausea, insomnia, and sexual dysfunction.[8][16][17][18]
Figure 1. Comparative Receptor Binding Profiles.
Comparative Analysis of Adverse Events
The following table summarizes the incidence of key adverse events, providing a quantitative comparison between this compound and representative newer antidepressants.
| Adverse Event Class | Specific Effect | This compound | Sertraline (SSRI) | Venlafaxine (SNRI) | Duloxetine (SNRI) | Mechanistic Rationale |
| Anticholinergic | Dry Mouth | Common[1] | Common[18] | Common[8] | Common[19][20] | M1 blockade (this compound) vs. secondary effects. |
| Constipation | Common[1] | Less Common | Common[8][9] | Common[19][21] | M1 blockade (this compound) vs. serotonergic effects. | |
| Blurred Vision | Common[1] | Infrequent | Infrequent | Infrequent | M1 blockade (this compound). | |
| Antihistaminic | Sedation/Somnolence | Common[1] | Common[18] | Common[8][17] | Common[20][21] | H1 blockade (this compound) vs. central serotonergic effects. |
| Weight Gain | Common[1] | Variable | Less Common | Less Common | H1 blockade and metabolic effects (this compound). | |
| Cardiovascular | Orthostatic Hypotension | Common[1] | Infrequent | Can increase BP[22] | Can increase BP[20] | α1 blockade (this compound) vs. noradrenergic effects (SNRIs). |
| Tachycardia | Common | Infrequent | Possible | Possible | Anticholinergic effect (this compound). | |
| QTc Prolongation | Risk Present | Low Risk | Low Risk | Low Risk | Ion channel effects (TCAs). | |
| Gastrointestinal | Nausea | Less Common | Very Common[18][23] | Very Common[8][9] | Very Common[19][20] | Primarily serotonergic (5-HT3) stimulation (SSRIs/SNRIs). |
| Overdose Toxicity | Hazard Index* | High | Low[6] | Moderate[7][11] | Moderate | Broad receptor blockade, cardiotoxicity (this compound). |
| Discontinuation | Incidence of Symptoms | High[24][25] | Moderate[18] | High[24][26] | Lower than Venlafaxine[4] | Shorter half-life and receptor rebound. |
*Hazard Index refers to the number of major or fatal outcomes per 1000 reported ingestions. TCAs as a class have a much higher hazard index than SSRIs.[5][6]
Spotlight on Critical Safety Areas
Cardiotoxicity and hERG Channel Inhibition
A primary safety concern distinguishing TCAs from newer antidepressants is cardiotoxicity, particularly the risk of arrhythmias due to QT interval prolongation.[1][12] This effect is largely mediated by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[27][28] Inhibition of the hERG current can lead to a potentially fatal arrhythmia called Torsade de Pointes.[28] While some newer agents like escitalopram have a mild dose-dependent association with QT prolongation, the overall risk appears to be significantly lower than with TCAs.[29][30]
Overdose Fatality
In the context of treating depression, where suicide risk is a concern, the safety of a drug in overdose is paramount.[5][6] TCAs, including this compound, are notoriously toxic in overdose. The fatal toxicity is driven by a combination of seizures, cardiovascular collapse, and arrhythmias.[12] In stark contrast, SSRIs have a very low hazard index in overdose.[5][6] SNRIs like venlafaxine have a toxicity intermediate between TCAs and SSRIs but are still considerably safer than the older class.[7][11]
Cytochrome P450 (CYP) Mediated Drug-Drug Interactions
Pharmacokinetic interactions are a key consideration for patient safety. Most antidepressants are metabolized by, and can inhibit, various CYP450 enzymes.[14][15]
-
This compound: Primarily metabolized by CYP2D6, CYP3A4, and CYP1A2. Co-administration with inhibitors of these enzymes can increase this compound levels and toxicity.
-
Newer Agents: Exhibit distinct inhibition profiles. For example, fluoxetine and paroxetine are potent CYP2D6 inhibitors, whereas fluvoxamine is a potent inhibitor of CYP1A2 and CYP2C19.[31] Sertraline is considered a moderate CYP2D6 inhibitor.[31] This requires careful consideration when co-prescribing medications.
Experimental Protocols for Safety Assessment
To generate the data that informs the safety profiles discussed, a standardized series of preclinical experiments is essential. The following protocols represent core methodologies in drug safety pharmacology.
Protocol 1: Automated Patch-Clamp for hERG Channel Inhibition
This in vitro assay is the industry standard for assessing a compound's potential to cause QT prolongation.[27][32]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel current.
Methodology:
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.[28]
-
Apparatus: An automated, high-throughput patch-clamp system (e.g., QPatch, SyncroPatch).[28]
-
Procedure: a. Cells are dispensed into the system's plate. Whole-cell patch-clamp configuration is achieved automatically. b. A specific voltage protocol is applied to elicit the hERG tail current, which is recorded continuously.[28][33] c. A stable baseline current is established by perfusing the cells with an extracellular solution. d. Vehicle control (e.g., 0.1% DMSO) is applied to ensure no effect on the current. e. The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).[28] f. A known potent hERG inhibitor (e.g., E-4031) is used as a positive control to validate assay sensitivity.[28][33]
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC50 value is determined by fitting the concentration-response data to a logistic equation.
Protocol 2: Preclinical Cardiovascular Safety in a Telemetered Non-Rodent Model
This in vivo study assesses the integrated cardiovascular effects of a compound in a conscious, free-moving animal, providing a more holistic view than in vitro assays.[34]
Objective: To evaluate the effects of a test compound on electrocardiogram (ECG) parameters, heart rate, and arterial blood pressure.
Methodology:
-
Model: Chronically instrumented, telemetered non-rodent species (e.g., Beagle dog, Cynomolgus monkey), which allows for remote data collection without the confounding stress of restraint.[34]
-
Instrumentation: Surgical implantation of a telemetry device capable of measuring and transmitting ECG, blood pressure, and temperature.
-
Study Design: A Latin square crossover design is typically used, where each animal receives each treatment (vehicle and multiple dose levels of the test compound) in a randomized order with a sufficient washout period between doses.[34]
-
Procedure: a. Following a post-surgical recovery period, animals are acclimated to the study environment. b. Baseline cardiovascular data is collected for a defined period (e.g., 24 hours) pre-dose. c. The test compound or vehicle is administered (e.g., via oral gavage). d. Data is collected continuously for at least 24 hours post-dose.
-
Data Analysis: Time-matched, placebo-corrected changes from baseline are calculated for key parameters (HR, PR interval, QRS duration, QT interval, systolic/diastolic BP). The QT interval is typically corrected for heart rate (e.g., using a subject-specific correction formula or Bazett's formula).
Figure 2. Workflow for Preclinical Antidepressant Safety Assessment.
Conclusion for the Drug Developer
The evolution from broad-spectrum TCAs like this compound to highly selective agents represents a significant advance in antidepressant safety and tolerability. For drug development professionals, this history underscores the critical importance of early and comprehensive safety profiling.
-
Causality is Key: Understanding the mechanistic basis of adverse events through receptor binding profiles allows for the rational design of safer molecules.
-
Integrated Risk Assessment: A tiered approach, moving from high-throughput in vitro screens (e.g., hERG) to integrated in vivo models, is crucial for building a comprehensive safety picture.[35] This workflow (as shown in Figure 2) enables early identification of liabilities and informs the design of safe and effective clinical trials.
-
Beyond Efficacy: While therapeutic efficacy remains the primary goal, a favorable safety profile is what ultimately defines a drug's clinical utility and success. The contrast between this compound and newer antidepressants serves as a powerful case study: a superior safety margin directly translates to broader patient applicability, reduced monitoring burden, and a lower risk of catastrophic outcomes like fatal overdose.
References
-
Montgomery, S. A. (1995). Safety and tolerance profile of venlafaxine. PubMed. Available at: [Link]
-
White, N., Litovitz, T., & Clancy, C. (2008). Suicidal antidepressant overdoses: A comparative analysis by antidepressant type. Journal of Medical Toxicology. Available at: [Link]
-
White, N., Litovitz, T., & Clancy, C. (2008). Suicidal antidepressant overdoses: a comparative analysis by antidepressant type. PubMed. Available at: [Link]
-
Duggal, H. S. (2005). Safety and adverse event profile of duloxetine. PubMed. Available at: [Link]
-
Greenblatt, D. J., von Moltke, L. L., Harmatz, J. S., & Shader, R. I. (1998). Drug Interactions With Newer Antidepressants: Role of Human Cytochromes P450. The Journal of Clinical Psychiatry. Available at: [Link]
-
Nemeroff, C. B., DeVane, C. L., & Pollock, B. G. (1996). Newer antidepressants and the cytochrome P450 system. PubMed. Available at: [Link]
-
Greenblatt, D. J., von Moltke, L. L., Harmatz, J. S., & Shader, R. I. (1998). Drug Interactions With Newer Antidepressants: Role of Human Cytochromes P450. PubMed. Available at: [Link]
-
Spina, E., & Scordo, M. G. (2002). Antidepressant Drug Interactions and the Cytochrome P450 System: A Critical Appraisal. Psychopharmacol Bull. Available at: [Link]
-
Spina, E., & Scordo, M. G. (2002). Selective Serotonin Reuptake Inhibitors and Cytochrome P-450 Mediated Drug-Drug Interactions: An Update. Bentham Science Publishers. Available at: [Link]
-
Hawton, K., Bergen, H., Simkin, S., Cooper, J., Waters, K., Gunnell, D., & Kapur, N. (2010). Toxicity of antidepressants: rates of suicide relative to prescribing and non-fatal overdose. The British Journal of Psychiatry. Available at: [Link]
-
Henssler, J., Heinz, A., Brandt, L., & Bschor, T. (2024). Incidence of antidepressant discontinuation symptoms: a systematic review and meta-analysis. PubMed. Available at: [Link]
-
Hawton, K., Bergen, H., Simkin, S., Cooper, J., Waters, K., Gunnell, D., & Kapur, N. (2012). Toxicity of antidepressants: study of rates of suicide relative to prescribing and non-fatal overdose. NIHR Journals Library. Available at: [Link]
-
Dhavale, H. S., Pinto, C., & Das, A. (2010). Efficacy and safety of duloxetine 60 mg once daily in major depressive disorder: A review with expert commentary. ResearchGate. Available at: [Link]
-
Liu, Y., Zhang, Y., Wang, Y., Zhang, L., & Wu, J. (2025). The real-world safety profile of sertraline: Pharmacovigilance analysis of the FAERS database. PubMed. Available at: [Link]
-
Dr.Oracle. (2025). What is the effectiveness and side effect profile of Escitalopram (Lexapro), a selective serotonin reuptake inhibitor (SSRI)? Dr.Oracle. Available at: [Link]
-
Cassidy, S., & Henry, J. (1987). The Toxicity of Antidepressants in Overdose: Incidence and Mechanisms. SpringerLink. Available at: [Link]
-
Creative Bioarray. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Creative Bioarray Blog. Available at: [Link]
-
Rudolph, R. L., & Derivan, A. T. (1996). The safety and tolerability of venlafaxine hydrochloride: analysis of the clinical trials database. PubMed. Available at: [Link]
-
Uher, R., & Perroud, N. (2012). A Systematic Review of Efficacy, Safety, and Tolerability of Duloxetine. PMC. Available at: [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]
-
FDA. (2009). 21323 Escitalopram Clinical PREA. FDA. Available at: [Link]
-
Patsnap. (2024). What are the side effects of this compound Maleate? Patsnap Synapse. Available at: [Link]
-
Sermo. (n.d.). Venlafaxine Ratings & Reviews by Doctors | Uses & Side Effects. Sermo. Available at: [Link]
-
Yamada, N., & Iwashita, S. (2013). Escitalopram for the management of major depressive disorder: a review of its efficacy, safety, and patient acceptability. Patient Preference and Adherence. Available at: [Link]
-
Slideshare. (n.d.). hERG Assay. Slideshare. Available at: [Link]
-
Wang, Y., et al. (2024). Incidence and risk factors of antidepressant withdrawal symptoms: a meta-analysis and systematic review. PubMed. Available at: [Link]
-
Drugs.com. (2025). This compound Side Effects: Common, Severe, Long Term. Drugs.com. Available at: [Link]
-
Andreasen, A. B., et al. (2024). The risks of adverse events with venlafaxine for adults with major depressive disorder: a systematic review of randomised clinical trials with meta-analysis and Trial Sequential Analysis. Epidemiology and Psychiatric Sciences. Available at: [Link]
-
Strawn, J. R., & Stroud, C. E. (2023). Escitalopram. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Davies, J., & Read, J. (2025). Incidence of antidepressant discontinuation symptoms: a systematic review and meta-analysis. ResearchGate. Available at: [Link]
-
Robb, A. S., et al. (2022). Safety Outcomes from a Long-Term, Prospective Study of Sertraline Use in Children and Adolescents: The Sertraline Pediatric Registry for the Evaluation of Safety. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Antidepressant discontinuation syndrome. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Sertraline. Wikipedia. Available at: [Link]
-
Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. Available at: [Link]
-
MedicineNet. (n.d.). Side Effects of Surmontil (this compound): Interactions & Warnings. MedicineNet. Available at: [Link]
-
Hidayat, S. (2021). Adverse Drug Events on the Use of Sertraline in Clinical Studies: A Review. ResearchGate. Available at: [Link]
-
Psychopharmacology Institute. (2025). Duloxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. Available at: [Link]
-
Kalfas, M., et al. (2025). Incidence and Nature of Antidepressant Discontinuation Symptoms A Systematic Review and Meta-Analysis. Vereniging Afbouwmedicatie. Available at: [Link]
-
Wikipedia. (n.d.). Duloxetine. Wikipedia. Available at: [Link]
-
Robb, A. S., et al. (2022). Safety Outcomes from a Long-Term, Prospective Study of Sertraline Use in Children and Adolescents. Semantic Scholar. Available at: [Link]
-
FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link]
-
Wikipedia. (n.d.). Escitalopram. Wikipedia. Available at: [Link]
-
NHS. (n.d.). Side effects of venlafaxine. NHS. Available at: [Link]
-
RxList. (2023). This compound: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
-
Osada, T., et al. (2018). The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. PMC - NIH. Available at: [Link]
-
Pugsley, M. K., et al. (2008). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences. Available at: [Link]
-
Accelera. (n.d.). Cardiac Safety in Clinical Trials. Accelera. Available at: [Link]
-
Drugs.com. (2025). This compound Uses, Side Effects & Warnings. Drugs.com. Available at: [Link]
-
FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
Sources
- 1. What are the side effects of this compound Maleate? [synapse.patsnap.com]
- 2. Side Effects of Surmontil (this compound): Interactions & Warnings [medicinenet.com]
- 3. Escitalopram for the management of major depressive disorder: a review of its efficacy, safety, and patient acceptability. - Post - Medbullets Step 2/3 [step2.medbullets.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Suicidal antidepressant overdoses: A comparative analysis by antidepressant type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suicidal antidepressant overdoses: a comparative analysis by antidepressant type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of antidepressants: rates of suicide relative to prescribing and non-fatal overdose | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 8. Safety and tolerance profile of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The safety and tolerability of venlafaxine hydrochloride: analysis of the clinical trials database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 11. Toxicity of antidepressants: study of rates of suicide relative to prescribing and non-fatal overdose - A multicentre programme of clinical and public health research in support of the National Suicide Prevention Strategy for England - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. psychiatrist.com [psychiatrist.com]
- 14. Newer antidepressants and the cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug interactions with newer antidepressants: role of human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The real-world safety profile of sertraline: Pharmacovigilance analysis of the FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The risks of adverse events with venlafaxine for adults with major depressive disorder: a systematic review of randomised clinical trials with meta-analysis and Trial Sequential Analysis | Epidemiology and Psychiatric Sciences | Cambridge Core [cambridge.org]
- 18. Sertraline - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Duloxetine - Wikipedia [en.wikipedia.org]
- 21. A Systematic Review of Efficacy, Safety, and Tolerability of Duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sermo.com [sermo.com]
- 23. researchgate.net [researchgate.net]
- 24. Incidence of antidepressant discontinuation symptoms: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Incidence and risk factors of antidepressant withdrawal symptoms: a meta-analysis and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antidepressant discontinuation syndrome - Wikipedia [en.wikipedia.org]
- 27. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 28. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 29. Escitalopram - Wikipedia [en.wikipedia.org]
- 30. Escitalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. benthamdirect.com [benthamdirect.com]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. fda.gov [fda.gov]
- 34. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 35. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
A Comparative Analysis of the Anticholinergic Effects of Trimipramine and Other Tricyclic Antidepressants
This guide provides a detailed comparative analysis of the anticholinergic properties of trimipramine relative to other tricyclic antidepressants (TCAs). Designed for researchers, scientists, and drug development professionals, this document synthesizes receptor binding data, functional assay principles, and clinical implications to offer a comprehensive understanding of how these compounds interact with the cholinergic system.
Introduction: The Clinical Significance of Muscarinic Receptor Antagonism in TCA Therapy
Tricyclic antidepressants have been a cornerstone in the management of major depressive disorder for decades.[1] Their therapeutic efficacy is primarily attributed to the inhibition of serotonin and norepinephrine reuptake.[1] However, their clinical utility is often hampered by a wide range of side effects, many of which stem from their affinity for various other neurotransmitter receptors.[2] Among the most common and burdensome of these are the anticholinergic effects, which result from the blockade of muscarinic acetylcholine receptors (mAChRs).[1][2]
These effects can manifest as peripheral symptoms like dry mouth, blurred vision, constipation, and urinary retention, or as central nervous system effects, including cognitive impairment and delirium, particularly in the elderly.[3][4] The anticholinergic burden of a TCA is a critical factor in drug selection and patient tolerability.[5] this compound, while an effective antidepressant, possesses a unique pharmacological profile that warrants a specific examination of its anticholinergic activity in comparison to its class.[6] This guide will dissect this profile through quantitative data and established experimental methodologies.
Pharmacological Basis: Muscarinic Receptor Subtypes and TCA Interaction
The anticholinergic effects of TCAs are mediated by their antagonism of the five subtypes of muscarinic acetylcholine receptors (M1-M5). These G protein-coupled receptors are widely distributed throughout the body and are involved in diverse physiological functions.[7]
-
M1, M3, M5 Receptors: These subtypes couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium and activates protein kinase C (PKC).[7] M1 receptors are prominent in the central nervous system and are involved in cognition, while M3 receptors are crucial for smooth muscle contraction and glandular secretion.[8][9] Blockade of these receptors is largely responsible for the cognitive side effects and the classic peripheral symptoms of TCA use.
-
M2, M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7] M2 receptors are abundant in the heart, where they mediate a decrease in heart rate.
The affinity of a specific TCA for these receptors determines the severity of its anticholinergic side effect profile.
Comparative Analysis of Receptor Binding Affinities
The most direct method for comparing the anticholinergic potential of different TCAs is by examining their binding affinity for muscarinic receptors. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity and, consequently, a greater potential for anticholinergic effects.
The data below, synthesized from various receptor binding studies, illustrates the wide range of affinities among common TCAs. It is important to note that absolute Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). However, the relative ranking of potencies is generally consistent.
| Tricyclic Antidepressant | Chemical Class | Muscarinic Receptor Affinity (Ki, nM) | Anticholinergic Potential |
| Amitriptyline | Tertiary Amine | ~1-20 | Very High |
| Clomipramine | Tertiary Amine | ~20-40 | High |
| Doxepin | Tertiary Amine | ~25-65 | High |
| Imipramine | Tertiary Amine | ~40-90 | High |
| This compound | Tertiary Amine | ~58 [10] | Moderate |
| Nortriptyline | Secondary Amine | ~60-150 | Low to Moderate |
| Desipramine | Secondary Amine | ~100-250 | Low |
Note: Ki values are approximate ranges compiled from multiple sources for relative comparison.[11][12][13]
From this data, a clear structure-activity relationship emerges. Tertiary amine TCAs (e.g., amitriptyline, imipramine), which have two methyl groups on the side chain nitrogen, generally exhibit higher affinity for muscarinic receptors than their secondary amine metabolites (e.g., nortriptyline, desipramine), which have one methyl group.[5][11][14]
This compound, a tertiary amine, occupies a middle ground. Its affinity for muscarinic receptors is moderate, significantly lower than that of amitriptyline but higher than that of secondary amines like desipramine.[6][10] This predicts a side effect profile that is less severe than the most potent anticholinergic TCAs but more pronounced than the least potent ones.
Sources
- 1. What is this compound Maleate used for? [synapse.patsnap.com]
- 2. Anticholinergic side effects of tricyclic antidepressants and their management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Tricyclic Antidepressant-Induced Anticholinergic Delirium in a Young H" by Matthew King and Nauman Ashraf [digitalcommons.kansascity.edu]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. A review of this compound. 30 years of clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Antidepressants and the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The interaction of amitriptyline, doxepin, imipramine and their N-methyl quaternary ammonium derivatives with subtypes of muscarinic receptors in brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Validation of Trimipramine's lack of REM sleep suppression compared to other antidepressants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of antidepressant therapeutics, the impact on sleep architecture, particularly Rapid Eye Movement (REM) sleep, is a critical consideration. A vast majority of antidepressant medications, including tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and serotonin-norepinephrine reuptake inhibitors (SNRIs), are known to suppress REM sleep.[1][2][3][4] This guide provides an in-depth comparative analysis of trimipramine, an atypical TCA that stands as a notable exception to this rule. Clinical evidence demonstrates that this compound not only avoids the suppression of REM sleep but may, in some cases, enhance it, distinguishing its pharmacological profile and suggesting unique therapeutic applications, especially for patients with comorbid depression and sleep disturbances.[5][6][7][8][9]
This document will elucidate the distinct mechanistic underpinnings of this compound's effects on sleep, present comparative polysomnographic data against other antidepressants, and detail the experimental protocols for the validation of these claims.
The Paradox of Antidepressants and REM Sleep Suppression
Sleep disturbances are a hallmark of major depressive disorder, with alterations in REM sleep being a prominent feature.[3] These alterations often manifest as shortened REM latency (the time from sleep onset to the first REM period), increased REM density (the frequency of eye movements during REM sleep), and a greater proportion of REM sleep in the early part of the night.
Conventional antidepressant therapies, while effective in alleviating depressive symptoms, frequently exert a profound suppressive effect on REM sleep.[2][3][4] This is largely attributed to their primary mechanism of action: the enhancement of monoaminergic neurotransmission, particularly of serotonin (5-HT) and norepinephrine (NE). Increased synaptic availability of these neurotransmitters is thought to inhibit the cholinergic neurons in the brainstem that are critical for the generation and maintenance of REM sleep. This widespread REM suppression across different antidepressant classes has led to the hypothesis, now largely considered not essential, that REM sleep reduction might be integral to their therapeutic effect.[7][10]
This compound: An Anomaly in Sleep Pharmacology
This compound, while structurally a TCA, exhibits a pharmacological profile that diverges significantly from its counterparts.[1][11] Its antidepressant efficacy is not primarily driven by the potent inhibition of serotonin or norepinephrine reuptake.[11][12] Instead, its clinical effects are attributed to a complex interplay of receptor blockade activities.
A Differentiated Mechanism of Action
This compound's unique impact on sleep architecture is a direct consequence of its receptor binding profile:
-
Weak Monoamine Reuptake Inhibition: Unlike typical TCAs such as imipramine and amitriptyline, this compound is a very weak inhibitor of both serotonin and norepinephrine transporters.[1][12] This is a crucial factor in its lack of REM sleep suppression.
-
Potent H1 Receptor Antagonism: this compound is a strong antagonist of the histamine H1 receptor, which underlies its prominent sedative and hypnotic effects.[1][12]
-
Significant 5-HT2A Receptor Blockade: Antagonism at the 5-HT2A receptor is another key feature, which is thought to contribute to its anxiolytic properties and may play a role in its sleep-modulating effects.
-
Moderate Anticholinergic and D2 Receptor Antagonism: It also possesses moderate anticholinergic and dopamine D2 receptor blocking properties, the latter of which has been suggested to contribute to its unique effects on sleep architecture, resembling some neuroleptics.[1][5]
This departure from the monoamine reuptake inhibition model of antidepressant action allows this compound to circumvent the REM-suppressing effects common to other agents.
Signaling Pathways in REM Sleep Regulation
The following diagram illustrates the conventional understanding of REM sleep regulation and how different classes of antidepressants, including this compound, interact with these pathways.
Caption: Modulation of REM sleep pathways by different antidepressant classes.
Comparative Experimental Data: this compound vs. Other Antidepressants
Polysomnography (PSG) remains the gold standard for the objective assessment of sleep architecture. Numerous studies have employed PSG to quantify the effects of this compound and compare them to other antidepressants.
Quantitative Data Summary
The following table synthesizes data from comparative clinical trials, highlighting the differential effects on key sleep parameters.
| Parameter | This compound | Imipramine (Typical TCA) | SSRIs (e.g., Fluoxetine) | SNRIs (e.g., Venlafaxine) |
| REM Sleep (%) | No suppression, potential increase[7][9] | Suppressed[9][10] | Suppressed[2][4] | Strongly suppressed[8] |
| REM Latency (min) | No significant change or shortened[7] | Increased[13] | Increased[4] | Increased[8] |
| Total Sleep Time (min) | Increased[6][7] | No significant change[9] | Variable, can decrease[3] | Variable |
| Sleep Efficiency (%) | Increased[6][14] | No significant change or decreased[7] | Often decreased initially[3] | Can be decreased |
| Slow Wave Sleep (%) | Increased[9] | No significant change[9] | Variable | Variable |
Data synthesized from multiple sources, including a 4-week double-blind trial comparing this compound and imipramine.[7][9][10]
Key Findings from Comparative Studies
A landmark double-blind study comparing this compound to imipramine in depressed patients with insomnia revealed that:
-
This compound significantly improved objective measures of sleep, including total sleep time and sleep efficiency, while imipramine did not.[7][9][10][15][16][17]
-
Crucially, this compound did not suppress REM sleep, even in patients with short baseline REM latencies, whereas imipramine did.[7][10][15][16][17]
-
These findings strongly suggest that antidepressant efficacy is not contingent on REM sleep suppression.[7][10][15]
Studies on patients with primary insomnia have also shown that this compound enhances sleep efficiency without suppressing REM sleep.[14]
Experimental Protocols for Validation
The validation of claims regarding an antidepressant's effect on sleep architecture necessitates rigorous, standardized experimental protocols. The following outlines a typical methodology for a comparative clinical trial.
Polysomnography (PSG) Study Protocol
This protocol provides a framework for assessing the effects of a test compound (e.g., this compound) against a comparator (e.g., imipramine) and placebo.
-
Subject Recruitment:
-
Enroll patients with a confirmed diagnosis of major depressive disorder (according to DSM criteria) and subjective complaints of insomnia.
-
Conduct a thorough screening to exclude other sleep disorders (e.g., sleep apnea) or medical conditions that could affect sleep.
-
A washout period for any prior psychotropic medications is mandatory to establish a clean baseline.[18][19]
-
-
Study Design:
-
A double-blind, placebo-controlled, parallel-group design is optimal.
-
Subjects are randomized to receive this compound, a comparator antidepressant, or a placebo for a predefined period (e.g., 4-6 weeks).
-
-
Polysomnographic Recordings:
-
Adaptation Night: The first night in the sleep laboratory is for acclimatization and is not included in the data analysis.[20]
-
Baseline Recordings: At least two consecutive nights of PSG are recorded before the initiation of treatment to establish stable baseline sleep parameters.[20]
-
Treatment Recordings: PSG is repeated at specific intervals during the treatment period (e.g., nights 2, 11, and 21) to assess acute and sustained effects.[6]
-
-
Data Acquisition and Analysis:
-
Standard PSG montage includes electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to score sleep stages (N1, N2, N3/SWS, REM).
-
Key parameters for analysis include:
-
Sleep Continuity: Total Sleep Time, Sleep Efficiency, Sleep Onset Latency, Wake After Sleep Onset.
-
Sleep Architecture: Percentage and duration of each sleep stage (N1, N2, N3, REM).
-
REM Sleep Parameters: REM Latency, REM Density, number of REM periods.
-
-
-
Statistical Analysis:
-
Analysis of covariance (ANCOVA) is used to compare changes from baseline in PSG parameters between treatment groups, with baseline values as a covariate.
-
Paired t-tests can be used to assess within-group changes from baseline.
-
Experimental Workflow Diagram
Caption: Workflow for a comparative polysomnography study of antidepressants.
Conclusion and Future Directions
The evidence strongly supports the validation of this compound's lack of REM sleep suppression, a characteristic that sets it apart from the majority of available antidepressants. Its unique pharmacological profile, centered on receptor antagonism rather than potent monoamine reuptake inhibition, provides a clear mechanistic rationale for this distinction. For researchers and drug development professionals, this compound serves as a compelling case study demonstrating that antidepressant and hypnotic effects can be achieved without the conventional trade-off of REM sleep disruption.
This understanding opens avenues for the development of novel therapeutics for depression and insomnia that preserve or even normalize sleep architecture, potentially leading to improved treatment outcomes and patient quality of life. Further research into the specific roles of 5-HT2A and D2 receptor modulation in sleep regulation may yield the next generation of sleep-centric mental health treatments.
References
-
This compound - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
- Wiegand, M., Berger, M., Zulley, J., & von Zerssen, D. (1986). The Effect of this compound on Sleep in Patients with Major Depressive Disorder.
- Ware, J. C., Pittard, J. T., & Freeman, E. W. (1990). Action of this compound on sleep and pituitary hormone secretion. Sleep, 13(5), 447–455.
- Ware, J. C., Brown, F. W., & Moorad, P. J. (1989).
- Riemann, D., Voderholzer, U., Cohrs, S., Rodenbeck, A., Hajak, G., Rüther, E., Wiegand, M. H., Laakmann, G., Baghai, T., Fischer, W., Hoffmann, M., Hohagen, F., Mayer, G., & Berger, M. (2002). This compound in primary insomnia: results of a polysomnographic double-blind controlled study.
- Wichniak, A., Wierzbicka, A., & Jernajczyk, W. (2012). The Effects of Antidepressants on Sleep.
- Liu, Y., Wei, Y., & Qu, W. (2022). The Neurobiological Mechanisms and Treatments of REM Sleep Disturbances in Depression.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate? Retrieved January 7, 2026, from [Link]
-
Mayo Clinic. (2024, October 8). Tricyclic antidepressants. Retrieved January 7, 2026, from [Link]
- Wichniak, A., Wierzbicka, A., & Jernajczyk, W. (2017). Effects of Antidepressants on Sleep.
- Ware, J. C., Brown, F. W., & Moorad, P. J. (1989).
-
WebMD. (2024, August 7). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved January 7, 2026, from [Link]
-
Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved January 7, 2026, from [Link]
- Trimble, M. R. (1990). This compound, anxiety, depression and sleep. British Journal of Clinical Practice. Supplement, 71, 33–38.
- P.J. Cowen, P.J. Harrison, T. Sharp (Eds.), Sleep and Mental Illness (2018), Long-term effects of antidepressants on sleep (Chapter 17). Cambridge University Press.
- Ware, J. C., Brown, F. W., & Moorad, P. J. (1989).
-
Psychotropics A-Z. (n.d.). This compound Maleate | Surmontil – Tricyclic Antidepressant. Retrieved January 7, 2026, from [Link]
- Ware, J. C., Brown, F. W., & Moorad, P. J. (1989). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients.
- Ware, J. C., Brown, F. W., & Moorad, P. J. (1989). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients.
- Wilson, S., & Argyropoulos, S. (2005). Antidepressants and Sleep: A Qualitative Review of the Literature.
- Open PRAIRIE. (n.d.). Antidepressant Effects on REM Sleep.
- Clark, C. P., Gillin, J. C., & Golshan, S. (2002). Polysomnography and criteria for the antidepressant response to sleep deprivation. Journal of Affective Disorders, 71(1-3), 119-128.
- Consult QD. (2024, July 26). Study Illuminates Challenges of Multiple Sleep Latency Testing in Patients on REM-Suppressing Antidepressants. Cleveland Clinic.
- St. Louis, E. K., Boeve, B. F., & Silber, M. H. (2020). Advance taper of antidepressants prior to multiple sleep latency testing increases the number of sleep-onset rapid eye movement periods and reduces mean sleep latency. Journal of Clinical Sleep Medicine, 16(1), 17-27.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Effects of Antidepressants on Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Action of this compound on sleep and pituitary hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Neurobiological Mechanisms and Treatments of REM Sleep Disturbances in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 13. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 14. This compound in primary insomnia: results of a polysomnographic double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 19. Advance taper of antidepressants prior to multiple sleep latency testing increases the number of sleep-onset rapid eye movement periods and reduces mean sleep latency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polysomnography and criteria for the antidepressant response to sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trimipramine
This document provides essential safety and logistical information for the handling and disposal of Trimipramine in a laboratory setting. As a potent tricyclic antidepressant, this compound and its maleate salt present several occupational hazards that necessitate rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety standards to ensure personnel safety and experimental integrity.
Hazard Identification: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its potential hazards is the foundation of a safe laboratory environment. This compound maleate is classified as a hazardous substance and requires careful management.[1]
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[2] Accidental ingestion can be particularly dangerous, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[1]
-
Irritation: It is a known irritant to the skin, eyes, and respiratory system.[1][2] Direct contact can cause skin irritation, and severe eye damage is a risk.[2]
-
Reproductive Toxicity: this compound is suspected of damaging fertility or the unborn child.[1][2] Animal studies have shown evidence of embryotoxicity at high doses.[1]
-
Combustibility and Explosion Risk: As a solid powder, this compound is combustible.[1] More significantly, fine dust generated during handling can form an explosive mixture with air, which can be ignited by a spark or flame.[1]
These hazards dictate the necessity of a multi-layered approach to safety, combining engineering controls with the correct Personal Protective Equipment (PPE). This guide focuses on the latter, providing a self-validating system for personnel protection.
The Core Ensemble: PPE for Handling this compound
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. All laboratory activities involving hazardous chemicals fall under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the use of PPE.[3][4]
PPE Selection Based on Laboratory Task
The following table summarizes the recommended PPE for various common laboratory procedures involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid Powder | Safety Goggles or Face Shield | Double Nitrile Gloves | Disposable Gown over Lab Coat | N95 Respirator or higher |
| Preparing Solutions (in a fume hood) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if within a certified chemical fume hood |
| Spill Cleanup (Solid or Liquid) | Face Shield and Safety Goggles | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Gown or Apron | Chemical Cartridge Respirator (for large spills) |
Detailed Breakdown of PPE Components
-
Eye and Face Protection : To prevent eye irritation or serious damage from splashes or airborne particles, appropriate eye protection is mandatory.[2][5]
-
Safety Glasses with Side Shields : Provide minimum protection for low-risk activities like handling sealed containers.
-
Safety Goggles : Essential when there is a splash hazard, such as when preparing solutions or cleaning spills. They form a protective seal around the eyes.[6]
-
Face Shield : Should be worn in addition to safety goggles during high-risk activities like cleaning up a large spill or when weighing powder outside of a containment hood, to protect the entire face.[6][7]
-
-
Hand Protection : Skin contact is a primary route of exposure.[1][2]
-
Gloves : Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling many pharmaceutical compounds.[7] Always check the manufacturer's compatibility data.
-
Double Gloving : Recommended when handling solid this compound powder to provide an extra layer of protection against contamination during glove removal.
-
-
Body Protection : Protective clothing prevents the contamination of personal clothes and skin.
-
Lab Coat : A standard lab coat is suitable for low-concentration solution work.[8]
-
Disposable Gown : A non-permeable gown with a closed front, long sleeves, and tight-fitting cuffs should be worn over a lab coat when handling this compound powder to prevent dust from settling on clothing.[7] Gowns should be changed regularly.[7]
-
-
Respiratory Protection : Inhalation of this compound dust can cause respiratory irritation and systemic toxicity.[1][2]
-
N95 Respirator : Use at a minimum when weighing or transferring solid this compound to prevent inhalation of airborne particulates.
-
Chemical Cartridge Respirator : Required for responding to large spills where vapor or high concentrations of dust may be present.[7]
-
Engineering Controls : The primary method for controlling respiratory hazards should always be engineering controls, such as a certified chemical fume hood or a powder containment hood.[9][10] PPE is the last line of defense.
-
Operational Plans: Step-by-Step Protocols
Procedural discipline is as critical as the equipment itself. The following protocols for donning, doffing, and emergency response are designed to minimize exposure and prevent cross-contamination.
Protocol 1: PPE Donning (Putting On) Sequence
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Gown/Lab Coat : Put on the appropriate body protection. If using a disposable gown, ensure it is tied securely.
-
Respiratory Protection : If required, fit your N95 or cartridge respirator. Perform a seal check to ensure there are no leaks.
-
Eye/Face Protection : Put on safety goggles and/or a face shield.
-
Gloves : Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. If double-gloving, don the second pair over the first.
Protocol 2: PPE Doffing (Taking Off) Sequence
This sequence is designed to move from most contaminated to least contaminated, preventing the transfer of this compound from used PPE to your skin or hair.
-
Outer Gloves : If double-gloved, remove the outer, more contaminated pair.
-
Gown : Untie and remove the gown, folding it in on itself to contain the contaminated exterior.
-
Hand Hygiene : With inner gloves still on, perform hand hygiene with an alcohol-based rub or soap and water.
-
Eye/Face Protection : Remove the face shield and/or goggles from the back to the front.
-
Respiratory Protection : Remove the respirator from the back, avoiding touching the front.
-
Inner Gloves : Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without touching the outside.
-
Final Hand Hygiene : Wash hands thoroughly with soap and water.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when planning a task involving this compound.
Caption: Decision workflow for selecting this compound PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.[8] All materials contaminated with this compound must be treated as hazardous waste.
Disposal of Contaminated PPE
-
Following the doffing procedure, place all disposable items (gloves, gown, respirator mask) directly into a designated, labeled hazardous waste bag.
-
Seal the bag securely.
-
Dispose of the bag in accordance with your institution's hazardous waste management procedures and local regulations.
Disposal of Residual this compound
Disposal of unused or waste this compound should follow guidelines similar to those provided by the U.S. Environmental Protection Agency (EPA) and Food and Drug Administration (FDA) for pharmaceutical waste.[11][12]
-
Do Not Dispose Down the Drain : Avoid discharging this compound into drains or water courses.[10]
-
Deactivation/Inerting : Mix the residual this compound (solid or liquid) with an inert and undesirable substance like cat litter or used coffee grounds.[11][13] This makes the drug less appealing for accidental ingestion and less likely to leach into the environment.
-
Containment : Place the mixture into a sealable container, such as a plastic bag or a screw-top jar, to prevent leakage.[11]
-
Final Disposal : Place the sealed container into the designated hazardous chemical waste stream as dictated by your institution's safety office.
By adhering to this comprehensive guide, laboratory professionals can confidently handle this compound, ensuring their personal safety while maintaining the highest standards of scientific integrity.
References
-
This compound Maleate Salt - Material Safety Data Sheet. Santa Cruz Biotechnology.
-
Material Safety Data Sheet of this compound Maleate. AbMole BioScience.
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA).
-
OSHA Laboratory Standard. Compliancy Group.
-
The Laboratory Standard. Office of Clinical and Research Safety.
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG.
-
OSHA Standards to Know Before Starting Your Lab. USA Lab.
-
New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy.
-
This compound (maleate) - Safety Data Sheet. Cayman Chemical.
-
This compound MALEATE EP IMPURITY C - Material Safety Data Sheet. Cleanchem Laboratories.
-
Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. National Institute for Occupational Safety and Health (NIOSH).
-
OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. Occupational Health & Safety.
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
-
Lab Safety Rules in Pharmaceuticals : All you need to know. Microbioz India.
-
NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing.
-
This compound MALEATE SALT - Chemical Safety Data Sheet. ChemicalBook.
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
-
This compound. PubChem, National Institutes of Health (NIH).
-
SOP for Safety in Laboratory. Pharmaguideline.
-
Good laboratory practices in the pharmaceutical industry. Enhesa.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Handling and Storing Chemicals. Lab Manager Magazine.
-
PPE Requirements Hazardous Drug Handling.
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
-
Components of Personal Protective Equipment (PPE). Minnesota Department of Health.
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food & Drug Administration (FDA).
-
What To Do with Unwanted Household Medicines. U.S. Environmental Protection Agency (EPA).
-
Tricyclic antidepressants. Mayo Clinic.
-
How to Properly Dispose of Your Unused Medicines. Drug Enforcement Administration (DEA).
-
Medicine: Proper Disposal. Nationwide Children's Hospital.
-
Where and How to Dispose of Unused Medicines. U.S. Food & Drug Administration (FDA).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
- 6. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 7. pppmag.com [pppmag.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. ipgsf.com [ipgsf.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. epa.gov [epa.gov]
- 13. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
